molecular formula C10H20O3 B1664082 2-Hydroxydecanoic Acid CAS No. 5393-81-7

2-Hydroxydecanoic Acid

Katalognummer: B1664082
CAS-Nummer: 5393-81-7
Molekulargewicht: 188.26 g/mol
InChI-Schlüssel: GHPVDCPCKSNJDR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-hydroxydecanoic acid is a medium-chain fatty acid that is decanoic acid substituted at position 2 by a hydroxy group. It is a 2-hydroxy fatty acid and a medium-chain fatty acid. It is functionally related to a decanoic acid. It is a conjugate acid of a 2-hydroxydecanoate.
The CIR Expert Panel concluded that the following ingredients are safe in the present practices of use and concentration described in the safety assessment when formulated to be non-irritating and non-sensitizing, which may be based on a QRA...Hydroxycapric Acid...
in 9th CI RN for (+-)-isomer: 37639-46-6

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-hydroxydecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O3/c1-2-3-4-5-6-7-8-9(11)10(12)13/h9,11H,2-8H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHPVDCPCKSNJDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101021248
Record name 2-Hydroxydecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101021248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5393-81-7
Record name 2-Hydroxydecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5393-81-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxydecanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005393817
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-HYDROXYDECANOIC ACID
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4801
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Hydroxydecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101021248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HYDROXYCAPRIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B41993WR8W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Hydroxydecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxydecanoic acid, also known as α-hydroxycapric acid, is a medium-chain hydroxy fatty acid with growing interest in various scientific fields, including cosmetics, pharmaceuticals, and as a precursor in chemical synthesis.[1] Its structure, featuring a hydroxyl group at the alpha-position to the carboxylic acid, imparts unique chemical properties and potential biological activities. This technical guide provides a comprehensive overview of the primary methods for the synthesis of this compound, offering detailed experimental protocols, comparative quantitative data, and visual workflows to aid researchers in selecting and implementing the most suitable synthetic strategy for their specific needs. The methodologies covered include classical chemical synthesis for racemic products, and advanced biocatalytic methods for the production of specific enantiomers, which are often crucial for biological applications.

Racemic Synthesis of this compound

The most established method for producing racemic this compound is a two-step process involving the α-bromination of decanoic acid via the Hell-Volhard-Zelinsky (HVZ) reaction, followed by nucleophilic substitution of the bromine with a hydroxyl group.

Method 1: Synthesis via α-Bromination and Subsequent Hydrolysis

This classical approach provides a reliable route to racemic this compound. The overall transformation is depicted below:

Step 1: α-Bromination of Decanoic Acid (Hell-Volhard-Zelinsky Reaction)

The HVZ reaction facilitates the selective bromination at the α-carbon of a carboxylic acid. The reaction proceeds by first converting the carboxylic acid into an acyl bromide, which more readily forms an enol. This enol then reacts with bromine to yield the α-bromo acyl bromide, which is subsequently hydrolyzed.[1][2][3]

Step 2: Hydrolysis of 2-Bromodecanoic Acid

The resulting 2-bromodecanoic acid is then hydrolyzed to this compound, typically under basic conditions followed by acidification. The α-bromo group is susceptible to SN2 displacement by a hydroxide (B78521) ion.[4][5]

Experimental Protocol: Hell-Volhard-Zelinsky Reaction and Hydrolysis

Materials:

  • Decanoic acid

  • Red phosphorus (catalytic amount) or Phosphorus tribromide (PBr₃)

  • Bromine (Br₂)

  • Water (H₂O)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl)

  • Anhydrous diethyl ether or other suitable organic solvent

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

Step 1: Synthesis of 2-Bromodecanoic Acid

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place decanoic acid and a catalytic amount of red phosphorus.

  • Heat the mixture gently.

  • Slowly add bromine from the dropping funnel. An exothermic reaction will occur.

  • After the addition is complete, continue to heat the mixture under reflux until the evolution of hydrogen bromide gas ceases. Typical yields for the HVZ reaction are in the range of 70-85%.[6]

  • Cool the reaction mixture to room temperature.

  • To isolate the 2-bromodecanoic acid, carefully add water to hydrolyze the intermediate acyl bromide.

  • Extract the product with diethyl ether. Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.

  • Remove the solvent under reduced pressure to obtain crude 2-bromodecanoic acid. Further purification can be achieved by distillation under reduced pressure.

Step 2: Hydrolysis to this compound

  • Dissolve the crude 2-bromodecanoic acid in an aqueous solution of sodium hydroxide or potassium hydroxide.

  • Heat the mixture under reflux for several hours to ensure complete hydrolysis.

  • Cool the reaction mixture in an ice bath.

  • Carefully acidify the solution to a pH of approximately 2 with hydrochloric acid. This will precipitate the this compound.

  • Collect the solid product by filtration and wash with cold water.

  • The crude this compound can be purified by recrystallization from a suitable solvent (e.g., water or an organic solvent mixture).

G cluster_0 Step 1: Hell-Volhard-Zelinsky Reaction cluster_1 Step 2: Hydrolysis Decanoic_Acid Decanoic Acid PBr3_Br2 PBr₃ (cat.), Br₂ Acyl_Bromide Decanoyl Bromide (Intermediate) Enol Enol Tautomer Alpha_Bromo_Acyl_Bromide 2-Bromo- decanoyl Bromide H2O_workup H₂O (Workup) Bromodecanoic_Acid 2-Bromodecanoic Acid NaOH 1. NaOH (aq), Δ 2. HCl (aq) Bromodecanoic_Acid->NaOH Hydroxydecanoic_Acid Racemic this compound NaOH->Hydroxydecanoic_Acid

Caption: Biocatalytic synthesis of (S)-2-hydroxydecanoic acid.

Quantitative Data Summary

The following tables summarize the key quantitative data for the described synthesis methods, allowing for a direct comparison of their efficacy.

Table 1: Racemic Synthesis of this compound

MethodStarting MaterialKey ReagentsProductTypical YieldPurity
α-Bromination and HydrolysisDecanoic AcidPBr₃ (cat.), Br₂, NaOHRacemic this compound70-85% (for HVZ step) [6]>95% after purification

Table 2: Enantioselective Synthesis of this compound

MethodBiocatalystStarting MaterialProductConversionEnantiomeric Excess (ee)Isolated Yield
Biocatalytic α-HydroxylationP450SpαDecanoic Acid(S)-2-Hydroxydecanoic Acidup to 99% [7]95 to >99% (S) [7]~87% (by analogy to 2-hydroxyoctanoic acid) [7]

Conclusion

The synthesis of this compound can be effectively achieved through different methodologies, each with its own advantages and disadvantages. The classical Hell-Volhard-Zelinsky reaction followed by hydrolysis is a robust method for obtaining the racemic compound. For applications requiring high enantiopurity, biocatalytic α-hydroxylation using peroxygenases like P450Spα presents a highly efficient and green alternative, providing direct access to the (S)-enantiomer with excellent selectivity and yield. The choice of synthetic route will ultimately depend on the specific requirements of the research or application, including the need for stereochemical purity, scalability, and environmental considerations. This guide provides the necessary technical details to assist researchers in making an informed decision and successfully implementing the synthesis of this compound.

References

Chiral Synthesis of 2-Hydroxydecanoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxydecanoic acid, a chiral α-hydroxy acid, is a valuable building block in the synthesis of various biologically active molecules and pharmaceuticals. Its stereochemistry plays a crucial role in its biological function, making enantioselective synthesis a critical area of research. This technical guide provides a comprehensive overview of the core strategies for the chiral synthesis of this compound, including enzymatic kinetic resolution, synthesis from chiral precursors, and asymmetric synthesis methodologies. Detailed experimental protocols for key reactions are provided, along with a comparative analysis of quantitative data such as yields and enantiomeric excess. Visual representations of key synthetic pathways are also included to facilitate a deeper understanding of the described methodologies.

Introduction

Chiral α-hydroxy acids are an important class of organic compounds widely utilized as intermediates in the pharmaceutical and fine chemical industries. This compound, with a stereocenter at the C-2 position, is of particular interest due to its presence in various natural products and its potential as a precursor for complex molecular targets. The ability to selectively synthesize either the (R)- or (S)-enantiomer is paramount for the development of stereochemically pure active pharmaceutical ingredients (APIs). This guide explores the principal methods for achieving the chiral synthesis of this versatile molecule.

Key Synthetic Strategies

The enantioselective synthesis of this compound can be broadly categorized into three main approaches:

  • Enzymatic Kinetic Resolution: This highly efficient method utilizes enzymes, most commonly lipases, to selectively acylate or hydrolyze one enantiomer of a racemic mixture of this compound or its ester derivative, allowing for the separation of the two enantiomers.

  • Chiral Pool Synthesis: This strategy employs naturally occurring chiral molecules, such as amino acids or carbohydrates, as starting materials. The inherent chirality of the starting material is transferred through a series of chemical transformations to the final this compound product.

  • Asymmetric Synthesis: This approach involves the use of chiral auxiliaries or catalysts to induce stereoselectivity in a chemical reaction, leading to the preferential formation of one enantiomer of this compound from a prochiral substrate.

Data Presentation: Comparison of Synthetic Methods

The following table summarizes quantitative data from various reported methods for the synthesis of chiral 2-hydroxy acids, providing a comparative overview of their efficiencies.

MethodSubstrateCatalyst/EnzymeProductYield (%)Enantiomeric Excess (ee%)Reference
Enzymatic Kinetic Resolution Racemic this compound esterLipase (B570770) from Candida antarctica B (CALB)(R)-2-hydroxydecanoic acid ester~50>99[1][2]
Racemic this compound esterLipase from Pseudomonas fluorescens(S)-2-hydroxydecanoic acid~50>99[1]
Chiral Pool Synthesis D-GlucoseMulti-step synthesis(2S,3R)-α-hydroxy-β-aminodecanoic acid30.1 (overall)N/A (diastereoselective)[3]
L-Glutamic acidMulti-step synthesisL-2-amino-8-oxodecanoic acidN/A>98[4]
Asymmetric Synthesis Amide of decanoic acidChiral sulfonyloxaziridineα-hydroxy amideN/AHigh (counterion dependent)[5]

Note: Data for direct synthesis of this compound is supplemented with data from closely related structures where specific data for the target molecule is not available in the searched literature. "N/A" indicates that the data was not available in the cited literature.

Experimental Protocols

Enzymatic Kinetic Resolution of Racemic this compound Ester

This protocol describes a typical lipase-catalyzed kinetic resolution of a racemic ester of this compound via hydrolysis.

Materials:

  • Racemic methyl 2-hydroxydecanoate

  • Immobilized Lipase from Candida antarctica B (Novozym 435)

  • Phosphate (B84403) buffer (0.1 M, pH 7.0)

  • Organic solvent (e.g., heptane)

  • Acyl donor (e.g., vinyl acetate (B1210297) for transesterification)

  • Sodium bicarbonate solution (saturated)

  • Sodium sulfate (B86663) (anhydrous)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of racemic methyl 2-hydroxydecanoate (1.0 eq) in a mixture of phosphate buffer and an organic solvent (e.g., 1:1 v/v), add the immobilized lipase (e.g., 10% w/w of the substrate).

  • The reaction mixture is stirred at a controlled temperature (e.g., 30-40 °C) and monitored by chiral HPLC or GC.

  • The reaction is stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted ester and the hydrolyzed acid.

  • The enzyme is removed by filtration.

  • The aqueous phase is separated and acidified with dilute HCl to pH 2-3.

  • The acidified aqueous phase is extracted with an organic solvent (e.g., ethyl acetate). The organic extracts are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the enantiomerically enriched this compound.

  • The organic phase from the initial separation is washed with saturated sodium bicarbonate solution to remove any remaining acid, then with brine, dried over anhydrous sodium sulfate, and concentrated to yield the enantiomerically enriched methyl 2-hydroxydecanoate.

  • Purification of both the acid and the ester can be achieved by silica gel column chromatography.[1][2]

Synthesis of (2S,3R)-α-Hydroxy-β-aminodecanoic acid from D-Glucose (Chiral Pool Approach)

This multi-step synthesis utilizes the chirality of D-glucose to produce a derivative of this compound.[3]

Key Steps (summary):

  • Preparation of a protected dialdofuranose derivative from D-glucose. This involves a series of protection and oxidation steps to yield a suitable aldehyde intermediate.

  • Wittig olefination: The aldehyde is reacted with a suitable phosphonium (B103445) ylide to introduce the carbon chain.

  • Stereoselective reduction and functional group manipulations: This includes reduction of a ketone, introduction of an azide (B81097) group (precursor to the amine), and subsequent deprotection and oxidation steps.

  • Final deprotection and reduction: The final steps involve the cleavage of protecting groups and the reduction of the azide to an amine to yield the target molecule.

A detailed step-by-step protocol for this multi-step synthesis is beyond the scope of this guide but can be found in the cited literature.[3]

Visualization of Synthetic Pathways

Enzymatic Kinetic Resolution Workflow

The following diagram illustrates the general workflow for the lipase-catalyzed kinetic resolution of a racemic ester of this compound.

G cluster_start Starting Material cluster_reaction Enzymatic Resolution cluster_products Products (~50% Conversion) cluster_separation Separation & Purification cluster_final Final Products racemic_ester Racemic (R/S)-2-Hydroxydecanoate Ester lipase Lipase (e.g., CALB) racemic_ester->lipase s_ester (S)-2-Hydroxydecanoate Ester (Unreacted) lipase->s_ester Slow Reaction r_acid (R)-2-Hydroxydecanoic Acid (Hydrolyzed) lipase->r_acid Fast Reaction separation Extraction & Chromatography s_ester->separation r_acid->separation pure_s_ester Enantiopure (S)-Ester separation->pure_s_ester pure_r_acid Enantiopure (R)-Acid separation->pure_r_acid

Caption: Workflow for lipase-catalyzed kinetic resolution.

Chiral Pool Synthesis Logical Pathway

This diagram outlines the logical progression of a chiral pool synthesis starting from a natural chiral molecule.

G start Chiral Precursor (e.g., D-Glucose, L-Amino Acid) step1 Functional Group Interconversion & Protection start->step1 step2 Carbon Chain Elongation step1->step2 step3 Stereoselective Transformations step2->step3 step4 Deprotection & Final Functionalization step3->step4 end_product Chiral This compound Derivative step4->end_product

Caption: Logical pathway for chiral pool synthesis.

Conclusion

The chiral synthesis of this compound can be achieved through several effective strategies, each with its own advantages and limitations. Enzymatic kinetic resolution stands out for its high enantioselectivity and mild reaction conditions, making it a green and attractive option for industrial applications. Chiral pool synthesis offers a reliable route to specific enantiomers by leveraging the stereochemistry of readily available natural products. Asymmetric synthesis, while potentially more complex, provides a powerful tool for the de novo creation of chirality. The choice of the optimal synthetic route will depend on factors such as the desired enantiomer, scale of production, cost-effectiveness, and the availability of starting materials and reagents. Further research into novel catalysts and biocatalysts will continue to enhance the efficiency and accessibility of these valuable chiral building blocks.

References

An In-depth Technical Guide to the Purification of 2-Hydroxydecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core techniques for the purification of 2-hydroxydecanoic acid, a chiral medium-chain fatty acid. The methodologies detailed herein are critical for obtaining high-purity material essential for research, development, and pharmaceutical applications. This document outlines strategies for both achiral and chiral purification, including recrystallization, column chromatography, and enzymatic resolution.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to designing effective purification strategies.

PropertyValueSource
Molecular Formula C₁₀H₂₀O₃--INVALID-LINK--
Molecular Weight 188.27 g/mol --INVALID-LINK--
Appearance White to off-white solid--INVALID-LINK--
Melting Point 73-75 °C--INVALID-LINK--
Boiling Point 318.9 °C at 760 mmHg (Predicted)--INVALID-LINK--
Solubility Soluble in organic solvents such as DMSO, ethanol, and methanol. Limited solubility in water.--INVALID-LINK--
pKa ~4-5 (Predicted)--INVALID-LINK--

Achiral Purification Techniques

Initial purification steps typically focus on removing impurities that are chemically distinct from this compound, without separating its enantiomers.

Recrystallization

Recrystallization is a powerful and cost-effective technique for purifying solid compounds. The selection of an appropriate solvent system is critical for achieving high purity and yield. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.

Table 2.1: Representative Solvent Systems for Recrystallization of Hydroxy Fatty Acids

Solvent SystemSuitability for Hydroxy Fatty AcidsExpected PurityExpected Yield
Hexane/Ethyl Acetate (B1210297) Good for medium-chain fatty acids. The ratio can be adjusted to optimize solubility.>95%70-90%
Toluene Effective for fatty acids, but requires careful handling due to toxicity.>98%60-80%
Acetonitrile Can be effective, particularly for removing less polar impurities.>97%65-85%
Water Generally poor solubility for the free acid, but can be used for salts of the acid.VariableVariable
Ethanol/Water A versatile mixture that can be fine-tuned for optimal crystallization.>96%75-95%

Experimental Protocol: Recrystallization of this compound

  • Solvent Selection: Based on preliminary solubility tests, select a suitable solvent or solvent mixture (e.g., hexane/ethyl acetate).

  • Dissolution: In a flask equipped with a reflux condenser, add the crude this compound and the minimum amount of the chosen hot solvent to achieve complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. The rate of cooling can influence crystal size and purity. Further cooling in an ice bath can increase the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Recrystallization_Workflow A Crude this compound B Dissolve in Minimal Hot Solvent A->B C Hot Gravity Filtration (Optional) B->C D Slow Cooling and Crystallization B->D No Insoluble Impurities C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Drying F->G H Purified this compound G->H

Caption: General workflow for the purification of this compound by recrystallization.

Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. For this compound, both normal-phase and reversed-phase chromatography can be employed.

Table 2.2: Representative Column Chromatography Conditions for Hydroxy Fatty Acid Purification

ParameterNormal-PhaseReversed-Phase
Stationary Phase Silica (B1680970) Gel (60 Å, 230-400 mesh)C18-functionalized Silica
Mobile Phase Hexane/Ethyl Acetate gradient (e.g., 9:1 to 7:3)Acetonitrile/Water with 0.1% Formic Acid gradient
Elution Order Less polar impurities elute first.More polar impurities elute first.
Purity >98%>99%
Loading Capacity LowerHigher

Experimental Protocol: Silica Gel Column Chromatography

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., hexane/ethyl acetate 95:5) and pack it into a glass column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the top of the silica gel bed.

  • Elution: Begin elution with the initial mobile phase, gradually increasing the polarity (e.g., by increasing the proportion of ethyl acetate) to elute the compound of interest.

  • Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Column_Chromatography_Workflow cluster_prep Preparation cluster_sep Separation cluster_iso Isolation A Pack Silica Gel Column C Load Sample onto Column A->C B Dissolve Crude Product B->C D Elute with Solvent Gradient C->D E Collect Fractions D->E F Monitor Fractions by TLC E->F G Combine Pure Fractions F->G Identify Pure Fractions H Evaporate Solvent G->H I Purified this compound H->I

Caption: Workflow for purification by silica gel column chromatography.

Chiral Purification (Enantiomeric Resolution)

Since this compound is a chiral molecule, separating its enantiomers (R and S forms) is often a critical step, especially for pharmaceutical applications where one enantiomer may have the desired therapeutic effect while the other may be inactive or even harmful.

Chiral Derivatization Followed by Chromatography

A common strategy for resolving enantiomers is to react the racemic mixture with a chiral resolving agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated by standard chromatographic techniques.

Table 3.1: Common Chiral Resolving Agents for Carboxylic Acids

Chiral Resolving AgentType of Diastereomer FormedSeparation Method
(R)-(+)-α-Methylbenzylamine Diastereomeric saltsCrystallization or Chromatography
(1R,2R)-(-)-Pseudoephedrine Diastereomeric saltsCrystallization or Chromatography
(R)-(-)-2-Phenylglycinol Diastereomeric amidesChromatography
(S)-(+)-1-(1-Naphthyl)ethylamine Diastereomeric saltsCrystallization or Chromatography

Experimental Protocol: Resolution via Diastereomeric Salt Formation

  • Salt Formation: Dissolve the racemic this compound in a suitable solvent (e.g., ethanol). Add a stoichiometric amount of a chiral amine (e.g., (R)-(+)-α-methylbenzylamine).

  • Diastereomer Crystallization: Allow the solution to stand at room temperature or in a refrigerator to induce crystallization of the less soluble diastereomeric salt.

  • Isolation of Diastereomer: Collect the crystals by filtration. The purity of the diastereomer can be checked by measuring its specific rotation.

  • Liberation of Enantiomer: Dissolve the purified diastereomeric salt in water and acidify with a strong acid (e.g., HCl) to precipitate the enantiomerically pure this compound.

  • Extraction: Extract the pure enantiomer with an organic solvent (e.g., ethyl acetate), dry the organic layer, and evaporate the solvent.

Diastereomeric_Salt_Resolution A Racemic 2-Hydroxydecanoic Acid B React with Chiral Amine A->B C Formation of Diastereomeric Salts B->C D Fractional Crystallization C->D E Separated Diastereomeric Salts D->E F Acidification E->F H Extraction and Isolation F->H G Pure (R) or (S) This compound H->G

Caption: Logical flow for chiral resolution via diastereomeric salt formation.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a direct method for separating enantiomers using a chiral stationary phase (CSP). This technique is highly effective for both analytical and preparative-scale separations.

Table 3.2: Representative Chiral HPLC Conditions for Hydroxy Acid Resolution

ParameterCondition 1Condition 2
Chiral Stationary Phase Polysaccharide-based (e.g., Chiralcel OD-H)Protein-based (e.g., Chiral-AGP)
Mobile Phase Hexane/Isopropanol/Trifluoroacetic Acid (e.g., 90:10:0.1)Aqueous buffer/Acetonitrile gradient
Detection UV (after derivatization) or Refractive Index (RI)UV (after derivatization) or Mass Spectrometry (MS)
Resolution (Rs) > 1.5> 1.5
Enantiomeric Excess (ee) >99%>99%

Experimental Protocol: Preparative Chiral HPLC

  • Method Development: Develop an analytical-scale chiral HPLC method to achieve baseline separation of the enantiomers.

  • Scale-Up: Scale up the analytical method to a preparative scale by increasing the column diameter, flow rate, and injection volume.

  • Sample Injection: Inject the racemic this compound solution onto the preparative chiral column.

  • Fraction Collection: Collect the eluting enantiomers in separate fractions based on the chromatogram.

  • Solvent Removal: Evaporate the solvent from the collected fractions to obtain the pure enantiomers.

Enzymatic Resolution

Enzymatic resolution utilizes the stereoselectivity of enzymes, such as lipases, to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the two.

Table 3.3: Enzymes for the Resolution of Hydroxy Acids

EnzymeReaction TypeSubstrateProduct
Candida antarctica Lipase (B570770) B (CAL-B) Esterification/TransesterificationRacemic this compoundEnantiomerically enriched ester and unreacted acid
Pseudomonas cepacia Lipase (PCL) Esterification/TransesterificationRacemic this compoundEnantiomerically enriched ester and unreacted acid

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

  • Reaction Setup: In an organic solvent (e.g., toluene), dissolve the racemic this compound and an acyl donor (e.g., vinyl acetate).

  • Enzyme Addition: Add the lipase (e.g., immobilized CAL-B).

  • Incubation: Stir the mixture at a controlled temperature (e.g., 40 °C) and monitor the reaction progress by chiral HPLC or GC.

  • Reaction Quenching: Stop the reaction at approximately 50% conversion by filtering off the enzyme.

  • Separation: Separate the resulting ester from the unreacted acid by extraction or column chromatography.

  • Hydrolysis (Optional): Hydrolyze the enantiomerically enriched ester to obtain the corresponding pure enantiomer of this compound.

Enzymatic_Resolution_Pathway Racemate Racemic this compound (R and S) Enzyme Lipase + Acyl Donor Racemate->Enzyme Products Mixture of: (S)-Ester + (R)-Acid (or vice versa) Enzyme->Products Separation Chromatographic Separation Products->Separation S_Ester (S)-Ester Separation->S_Ester R_Acid (R)-Acid Separation->R_Acid Hydrolysis Hydrolysis S_Ester->Hydrolysis S_Acid (S)-Acid Hydrolysis->S_Acid

Caption: Signaling pathway for enzymatic kinetic resolution of this compound.

Conclusion

The purification of this compound requires a multi-step approach, often combining achiral and chiral techniques to achieve the desired level of purity. The choice of method depends on the scale of the purification, the nature of the impurities, and the required enantiomeric purity. For initial purification, recrystallization and silica gel chromatography are effective. For enantiomeric resolution, chiral HPLC and enzymatic resolution are powerful techniques that can yield highly pure enantiomers. The protocols and data presented in this guide provide a solid foundation for developing robust and efficient purification strategies for this compound.

2-Hydroxydecanoic Acid: A Comprehensive Technical Guide to Natural Sources and Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxydecanoic acid and its isomers are a class of fatty acids with significant biological activities, drawing increasing interest from the scientific and pharmaceutical communities. Their natural occurrence spans a diverse range of sources, from secretions of the honeybee (Apis mellifera) to various fruits and microbial metabolites. This technical guide provides an in-depth overview of the primary natural sources of prominent this compound isomers, detailed methodologies for their extraction and quantification, and an exploration of their known biological signaling pathways.

Isomers of this compound in Nature

The term "this compound" can refer to several isomers, each with distinct natural sources and biological relevance. This guide will focus on the most well-documented of these compounds:

  • 10-Hydroxy-2-decenoic acid (10-HDA): A major lipid component of royal jelly, the exclusive food of queen honeybees. It is recognized for its wide range of pharmacological properties.

  • 10-Hydroxydecanoic acid (10-HDAA): The saturated precursor to 10-HDA, also found in royal jelly.

  • 9-Hydroxy-2-decenoic acid (9-HDA): A key component of the queen bee's mandibular pheromone blend.

  • gamma-Decalactone (B1670016) (4-hydroxydecanoic acid lactone): A fragrant compound found in many fruits, contributing to their characteristic aromas.

  • delta-Decalactone (B1670226) (5-hydroxydecanoic acid lactone): Another aromatic lactone present in fruits and dairy products.

  • This compound: Found in the lipopolysaccharide fraction of the bacterium Pseudomonas ovalis.

Natural Sources and Quantitative Data

The concentration of these hydroxydecanoic acids varies significantly depending on the source and environmental factors. The following tables summarize the quantitative data available in the literature.

Table 1: Concentration of Hydroxydecanoic Acids in Royal Jelly
CompoundSourceConcentration Range (% of fresh weight)Analytical MethodReference(s)
10-Hydroxy-2-decenoic acid (10-HDA)Royal Jelly (various origins)1.26 - 3.10HPLC[1][2]
10-Hydroxy-2-decenoic acid (10-HDA)Royal Jelly (Bulgaria)1.64 - 2.73HPLC[3]
10-Hydroxydecanoic acid (10-HDAA)Royal Jelly0.285 - 0.366LC-HRMS[4]
Table 2: Concentration of Hydroxydecanoic Acids in Queen Bee Mandibular Glands
CompoundSourceConcentration per Queen (µg)Analytical MethodReference(s)
9-Oxo-2-decenoic acid (9-ODA)Mated Queen Mandibular Gland~200 - 240GC-MS[5]
9-Hydroxy-2-decenoic acid (9-HDA)Mated Queen Mandibular Gland~80 - 150GC-MS[5][6]
10-Hydroxy-2-decenoic acid (10-HDA)Worker Bee Mandibular GlandHigher proportions than in queensGC-MS[1]
10-Hydroxydecanoic acid (10-HDAA)Queen/Worker Mandibular GlandPresentGC-MS[1]
Table 3: Natural Occurrence of Decalactones
CompoundNatural Sources
gamma-DecalactoneApricot, Peach, Strawberry, Coconut, Butter, Carrot Leaf, Osmanthus
delta-DecalactoneCoconut, Raspberry, Milk products, various fruits and berries

Experimental Protocols: Extraction and Quantification

Accurate extraction and quantification are crucial for the study of these bioactive molecules. The following are detailed methodologies for their isolation and analysis.

Extraction and Quantification of 10-HDA and 10-HDAA from Royal Jelly

3.1.1. Solvent Extraction of Total Lipids

This protocol outlines a standard method for the extraction of the lipid fraction from royal jelly.

  • Sample Preparation: Homogenize fresh or frozen royal jelly. For lyophilized powder, reconstitution may be necessary.

  • Extraction:

    • Weigh approximately 0.5 g of homogenized royal jelly into a 50 mL volumetric flask.[1]

    • Add absolute ethanol (B145695) as the extraction solvent.[1][7] Other solvent systems like chloroform:methanol (B129727) have also been used.[8]

    • Employ a method of agitation to ensure thorough extraction. Options include:

      • Shaking: Agitate the mixture for a defined period (e.g., 60 minutes).[7]

      • Ultrasonication: Place the flask in an ultrasonic bath for a period such as 15 minutes.[9]

      • Reflux: Reflux the sample with methanol (e.g., 4 x 30 minutes).[10]

  • Separation: Centrifuge the mixture to pellet solid debris.

  • Collection: Carefully collect the supernatant containing the lipid extract.

  • Concentration: Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude lipid extract.

3.1.2. Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is the most common and reliable method for the quantification of 10-HDA.

  • Instrumentation: An HPLC system equipped with a UV detector and a C18 reversed-phase column is typically used.[11][2][5]

  • Mobile Phase: A common mobile phase is a mixture of methanol, water, and an acidifier like phosphoric acid or acetic acid (e.g., 55:45:0.2, v/v/v).[11][5] The pH is often adjusted to around 2.5.[2]

  • Detection: The UV detector is typically set to a wavelength between 210 and 225 nm.[11][2][5]

  • Internal Standard: An internal standard, such as methyl 4-hydroxybenzoate (B8730719) or ethyl p-hydroxybenzoate, is often used for improved accuracy.[11][5]

  • Standard Curve: A standard curve is generated using a series of known concentrations of a pure 10-HDA standard.

  • Analysis: The prepared extract is filtered and injected into the HPLC system. The concentration of 10-HDA in the sample is determined by comparing its peak area to the standard curve.

Analysis of Queen Bee Mandibular Gland Components

3.2.1. Gland Dissection and Extraction

  • Dissection: Immobilize the queen bee by cooling. Dissect the head and carefully remove the mandibular glands.

  • Extraction:

    • Place the dissected glands in a vial with a suitable solvent, such as diethyl ether or methanol.[5][6]

    • Include an internal standard for quantitative analysis.[6]

    • Crush the glands with a glass rod to ensure complete extraction.[6]

    • Centrifuge the sample to pellet tissue debris.[6]

    • Collect the supernatant for analysis.

3.2.2. Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying the various volatile and semi-volatile components of the mandibular gland secretion.

  • Derivatization: For the analysis of polar compounds like hydroxy fatty acids, a derivatization step to increase volatility is often necessary.

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer is used.

  • Column: A non-polar or mid-polar capillary column is typically employed.

  • Analysis: The prepared extract is injected into the GC-MS system. Compounds are identified based on their retention times and mass spectra, and quantified by comparing peak areas to those of known standards.

Extraction of Decalactones from Natural Sources

3.3.1. Steam Distillation and Solvent Extraction

For aromatic compounds like gamma- and delta-decalactone from plant materials, steam distillation or solvent extraction are common methods.

  • Sample Preparation: The plant material (e.g., fruits) is macerated or crushed.

  • Steam Distillation: The prepared material is subjected to steam distillation. The volatile compounds, including the lactones, are carried over with the steam, condensed, and collected.

  • Solvent Extraction: Alternatively, the material can be extracted with a non-polar solvent like hexane (B92381) or diethyl ether.[9]

  • Purification: The crude extract can be further purified using techniques like column chromatography.

Biosynthesis and Signaling Pathways

The biological significance of these molecules is rooted in their biosynthetic origins and their interactions with cellular signaling pathways.

Biosynthesis of 10-HDA in Honeybees

The biosynthesis of 10-HDA in the mandibular glands of worker honeybees is a multi-step process involving fatty acid synthesis and modification.

Biosynthesis of 10-HDA in Honeybee Mandibular Glands.
Signaling Pathways Modulated by 10-HDA

10-HDA has been shown to influence several key signaling pathways in mammalian cells, contributing to its diverse pharmacological effects.

HDA_Signaling HDA 10-HDA PI3K PI3K HDA->PI3K NFkB NF-κB HDA->NFkB inhibits MAPK MAPK (JNK, p38) HDA->MAPK activates STAT3 STAT3 HDA->STAT3 inhibits AKT AKT PI3K->AKT GlucoseMetabolism Glucose Metabolism AKT->GlucoseMetabolism Inflammation Inflammation NFkB->Inflammation promotes Apoptosis Apoptosis MAPK->Apoptosis induces CellCycleArrest Cell Cycle Arrest STAT3->CellCycleArrest regulates

Signaling pathways modulated by 10-HDA.
Biosynthesis of gamma-Decalactone via β-Oxidation

In microorganisms such as the yeast Yarrowia lipolytica, gamma-decalactone is produced through the β-oxidation of ricinoleic acid, a fatty acid found in castor oil.

GDL_Biosynthesis RicinoleicAcid Ricinoleic Acid (from Castor Oil) BetaOxidation β-Oxidation Cycles RicinoleicAcid->BetaOxidation HydroxydecanoicAcid 4-Hydroxydecanoic Acid BetaOxidation->HydroxydecanoicAcid Lactonization Lactonization (acidic pH) HydroxydecanoicAcid->Lactonization GDL gamma-Decalactone Lactonization->GDL

Biosynthesis of gamma-Decalactone.

Conclusion

The various isomers of this compound represent a fascinating and promising area of research. Their diverse natural origins, from insect secretions to fruits and microbes, offer a wide field for discovery. The extraction and analytical protocols detailed in this guide provide a solid foundation for researchers to quantify and study these compounds. Furthermore, the elucidation of their interactions with key cellular signaling pathways opens up numerous avenues for drug development and therapeutic applications. As research continues, a deeper understanding of these bioactive fatty acids will undoubtedly unlock new opportunities in medicine and biotechnology.

References

Unveiling the Bioactive Potential of 2-Hydroxydecanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxydecanoic acid is a medium-chain fatty acid characterized by a hydroxyl group at the alpha position of its ten-carbon chain. While research into its specific biological activities is nascent compared to its isomers, emerging evidence suggests a range of potential therapeutic applications. This technical guide provides a comprehensive overview of the known biological activities of this compound, supported by available data, experimental methodologies, and insights into its potential mechanisms of action. This document aims to serve as a foundational resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

Physicochemical Properties

The placement of the hydroxyl group on the carbon chain of decanoic acid significantly impacts its physicochemical characteristics, which in turn influences its biological interactions and pharmacokinetic profile.

PropertyThis compoundReference
Molecular Formula C₁₀H₂₀O₃[1]
Molecular Weight 188.26 g/mol [1]
Description A medium-chain fatty acid that is decanoic acid substituted at position 2 by a hydroxy group. It is functionally related to a decanoic acid.[1]
Synonyms alpha-hydroxycapric acid, 2-hydroxy capric acid[2]

Biological Activities of this compound

Current research, although limited, points towards antimicrobial, anti-inflammatory, and anticancer activities for this compound. Much of the detailed mechanistic understanding is extrapolated from studies on its isomers, particularly 3-hydroxydecanoic acid and 10-hydroxy-2-decenoic acid (10-HDA).

Antimicrobial Activity

This compound has been noted for its potential antimicrobial applications.[3] The proposed mechanism of action involves the disruption of bacterial cell membranes, a common trait for many fatty acids.[3] However, a significant gap exists in the literature regarding specific quantitative data, such as Minimum Inhibitory Concentration (MIC) values, against a broad range of pathogens.

Table 1: Antimicrobial Activity of Hydroxydecanoic Acid Isomers Data for this compound is not readily available and is inferred from general statements in the literature.

IsomerTarget OrganismActivity MetricValueReference
This compoundGeneral BacteriaMechanismDisruption of cell membrane[3]
10-Hydroxy-2-decenoic acid (10-HDA)Staphylococcus aureusBiofilm InhibitionSignificant reduction at sub-MIC levels[4]
Anti-inflammatory Activity

While direct studies on the anti-inflammatory properties of this compound are scarce, research on related hydroxy fatty acids provides a basis for its potential in modulating inflammatory pathways. For instance, its isomer, 3-hydroxydecanoic acid, has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response in murine macrophages.[3]

Table 2: Anti-inflammatory Activity of Hydroxydecanoic Acid Isomers No direct quantitative data is currently available for this compound.

IsomerCell LineKey Markers InhibitedIC₅₀ ValueReference
3-Hydroxydecanoic AcidRAW264.7 macrophagesROS, TNF-α, COX-2, PGE2Data not available[3]
10-Hydroxydecanoic AcidMicroglial cellsLPS-induced inflammationData not available[3]
Anticancer Activity

The anticancer potential of this compound is an emerging area of investigation. Studies on other 2-hydroxy fatty acids, such as 2-hydroxyoleic acid, suggest a possible mechanism involving the repression of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis.[5] This leads to cell cycle arrest and apoptosis in cancer cells.[5]

Table 3: Anticancer Activity of Related Hydroxy Fatty Acids Direct quantitative data for this compound is not currently available.

CompoundCell LineMechanism of ActionIC₅₀ ValueReference
2-Hydroxyoleic AcidHuman lung cancer (A549), Human leukemia (Jurkat)Repression of dihydrofolate reductase (DHFR) expressionData not available[5]
10-Hydroxy-2-decenoic AcidHuman hepatoma (HepG2)Induction of apoptosis59.6 µg/mL[6]

Experimental Protocols

Detailed experimental protocols for specifically testing this compound are not widely published. However, standard assays used for other fatty acids can be readily adapted.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines a general method for assessing the antimicrobial activity of this compound.

Workflow for MIC Determination

prep Prepare Stock Solution (dissolve in suitable solvent, e.g., DMSO) serial Serial Dilution (in 96-well plate with broth medium) prep->serial inoc Inoculation (add standardized microbial suspension) serial->inoc incub Incubation (optimal growth conditions) inoc->incub read Visual Assessment (determine lowest concentration with no visible growth) incub->read

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol Steps:

  • Stock Solution Preparation: Dissolve this compound in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solution in an appropriate microbial growth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculation: Add a standardized suspension of the test microorganism to each well.

  • Incubation: Incubate the plate under conditions that are optimal for the growth of the microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Cell Viability Assay (MTT Assay)

This protocol is a common method to assess the cytotoxic effects of a compound on cancer cell lines.

Workflow for MTT Assay

seed Seed Cells (in 96-well plate) treat Treatment (add various concentrations of this compound) seed->treat incubate Incubation (e.g., 24, 48, 72 hours) treat->incubate mtt Add MTT Reagent (allow formazan (B1609692) crystal formation) incubate->mtt solubilize Solubilization (dissolve formazan with DMSO) mtt->solubilize read Measure Absorbance (at ~570 nm) solubilize->read calc Calculate IC₅₀ read->calc

Caption: Workflow for determining cell viability using the MTT assay.

Protocol Steps:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader.

  • IC₅₀ Calculation: The IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%, is determined from a dose-response curve.[3]

Signaling Pathways

Direct evidence for signaling pathways modulated by this compound is currently lacking. However, based on the activities of related molecules, we can hypothesize potential targets.

Hypothesized Anticancer Signaling Pathway

Drawing parallels with 2-hydroxyoleic acid, a potential mechanism for the anticancer activity of this compound could involve the downregulation of dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis.

HDA 2-Hydroxydecanoic Acid DHFR DHFR Expression HDA->DHFR inhibits THF Tetrahydrofolate (THF) Synthesis DHFR->THF catalyzes DNA DNA Synthesis THF->DNA required for Arrest Cell Cycle Arrest DNA->Arrest inhibition leads to Apoptosis Apoptosis DNA->Apoptosis inhibition leads to

Caption: Hypothesized anticancer mechanism of this compound.

This proposed pathway suggests that by inhibiting DHFR expression, this compound could disrupt DNA synthesis, leading to cell cycle arrest and ultimately apoptosis in cancer cells. This remains a hypothesis that requires experimental validation.

Conclusion and Future Directions

This compound presents an intriguing area for future research. The limited available data suggests potential antimicrobial, anti-inflammatory, and anticancer properties. However, to fully realize its therapeutic potential, further in-depth studies are imperative. Future research should focus on:

  • Quantitative Biological Activity: Determining key quantitative metrics such as MIC and IC₅₀ values against a wide array of microbial strains and cancer cell lines.

  • Mechanism of Action: Elucidating the specific molecular targets and signaling pathways modulated by this compound.

  • Structure-Activity Relationship Studies: Conducting comparative studies with its isomers to understand how the position of the hydroxyl group influences its biological activities.

  • In Vivo Studies: Evaluating the efficacy and safety of this compound in preclinical animal models.

A more robust understanding of the biological activities and mechanisms of this compound will be crucial for its potential development as a novel therapeutic agent.

References

An In-depth Technical Guide to the Metabolic Pathway of 2-Hydroxydecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxydecanoic acid is a medium-chain 2-hydroxy fatty acid involved in a specialized metabolic pathway, primarily the peroxisomal α-oxidation system. This technical guide provides a comprehensive overview of the synthesis and degradation of this compound, detailing the key enzymes, subcellular locations, and associated signaling implications. Quantitative data for related molecules are presented to contextualize the pathway, and detailed experimental protocols are provided for the key analytical methods. This document aims to serve as a critical resource for researchers investigating the roles of 2-hydroxy fatty acids in cellular metabolism, signaling, and disease.

Introduction

2-Hydroxy fatty acids (2-HFAs) are important constituents of various lipids, particularly sphingolipids, and are found in numerous mammalian tissues, with notable abundance in the nervous system and skin.[1] The presence of a hydroxyl group at the α-carbon position precludes these molecules from direct degradation via the β-oxidation pathway, necessitating a specialized metabolic route known as α-oxidation.[2] this compound, a 10-carbon 2-HFA, follows this metabolic paradigm. Its metabolism is intricately linked to both anabolic pathways for the synthesis of complex lipids and catabolic processes for energy production or disposal. Dysregulation of 2-HFA metabolism has been implicated in several neurological disorders, highlighting the importance of understanding this pathway.[1][3] This guide delineates the core metabolic pathway of this compound, from its biosynthesis to its catabolism, and explores its emerging roles in cellular signaling.

Metabolic Pathway of this compound

The metabolism of this compound can be broadly divided into two main phases: biosynthesis via 2-hydroxylation of decanoic acid and catabolism via the peroxisomal α-oxidation pathway.

Biosynthesis of this compound

The primary route for the synthesis of this compound is the hydroxylation of its parent fatty acid, decanoic acid.

  • Enzymatic Reaction : The key enzyme responsible for this conversion is Fatty Acid 2-Hydroxylase (FA2H) , an NADPH-dependent monooxygenase located in the endoplasmic reticulum.[1][4] FA2H catalyzes the stereospecific formation of (R)-2-hydroxy fatty acids.[5][6] While FA2H exhibits broad substrate specificity, its activity on medium-chain fatty acids like decanoic acid is less characterized than on very-long-chain fatty acids.[1][4]

  • Alternative Synthesis : An alternative, FA2H-independent pathway for the generation of 2-hydroxy fatty acids, particularly C16 and C18 chains, involves the α-oxidation of phytosphingosine (B30862) in the endoplasmic reticulum.[4] It is plausible that a similar mechanism could contribute to the cellular pool of this compound, although this has not been explicitly demonstrated.

Catabolism of this compound

The degradation of this compound occurs primarily through the peroxisomal α-oxidation pathway, which results in the shortening of the fatty acid chain by one carbon atom.[1]

The key steps are as follows:

  • Acyl-CoA Activation : Prior to entering the peroxisome, this compound is activated to its coenzyme A (CoA) thioester, 2-hydroxydecanoyl-CoA . This reaction is catalyzed by an acyl-CoA synthetase.

  • Peroxisomal Cleavage : 2-hydroxydecanoyl-CoA is then cleaved by 2-hydroxyacyl-CoA lyase (HACL) within the peroxisome.[7][8] There are two known isoforms, HACL1 and HACL2. HACL1 is the primary peroxisomal enzyme, while HACL2 is located in the endoplasmic reticulum.[7] This thiamine (B1217682) pyrophosphate (TPP)-dependent reaction yields two products:

  • Aldehyde Dehydrogenation : Nonanal is then oxidized to nonanoic acid by an aldehyde dehydrogenase.

  • β-Oxidation : The resulting nonanoic acid, an odd-chain fatty acid, can then be activated to nonanoyl-CoA and undergo further degradation via the β-oxidation pathway.[1]

Quantitative Data

Direct quantitative data for the metabolism of this compound are scarce in the literature. The Human Metabolome Database notes its detection in feces, but quantitative values in tissues or plasma are not available.[2] The following tables summarize available data for related molecules, which can serve as a proxy for understanding the potential kinetics and concentrations relevant to this pathway.

Table 1: Enzyme Activity Data (Proxy)

Enzyme Substrate Activity Source Organism/System Reference
Fatty Acid 2-Hydroxylase (FA2H) [3,3,5,5-D4]Tetracosanoic Acid ~5-25 fmol/mg protein/min Postnatal Mouse Brain [10]

| Acyl-CoA Synthetase | 2-Hydroxyoctadecanoic Acid | Km: ~20 µM | Rat Liver Homogenate |[11] |

Table 2: Metabolite Concentration Data (Proxy)

Metabolite Concentration Biological Sample Condition Reference
2-Hydroxydecanoate Detected, not quantified Feces Normal [2]
Heptadecanoic Acid (C17:0) (product of C18 2-HFA α-oxidation) ~22% lower in Hacl1-/- mice Liver Hacl1 knockout [12]
Phytanic Acid Significantly elevated Liver Hacl1-/- mice on phytol (B49457) diet [13]

| 2-Hydroxyphytanic Acid | Significantly elevated | Liver | Hacl1-/- mice on phytol diet |[13] |

Signaling Pathway Interactions

Recent studies have begun to elucidate the role of 2-hydroxy fatty acids and their metabolism in cellular signaling.

  • mTOR and Hedgehog Signaling : In gastric cancer cells, FA2H and its product, (R)-2-hydroxypalmitic acid, have been shown to increase chemosensitivity to cisplatin. This effect is mediated, in part, through the inhibition of the mTOR/S6K1/Gli1 signaling pathway.[5]

  • Insulin (B600854) Secretion : FA2H-mediated 2-hydroxylation of fatty acids is linked to glucose-stimulated insulin secretion (GSIS). FA2H expression and the levels of (R)-2-hydroxy fatty acids are important for maintaining the localization of the glucose transporter GLUT2 on the plasma membrane of pancreatic β-cells, thereby enhancing GSIS.[6]

  • Plasma Membrane Organization : 2-hydroxy sphingolipids are crucial for the organization of plasma membrane nanodomains. This organization is essential for the function of membrane proteins, including those involved in pattern-triggered immunity and the generation of a reactive oxygen species (ROS) burst.[14][15]

Experimental Protocols

The following protocols are detailed methodologies for key experiments relevant to the study of the this compound metabolic pathway. These are generalized protocols that can be adapted for specific experimental needs.

Protocol 1: In Vitro Assay for Fatty Acid 2-Hydroxylase (FA2H) Activity

This protocol is adapted from a method for measuring FA2H activity using a deuterated substrate and GC-MS analysis.[16][17]

Materials:

  • Microsomal fraction from cells or tissue expressing FA2H

  • Substrate: Decanoic acid (or a deuterated version for mass spectrometry)

  • α-cyclodextrin

  • NADPH regeneration system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)

  • Purified NADPH:cytochrome P-450 reductase

  • Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Internal standard (e.g., a stable isotope-labeled 2-hydroxy fatty acid)

  • Reagents for fatty acid extraction (e.g., chloroform, methanol)

  • Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • GC-MS system

Procedure:

  • Substrate Preparation : Solubilize decanoic acid in an α-cyclodextrin solution to enhance its availability in the aqueous reaction mixture.

  • Reaction Setup : In a microcentrifuge tube, combine the reaction buffer, microsomal protein (e.g., 50-100 µg), the NADPH regeneration system, purified NADPH:cytochrome P-450 reductase, and the decanoic acid substrate.

  • Initiation and Incubation : Initiate the reaction by adding the NADPH regeneration system components or pre-warming the mixture to 37°C. Incubate for a defined period (e.g., 30-60 minutes) with gentle shaking.

  • Reaction Termination and Extraction : Stop the reaction by adding an acidic solution (e.g., 1 M HCl). Add the internal standard. Extract the lipids using a chloroform/methanol (B129727) mixture (e.g., Folch method).

  • Derivatization : Evaporate the organic solvent under a stream of nitrogen. Add the derivatization agent (BSTFA) and heat at 60-70°C for 30 minutes to convert the hydroxyl and carboxyl groups to trimethylsilyl (B98337) (TMS) ethers.

  • GC-MS Analysis : Analyze the derivatized sample by GC-MS. Use selected ion monitoring (SIM) to quantify the product (this compound-TMS derivative) and the internal standard based on their characteristic fragment ions.

  • Calculation : Calculate the FA2H activity as the amount of product formed per unit time per amount of protein (e.g., pmol/min/mg protein).

Protocol 2: Assay for 2-Hydroxyacyl-CoA Lyase (HACL) Activity

This protocol outlines a method to measure HACL activity in subcellular fractions.[7]

Materials:

  • Peroxisomal fraction from tissue homogenate (e.g., liver)

  • Substrate: 2-hydroxydecanoyl-CoA

  • Reaction buffer (e.g., 50 mM MOPS, pH 7.2)

  • Cofactors: Thiamine pyrophosphate (TPP), MgCl₂

  • NAD⁺

  • Aldehyde dehydrogenase

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Substrate Synthesis : Synthesize 2-hydroxydecanoyl-CoA from this compound if not commercially available.

  • Reaction Mixture Preparation : In a cuvette, prepare a reaction mixture containing the reaction buffer, TPP, MgCl₂, NAD⁺, and a sufficient amount of aldehyde dehydrogenase to ensure the immediate conversion of the nonanal product.

  • Initiation and Measurement : Equilibrate the reaction mixture to 37°C in the spectrophotometer. Initiate the reaction by adding a small amount of the peroxisomal protein fraction.

  • Data Acquisition : Immediately monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH resulting from the aldehyde dehydrogenase-catalyzed oxidation of nonanal.

  • Calculation of Activity : Calculate the rate of reaction (ΔA340/minute) from the linear portion of the absorbance curve. Use the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹) to convert this rate to the amount of product formed per unit time (e.g., nmol/min/mg protein).

Protocol 3: Quantification of this compound in Biological Samples by GC-MS

This protocol provides a general method for the extraction and quantification of total this compound from biological samples.[13][18]

Materials:

  • Biological sample (e.g., tissue homogenate, plasma)

  • Internal standard (e.g., d3-heptadecanoic acid)

  • Reagents for hydrolysis (e.g., HCl in acetonitrile (B52724), NaOH in methanol)

  • Extraction solvent (e.g., hexane)

  • Derivatization agent (e.g., BSTFA)

  • GC-MS system

Procedure:

  • Sample Preparation : To the biological sample, add the internal standard.

  • Hydrolysis : Perform a two-step hydrolysis to release both esterified and free fatty acids. First, conduct an acid hydrolysis (e.g., 0.5 M HCl in acetonitrile at 100°C for 45 min). Second, perform an alkaline hydrolysis (e.g., 1 M NaOH in methanol at 100°C for 45 min).

  • Acidification and Extraction : Acidify the sample with a strong acid (e.g., 6 M HCl). Extract the fatty acids with hexane (B92381). Repeat the extraction to ensure complete recovery.

  • Drying and Derivatization : Pool the hexane extracts and evaporate the solvent under a stream of nitrogen. Re-dissolve the dried residue in a suitable solvent and add the derivatization agent (BSTFA). Heat to 60-70°C for 30 minutes.

  • GC-MS Analysis : Inject the derivatized sample into the GC-MS. Use a suitable temperature program to separate the fatty acid methyl esters. Use SIM mode to monitor characteristic ions for the TMS derivative of this compound and the internal standard.

  • Quantification : Create a standard curve using known amounts of this compound. Quantify the amount of this compound in the sample by comparing its peak area relative to the internal standard against the standard curve.

Visualizations

Diagrams of Metabolic and Signaling Pathways

2-Hydroxydecanoic_Acid_Metabolic_Pathway Decanoic_Acid Decanoic Acid H2DA (R)-2-Hydroxydecanoic Acid Decanoic_Acid->H2DA NADPH H2DA_CoA 2-Hydroxydecanoyl-CoA H2DA->H2DA_CoA ATP, CoA Nonanal Nonanal H2DA_CoA->Nonanal TPP Formyl_CoA Formyl-CoA H2DA_CoA->Formyl_CoA Nonanoic_Acid Nonanoic Acid Nonanal->Nonanoic_Acid NAD+ Beta_Ox β-Oxidation Nonanoic_Acid->Beta_Ox FA2H FA2H (ER) FA2H->H2DA Acyl_CoA_Syn Acyl-CoA Synthetase Acyl_CoA_Syn->H2DA_CoA HACL1 HACL1 (Peroxisome) HACL1->Nonanal HACL1->Formyl_CoA ADH Aldehyde Dehydrogenase ADH->Nonanoic_Acid FA2H_Signaling_Interactions FA2H FA2H H2FA (R)-2-Hydroxy Fatty Acids FA2H->H2FA Synthesis mTOR mTOR/S6K1/Gli1 Pathway H2FA->mTOR Inhibits GLUT2 GLUT2 Plasma Membrane Localization H2FA->GLUT2 Maintains PM Plasma Membrane Nanodomain Organization H2FA->PM Organizes Chemo Increased Chemosensitivity mTOR->Chemo Leads to GSIS Increased Glucose- Stimulated Insulin Secretion GLUT2->GSIS Leads to ROS ROS Burst (Immunity) PM->ROS Enables Experimental_Workflow_GCMS Start Biological Sample (Tissue, Plasma) Hydrolysis 1. Acid & Alkaline Hydrolysis Start->Hydrolysis Extraction 2. Liquid-Liquid Extraction (Hexane) Hydrolysis->Extraction Derivatization 3. Derivatization (e.g., Silylation) Extraction->Derivatization Analysis 4. GC-MS Analysis (SIM Mode) Derivatization->Analysis End Quantification of This compound Analysis->End

References

The Multifaceted Roles of Hydroxydecanoic Acids in Pseudomonas aeruginosa: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The opportunistic pathogen Pseudomonas aeruginosa utilizes a sophisticated arsenal (B13267) of molecules to regulate its virulence, establish persistent infections, and thrive in diverse environments. Among these are fatty acid derivatives that play critical roles in cell-to-cell communication, biofilm dynamics, and the synthesis of virulence factors. This technical guide provides an in-depth exploration of the functions of two significant isomers of hydroxydecanoic acid: (R)-3-hydroxydecanoic acid and cis-2-decenoic acid . While the user query specified "2-Hydroxydecanoic Acid," the scientific literature predominantly focuses on these two isomers, each with distinct and vital functions in the pathophysiology of P. aeruginosa. This document will therefore address both molecules to provide a comprehensive overview.

We will delve into the biosynthesis of these fatty acids, their influence on key virulence traits such as quorum sensing and biofilm formation, and their roles as structural components. This guide presents quantitative data in structured tables for comparative analysis, details relevant experimental methodologies, and provides visual representations of key pathways and workflows to facilitate a deeper understanding of these crucial molecules.

(R)-3-Hydroxydecanoic Acid: A Precursor for Virulence and Structural Integrity

(R)-3-hydroxydecanoic acid (R-3-HD) is a central metabolite in P. aeruginosa, primarily serving as a key building block for the biosynthesis of rhamnolipids and polyhydroxyalkanoates (PHAs), and as a fundamental component of the lipid A moiety of lipopolysaccharide (LPS).

Biosynthesis of (R)-3-Hydroxydecanoic Acid

(R)-3-hydroxydecanoic acid is synthesized from intermediates of the type II fatty acid synthesis (FAS-II) pathway and can also be derived from the β-oxidation pathway. In the FAS-II cycle, the enzyme RhlA plays a pivotal role by intercepting β-hydroxydecanoyl-acyl carrier protein (ACP) intermediates. RhlA then catalyzes the dimerization of two molecules of (R)-3-hydroxydecanoyl-ACP to form 3-(3-hydroxydecanoyloxy)alkanoic acids (HAAs), which are the direct precursors of rhamnolipids.[1][2][3]

Role in Rhamnolipid and Polyhydroxyalkanoate (PHA) Synthesis

Rhamnolipids are biosurfactants that are crucial for motility, biofilm development, and virulence.[4] Following the synthesis of HAAs by RhlA, the enzymes RhlB and RhlC sequentially add rhamnose moieties to generate mono- and di-rhamnolipids, respectively.[5]

Polyhydroxyalkanoates (PHAs) are carbon and energy storage polymers that can be utilized under nutrient-limiting conditions. The synthesis of PHAs also involves precursors derived from the fatty acid metabolic pathways.[4]

Function as a Lipid A Component

(R)-3-hydroxydecanoic acid is also a constituent of the lipid A portion of the lipopolysaccharide (LPS) in the outer membrane of P. aeruginosa. Lipid A is the endotoxic component of LPS and is critical for the structural integrity of the outer membrane and for the host inflammatory response during infection. PagL, a lipid A deacylase, can remove a 3-hydroxydecanoic acid acyl chain from the lipid A structure.[6]

Quantitative Data: Production of (R)-3-Hydroxydecanoic Acid in Engineered P. aeruginosa

Recent metabolic engineering efforts have focused on optimizing P. aeruginosa for the production of (R)-3-hydroxydecanoic acid by leveraging the HAA substrate pool. The table below summarizes the production titers achieved in different engineered strains.[7][8]

StrainRelevant GenotypeCarbon SourceTiter of HAAs (g/L)Final R-3-HD Titer after Hydrolysis (g/L)Purity of R-3-HD
PAO1-ΔBCΔrhlB, ΔrhlCPalm Oil~1.5Not ReportedNot Reported
Engineered StrainKey gene knockouts in β-oxidation pathwayNot Specified~18Not Specified95%

Signaling Pathways and Experimental Workflows

Rhamnolipid_Biosynthesis Biosynthesis of Rhamnolipids FASII Fatty Acid Synthesis II (FAS-II) b_hydroxydecanoyl_ACP (R)-3-Hydroxydecanoyl-ACP FASII->b_hydroxydecanoyl_ACP RhlA RhlA b_hydroxydecanoyl_ACP->RhlA 2 molecules PhaG PhaG b_hydroxydecanoyl_ACP->PhaG HAA 3-(3-Hydroxydecanoyloxy) alkanoic Acid (HAA) RhlA->HAA RhlB RhlB HAA->RhlB Mono_RL Monorhamnolipid RhlB->Mono_RL RhlC RhlC Mono_RL->RhlC Di_RL Dirhamnolipid RhlC->Di_RL PHA_pathway PHA Synthesis PHA Polyhydroxyalkanoate (PHA) PHA_pathway->PHA PhaG->PHA_pathway

Caption: Biosynthesis of Rhamnolipids and PHAs from (R)-3-Hydroxydecanoyl-ACP.

cis-2-Decenoic Acid: A Biofilm Dispersion Autoinducer

cis-2-Decenoic acid (cis-DA) is a fatty acid signaling molecule that functions as a biofilm dispersion autoinducer in P. aeruginosa.[9] It plays a crucial role in the transition from a sessile biofilm lifestyle to a motile planktonic state.

Biosynthesis of cis-2-Decenoic Acid

The synthesis of cis-DA in P. aeruginosa requires the gene dspI (PA14_54640 or PA0745), which encodes a putative enoyl-CoA hydratase/isomerase.[10][11] DspI is homologous to RpfF in Xanthomonas campestris, which is also involved in the synthesis of a fatty acid signal molecule.[10] Inactivation of dspI has been shown to abolish the autoinduction of biofilm dispersion.[10][12]

Role in Biofilm Dispersion and Virulence

cis-DA induces the dispersal of established biofilms, not only of P. aeruginosa but also of other Gram-negative and Gram-positive bacteria, as well as the yeast Candida albicans.[9] This molecule has been shown to regulate the expression of a large number of genes involved in motility, chemotaxis, cell attachment, and virulence.[9] A study using microarray analysis revealed that cis-DA affects the expression of 666 genes in P. aeruginosa.[13][14][15] Furthermore, deletion of dspI leads to decreased pyoverdine production, reduced swarming motility, and attenuated virulence.[12][16]

Quantitative Data: Gene Ontology of cis-2-Decenoic Acid Regulated Genes

The following table summarizes the functional classification of genes that are differentially expressed in the presence of cis-2-decenoic acid, based on microarray data.[13][15]

Functional CategoryNumber of Upregulated GenesNumber of Downregulated Genes
Motility & Chemotaxis3510
Adhesion85
Biosynthesis of Macromolecules4520
Central & Intermediary Metabolism5015
Transport of Small Molecules6025
Virulence4018
Hypothetical Proteins15080
Other6535
Total 453 213

Signaling Pathways and Experimental Workflows

cis_DA_Signaling cis-2-Decenoic Acid Signaling Pathway cluster_synthesis Synthesis cluster_signaling Signaling Cascade cluster_response Cellular Response Fatty_Acid_Precursor Fatty Acid Precursor DspI DspI (Enoyl-CoA Hydratase) Fatty_Acid_Precursor->DspI cis_DA cis-2-Decenoic Acid (cis-DA) DspI->cis_DA DspS DspS (Sensor/Response Regulator) cis_DA->DspS Binds to c_di_GMP Decreased c-di-GMP DspS->c_di_GMP Downstream_Effectors Downstream Effectors (e.g., BdlA, DipA, RbdA, AmrZ) c_di_GMP->Downstream_Effectors Gene_Expression Altered Gene Expression (Motility, Virulence, etc.) Downstream_Effectors->Gene_Expression Dispersion Biofilm Dispersion Downstream_Effectors->Dispersion

Caption: Synthesis and signaling pathway of cis-2-decenoic acid in P. aeruginosa.

Experimental Protocols

This section provides an overview of key experimental methodologies for studying the function of hydroxydecanoic acids in P. aeruginosa.

Quantification of Rhamnolipids

A common method for quantifying rhamnolipids is the orcinol-sulfuric acid assay, which measures the rhamnose content.

  • Sample Preparation: Centrifuge bacterial cultures to pellet the cells and collect the supernatant.

  • Extraction: Extract rhamnolipids from the supernatant using a solvent such as ethyl acetate. Evaporate the solvent to obtain the crude rhamnolipid extract.

  • Orcinol (B57675) Reaction: Resuspend the extract in water. Add a solution of orcinol in sulfuric acid and heat the mixture.

  • Quantification: Measure the absorbance of the resulting colored complex at 421 nm. A standard curve using known concentrations of L-rhamnose is used for quantification.

Quantification of Polyhydroxyalkanoates (PHAs)

PHAs can be quantified using gas chromatography (GC).

  • Cell Lysis and Methanolysis: Harvest bacterial cells by centrifugation and lyophilize them. Subject the dried cells to methanolysis with sulfuric acid in methanol (B129727) and chloroform (B151607). This process converts the PHA monomers into their methyl ester derivatives.

  • Extraction: After the reaction, add water and extract the methyl esters into the chloroform phase.

  • GC Analysis: Analyze the chloroform phase by gas chromatography-mass spectrometry (GC-MS). The concentration of PHA is determined by comparing the peak areas to a standard curve prepared with a known amount of purified PHA.[7]

Biofilm Formation and Dispersion Assay

The crystal violet assay is a widely used method to quantify biofilm formation and dispersion.

  • Biofilm Growth: Grow P. aeruginosa in a 96-well microtiter plate in a suitable medium. To test for inhibition of formation, the compound of interest is added at the beginning of incubation.

  • Washing: After incubation, discard the planktonic cells and wash the wells gently with phosphate-buffered saline (PBS) to remove non-adherent cells.

  • Staining: Stain the adherent biofilm with a 0.1% crystal violet solution.

  • Solubilization: After washing away the excess stain, solubilize the bound crystal violet with a solvent such as 30% acetic acid or ethanol.

  • Quantification: Measure the absorbance of the solubilized stain at a wavelength of approximately 550-590 nm.

  • Dispersion Assay: For dispersion, the biofilm is allowed to form first, and then the compound (e.g., cis-DA) is added. The reduction in crystal violet staining compared to an untreated control indicates dispersion.

Gene Expression Analysis by qRT-PCR

Quantitative real-time polymerase chain reaction (qRT-PCR) is used to measure the expression levels of specific genes.

  • RNA Extraction: Grow P. aeruginosa under the desired conditions (e.g., with or without hydroxydecanoic acids) and extract total RNA using a commercial kit. Treat the RNA with DNase to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme.

  • Real-Time PCR: Perform real-time PCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green) or a probe. The amplification of the target gene is monitored in real-time.

  • Data Analysis: Normalize the expression of the target gene to a housekeeping gene (e.g., 16S rRNA gene) that is stably expressed under the experimental conditions. The relative gene expression is calculated using the ΔΔCt method.

Experimental_Workflow General Experimental Workflow start Start: Hypothesis on Fatty Acid Function culture Culture P. aeruginosa (with/without fatty acid) start->culture phenotypic_assays Phenotypic Assays culture->phenotypic_assays molecular_analysis Molecular Analysis culture->molecular_analysis biofilm_assay Biofilm Quantification (Crystal Violet) phenotypic_assays->biofilm_assay motility_assay Motility Assays (Swarming, Swimming) phenotypic_assays->motility_assay virulence_assay Virulence Factor Quantification (e.g., Rhamnolipids, Protease) phenotypic_assays->virulence_assay data_analysis Data Analysis and Interpretation biofilm_assay->data_analysis motility_assay->data_analysis virulence_assay->data_analysis rna_extraction RNA Extraction molecular_analysis->rna_extraction qrt_pcr qRT-PCR for Gene Expression rna_extraction->qrt_pcr microarray Microarray/RNA-Seq (Global Gene Expression) rna_extraction->microarray qrt_pcr->data_analysis microarray->data_analysis conclusion Conclusion and Further Hypotheses data_analysis->conclusion

Caption: A generalized workflow for investigating the function of hydroxydecanoic acids.

Conclusion

(R)-3-hydroxydecanoic acid and cis-2-decenoic acid are two critical fatty acid molecules in the biology of Pseudomonas aeruginosa. While (R)-3-hydroxydecanoic acid serves as a fundamental building block for essential virulence factors and structural components, cis-2-decenoic acid acts as a key signaling molecule that governs the transition between sessile and motile lifestyles. A thorough understanding of the biosynthesis and functional roles of these molecules provides valuable insights into the pathogenicity of P. aeruginosa. The experimental protocols and workflows detailed in this guide offer a framework for researchers to further investigate these pathways, potentially leading to the development of novel therapeutic strategies that target these crucial aspects of P. aeruginosa physiology and virulence. The disruption of the synthesis or signaling of these hydroxydecanoic acids represents a promising avenue for the development of anti-virulence agents to combat infections caused by this formidable pathogen.

References

2-Hydroxydecanoic Acid: A Potential Biomarker on the Frontier of Metabolomics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxydecanoic acid (2-HDA), a medium-chain alpha-hydroxy fatty acid, is an emerging molecule of interest in the field of metabolomics and biomarker discovery.[1][2][3] While research on this specific fatty acid has been limited, recent findings and the established roles of structurally similar lipids suggest its potential as a valuable biomarker in various physiological and pathological states, most notably in the context of colorectal cancer.[2] This technical guide provides a comprehensive overview of the current knowledge surrounding 2-HDA, including its biochemical properties, potential clinical significance, detailed analytical methodologies, and hypothesized roles in cellular signaling pathways.

Biochemical Profile of this compound

This compound, also known as α-hydroxycapric acid, is a saturated fatty acid with a hydroxyl group at the alpha-position (carbon 2).[1] Its structure imparts distinct chemical properties compared to its non-hydroxylated counterpart, decanoic acid.

PropertyValueReference
Molecular Formula C10H20O3[1]
Molecular Weight 188.26 g/mol [1]
Classification Medium-Chain Fatty Acid, Alpha-Hydroxy Fatty Acid[1][2]
Biological Locations Detected in feces[2]

This compound as a Potential Biomarker

The investigation of 2-HDA as a biomarker is in its nascent stages. However, several lines of evidence point towards its potential utility, particularly in the realm of gastrointestinal health and oncology.

Colorectal Cancer (CRC)

The most direct evidence for the biomarker potential of 2-HDA comes from metabolomic studies of fecal samples. 2-Hydroxydecanoate has been identified as a component of the fecal metabolome, a critical sample matrix for non-invasive screening of colorectal cancer.[2] While direct quantitative comparisons of 2-HDA levels between healthy individuals and CRC patients are not yet widely published, the alteration of the gut microbiome and its metabolic output is a hallmark of CRC.[4][5][6] The presence of 2-HDA in feces suggests it may be a product of microbial metabolism of dietary lipids, and its concentration could therefore reflect dysbiotic states associated with CRC.[5]

Furthermore, the parent compound of 2-HDA, decanoic acid (capric acid) , has been identified as a potential early diagnostic biomarker for CRC, with studies showing altered plasma concentrations in CRC patients.[7] This finding provides a strong rationale for the investigation of its hydroxylated metabolite, 2-HDA, as a potentially more specific or sensitive biomarker.

Data Presentation: Quantitative Data Summary

Currently, there is a scarcity of published quantitative data specifically for 2-HDA in various disease states. The following table is presented as a template to be populated as more research becomes available. For context, data for the related compound, decanoic acid, in colorectal cancer is included.

BiomarkerDisease StateSample TypeControl Group Concentration (Mean ± SD)Patient Group Concentration (Mean ± SD)Fold Changep-valueReference
This compound Colorectal CancerFecesData Not AvailableData Not AvailableN/AN/A[2] (Detected)
Decanoic Acid Colorectal CancerPlasmaReported as relative valuesSignificantly lower in CRC patientsN/A<0.05[7]

Experimental Protocols

The accurate quantification of 2-HDA in biological matrices is crucial for its validation as a biomarker. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the principle analytical techniques for this purpose.

Protocol 1: Quantification of this compound in Fecal Samples by GC-MS

This protocol is adapted from established methods for the analysis of short- and medium-chain fatty acids in feces.[8][9][10]

1. Sample Preparation and Extraction:

  • Homogenize a known weight of frozen fecal sample (e.g., 100 mg) in a solvent mixture, such as isopropanol:acetonitrile (B52724):water (3:2:2 v/v/v).

  • Include an appropriate internal standard, such as a stable isotope-labeled this compound (e.g., D3-2-hydroxydecanoic acid) or a structurally similar odd-chain hydroxy fatty acid not expected to be in the sample.

  • Vortex the mixture vigorously and centrifuge to pellet solid debris.

  • Collect the supernatant for derivatization.

2. Derivatization (Trimethylsilylation):

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Add a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and a solvent like pyridine.

  • Heat the mixture (e.g., at 60°C for 45 minutes) to convert the acidic and hydroxyl groups of 2-HDA to their more volatile trimethylsilyl (B98337) (TMS) esters and ethers.

3. GC-MS Analysis:

  • Gas Chromatograph: Use a GC system equipped with a suitable capillary column (e.g., a DB-5ms or equivalent).

  • Injection: Inject 1 µL of the derivatized sample in splitless mode.

  • Oven Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a high temperature (e.g., 300°C).

  • Mass Spectrometer: Operate the MS in either full scan mode for initial identification or selected ion monitoring (SIM) mode for targeted quantification, monitoring characteristic ions for 2-HDA-TMS derivative.

Protocol 2: Quantification of this compound in Plasma by LC-MS/MS

This protocol is adapted from methods for quantifying fatty acids in plasma.[11][12]

1. Sample Preparation and Extraction:

  • To a small volume of plasma (e.g., 50 µL), add an internal standard.

  • Precipitate proteins by adding a larger volume of cold acetonitrile.

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness.

  • Reconstitute the sample in a mobile phase-compatible solvent.

2. LC-MS/MS Analysis:

  • Liquid Chromatograph: Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system with a C18 reversed-phase column.

  • Mobile Phase: Employ a gradient elution with a mobile phase consisting of two solvents, for example, Solvent A: water with 0.1% formic acid, and Solvent B: acetonitrile with 0.1% formic acid.

  • Mass Spectrometer: Use a tandem mass spectrometer operating in negative electrospray ionization (ESI) mode.

  • MRM Transitions: Develop a Multiple Reaction Monitoring (MRM) method by identifying the precursor ion ([M-H]-) for 2-HDA and its characteristic product ions after collision-induced dissociation.

Mandatory Visualization

Signaling Pathways

While the direct interaction of 2-HDA with signaling pathways is yet to be fully elucidated, we can hypothesize its involvement based on the known activities of other hydroxy fatty acids and its parent compound, decanoic acid. Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) and Nuclear Factor-kappa B (NF-κB) are plausible targets.

G Hypothesized Signaling Pathway of 2-HDA cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 2_HDA This compound PPARg_complex PPARγ-RXR Complex 2_HDA->PPARg_complex Agonist? IKK IKK Complex 2_HDA->IKK Inhibition? PPRE PPRE PPARg_complex->PPRE IkB IκB IKK->IkB Phosphorylation NFkB_IkB NF-κB-IκB Complex NFkB NF-κB (p50/p65) NFkB_n NF-κB (p50/p65) NFkB->NFkB_n NFkB_IkB->NFkB IκB Degradation Gene_Expression_PPAR Target Gene Expression (Lipid Metabolism, Anti-inflammatory) PPRE->Gene_Expression_PPAR NFkB_DNA NF-κB Binding Site NFkB_n->NFkB_DNA Gene_Expression_NFkB Pro-inflammatory Gene Expression NFkB_DNA->Gene_Expression_NFkB

Caption: Hypothesized signaling pathways for 2-HDA.

Experimental Workflows

G GC-MS Workflow for Fecal 2-HDA Analysis Sample Fecal Sample Homogenization Homogenization (Solvent + Internal Std) Sample->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Drying Drying under N2 Supernatant->Drying Derivatization Derivatization (BSTFA) Drying->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Analysis (Quantification) GCMS->Data

Caption: GC-MS workflow for fecal 2-HDA analysis.

G LC-MS/MS Workflow for Plasma 2-HDA Analysis Sample Plasma Sample Protein_Precip Protein Precipitation (Acetonitrile + Internal Std) Sample->Protein_Precip Centrifugation Centrifugation Protein_Precip->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Drying Drying and Reconstitution Supernatant->Drying LCMS LC-MS/MS Analysis Drying->LCMS Data Data Analysis (Quantification) LCMS->Data

Caption: LC-MS/MS workflow for plasma 2-HDA analysis.

Conclusion and Future Directions

This compound represents a promising, yet under-investigated, potential biomarker. Its presence in the fecal metabolome and the established link between its parent compound, decanoic acid, and colorectal cancer provide a solid foundation for further research. The immediate next steps should focus on targeted quantitative studies to establish the concentration of 2-HDA in large, well-characterized patient cohorts for various diseases, particularly colorectal cancer. Furthermore, in vitro and in vivo studies are necessary to elucidate the direct effects of 2-HDA on cellular signaling pathways, such as PPAR and NF-κB, to understand its mechanistic role in health and disease. The development and validation of standardized analytical protocols will be paramount for ensuring the reproducibility and comparability of data across different laboratories. As our understanding of the intricate interplay between the gut microbiome, metabolism, and disease continues to grow, molecules like this compound may emerge as key diagnostic, prognostic, or even therapeutic targets.

References

An In-depth Technical Guide to the Chemical Properties of Alpha-Hydroxycapric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of alpha-hydroxycapric acid, also known as 2-hydroxydecanoic acid. The information is curated for professionals in research, science, and drug development, with a focus on structured data, detailed experimental methodologies, and visual representations of key biological pathways.

Core Chemical and Physical Properties

Alpha-hydroxycapric acid is a medium-chain fatty acid characterized by a hydroxyl group at the alpha-position (C-2) of the decanoic acid carbon chain.[1] This structural feature imparts unique chemical and physical characteristics compared to its parent fatty acid, capric acid.

Identification and Nomenclature
PropertyValue
IUPAC Name This compound[1]
Synonyms alpha-Hydroxydecanoic acid, 2-hydroxy capric acid, α-hydroxycapric acid[1]
Chemical Formula C₁₀H₂₀O₃[1]
Molecular Weight 188.26 g/mol [1]
CAS Number 5393-81-7[1]
SMILES CCCCCCCCC(C(=O)O)O[1]
InChI Key GHPVDCPCKSNJDR-UHFFFAOYSA-N[1]
Physicochemical Data

A compilation of experimental and computed physicochemical properties of alpha-hydroxycapric acid is presented below. These parameters are crucial for understanding its behavior in various systems, including biological membranes and formulation matrices.

PropertyValueSource
Melting Point 60-65 °C[2][3]Experimental
73-75 °C[4]Experimental
Boiling Point 318.9 °C at 760 mmHg[4]Experimental
Appearance White to off-white solid powder[2][3][4]Experimental
Solubility
   WaterLimited/Sparingly soluble[2][3][5]Experimental
   Ethanol~2.5 mg/mL[5]Experimental
   DMSO~20 mg/mL, 50 mg/mL (with sonication)[5][6]Experimental
   Dimethylformamide (DMF)~20 mg/mL[5]Experimental
   ChloroformSoluble[5]Experimental
pKa (acid dissociation constant) 4.26Computed[7]
LogP (octanol-water partition coefficient) 3.1Computed[1]
2.182Experimental[4]
Density 1.011 g/cm³[4][6]Experimental
Topological Polar Surface Area 57.5 Ų[1]Computed

Experimental Protocols

This section details the methodologies for determining key physicochemical properties of alpha-hydroxycapric acid, adapted from standard procedures for fatty acids.

Determination of Melting Point (Capillary Method)

This protocol describes the determination of the melting point range of a solid fatty acid using a Mel-Temp® apparatus or a similar device.

Materials:

  • Mel-Temp® apparatus or equivalent melting point apparatus

  • Capillary tubes (sealed at one end)

  • Sample of alpha-hydroxycapric acid

  • Mortar and pestle (if sample is not a fine powder)

  • Dropping tube

Procedure:

  • Sample Preparation: Ensure the alpha-hydroxycapric acid sample is a fine, dry powder. If necessary, gently grind the sample using a mortar and pestle.

  • Loading the Capillary Tube: Invert a capillary tube and tap the open end into the powdered sample until a small amount (1-2 mm in height) enters the tube.

  • Packing the Sample: Firmly pack the sample into the sealed end of the capillary tube by dropping the tube, sealed end down, through a longer dropping tube onto a hard surface.

  • Melting Point Measurement:

    • Insert the packed capillary tube into the sample slot of the Mel-Temp® apparatus.

    • Set the initial heating rate to a medium setting to allow for a slow and steady temperature increase.

    • Observe the sample through the eyepiece.

    • Record the temperature at which the first sign of melting (the appearance of liquid) is observed.

    • Continue to heat slowly and record the temperature at which the last crystal of the solid melts completely.

  • Reporting: The two recorded temperatures represent the melting point range of the sample. For accuracy, the determination should be repeated at least once, and the average range reported.[1]

Determination of Solubility (Qualitative and Semi-Quantitative)

This protocol outlines a method to determine the solubility of alpha-hydroxycapric acid in various solvents.

Materials:

  • Test tubes

  • Vortex mixer

  • Analytical balance

  • Graduated cylinders or pipettes

  • Alpha-hydroxycapric acid

  • Solvents to be tested (e.g., water, ethanol, DMSO, chloroform)

Procedure:

  • Qualitative Assessment:

    • Add approximately 5 mL of the chosen solvent to a test tube.

    • Add a small, accurately weighed amount (e.g., 10 mg) of alpha-hydroxycapric acid to the test tube.

    • Vortex the mixture for 30-60 seconds.

    • Visually inspect the solution for any undissolved solid. If the solid dissolves completely, the substance is soluble at that concentration. If solid remains, it is sparingly soluble or insoluble.

  • Semi-Quantitative Assessment (for sparingly soluble compounds):

    • Prepare a series of test tubes with a fixed volume of the solvent.

    • Add incrementally increasing, accurately weighed amounts of alpha-hydroxycapric acid to each tube.

    • Vortex each tube until dissolution appears complete or no more solid dissolves.

    • The highest concentration at which the fatty acid completely dissolves provides an estimate of its solubility in that solvent at the experimental temperature.

  • For enhanced solubility in aqueous buffers: For compounds like alpha-hydroxycapric acid that are sparingly soluble in water, a stock solution can be prepared by first dissolving the compound in a minimal amount of a water-miscible organic solvent like DMSO, and then diluting this stock solution with the aqueous buffer of choice.[5]

Determination of pKa (Potentiometric Titration)

Principle: The pKa is the pH at which the acid is 50% dissociated. By titrating a solution of the deprotonated fatty acid (in a basic solution) with a strong acid, a titration curve of pH versus the volume of titrant added can be generated. The inflection point of this sigmoidal curve corresponds to the pKa.[8][9]

Procedure Outline:

  • Sample Preparation: Dissolve a known quantity of alpha-hydroxycapric acid in a high pH aqueous solution (e.g., pH > 10) to ensure complete deprotonation to its carboxylate form.

  • Titration: Titrate this solution with a standardized strong acid (e.g., HCl) of known concentration.

  • Data Collection: Record the pH of the solution after each incremental addition of the acid titrant.

  • Data Analysis: Plot the measured pH values against the volume of HCl added. The resulting sigmoidal curve will have an inflection point.

  • pKa Determination: The pH at the midpoint of the steepest part of the curve (the inflection point) is equal to the pKa of the acid.

Synthesis and Reactivity

Synthesis of Alpha-Hydroxycapric Acid

A common and effective method for the synthesis of alpha-hydroxy carboxylic acids is through the hydrolysis of the corresponding alpha-bromo carboxylic acid. This precursor can be synthesized from the parent carboxylic acid via the Hell-Volhard-Zelinskii reaction.[10][11][12]

Workflow for the Synthesis of Alpha-Hydroxycapric Acid:

Synthesis_Workflow CapricAcid Capric Acid AlphaBromo 2-Bromodecanoic Acid CapricAcid->AlphaBromo  Br₂, PBr₃ (cat.) (Hell-Volhard-Zelinskii)   AlphaHydroxy This compound (alpha-hydroxycapric acid) AlphaBromo->AlphaHydroxy  H₂O (Hydrolysis)  

Caption: Synthesis of alpha-hydroxycapric acid.

Experimental Protocol Outline (Hell-Volhard-Zelinskii Reaction followed by Hydrolysis):

  • Step 1: α-Bromination of Capric Acid:

    • In a reaction vessel equipped with a reflux condenser and a dropping funnel, place capric acid.

    • Add a catalytic amount of red phosphorus or phosphorus tribromide (PBr₃).

    • Slowly add bromine (Br₂) to the reaction mixture while stirring. An excess of bromine is typically used.

    • Heat the reaction mixture to initiate the reaction. The reaction is often exothermic and may require cooling to control the rate.

    • After the addition of bromine is complete, continue to heat the mixture under reflux until the reaction is complete, as indicated by the disappearance of the red bromine color.

    • The product of this step is 2-bromodecanoyl bromide.

  • Step 2: Hydrolysis to this compound:

    • Carefully add water to the reaction mixture containing the 2-bromodecanoyl bromide. This hydrolysis step converts the acid bromide to the carboxylic acid and substitutes the bromine atom with a hydroxyl group.

    • The hydrolysis is typically carried out by heating the mixture.

    • After cooling, the product, alpha-hydroxycapric acid, can be isolated by extraction with a suitable organic solvent, followed by washing, drying, and removal of the solvent.

    • Further purification can be achieved by recrystallization or chromatography.

Reactivity

The chemical reactivity of alpha-hydroxycapric acid is primarily determined by its two functional groups: the carboxylic acid and the alpha-hydroxyl group.

  • Carboxylic Acid Group: This group can undergo typical reactions of carboxylic acids, such as esterification, amide formation, and reduction to an alcohol.

  • Alpha-Hydroxyl Group: The hydroxyl group can be oxidized to a ketone, or it can participate in ether formation. The proximity of the hydroxyl and carboxyl groups can also lead to intramolecular reactions under certain conditions, such as the formation of a lactone.

Biological Activity and Signaling Pathways

Alpha-hydroxycapric acid has been shown to exhibit several biological activities, including acting as an agonist for Transient Receptor Potential (TRP) channels and influencing collagen synthesis.

Activation of TRPA1 and TRPV1 Channels

Alpha-hydroxycapric acid and other fatty acids can act as agonists for the TRPA1 and TRPV1 ion channels, which are involved in sensory perception, including pain and inflammation.[2] The activation of these channels by lipids is a complex process that can involve direct binding to the channel protein or modulation of the lipid bilayer surrounding the channel.

Proposed Signaling Pathway for TRPA1 and TRPV1 Activation by Lipid Agonists:

TRP_Activation cluster_membrane Cell Membrane TRPA1 TRPA1 Channel Ca_Influx Ca²⁺ Influx TRPA1->Ca_Influx TRPV1 TRPV1 Channel TRPV1->Ca_Influx Lipid alpha-Hydroxycapric Acid (Lipid Agonist) Lipid->TRPA1  Activation Lipid->TRPV1  Activation Cellular_Response Cellular Response (e.g., Nociception, Inflammation) Ca_Influx->Cellular_Response

Caption: Activation of TRPA1 and TRPV1 by alpha-hydroxycapric acid.

The activation of TRPA1 and TRPV1 channels by agonists like alpha-hydroxycapric acid leads to an influx of calcium ions into the cell. This increase in intracellular calcium triggers a variety of downstream cellular responses, including the sensation of pain and the release of pro-inflammatory mediators.

Stimulation of Collagen Synthesis

Some alpha-hydroxy acids have been shown to increase the synthesis of collagen in skin fibroblasts.[2] This effect is thought to be mediated, in part, through the transforming growth factor-beta (TGF-β) signaling pathway.

Proposed Signaling Pathway for Alpha-Hydroxy Acid-Induced Collagen Synthesis:

Collagen_Synthesis AHA alpha-Hydroxycapric Acid TGFb TGF-β Production AHA->TGFb TGFb_Receptor TGF-β Receptor TGFb->TGFb_Receptor Smad Smad Protein Phosphorylation TGFb_Receptor->Smad Nucleus Nucleus Smad->Nucleus Collagen_Gene Collagen Gene Transcription Nucleus->Collagen_Gene Collagen_Protein Collagen Synthesis Collagen_Gene->Collagen_Protein

Caption: TGF-β mediated collagen synthesis.

Alpha-hydroxy acids may stimulate fibroblasts to produce TGF-β1.[2] TGF-β then binds to its receptor on the cell surface, initiating a signaling cascade that involves the phosphorylation of Smad proteins. These activated Smad proteins translocate to the nucleus, where they act as transcription factors to increase the expression of genes encoding collagen proteins, ultimately leading to increased collagen synthesis.

Spectroscopic Data

Detailed experimental spectroscopic data for alpha-hydroxycapric acid is not widely available in public databases. However, based on its chemical structure, the following characteristic signals would be expected in its various spectra.

¹H NMR Spectroscopy (Predicted)
  • -COOH (Carboxylic acid proton): A broad singlet, typically in the range of 10-13 ppm.

  • -CH(OH)- (Proton on the alpha-carbon): A multiplet, likely a triplet of doublets or a quartet, in the range of 4.0-4.5 ppm.

  • -CH₂- (Methylene protons adjacent to the alpha-carbon): A multiplet in the range of 1.6-1.8 ppm.

  • -(CH₂)₆- (Other methylene (B1212753) protons in the alkyl chain): A broad multiplet in the range of 1.2-1.4 ppm.

  • -CH₃ (Terminal methyl protons): A triplet in the range of 0.8-1.0 ppm.

¹³C NMR Spectroscopy (Predicted)
  • C=O (Carbonyl carbon): In the range of 175-185 ppm.

  • -C(OH)- (Alpha-carbon): In the range of 65-75 ppm.

  • -CH₂- (Methylene carbons): A series of peaks in the range of 20-40 ppm.

  • -CH₃ (Terminal methyl carbon): In the range of 10-15 ppm.

FT-IR Spectroscopy (Predicted)
  • O-H stretch (from -COOH): A very broad band in the range of 2500-3300 cm⁻¹.

  • O-H stretch (from -OH): A broad band around 3200-3500 cm⁻¹.

  • C-H stretch (from alkyl chain): Sharp peaks in the range of 2850-2960 cm⁻¹.

  • C=O stretch (from -COOH): A strong, sharp peak in the range of 1700-1725 cm⁻¹.

  • C-O stretch (from -COOH and -OH): In the range of 1210-1320 cm⁻¹ and 1050-1150 cm⁻¹, respectively.

Mass Spectrometry (Predicted Fragmentation)

In mass spectrometry using electron ionization (EI), the molecular ion peak (M⁺) at m/z = 188 may be observed. Common fragmentation patterns for alpha-hydroxy acids include:

  • Loss of H₂O: [M - 18]⁺

  • Loss of -COOH: [M - 45]⁺

  • Alpha-cleavage: Fragmentation at the Cα-Cβ bond.

This technical guide provides a foundational understanding of the chemical properties of alpha-hydroxycapric acid. Further experimental validation of the computed data and more detailed spectroscopic analysis would be beneficial for specific research and development applications.

References

The Role of 2-Hydroxydecanoic Acid in Lipid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxydecanoic acid, a medium-chain 2-hydroxy fatty acid, is a metabolite involved in the peroxisomal alpha-oxidation pathway. This pathway is crucial for the degradation of 2-hydroxy and 3-methyl-branched fatty acids. Dysregulation of this metabolic route is implicated in severe peroxisomal biogenesis disorders such as Zellweger syndrome, which is characterized by the accumulation of very long-chain and other atypical fatty acids. This technical guide provides a comprehensive overview of the metabolic fate of this compound, detailing its enzymatic processing, subcellular localization of relevant enzymes, and its association with disease states. Furthermore, this guide outlines detailed experimental protocols for the quantitative analysis of its impact on lipid metabolism and presents visualizations of the key metabolic pathways and experimental workflows. While direct quantitative data for this compound is limited in the current literature, this document consolidates the existing knowledge on 2-hydroxy fatty acids and provides the necessary methodological framework for future research.

Introduction to this compound

This compound is a saturated fatty acid with a hydroxyl group on the alpha-carbon (position 2). It belongs to the class of medium-chain fatty acids, which typically have an aliphatic tail of 6 to 12 carbon atoms. While not a major component of cellular lipids, its metabolism is of significant interest due to its involvement in specific fatty acid oxidation pathways and its potential accumulation in metabolic disorders.

Metabolic Pathway of this compound: Peroxisomal Alpha-Oxidation

The primary metabolic route for this compound is peroxisomal alpha-oxidation. This pathway is distinct from the more common beta-oxidation and is essential for the catabolism of fatty acids that are poor substrates for beta-oxidation due to substitutions on their carbon chain.

The key enzyme in this pathway is 2-hydroxyacyl-CoA lyase (HACL1) , a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme located in the peroxisomes. HACL1 catalyzes the cleavage of 2-hydroxyacyl-CoA molecules.[1]

The steps involved in the metabolism of this compound are as follows:

  • Activation: this compound is first activated to its coenzyme A (CoA) ester, 2-hydroxydecanoyl-CoA.

  • Cleavage: HACL1 cleaves 2-hydroxydecanoyl-CoA into formyl-CoA and a C9 aldehyde, nonanal.[1]

  • Further Metabolism: Nonanal can be further oxidized to nonanoic acid, which can then enter the beta-oxidation pathway. Formyl-CoA is converted to formate (B1220265) and subsequently to carbon dioxide.

Signaling Pathway Diagram

Peroxisomal_Alpha_Oxidation cluster_peroxisome Peroxisome 2_HDA This compound 2_HDA_CoA 2-Hydroxydecanoyl-CoA 2_HDA->2_HDA_CoA Acyl-CoA Synthetase HACL1 2-Hydroxyacyl-CoA Lyase 1 (HACL1) 2_HDA_CoA->HACL1 Nonanal Nonanal (C9 Aldehyde) HACL1->Nonanal Formyl_CoA Formyl-CoA HACL1->Formyl_CoA Nonanoic_Acid Nonanoic Acid Nonanal->Nonanoic_Acid Aldehyde Dehydrogenase Formate Formate Formyl_CoA->Formate Beta_Oxidation Beta-Oxidation Nonanoic_Acid->Beta_Oxidation CO2 CO2 Formate->CO2 FAO_Assay_Workflow Start Start Cell_Culture Plate and culture cells Start->Cell_Culture Prepare_Substrate Prepare 14C-labeled fatty acid substrate Cell_Culture->Prepare_Substrate Treatment Treat cells with labeled substrate +/- 2-HDA Prepare_Substrate->Treatment CO2_Trapping Incubate with NaOH trap Treatment->CO2_Trapping Stop_Reaction Add Perchloric Acid CO2_Trapping->Stop_Reaction Measure_Radioactivity Scintillation Counting Stop_Reaction->Measure_Radioactivity Analyze_Data Normalize to protein and calculate oxidation rate Measure_Radioactivity->Analyze_Data End End Analyze_Data->End Quantification_Logic Biological_Sample Biological Sample Internal_Standard Add Internal Standard Biological_Sample->Internal_Standard Extraction Extraction (SPE or LLE) Internal_Standard->Extraction LC_MS_Analysis LC-MS/MS Analysis Extraction->LC_MS_Analysis Data_Processing Data Processing LC_MS_Analysis->Data_Processing Calibration_Curve Generate Calibration Curve Calibration_Curve->Data_Processing Quantification Quantification Data_Processing->Quantification

References

Unveiling 2-Hydroxydecanoic Acid: A Technical Guide to its Discovery, Isolation, and Analysis from Bacterial Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxydecanoic acid, a member of the alpha-hydroxy fatty acid family, has been identified as a constituent of the lipopolysaccharide (LPS) of certain Gram-negative bacteria. Specifically, it is found in the lipophilic lipid A portion of the LPS of the aerobic bacterium Pseudomonas ovalis.[1][2] The presence of hydroxylated fatty acids in the lipid A moiety is significant as this part of the LPS molecule is known to be a potent activator of the innate immune system. Understanding the discovery, isolation, and biological implications of this compound is crucial for researchers in the fields of microbiology, immunology, and drug development, particularly for those investigating novel antimicrobial agents and modulators of the host-pathogen interface. This technical guide provides an in-depth overview of the methodologies for isolating and characterizing this compound from bacterial cultures, along with insights into its potential biological roles.

Data Presentation

Quantitative Analysis of Fatty Acid Composition in Pseudomonas Species

The following table summarizes the fatty acid composition of the lipid A moiety from Pseudomonas species, highlighting the presence of hydroxy fatty acids. While specific yield and purity data for this compound from wild-type bacterial cultures is not extensively documented, the provided data from related compounds and species offers a valuable benchmark for expected outcomes.

Fatty AcidMolar Ratio in P. aeruginosa Lipid A[3]Purity of (R)-3-hydroxydecanoic acid from engineered P. aeruginosa[4]General Abundance in P. ovalis LPS[1]
2-Hydroxydodecanoic acid2.2-Constituent
3-Hydroxydodecanoic acid2.0-Constituent
Dodecanoic acid0.2-Not specified
3-Hydroxydecanoic acid 0.8 95% Constituent
Hexadecanoic acid0.4-Not specified
Total Hydroxy Fatty Acids --~80% of total fatty acids

Experimental Protocols

Isolation and Purification of this compound from Bacterial Cultures

The isolation of this compound from bacterial cultures is a multi-step process that involves the extraction of lipopolysaccharide (LPS), cleavage of the lipid A moiety, and subsequent hydrolysis to release the constituent fatty acids.

1. Cultivation of Bacteria and Biomass Harvesting:

  • Microorganism: Pseudomonas ovalis or other relevant Gram-negative bacteria.

  • Culture Medium: A suitable nutrient-rich medium such as Luria-Bertani (LB) broth or a defined mineral salts medium.

  • Growth Conditions: Aerobic conditions with agitation at an appropriate temperature (e.g., 30-37°C) until the desired cell density is reached (e.g., late logarithmic or early stationary phase).

  • Harvesting: Centrifuge the bacterial culture to pellet the cells. Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline, PBS) to remove residual medium components.

2. Extraction of Lipopolysaccharide (LPS):

The hot phenol-water method is a widely used technique for extracting LPS from Gram-negative bacteria.

  • Lysis: Resuspend the washed bacterial cell pellet in distilled water.

  • Phenol (B47542) Extraction: Add an equal volume of hot (65-70°C) 90% phenol to the cell suspension. Stir the mixture vigorously for 30-60 minutes while maintaining the temperature.

  • Phase Separation: Cool the mixture in an ice bath and then centrifuge to separate the aqueous and phenol phases. The LPS will predominantly be in the aqueous phase.

  • Purification: Carefully collect the upper aqueous phase. To remove contaminating nucleic acids and proteins, treat the aqueous phase with nucleases (DNase and RNase) and proteases (e.g., Proteinase K). Dialyze the treated solution extensively against distilled water to remove low molecular weight impurities.

  • Lyophilization: Lyophilize the dialyzed solution to obtain the purified LPS as a dry powder.

3. Cleavage and Isolation of Lipid A:

Mild acid hydrolysis is employed to selectively cleave the ketosidic linkage between the core oligosaccharide and the lipid A moiety.

  • Hydrolysis: Resuspend the purified LPS in a buffer of 1% sodium dodecyl sulfate (B86663) (SDS) in 10 mM sodium acetate (B1210297) (pH 4.5). Heat the suspension at 100°C for 1-2 hours.

  • Extraction of Lipid A: After cooling, add chloroform (B151607) and methanol (B129727) to the hydrolysate to create a two-phase system. The lipid A will partition into the lower chloroform phase.

  • Washing: Separate the chloroform phase and wash it with a pre-equilibrated upper phase from a clean chloroform/methanol/water mixture to remove any remaining water-soluble contaminants.

  • Drying: Evaporate the chloroform to dryness under a stream of nitrogen to obtain the purified lipid A.

4. Hydrolysis of Lipid A and Derivatization of Fatty Acids:

To analyze the individual fatty acids, the amide and ester linkages in the lipid A must be cleaved. This is typically achieved by acid-catalyzed methanolysis to form fatty acid methyl esters (FAMEs).

  • Methanolysis: Add a solution of 2 M methanolic HCl to the dried lipid A. Heat the mixture at 90°C for 16-18 hours in a sealed vial.

  • Extraction of FAMEs: After cooling, add water and extract the FAMEs with a non-polar solvent such as hexane (B92381).

  • Drying: Evaporate the hexane extract to dryness under nitrogen.

5. Analysis of this compound Methyl Ester:

Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique for the identification and quantification of FAMEs.

  • Derivatization (for hydroxy-FAMEs): To improve their volatility for GC analysis, the hydroxyl groups of the hydroxy-FAMEs are often derivatized, for example, by silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • GC-MS Analysis:

    • Column: A suitable capillary column for fatty acid analysis (e.g., a polar or mid-polar column).

    • Carrier Gas: Helium.

    • Temperature Program: An appropriate temperature gradient to separate the different FAMEs.

    • Mass Spectrometry: Operated in electron ionization (EI) mode to generate characteristic fragmentation patterns for identification.

  • Quantification: Use an internal standard (e.g., a fatty acid with an odd number of carbons not present in the sample) for accurate quantification.

Visualizations

Experimental Workflow for the Isolation of this compound

experimental_workflow cluster_0 Bacterial Culture and LPS Extraction cluster_1 Lipid A Isolation and Fatty Acid Release cluster_2 Analysis culture Bacterial Culture (e.g., Pseudomonas ovalis) harvest Cell Harvesting (Centrifugation) culture->harvest lps_extraction LPS Extraction (Hot Phenol-Water) harvest->lps_extraction purified_lps Purified LPS lps_extraction->purified_lps acid_hydrolysis Mild Acid Hydrolysis purified_lps->acid_hydrolysis lipid_a Lipid A acid_hydrolysis->lipid_a methanolysis Acid-Catalyzed Methanolysis lipid_a->methanolysis fames Fatty Acid Methyl Esters (FAMEs) methanolysis->fames derivatization Derivatization (Silylation) fames->derivatization gcms GC-MS Analysis derivatization->gcms identification Identification & Quantification of this compound Methyl Ester gcms->identification

Caption: Workflow for the isolation and analysis of this compound.

Potential Signaling Pathways Modulated by 2-Hydroxy Fatty Acids

The following diagram illustrates potential signaling pathways that may be influenced by 2-hydroxy fatty acids, based on studies of related molecules. It is important to note that the specific signaling cascade initiated by bacterially-derived this compound in host-pathogen interactions requires further investigation.

signaling_pathway cluster_0 Cellular Effects of 2-Hydroxy Fatty Acids cluster_1 mTOR/Hedgehog Pathway cluster_2 AMPK/YAP Pathway HFA 2-Hydroxy Fatty Acids mTOR mTOR HFA->mTOR Inhibition AMPK AMPK HFA->AMPK Activation S6K1 S6K1 mTOR->S6K1 Gli1 Gli1 S6K1->Gli1 Chemoresistance Chemoresistance Gli1->Chemoresistance YAP YAP AMPK->YAP Tumor_Growth Tumor_Growth YAP->Tumor_Growth

Caption: Potential signaling pathways affected by 2-hydroxy fatty acids.

Conclusion

The discovery of this compound as a component of bacterial lipopolysaccharide opens up new avenues for research into host-pathogen interactions and the development of novel therapeutics. The detailed protocols provided in this guide offer a robust framework for the isolation and characterization of this and other hydroxy fatty acids from bacterial sources. While quantitative data on yields and purity from wild-type strains remain an area for further investigation, the methodologies are well-established. The emerging understanding of the role of 2-hydroxy fatty acids in modulating key cellular signaling pathways underscores their potential as targets for therapeutic intervention. This technical guide serves as a valuable resource for scientists and researchers dedicated to advancing our knowledge in this exciting field.

References

An In-depth Technical Guide to the Structural Isomers of 2-Hydroxydecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxydecanoic acids, a class of fatty acids characterized by a ten-carbon chain with a hydroxyl group, are of increasing interest in the fields of biochemistry, pharmacology, and drug development. The position of the hydroxyl group along the carbon chain gives rise to various structural isomers, each with potentially unique physicochemical properties and biological activities. This technical guide provides a comprehensive exploration of the structural isomers of 2-hydroxydecanoic acid, summarizing the current state of knowledge, highlighting significant data gaps, and providing detailed experimental methodologies. A thorough understanding of these isomers is crucial for unlocking their therapeutic potential.

Physicochemical Properties of Hydroxydecanoic Acid Isomers

The location of the hydroxyl group significantly influences the physicochemical properties of decanoic acid isomers, which in turn affects their pharmacokinetic and pharmacodynamic profiles. Experimentally determined data for many of these isomers are notably scarce in publicly available literature. The following table summarizes available computed and predicted data for this compound and its positional isomers.

PropertyThis compound3-Hydroxydecanoic Acid6-Hydroxydecanoic Acid10-Hydroxydecanoic Acid
Molecular Formula C₁₀H₂₀O₃C₁₀H₂₀O₃C₁₀H₂₀O₃C₁₀H₂₀O₃
Molecular Weight ( g/mol ) 188.26[1]188.26188.26188.26
Melting Point (°C) 60-65 (for dl-isomer)Data Not AvailableData Not Available75-77[2]
Boiling Point (°C) Data Not AvailableData Not AvailableData Not AvailableData Not Available
pKa (Predicted) ~4.26Data Not Available~4.71Data Not Available
logP (Predicted) 2.72 - 2.93Data Not Available2.2 - 2.37Data Not Available
Computed Molar Refractivity 50.5 ± 0.3 cm³Data Not AvailableData Not AvailableData Not Available
Computed Polarizability 20.9 ± 0.5 ųData Not AvailableData Not AvailableData Not Available

Note: The majority of the physicochemical data, particularly for the 3- and 6-hydroxy isomers, are based on computational predictions and require experimental verification.

Comparative Biological Activities

The biological activities of hydroxydecanoic acid isomers are diverse and highly dependent on the hydroxyl group's position. Activities range from anti-inflammatory and antimicrobial to potential roles in metabolic regulation. The following table collates the available quantitative data from various studies. It is important to note that these results are not from direct head-to-head comparisons and experimental conditions may vary.

Biological ActivityThis compound3-Hydroxydecanoic Acid6-Hydroxydecanoic Acid10-Hydroxydecanoic Acid
Anti-inflammatory Activity Data Not Available[3]Inhibits ROS, TNF-α, COX-2, and PGE2 production in LPS-stimulated RAW264.7 cells[3]Data Not Available[3]Dose-dependently inhibits nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages (IC₅₀ ≈ 2.5 mM)[3]
Antimicrobial Activity Known to have antimicrobial applications; suggested to disrupt bacterial cell membranes[4]Data Not AvailableData Not AvailableData Not Available
Other Activities Used in cosmetics for antibacterial and antiseptic effectsModulates auxin and gibberellin pathways in plants[5]Metabolic intermediate in ω- and β-oxidation of decanoic acid[6]A principal active ingredient of royal jelly with potential anti-diabetic properties[7]

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of the properties and activities of hydroxydecanoic acid isomers.

Protocol 1: Synthesis of (R)-3-Hydroxydecanoic Acid

This protocol outlines a green synthesis approach starting from cellulose-derived levoglucosenone (B1675106).

Key Steps:

  • Oxa-Michael Addition: Reaction of levoglucosenone with an alcohol (e.g., benzyl (B1604629) alcohol or ethanol) in the presence of a base (e.g., triethylamine) to introduce the hydroxyl group precursor.

  • Baeyer–Villiger Oxidation: An organic solvent-free oxidation using H₂O₂ followed by ethanolysis to form the lactone intermediate.

  • Activation and Protection: Conversion of the hydroxyl group to a better leaving group and protection of other functionalities as needed.

  • Iodination and Bernet–Vasella Reaction: A one-pot, two-step procedure for iodination and subsequent reaction to introduce a double bond.

  • Cross-Metathesis Homologation: Elongation of the carbon chain to the desired length using a Grubbs catalyst and an appropriate olefin.

  • Hydrogenation: Reduction of the double bond to yield the saturated fatty acid chain.

  • Deprotection: Removal of any protecting groups to yield the final (R)-3-hydroxydecanoic acid.

For a detailed, step-by-step procedure, please refer to the supplementary information of the source publication.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for assessing antimicrobial activity.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Hydroxydecanoic acid isomer stock solutions

  • Positive control (microorganism without compound)

  • Negative control (broth without microorganism)

Procedure:

  • Serial Dilution: Prepare a two-fold serial dilution of the hydroxydecanoic acid isomer in the broth medium in the wells of the microtiter plate.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Protocol 3: Enantiomeric Separation by Gas Chromatography (GC)

This method allows for the simultaneous separation and determination of the absolute configurations of 2-hydroxy acid enantiomers.

Methodology:

  • Derivatization: Convert the racemic 2-hydroxy acids into diastereomeric O-trifluoroacetylated (S)-(+)-3-methyl-2-butyl esters.

  • GC Analysis: Perform the separation on achiral dual-capillary columns of different polarity (e.g., DB-5 and DB-17).

  • Identification and Chiral Discrimination: Identify the enantiomers and determine their chirality by matching their retention indices with a reference library.[8]

Visualizing Molecular Pathways and Workflows

The following diagrams, created using Graphviz (DOT language), illustrate known signaling pathways influenced by related hydroxy fatty acids and a general experimental workflow.

experimental_workflow Experimental Workflow for Comparing Hydroxydecanoic Acid Isomers cluster_synthesis Synthesis & Characterization cluster_physicochemical Physicochemical Analysis cluster_biological Biological Activity Screening cluster_analysis Data Analysis & Comparison synthesis Synthesis of Positional Isomers (e.g., 2-, 3-, 6-, 10-HDA) purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization melting_point Melting Point (DSC) characterization->melting_point solubility Solubility Studies characterization->solubility pka pKa Determination (Titration) characterization->pka antimicrobial Antimicrobial Assays (MIC) characterization->antimicrobial anti_inflammatory Anti-inflammatory Assays (NO, Cytokines) characterization->anti_inflammatory cytotoxicity Cytotoxicity Assays (MTT) characterization->cytotoxicity data_compilation Compile Quantitative Data pka->data_compilation cytotoxicity->data_compilation sar_analysis Structure-Activity Relationship (SAR) data_compilation->sar_analysis

Caption: A generalized workflow for the synthesis, characterization, and comparative analysis of hydroxydecanoic acid isomers.

PI3K_Akt_pathway Simplified PI3K/Akt Signaling Pathway receptor Growth Factor Receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pdk1 PDK1 pip3->pdk1 akt Akt pdk1->akt activates downstream Downstream Cellular Responses (Growth, Proliferation, Survival) akt->downstream hda 10-Hydroxy-2-decenoic Acid hda->pi3k influences

Caption: The PI3K/Akt signaling pathway, which can be influenced by 10-hydroxy-2-decenoic acid, a related hydroxy fatty acid.

NFkB_pathway Simplified NF-κB Signaling Pathway stimulus Inflammatory Stimuli (e.g., LPS) receptor Toll-like Receptor (TLR) stimulus->receptor ikk IKK Complex receptor->ikk ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p50/p65) ikb->nfkb releases nucleus Nucleus nfkb->nucleus translocates to gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) hda 10-Hydroxy-2-decenoic Acid hda->ikk inhibits

Caption: The NF-κB signaling pathway, a key regulator of inflammation that can be modulated by certain hydroxy fatty acids.

Conclusion and Future Directions

This technical guide consolidates the current knowledge on the structural isomers of this compound. It is evident that while these molecules hold significant potential, there is a substantial gap in the experimental data for their physicochemical properties and a lack of direct comparative studies on their biological activities. The position of the hydroxyl group is a critical determinant of a molecule's function, yet for many isomers of hydroxydecanoic acid, this structure-activity relationship remains largely unexplored.

Future research should prioritize the following:

  • Systematic Synthesis and Characterization: Development of robust and scalable synthetic routes for all positional isomers of hydroxydecanoic acid, followed by comprehensive experimental characterization of their physicochemical properties.

  • Head-to-Head Biological Screening: Conducting standardized, comparative studies of the biological activities (e.g., antimicrobial, anti-inflammatory, anticancer) of all isomers to establish clear structure-activity relationships.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by each isomer to understand their therapeutic potential and guide the development of novel drug candidates.

Addressing these research gaps will be instrumental in harnessing the full potential of hydroxydecanoic acid isomers for applications in medicine and biotechnology.

References

Methodological & Application

Application Notes and Protocols for the Use of 2-Hydroxydecanoic Acid in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxydecanoic acid (2-OHDA) is a naturally occurring, medium-chain 2-hydroxy fatty acid.[1][2] Hydroxylated fatty acids are integral components of various lipids, particularly sphingolipids, which are abundant in the nervous system and skin.[2] The metabolism of these fatty acids is crucial for maintaining cellular homeostasis, and its dysregulation has been implicated in several diseases. This document provides detailed application notes and experimental protocols for the use of 2-OHDA in metabolic studies, focusing on its synthesis, metabolism, and potential effects on cellular processes.

2-OHDA is synthesized endogenously from decanoic acid by the enzyme fatty acid 2-hydroxylase (FA2H). Its degradation occurs primarily through peroxisomal α-oxidation, a process that shortens the fatty acid chain by one carbon atom. Due to its role as a metabolic intermediate and a component of complex lipids, 2-OHDA is a molecule of interest for studying various metabolic pathways and their implications in health and disease.

Metabolic Pathways and Signaling

Biosynthesis and Degradation of this compound

The primary pathway for the synthesis of 2-OHDA is the hydroxylation of decanoic acid at the alpha-carbon, catalyzed by fatty acid 2-hydroxylase (FA2H). The subsequent degradation of 2-OHDA occurs in the peroxisome via α-oxidation. This process involves the removal of one carbon unit from the carboxyl end of the fatty acid.

Decanoic_Acid Decanoic Acid Two_OHDA This compound Decanoic_Acid->Two_OHDA Hydroxylation Peroxisome Peroxisomal α-Oxidation Two_OHDA->Peroxisome Degradation FA2H Fatty Acid 2-Hydroxylase (FA2H) Nonanoic_Acid Nonanoic Acid (9-carbon fatty acid) Peroxisome->Nonanoic_Acid Carbonyl Group Removal

Figure 1: Biosynthesis and degradation of this compound.

Incorporation into Sphingolipids and Potential Signaling Roles

2-Hydroxy fatty acids, including 2-OHDA, are known to be incorporated into sphingolipids, such as ceramides (B1148491) and glucosylceramides.[1] This incorporation can influence the biophysical properties of cell membranes and modulate the formation of lipid rafts, which are important signaling platforms. Alterations in the levels of 2-hydroxylated sphingolipids have been linked to various cellular processes and diseases.

Two_OHDA This compound Two_OH_Ceramide 2-Hydroxy-Ceramide Two_OHDA->Two_OH_Ceramide Incorporation Ceramide_Synthase Ceramide Synthase Sphingolipid_Metabolism Further Sphingolipid Metabolism Two_OH_Ceramide->Sphingolipid_Metabolism Membrane_Properties Alteration of Membrane Properties Two_OH_Ceramide->Membrane_Properties Cell_Signaling Modulation of Cell Signaling Membrane_Properties->Cell_Signaling

Figure 2: Incorporation of 2-OHDA into sphingolipids.

Data Presentation

ParameterCell LineTreatmentResultReference
Cell Viability (IC50) Human Cancer Cell Lines (e.g., HeLa, HepG2)2-OHDA (24, 48, 72h)Data not available in searched literature.N/A
Metabolite Levels N/A2-OHDAData not available in searched literature.N/A
Gene Expression N/A2-OHDAData not available in searched literature.N/A

Experimental Protocols

Protocol 1: In Vitro Cell Proliferation Assay using MTT

This protocol is designed to assess the effect of 2-OHDA on the viability and proliferation of cultured cells.

Materials:

  • This compound (2-OHDA)

  • Cell line of interest (e.g., cancer cell line, normal cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare a stock solution of 2-OHDA in a suitable solvent (e.g., DMSO). Prepare serial dilutions of 2-OHDA in complete cell culture medium. The final solvent concentration should not exceed 0.5%.[3]

  • Remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of 2-OHDA. Include a vehicle control (medium with solvent only).

  • Incubation: Incubate the plates for the desired time points (e.g., 24, 48, and 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[4]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) from the dose-response curve.

Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Cells Treat cells with 2-OHDA Incubate_24h->Treat_Cells Incubate_Time Incubate for 24, 48, or 72h Treat_Cells->Incubate_Time Add_MTT Add MTT solution Incubate_Time->Add_MTT Incubate_4h Incubate 2-4h Add_MTT->Incubate_4h Solubilize Solubilize formazan with DMSO Incubate_4h->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Analyze data and calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Figure 3: Workflow for the in vitro cell proliferation MTT assay.

Protocol 2: Analysis of Cellular Fatty Acids by GC-MS

This protocol describes the extraction and analysis of total cellular fatty acids, including 2-OHDA, using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Cultured cells treated with or without 2-OHDA

  • Internal standard (e.g., deuterated 2-hydroxy fatty acid)

  • Methanol, Chloroform, Hexane (B92381)

  • Methanolic KOH (0.5 M)

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • Derivatization agent (e.g., BSTFA with 1% TMCS for silylation)

  • GC-MS system

Procedure:

  • Cell Harvesting and Lipid Extraction:

    • Harvest cultured cells and perform a lipid extraction using a modified Bligh-Dyer method (chloroform:methanol:water).

    • Collect the lower organic phase containing the lipids.

    • Evaporate the solvent to dryness under a stream of nitrogen.

  • Saponification and Methylation (FAME Preparation):

    • Add methanolic KOH to the dried lipid extract and heat to release fatty acids.

    • Neutralize and extract the fatty acid methyl esters (FAMEs) with hexane.

    • Dry the combined hexane extracts.

  • Derivatization:

    • Dissolve the dried FAMEs in a suitable solvent (e.g., pyridine (B92270) or acetonitrile).

    • Add the silylation agent (e.g., BSTFA + 1% TMCS) and incubate to form trimethylsilyl (B98337) (TMS) derivatives.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Use a suitable capillary column for fatty acid analysis.

    • Set the appropriate temperature program for the GC oven.

    • Operate the mass spectrometer in electron ionization (EI) mode and acquire data in full scan or selected ion monitoring (SIM) mode for targeted analysis.

  • Data Analysis:

    • Identify and quantify the fatty acids based on their retention times and mass spectra by comparing them to known standards.

    • Normalize the results to the internal standard.

Start Start Sample_Prep Cell harvesting and lipid extraction Start->Sample_Prep Saponification Saponification and methylation (FAMEs) Sample_Prep->Saponification Derivatization Derivatization (e.g., silylation) Saponification->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Data_Analysis Data Analysis and Quantification GCMS_Analysis->Data_Analysis End End Data_Analysis->End

Figure 4: Workflow for GC-MS analysis of cellular fatty acids.

Protocol 3: Analysis of Sphingolipids by LC-MS/MS

This protocol outlines a method for the quantitative analysis of sphingolipid species, including those containing 2-OHDA, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

  • Biological samples (cells, tissues, or plasma)

  • Internal standards (e.g., C17-sphingosine, C17-ceramide)

  • Extraction solvents (e.g., isopropanol, ethyl acetate, formic acid)

  • LC-MS/MS system with a C18 reversed-phase column

Procedure:

  • Sample Preparation and Extraction:

    • Homogenize the biological sample in a suitable buffer.

    • Add internal standards.

    • Perform a lipid extraction using an appropriate solvent system.

    • Dry the lipid extract under nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

    • Inject the sample onto a C18 reversed-phase column.

    • Use a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile/methanol) with an additive like formic acid.

    • Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

    • Use Multiple Reaction Monitoring (MRM) to detect and quantify specific sphingolipid species based on their precursor and product ion transitions.[5]

  • Data Analysis:

    • Integrate the peak areas for each sphingolipid species and the corresponding internal standard.

    • Generate a calibration curve using known concentrations of sphingolipid standards.

    • Calculate the concentration of each sphingolipid species in the sample.

Start Start Sample_Prep Sample homogenization and lipid extraction with internal standards Start->Sample_Prep LC_Separation LC Separation (C18 column) Sample_Prep->LC_Separation MSMS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MSMS_Detection Data_Analysis Data Analysis and Quantification MSMS_Detection->Data_Analysis End End Data_Analysis->End

Figure 5: Workflow for LC-MS/MS analysis of sphingolipids.

Conclusion

This compound is a valuable tool for investigating the roles of medium-chain 2-hydroxy fatty acids in cellular metabolism. The protocols provided in this document offer a starting point for researchers to explore the effects of 2-OHDA on cell proliferation, fatty acid composition, and sphingolipid metabolism. Further studies are warranted to fully elucidate the specific metabolic and signaling functions of this molecule in various physiological and pathological contexts.

References

Application Notes and Protocols: 2-Hydroxydecanoic Acid as a Surfactant in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxydecanoic acid is a medium-chain fatty acid with a hydroxyl group at the alpha position. This amphiphilic molecule, possessing both a hydrophilic carboxyl head and a lipophilic ten-carbon tail, exhibits surfactant properties, making it a compound of interest for various research and development applications. Its structure suggests potential utility as an emulsifier, a component in drug delivery systems, and an antimicrobial agent. These notes provide an overview of its potential applications and detailed protocols for its use in a research setting.

Physicochemical Properties

A summary of the known and estimated physicochemical properties of this compound is presented below.

PropertyValueSource/Comment
Molecular Formula C₁₀H₂₀O₃--INVALID-LINK--
Molecular Weight 188.27 g/mol --INVALID-LINK--
Appearance White solid--INVALID-LINK--
Melting Point 60-65 °C--INVALID-LINK--
Solubility Limited in water; soluble in organic solvents like ethanol (B145695) and dimethylformamide.--INVALID-LINK--
Critical Micelle Concentration (CMC) Estimated: ~1 x 10⁻⁴ MValue for the structurally similar 2-hexyl-3-hydroxydecanoic acid is 1.36 x 10⁻⁴ M.[1] Experimental verification is required.
Surface Tension at CMC (γCMC) Estimated: ~30-40 mN/mTypical range for fatty acid surfactants. Experimental verification is required.

Application 1: Emulsifier for Oil-in-Water (O/W) Emulsions

This compound can function as an emulsifier to stabilize oil-in-water emulsions, which are relevant in the formulation of cosmetics, food products, and pharmaceuticals.

Experimental Protocol: Preparation and Characterization of an O/W Emulsion

Objective: To prepare a stable oil-in-water emulsion using this compound as the primary emulsifier and to characterize its basic properties.

Materials:

  • This compound

  • Neutral oil (e.g., mineral oil, soybean oil)

  • Deionized water

  • Homogenizer (e.g., rotor-stator or high-pressure homogenizer)

  • Microscope with a calibrated reticle

  • Graduated cylinders

Procedure:

  • Preparation of the Aqueous Phase:

    • Disperse a predetermined amount of this compound in deionized water. The concentration should be above its estimated Critical Micelle Concentration (CMC).

    • Gently heat and stir the mixture to ensure complete dissolution.

  • Preparation of the Oil Phase:

    • Measure the desired volume of the neutral oil.

  • Emulsification:

    • While monitoring the temperature, slowly add the oil phase to the aqueous phase under continuous high-shear homogenization.

    • Homogenize for a set period (e.g., 5-10 minutes) to ensure the formation of fine oil droplets.

  • Emulsion Characterization:

    • Droplet Size Analysis: Place a small sample of the emulsion on a microscope slide and observe under magnification. Measure the diameter of a representative sample of oil droplets to determine the average droplet size and distribution.

    • Emulsion Stability: Transfer the emulsion to a graduated cylinder, seal, and store at room temperature. Observe for any signs of phase separation (creaming or coalescence) over a set period (e.g., 24 hours, 7 days). The Emulsification Index (E24) can be calculated as: E24 = (Height of emulsified layer / Total height of the liquid column) x 100%

Emulsion_Preparation_Workflow cluster_prep Phase Preparation cluster_emulsify Emulsification cluster_char Characterization A Aqueous Phase: Dissolve this compound in Deionized Water C Combine Phases under High-Shear Homogenization A->C B Oil Phase: Measure Neutral Oil B->C D Droplet Size Analysis (Microscopy) C->D E Emulsion Stability (Phase Separation) C->E

Workflow for O/W Emulsion Preparation and Characterization.

Application 2: Drug Delivery Vehicle

The ability of this compound to form micelles above its CMC suggests its potential for encapsulating hydrophobic drugs, thereby enhancing their solubility and bioavailability.

Experimental Protocol: Encapsulation of a Hydrophobic Drug in this compound Micelles

Objective: To encapsulate a model hydrophobic drug within this compound micelles and to determine the encapsulation efficiency.

Materials:

  • This compound

  • Model hydrophobic drug (e.g., Nile Red, a fluorescent dye, for easy quantification)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dialysis membrane (with a molecular weight cut-off below the micelle size)

  • Spectrofluorometer or UV-Vis spectrophotometer

Procedure:

  • Micelle Preparation:

    • Dissolve this compound in PBS at a concentration significantly above its estimated CMC.

    • Stir the solution until the surfactant is fully dissolved.

  • Drug Loading:

    • Prepare a stock solution of the hydrophobic drug in a suitable organic solvent (e.g., ethanol, DMSO).

    • Slowly add a small volume of the drug stock solution to the micellar solution while stirring. The organic solvent should be kept to a minimum to avoid disrupting the micelles.

    • Allow the mixture to equilibrate for several hours to facilitate drug partitioning into the micellar cores.

  • Removal of Unencapsulated Drug:

    • Transfer the drug-loaded micelle solution into a dialysis bag.

    • Dialyze against a large volume of PBS for 24-48 hours, with several changes of the dialysis buffer, to remove the unencapsulated drug.

  • Determination of Encapsulation Efficiency:

    • After dialysis, disrupt the micelles in a known volume of the purified drug-loaded solution by adding a sufficient amount of a suitable organic solvent (e.g., methanol).

    • Quantify the concentration of the encapsulated drug using spectrofluorometry or UV-Vis spectrophotometry against a standard curve of the drug in the same solvent.

    • The encapsulation efficiency (EE) can be calculated as: EE (%) = (Mass of drug in micelles / Initial mass of drug added) x 100%

Drug_Encapsulation_Workflow A Prepare this compound Micellar Solution in PBS B Add Hydrophobic Drug (in organic solvent) A->B C Equilibrate for Drug Partitioning B->C D Dialysis to Remove Unencapsulated Drug C->D E Disrupt Micelles and Quantify Encapsulated Drug D->E F Calculate Encapsulation Efficiency E->F

Workflow for Hydrophobic Drug Encapsulation.

Application 3: Antimicrobial Surfactant

Hydroxy fatty acids are known to possess antimicrobial properties. This compound may serve as a dual-function ingredient, providing both surfactant and antimicrobial benefits in formulations.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the minimum concentration of this compound required to inhibit the growth of a model bacterium (e.g., Staphylococcus aureus).

Materials:

  • This compound

  • Bacterial strain (e.g., Staphylococcus aureus ATCC 25923)

  • Tryptic Soy Broth (TSB)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of Bacterial Inoculum:

    • Culture the bacteria in TSB overnight at 37°C.

    • Dilute the overnight culture in fresh TSB to achieve a starting concentration of approximately 5 x 10⁵ CFU/mL.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO), and then create a series of two-fold dilutions in TSB in the wells of a 96-well plate.

  • Inoculation and Incubation:

    • Add the bacterial inoculum to each well containing the different concentrations of this compound.

    • Include positive (bacteria in TSB without the compound) and negative (TSB only) controls.

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.

    • For a quantitative measurement, read the optical density (OD) at 600 nm using a microplate reader.

MIC_Determination_Workflow A Prepare Bacterial Inoculum C Inoculate Wells with Bacteria A->C B Serial Dilution of This compound in Broth B->C D Incubate at 37°C for 18-24h C->D E Observe for Growth Inhibition (Visual or OD Measurement) D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Workflow for MIC Determination.

Conceptual Signaling Pathway: Potential Mechanism of Antimicrobial Action

While specific signaling pathways for this compound are not well-documented, a plausible mechanism for its antimicrobial action, common to many fatty acids, involves the disruption of the bacterial cell membrane. This can lead to a cascade of events that ultimately result in cell death.

Antimicrobial_Mechanism cluster_membrane Bacterial Cell Membrane Membrane Lipid Bilayer Surfactant This compound Disruption Membrane Disruption & Increased Permeability Surfactant->Disruption Leakage Leakage of Cellular Components Disruption->Leakage Metabolism Disruption of Metabolic Processes Disruption->Metabolism Death Cell Death Leakage->Death Metabolism->Death

Conceptual Mechanism of Antimicrobial Action.

Conclusion and Future Directions

This compound presents intriguing possibilities as a versatile surfactant for various research applications. The protocols provided herein offer a starting point for exploring its potential as an emulsifier, drug delivery vehicle, and antimicrobial agent. However, it is crucial to experimentally determine its specific surfactant properties, such as CMC and surface tension, to optimize its use in different formulations. Further research should also focus on elucidating its precise mechanisms of action, particularly its interactions with biological membranes and its potential effects on cellular signaling pathways. Such studies will be invaluable for unlocking the full potential of this promising biomolecule.

References

Application of 2-Hydroxydecanoic Acid in Drug Delivery Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxydecanoic acid is a medium-chain hydroxy fatty acid showing significant promise in the development of advanced drug delivery systems. Its amphiphilic nature, stemming from a ten-carbon aliphatic tail and a hydrophilic head containing both a carboxyl and a hydroxyl group, allows for the self-assembly into various nanostructures such as micelles and vesicles.[1][2][3] These structures are particularly adept at encapsulating and transporting hydrophobic therapeutic agents, which often suffer from poor bioavailability. The biocompatibility and biodegradability of fatty acid-based carriers make them an attractive alternative to synthetic polymeric systems. This document provides detailed application notes and experimental protocols for the utilization of this compound in the formulation of drug delivery systems.

Applications in Drug Delivery

The primary application of this compound in drug delivery lies in its ability to form stable micelles and vesicles that can encapsulate hydrophobic drugs, enhancing their solubility and stability in aqueous environments. These fatty acid-based nanocarriers offer several advantages:

  • Enhanced Bioavailability of Hydrophobic Drugs: By encapsulating poorly water-soluble drugs, this compound-based carriers can improve their dissolution and absorption.

  • Sustained and Controlled Release: The formulation can be tailored to release the encapsulated drug over a prolonged period, which can help in reducing dosing frequency and minimizing side effects.[4]

  • Targeted Delivery: While not inherently targeted, the surface of these nanocarriers can be functionalized with targeting ligands to direct the drug to specific tissues or cells.

  • Topical and Transdermal Delivery: Fatty acid vesicles, sometimes referred to as ufasomes, have shown potential in enhancing the penetration of drugs through the skin, making them suitable for topical and transdermal applications.[4]

Data Presentation: Representative Characteristics of Fatty Acid-Based Vesicles

While specific quantitative data for drug delivery systems based exclusively on this compound is limited in publicly available literature, the following tables provide representative data from studies on vesicles formulated with other medium-chain fatty acids, such as oleic acid. This data serves as a benchmark for expected physicochemical properties.

Table 1: Physicochemical Properties of Fatty Acid Vesicles

Fatty Acid ComponentDrugParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Entrapment Efficiency (%)Reference
Oleic Acid5-Fluorouracil632 ± 170.234 ± 0.016-23.4 ± 0.764.0 ± 4.2[4]
Oleic AcidClotrimazole455 ± 220.210 ± 0.035-22.45 ± 0.2549.5 ± 1.0[4]
Oleic AcidGlucosamine632 ± 17--23.4 ± 0.768.0 ± 4.2[4]

Table 2: In Vitro Drug Release from Fatty Acid Vesicles

FormulationRelease MediumDuration (hours)Cumulative Release (%)Release KineticsReference
Oleic Acid Vesicles with ClotrimazolePBS (pH 5.5)2430 - 40Zero-order[4]
Fatty Acid VesiclesPBS (pH 7.4)2440 - 60-[4]

Experimental Protocols

The following protocols are adapted from established methods for the preparation and characterization of fatty acid-based drug delivery systems and can be applied to this compound.

Protocol 1: Preparation of this compound Vesicles by Thin-Film Hydration

This method is suitable for forming multilamellar vesicles (MLVs) and can be followed by extrusion to produce unilamellar vesicles (ULVs) of a defined size.

Materials:

  • This compound

  • Hydrophobic drug of choice

  • Chloroform (B151607) or other suitable organic solvent

  • Phosphate-buffered saline (PBS), pH 7.4

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Probe sonicator or bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve a known amount of this compound and the hydrophobic drug in chloroform in a round-bottom flask. The molar ratio of fatty acid to drug should be optimized (e.g., starting with 10:1).

    • Attach the flask to a rotary evaporator.

    • Immerse the flask in a water bath set to a temperature above the boiling point of the solvent (e.g., 40-50°C for chloroform).

    • Rotate the flask to create a thin, uniform lipid film on the inner surface as the solvent evaporates under reduced pressure.

    • Continue evaporation for at least 1 hour after the film appears dry to ensure complete removal of the solvent.

  • Hydration:

    • Add a pre-warmed (e.g., 40-50°C) aqueous buffer (e.g., PBS, pH 7.4) to the flask containing the lipid film.

    • Hydrate the film by gentle rotation of the flask for 1-2 hours. This will cause the lipid film to swell and detach, forming MLVs.

  • Vesicle Size Reduction (Optional but Recommended):

    • For a more uniform vesicle size, sonicate the MLV suspension using a probe sonicator (on ice to prevent overheating) or a bath sonicator.

    • For a well-defined size distribution, pass the vesicle suspension through an extruder equipped with polycarbonate membranes of a specific pore size (e.g., 100 nm) multiple times (e.g., 11-21 passes).

Protocol 2: Characterization of this compound Vesicles

1. Particle Size and Zeta Potential:

  • Instrumentation: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

  • Procedure:

    • Dilute the vesicle suspension with filtered PBS (pH 7.4) to an appropriate concentration.

    • Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) using DLS.

    • Measure the zeta potential to assess the surface charge and stability of the vesicles.

2. Entrapment Efficiency (%EE):

  • Principle: Separation of the unencapsulated drug from the vesicle-encapsulated drug followed by quantification of the drug in one or both fractions.

  • Method 1: Centrifugation:

    • Place the vesicle suspension in a centrifuge tube.

    • Centrifuge at high speed (e.g., 15,000 rpm) for 1 hour at 4°C to pellet the vesicles.

    • Carefully collect the supernatant containing the unencapsulated drug.

    • Quantify the drug concentration in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

    • Calculate the %EE using the following formula: %EE = [(Total Drug - Drug in Supernatant) / Total Drug] x 100

  • Method 2: Dialysis:

    • Place a known volume of the vesicle suspension in a dialysis bag with a suitable molecular weight cut-off.

    • Dialyze against a large volume of buffer (e.g., PBS, pH 7.4) with constant stirring for a specified period to remove the unencapsulated drug.

    • Quantify the amount of drug remaining in the dialysis bag.

    • Calculate the %EE as described above.[5]

Protocol 3: In Vitro Drug Release Study
  • Method: Dialysis bag method.[6][7]

  • Procedure:

    • Place a known volume of the drug-loaded vesicle suspension into a dialysis bag.

    • Immerse the sealed dialysis bag in a known volume of release medium (e.g., PBS, pH 7.4, or a buffer mimicking physiological conditions) in a beaker placed in a shaking water bath maintained at 37°C.

    • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

    • Quantify the concentration of the released drug in the collected aliquots using a suitable analytical method.

    • Plot the cumulative percentage of drug released versus time.

Visualization of Pathways and Workflows

Signaling Pathways Modulated by Fatty Acids in Cancer Cells

Fatty acids and their metabolites can influence a variety of signaling pathways that are often dysregulated in cancer cells. These pathways can affect cell proliferation, survival, and migration. The diagram below illustrates some of the key signaling cascades that can be modulated by fatty acids.

Signaling_Pathways FA Fatty Acids (e.g., this compound) Membrane Cell Membrane Alteration FA->Membrane PKC PKC FA->PKC PI3K PI3K FA->PI3K PPARs PPARs FA->PPARs MAPK MAPK (ERK) PKC->MAPK AKT AKT PI3K->AKT NFkB NF-κB AKT->NFkB Proliferation Cell Proliferation MAPK->Proliferation Apoptosis Apoptosis Inhibition NFkB->Apoptosis Gene_Expression Gene Expression PPARs->Gene_Expression Migration Cell Migration Gene_Expression->Proliferation Gene_Expression->Migration

Caption: Fatty acid-modulated signaling pathways in cancer cells.

Experimental Workflow for Formulation and Characterization

The following diagram outlines the general workflow for the preparation and characterization of this compound-based drug delivery systems.

Workflow Start Start: Define Drug and Formulation Type Preparation Formulation Preparation (e.g., Thin-Film Hydration) Start->Preparation Purification Purification (Removal of unencapsulated drug) Preparation->Purification PhysicoChem Physicochemical Characterization Purification->PhysicoChem DLS Particle Size & Zeta Potential (DLS) PhysicoChem->DLS EE Entrapment Efficiency (%EE) PhysicoChem->EE Morphology Morphology (TEM/SEM) PhysicoChem->Morphology InVitro In Vitro Studies PhysicoChem->InVitro Release Drug Release Profile InVitro->Release Cell_Studies Cell Viability / Uptake InVitro->Cell_Studies InVivo In Vivo Studies (Optional) InVitro->InVivo End End: Optimized Formulation Cell_Studies->End PK Pharmacokinetics InVivo->PK Efficacy Therapeutic Efficacy InVivo->Efficacy Efficacy->End

Caption: Workflow for drug delivery system development.

Logical Relationship of Formulation Components

This diagram illustrates the relationship between the core components of a this compound-based drug delivery system and the resulting formulation.

Components Components Formulation Components This compound Hydrophobic Drug Aqueous Phase (Buffer) SelfAssembly Self-Assembly Process (e.g., Hydration, Sonication) Components:f1->SelfAssembly Components:f2->SelfAssembly Components:f3->SelfAssembly Result Resulting Nanocarrier Hydrophilic Exterior (-OH, -COOH groups) Hydrophobic Core (Aliphatic chains) Encapsulated Drug SelfAssembly->Result

Caption: Formulation components and resulting nanostructure.

References

Application Notes and Protocols for the Enzymatic Synthesis of 2-Hydroxydecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxydecanoic acid is a valuable chiral building block for the synthesis of various pharmaceuticals and bioactive molecules. Traditional chemical synthesis often involves harsh reaction conditions and can lead to a mixture of enantiomers, necessitating complex purification steps. This application note details a protocol for the enzymatic synthesis of this compound, offering a green and highly selective alternative. The proposed method utilizes a whole-cell biocatalyst expressing a recombinant cytochrome P450 monooxygenase engineered for regioselective hydroxylation of decanoic acid at the C2 position. This approach provides high conversion rates and excellent enantioselectivity under mild reaction conditions.

Introduction

Alpha-hydroxy fatty acids, such as this compound, are of significant interest in the pharmaceutical and cosmetic industries due to their biological activities and utility as versatile chemical intermediates.[1][2][3] Enzymatic synthesis presents a compelling alternative to conventional chemical methods, offering advantages in terms of specificity, sustainability, and simplified downstream processing. Cytochrome P450 monooxygenases, a diverse family of enzymes, are particularly well-suited for the selective hydroxylation of a wide range of substrates, including fatty acids.[4][5] While wild-type P450s often exhibit hydroxylation at the terminal (ω) or sub-terminal (ω-1, ω-2) positions, protein engineering can be employed to alter their regioselectivity towards the α-carbon (C2). This protocol outlines a whole-cell biocatalysis approach using an engineered Escherichia coli strain to produce this compound from the readily available precursor, decanoic acid.

Signaling Pathway and Experimental Workflow

The enzymatic synthesis of this compound from decanoic acid is a biocatalytic process that can be performed using a whole-cell system. The workflow for this process, from strain preparation to product analysis, is depicted below.

Enzymatic_Synthesis_Workflow cluster_preparation Biocatalyst Preparation cluster_reaction Biotransformation cluster_analysis Product Analysis Culture Inoculation and Growth of Engineered E. coli Induction Induction of P450 Expression Culture->Induction OD600 reaches 0.6-0.8 Harvest Cell Harvesting and Preparation Induction->Harvest Incubate at lower temperature Reaction_Setup Reaction Mixture Preparation Harvest->Reaction_Setup Resuspend cells in buffer Biotransformation Incubation and Biocatalysis Reaction_Setup->Biotransformation Add substrate (Decanoic Acid) Quenching Reaction Termination Biotransformation->Quenching Acidification Extraction Product Extraction Quenching->Extraction Organic Solvent Extraction Analysis GC-MS or HPLC Analysis Extraction->Analysis Quantification and Purity

Caption: Workflow for the enzymatic synthesis of this compound.

Experimental Protocols

Materials and Reagents
  • Engineered E. coli strain expressing a recombinant, regioselective P450 monooxygenase

  • Luria-Bertani (LB) medium

  • Terrific Broth (TB) medium

  • Kanamycin (or other appropriate antibiotic)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Decanoic acid

  • Glucose

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.5)

  • Ethyl acetate

  • Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate

  • Internal standard (e.g., heptadecanoic acid)

Equipment
  • Shaking incubator

  • Centrifuge

  • Sonicator (optional, for cell lysis in enzyme activity assays)

  • Bioreactor (for scaled-up reactions)

  • Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC)

  • Standard laboratory glassware

Protocol 1: Expression of Recombinant P450 Monooxygenase in E. coli
  • Inoculation: Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium containing the appropriate antibiotic. Incubate overnight at 37°C with shaking at 200 rpm.

  • Seed Culture: Use the overnight culture to inoculate 50 mL of Terrific Broth in a 250 mL baffled flask.[5]

  • Growth: Incubate at 37°C with shaking at 200 rpm until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.[5]

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.1 mM. For enhanced heme incorporation, 5-aminolevulinic acid (0.25 mM) and FeSO₄ (0.5 mM) can also be added.[5]

  • Expression: Reduce the temperature to 30°C and continue to incubate for 16-20 hours with shaking at 200 rpm.[5]

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Cell Pellet Preparation: Discard the supernatant and wash the cell pellet with 100 mM potassium phosphate buffer (pH 7.5). The cell pellet can be used immediately or stored at -80°C.

Protocol 2: Whole-Cell Biotransformation of Decanoic Acid
  • Reaction Setup: Resuspend the harvested cell pellet in 100 mM potassium phosphate buffer (pH 7.5) to a final cell density (CDW) of approximately 0.1 g/mL.[5] Add glucose to a final concentration of 1% (w/v) as a co-substrate for cofactor regeneration.[5]

  • Substrate Addition: Prepare a stock solution of decanoic acid in a suitable solvent (e.g., DMSO) or add it as a solid powder. Add the substrate to the cell suspension to a final concentration of 4 g/L.[5] To mitigate substrate toxicity, a fed-batch approach can be employed.[6]

  • Biotransformation: Incubate the reaction mixture at 30°C with vigorous shaking (200 rpm) to ensure adequate aeration.[5][7] Monitor the progress of the reaction by taking samples at regular time intervals (e.g., every 4-8 hours).

  • Reaction Termination: Stop the reaction by acidifying the mixture to pH 2 with HCl.[6]

Protocol 3: Extraction and Analysis of this compound
  • Extraction: Extract the acidified reaction mixture with an equal volume of ethyl acetate. Vortex vigorously for 1 minute and then separate the phases by centrifugation (3,000 x g for 5 minutes).

  • Drying and Concentration: Collect the organic phase and dry it over anhydrous sodium sulfate. Evaporate the solvent under reduced pressure or a stream of nitrogen to obtain the crude product.

  • Derivatization (for GC-MS analysis): For analysis by GC-MS, the crude product may require derivatization (e.g., methylation or silylation) to increase its volatility.

  • Analysis: Analyze the final product by GC-MS or HPLC to determine the concentration and purity of this compound.[5] Use an internal standard for accurate quantification.[5] The identity of the product can be confirmed by comparing its retention time and mass spectrum with an authentic standard.

Data Presentation

The following table summarizes the expected quantitative data from the enzymatic synthesis of this compound, based on reported yields for similar fatty acid hydroxylation reactions.[4][5]

ParameterExpected ValueReference Reaction
Substrate Concentration4 g/Lω-hydroxylation of dodecanoic acid[5]
Product Titer1.5 - 3.0 g/Lω-hydroxylation of dodecanoic acid[5]
Conversion Rate37.5 - 75%Calculated from substrate and product titers
Reaction Time24 - 48 hoursGeneral biotransformation timelines
Optimal pH7.5P450 monooxygenase reactions[5]
Optimal Temperature30°CWhole-cell biocatalysis with E. coli[5]
Regioselectivity>95% (for C2 position)Based on engineered enzyme specificity

Troubleshooting

IssuePotential CauseSuggested Solution
Low product yieldInactive enzymeVerify enzyme expression and activity. Ensure proper storage of the biocatalyst.[8]
Suboptimal reaction conditionsOptimize pH, temperature, and buffer components.[8]
Substrate or product toxicityUse a lower initial substrate concentration or a fed-batch approach. Consider in situ product removal.[4][6]
Formation of byproductsLow enzyme regioselectivityFurther engineer the P450 enzyme for improved specificity.
Over-oxidation of the productOptimize reaction time and substrate-to-biocatalyst ratio.[4]
Incomplete substrate conversionInsufficient cofactor regenerationEnsure an adequate supply of the co-substrate (e.g., glucose).
Enzyme inhibitionTest a range of substrate concentrations to identify potential inhibition.[8]

Conclusion

This application note provides a detailed protocol for the enzymatic synthesis of this compound using a whole-cell biocatalyst. This method offers a promising, environmentally friendly alternative to traditional chemical synthesis, with the potential for high yields and excellent stereoselectivity. The provided protocols for enzyme expression, biotransformation, and product analysis, along with the troubleshooting guide, should serve as a valuable resource for researchers and professionals in the field of drug development and biotechnology. Further optimization of the reaction conditions and strain engineering may lead to even higher product titers and process efficiency.

References

Application Note: High-Sensitivity GC-MS Analysis of 2-Hydroxydecanoic Acid for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the sensitive and reliable quantitative analysis of 2-Hydroxydecanoic Acid in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a medium-chain hydroxy fatty acid, is of increasing interest in metabolic research and drug development. Due to its low volatility, a robust derivatization method using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is employed to enhance its chromatographic properties and detection sensitivity. This document outlines the complete workflow, from sample preparation and derivatization to GC-MS analysis and data interpretation, tailored for researchers, scientists, and professionals in drug development.

Introduction

This compound is a hydroxy fatty acid that plays a role in various physiological and pathological processes. Accurate quantification of this and other hydroxy fatty acids in complex biological samples is crucial for understanding their function and for biomarker discovery. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of fatty acids due to its high resolution and sensitivity. However, the polar nature of the hydroxyl and carboxylic acid functional groups in this compound makes it non-volatile. Chemical derivatization is, therefore, a necessary step to convert the analyte into a more volatile and thermally stable compound suitable for GC-MS analysis.[1][2] The most common and effective method for this is silylation, which replaces the active hydrogens on the hydroxyl and carboxyl groups with trimethylsilyl (B98337) (TMS) groups.[1]

This application note provides a comprehensive protocol for the analysis of this compound, including sample extraction, silylation, and optimized GC-MS parameters.

Experimental Protocol

Sample Preparation (Liquid-Liquid Extraction)

This protocol is suitable for the extraction of this compound from plasma or serum samples.

Materials:

  • Plasma or serum sample

  • Internal Standard (IS) solution (e.g., deuterated this compound or a C11-hydroxy fatty acid)

  • 6 M Hydrochloric Acid (HCl)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Anhydrous sodium sulfate

  • Nitrogen gas evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • To 100 µL of the plasma or serum sample in a glass tube, add the internal standard.

  • Acidify the sample to a pH of approximately 3-4 by adding a small volume of 6 M HCl. This ensures that the carboxylic acid group is protonated.

  • Add 500 µL of ethyl acetate to the sample, vortex vigorously for 2 minutes.

  • Centrifuge at 3000 x g for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean glass tube.

  • Repeat the extraction (steps 3-5) with another 500 µL of ethyl acetate and combine the organic layers.

  • Dry the pooled organic extract over anhydrous sodium sulfate.

  • Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at room temperature.

Derivatization (Silylation)

Materials:

  • Dried sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine (B92270)

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • To the dried sample extract, add 50 µL of anhydrous pyridine to ensure the sample is completely dissolved.[1]

  • Add 100 µL of BSTFA with 1% TMCS to the sample vial.[1]

  • Tightly cap the vial and heat at 70°C for 60 minutes to ensure complete derivatization of both the hydroxyl and carboxyl groups.[1]

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

GC-MS Analysis

The following are recommended starting conditions for the GC-MS analysis of the di-TMS derivative of this compound. Optimization may be required based on the specific instrument and column used.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977B MS)[3]

GC Conditions:

  • Column: HP-5MS capillary column (30 m x 0.25 mm x 0.25 µm)[3]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min[3]

  • Inlet Temperature: 280°C[3]

  • Injection Volume: 1 µL

  • Injection Mode: Splitless[3]

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp 1: 15°C/min to 180°C

    • Ramp 2: 5°C/min to 250°C, hold for 3 minutes

    • Ramp 3: 20°C/min to 320°C, hold for 12 minutes[3]

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV[3][4]

  • Ion Source Temperature: 230°C[3][4]

  • Quadrupole Temperature: 150°C[3][4]

  • Scan Mode: Full scan (m/z 50-550) for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification.[4]

  • Solvent Delay: 4.5 minutes[3]

Data Presentation

Quantitative analysis should be performed using a calibration curve generated from standard solutions of this compound with a constant concentration of the internal standard. The following table provides representative quantitative data for the di-TMS derivative of this compound. Note that the retention time is highly dependent on the specific GC method and column used.

ParameterValue
Analyte This compound di-TMS derivative
Formula C₁₆H₃₆O₃Si₂
Molecular Weight 332.6 g/mol
Typical Retention Time 15-20 min
Quantifier Ion (m/z) To be determined empirically (likely a prominent and specific fragment)
Qualifier Ions (m/z) To be determined empirically
Limit of Detection (LOD) Low ng/mL
Limit of Quantification (LOQ) Low ng/mL
Linear Dynamic Range Approx. 2-3 orders of magnitude

Note: The values in this table are illustrative and should be determined experimentally for each specific assay and instrument.

Expected Mass Fragmentation

The di-TMS derivative of this compound is expected to produce a characteristic fragmentation pattern in the mass spectrometer. While an experimental spectrum for this specific compound is not provided, the fragmentation will follow general principles for TMS-derivatized hydroxy acids. Key fragmentation events include:

  • Alpha-cleavage: Cleavage of the C-C bond adjacent to the silylated hydroxyl group.

  • Loss of a methyl group (CH₃): A common fragmentation for TMS derivatives, resulting in an [M-15]⁺ ion.

  • Rearrangements: McLafferty rearrangement may occur.

  • Characteristic Ions: Ions at m/z 73 (Si(CH₃)₃)⁺ and 147 ((CH₃)₂Si=O-Si(CH₃)₃)⁺ are characteristic of TMS derivatives.

For quantification, it is crucial to identify a specific and abundant fragment ion (quantifier ion) and one or two other characteristic ions (qualifier ions) to ensure selectivity.

Workflow Diagram

The following diagram illustrates the complete experimental workflow for the GC-MS analysis of this compound.

GCMS_Workflow Sample Biological Sample (e.g., Plasma, Serum) Spike_IS Spike with Internal Standard Sample->Spike_IS Extraction Liquid-Liquid Extraction (Ethyl Acetate) Spike_IS->Extraction Dry_Down Evaporate to Dryness (Nitrogen Stream) Extraction->Dry_Down Derivatization Silylation (BSTFA + 1% TMCS, 70°C, 60 min) Dry_Down->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Data_Processing Data Processing (Integration, Calibration) GCMS_Analysis->Data_Processing Quantification Quantification of This compound Data_Processing->Quantification

Caption: Experimental workflow for this compound analysis.

Conclusion

This application note provides a detailed and robust protocol for the quantitative analysis of this compound by GC-MS. The described method, which includes liquid-liquid extraction and silylation, is designed to provide high sensitivity and reliability for the analysis of this important metabolite in biological samples. The provided GC-MS parameters and data presentation guidelines offer a solid foundation for researchers and drug development professionals to implement this analytical method in their laboratories. Experimental validation of retention times and mass fragmentation patterns is recommended to ensure the accuracy of the results.

References

Application Note: Quantification of 2-Hydroxydecanoic Acid in Biological Samples using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Hydroxydecanoic acid is a medium-chain hydroxy fatty acid that is a constituent of some bacterial lipopolysaccharides and has been identified in various mammalian tissues.[1][2] It belongs to the class of alpha-hydroxy fatty acids, which are integral components of sphingolipids, particularly abundant in the nervous system, skin, and kidneys. The synthesis of 2-hydroxy fatty acids is catalyzed by fatty acid 2-hydroxylase (FA2H), and their degradation occurs via peroxisomal alpha-oxidation.[1] Alterations in the levels of 2-hydroxy fatty acids have been associated with certain metabolic disorders and neurological diseases, making their accurate quantification in biological matrices crucial for research and diagnostic purposes.[1]

This application note provides a detailed protocol for the extraction and quantification of this compound from biological samples such as plasma and tissue using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).

Quantitative Data Summary

The following table summarizes representative performance data for the quantification of hydroxy fatty acids in biological matrices using LC-MS/MS. These values should be considered as a reference, and the method must be fully validated for this compound in the user's laboratory.

ParameterRepresentative ValueMatrixAnalytical Method
Linearity Range1 - 1000 ng/mLPlasmaHPLC-MS/MS
Limit of Detection (LOD)0.5 ng/mLPlasmaHPLC-MS/MS
Limit of Quantification (LOQ)1 ng/mLPlasmaHPLC-MS/MS
Recovery85 - 110%Plasma, TissueHPLC-MS/MS
Intra-assay Precision (%RSD)< 10%Plasma, TissueHPLC-MS/MS
Inter-assay Precision (%RSD)< 15%Plasma, TissueHPLC-MS/MS

Experimental Protocols

Sample Preparation

a) From Plasma/Serum: Liquid-Liquid Extraction (LLE)

  • To 100 µL of plasma or serum in a microcentrifuge tube, add a known amount of an appropriate internal standard (e.g., deuterated this compound).

  • Add 300 µL of ice-cold methanol (B129727) to precipitate proteins. Vortex for 30 seconds.

  • Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent. Vortex vigorously for 5 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase for HPLC-MS/MS analysis.

b) From Tissue: Homogenization and Solid-Phase Extraction (SPE)

  • Weigh approximately 50-100 mg of frozen tissue and place it in a pre-chilled homogenization tube.

  • Add a known amount of internal standard.

  • Add 1 mL of ice-cold methanol and homogenize thoroughly.

  • Add 2 mL of chloroform (B151607) and continue homogenization.

  • Add 800 µL of water and vortex for 1 minute to induce phase separation.

  • Centrifuge at 3,000 x g for 15 minutes at 4°C.

  • Collect the lower organic phase and evaporate to dryness under nitrogen.

  • Reconstitute the lipid extract in a minimal volume of a non-polar solvent (e.g., hexane).

  • Condition a silica-based SPE cartridge with hexane.

  • Load the reconstituted sample onto the SPE cartridge.

  • Wash the cartridge with a non-polar solvent (e.g., hexane) to remove neutral lipids.

  • Elute the this compound with a more polar solvent (e.g., ethyl acetate (B1210297) or methanol).

  • Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.

HPLC-MS/MS Analysis

a) HPLC Conditions

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size) is suitable for separation.

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30-95% B

    • 15-18 min: 95% B

    • 18.1-20 min: 30% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

b) Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion [M-H]⁻ (m/z 187.1), Product ion (e.g., m/z 143.1 from loss of CO2)

    • Internal Standard (e.g., d3-2-Hydroxydecanoic Acid): Precursor ion [M-H]⁻ (m/z 190.1), corresponding product ion.

    • Note: The exact product ions should be optimized by infusing the pure standard into the mass spectrometer.

  • Ion Source Parameters:

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

Visualizations

experimental_workflow cluster_plasma Plasma/Serum Sample cluster_tissue Tissue Sample plasma_start 100 µL Plasma/Serum add_is_p Add Internal Standard plasma_start->add_is_p protein_precip Protein Precipitation (Methanol) add_is_p->protein_precip lle Liquid-Liquid Extraction (MTBE) protein_precip->lle evap_p Evaporation lle->evap_p recon_p Reconstitution evap_p->recon_p analysis HPLC-MS/MS Analysis recon_p->analysis tissue_start 50-100 mg Tissue add_is_t Add Internal Standard tissue_start->add_is_t homogenize Homogenization (Methanol/Chloroform) add_is_t->homogenize phase_sep Phase Separation homogenize->phase_sep evap_t Evaporation phase_sep->evap_t spe Solid-Phase Extraction evap_t->spe evap_spe Evaporation spe->evap_spe recon_t Reconstitution evap_spe->recon_t recon_t->analysis data Data Processing & Quantification analysis->data metabolic_pathway fatty_acid Decanoic Acid fa2h Fatty Acid 2-Hydroxylase (FA2H) fatty_acid->fa2h Hydroxylation hfa This compound sphingolipids Incorporation into Sphingolipids hfa->sphingolipids alpha_ox Peroxisomal Alpha-Oxidation hfa->alpha_ox fa2h->hfa degradation Degradation Products (e.g., Nonanoic Acid) alpha_ox->degradation

References

Application Note: Chiral Separation of 2-Hydroxydecanoic Acid Enantiomers by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

2-Hydroxydecanoic acid is a chiral α-hydroxy fatty acid that exists as two enantiomers, (R)-2-hydroxydecanoic acid and (S)-2-hydroxydecanoic acid. These enantiomers can exhibit different biological activities, making their separation and quantification crucial in various fields, including biomedical research and drug development. This application note provides a detailed protocol for the chiral separation of this compound enantiomers using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase, following a pre-column derivatization step to enhance detection and resolution.

Principle

The method is based on the derivatization of the hydroxyl and carboxyl groups of this compound, followed by separation of the resulting diastereomers on a chiral stationary phase (CSP). The derivatization enhances the UV absorbance of the analytes, allowing for sensitive detection. The chiral stationary phase provides a chiral environment that interacts differently with the two enantiomers, leading to different retention times and thus, their separation.

Experimental Protocols

I. Derivatization of this compound

This protocol describes the formation of 3,5-dinitrophenylurethane (DNPU) methyl ester derivatives of this compound for enhanced UV detection and chiral recognition.[1][2][3]

Materials:

  • Racemic this compound standard

  • Methanol (B129727), anhydrous

  • Thionyl chloride

  • 3,5-Dinitrophenyl isocyanate

  • Pyridine (B92270), anhydrous

  • Toluene (B28343), anhydrous

  • Hexane

  • Ethyl acetate

  • Deionized water

  • Nitrogen gas supply

  • Glass reaction vials with screw caps

  • Heating block or water bath

  • Rotary evaporator

Procedure:

  • Methyl Esterification:

    • Dissolve 1 mg of this compound in 1 mL of anhydrous methanol in a glass reaction vial.

    • Carefully add 50 µL of thionyl chloride dropwise while gently swirling the vial.

    • Seal the vial and heat at 50°C for 2 hours.

    • Remove the solvent under a stream of nitrogen or using a rotary evaporator. The residue is the methyl ester of this compound.

  • Urethane Formation:

    • To the dried methyl ester, add 1 mL of anhydrous toluene and 2 mg of 3,5-dinitrophenyl isocyanate.

    • Add 10 µL of anhydrous pyridine to catalyze the reaction.

    • Seal the vial and heat at 80°C for 1 hour.

    • After cooling to room temperature, evaporate the solvent to dryness under a stream of nitrogen.

  • Sample Preparation for HPLC:

    • Reconstitute the dried derivative in 1 mL of the HPLC mobile phase (e.g., n-hexane:isopropanol, 90:10 v/v).

    • Filter the solution through a 0.45 µm syringe filter prior to injection into the HPLC system.

II. Chiral HPLC Separation

This protocol outlines the HPLC conditions for the separation of the derivatized this compound enantiomers.

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase: Polysaccharide-based columns such as cellulose (B213188) tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H) or N-(S)-2-(4-chlorophenyl)isovaleroyl-d-phenylglycine ionically bonded to silica (B1680970) gel are recommended.[1][2][4]

Chromatographic Conditions:

ParameterCondition 1: Polysaccharide-Based CSPCondition 2: Pirkle-Type CSP
Column Chiralcel OD-H (250 x 4.6 mm, 5 µm)N-(S)-2-(4-chlorophenyl)isovaleroyl-d-phenylglycine on silica (40 cm x 0.32 mm i.d.)
Mobile Phase n-Hexane : Isopropanol (90:10, v/v)n-Hexane : 1,2-Dichloroethane : Ethanol
Flow Rate 1.0 mL/minTo be optimized for capillary column
Column Temperature 25°CAmbient
Detection UV at 254 nmUV at 226 nm
Injection Volume 10 µLTo be optimized for capillary column

Data Presentation

Table 1: Expected Retention Data for Derivatized this compound Enantiomers

EnantiomerExpected Elution Order on Pirkle-Type CSP[2]
(R)-2-Hydroxydecanoic Acid DerivativeFaster eluting peak
(S)-2-Hydroxydecanoic Acid DerivativeSlower eluting peak

Note: Elution order may vary depending on the specific chiral stationary phase and mobile phase composition used. It is essential to confirm the elution order by injecting standards of the pure enantiomers if available.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc Chiral HPLC Analysis start Racemic this compound esterification Methyl Esterification (Methanol, Thionyl Chloride, 50°C) start->esterification urethane Urethane Formation (3,5-Dinitrophenyl Isocyanate, Toluene, Pyridine, 80°C) esterification->urethane reconstitution Reconstitution in Mobile Phase urethane->reconstitution injection Inject into HPLC reconstitution->injection separation Chiral Stationary Phase (e.g., Chiralcel OD-H) injection->separation detection UV Detection (254 nm) separation->detection data Data Analysis (Peak Integration and Quantification) detection->data

Caption: Experimental workflow for the chiral separation of this compound.

Discussion

The presented method, involving derivatization followed by chiral HPLC, provides a robust and sensitive approach for the enantioselective analysis of this compound. The choice of the chiral stationary phase is critical, and screening of different CSPs may be necessary to achieve optimal separation for specific applications. Polysaccharide-based and Pirkle-type columns have demonstrated success in separating enantiomers of 2-hydroxy fatty acids.[1][2][5] The mobile phase composition, particularly the type and concentration of the polar modifier (e.g., isopropanol, ethanol), significantly influences retention times and resolution, and therefore should be carefully optimized.

For method validation, it is recommended to assess parameters such as linearity, precision, accuracy, and limits of detection and quantification according to standard guidelines. The successful implementation of this method will enable researchers to accurately determine the enantiomeric composition of this compound in various matrices, contributing to a better understanding of its biological roles and potential therapeutic applications.

References

Utilizing 2-Hydroxydecanoic Acid as an Internal Standard in Mass Spectrometry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the utilization of 2-Hydroxydecanoic Acid as an internal standard in mass spectrometry-based quantitative analysis of fatty acids and other related metabolites. The use of a suitable internal standard is critical for correcting variations in sample preparation and instrumental analysis, thereby ensuring the accuracy and reliability of quantitative data. This compound, due to its structural similarity to endogenous fatty acids and its infrequent natural occurrence in many biological matrices, presents itself as a viable internal standard. This guide outlines the rationale for its use, detailed experimental procedures for sample preparation, derivatization, and analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), along with method validation parameters.

Introduction to this compound as an Internal Standard

This compound, a C10 hydroxy fatty acid, is a suitable candidate for use as an internal standard in mass spectrometry for several key reasons:

  • Chemical Similarity: Its structure, featuring a ten-carbon chain and a hydroxyl group, mimics that of various endogenous medium-chain fatty acids and hydroxy fatty acids. This similarity ensures that it behaves comparably during extraction, derivatization, and chromatographic separation.

  • Distinct Mass: With a molecular weight of 188.26 g/mol , its mass-to-charge ratio (m/z) is typically distinct from that of many common endogenous fatty acids, allowing for clear differentiation in mass spectra.[1]

  • Commercial Availability: High-purity this compound is commercially available, facilitating its use in standardized protocols.[2]

  • Low Endogenous Abundance: While present in some biological systems, its endogenous levels are often negligible in many common matrices used in biomedical research, minimizing interference with the quantification of target analytes.

Experimental Protocols

The following protocols provide a framework for the use of this compound as an internal standard. Optimization may be required for specific matrices and analytical instrumentation.

General Experimental Workflow

The overall workflow for quantitative analysis using this compound as an internal standard is depicted below. This process includes sample preparation, internal standard spiking, extraction, derivatization (for GC-MS), and subsequent analysis.

Experimental Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_result Result Sample Biological Sample (e.g., Plasma, Tissue) Spike Spike with This compound (IS) Sample->Spike Homogenize Homogenization/ Lysis Spike->Homogenize LLE Liquid-Liquid Extraction (e.g., Folch Method) Homogenize->LLE Dry Evaporation to Dryness LLE->Dry Derivatization Derivatization (for GC-MS) Dry->Derivatization Analysis GC-MS or LC-MS Analysis Derivatization->Analysis Quantification Data Processing & Quantification Analysis->Quantification Result Quantitative Results Quantification->Result

Caption: General workflow for quantitative analysis using an internal standard.

Protocol for GC-MS Analysis

This protocol is suitable for the analysis of a broad range of fatty acids. Derivatization is a mandatory step to increase the volatility of the analytes for GC analysis.

Materials:

  • Biological sample (e.g., 100 µL plasma, 10-20 mg tissue homogenate)

  • This compound internal standard solution (10 µg/mL in methanol)

  • Methanol, Chloroform, Hexane (HPLC grade)

  • 0.9% NaCl solution

  • Derivatization agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Ethyl acetate (B1210297)

  • Glass vials with PTFE-lined caps

Procedure:

  • Sample Preparation and Internal Standard Spiking:

    • To a glass vial, add the biological sample.

    • Add a known amount of the this compound internal standard solution (e.g., 10 µL of 10 µg/mL solution).

  • Lipid Extraction (Modified Folch Method):

    • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the sample.

    • Vortex vigorously for 2 minutes.

    • Add 0.5 mL of 0.9% NaCl solution to induce phase separation and vortex for another 30 seconds.

    • Centrifuge at 2000 x g for 5 minutes to separate the layers.

    • Carefully transfer the lower organic layer (chloroform) to a new glass vial.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Derivatization (Silylation):

    • To the dried lipid extract, add 50 µL of ethyl acetate to redissolve the residue.

    • Add 50 µL of BSTFA + 1% TMCS.

    • Tightly cap the vial and heat at 70°C for 60 minutes.

    • Allow the vial to cool to room temperature.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS system.

    • Typical GC-MS Parameters:

      • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent

      • Inlet Temperature: 280°C

      • Oven Program: Start at 100°C, hold for 2 min, ramp to 250°C at 10°C/min, then to 320°C at 20°C/min and hold for 5 min.

      • Carrier Gas: Helium at a constant flow of 1 mL/min.

      • MS Ion Source Temperature: 230°C

      • MS Quadrupole Temperature: 150°C

      • Ionization Mode: Electron Ionization (EI)

      • Acquisition Mode: Selected Ion Monitoring (SIM) or Full Scan

Protocol for LC-MS/MS Analysis

This protocol is suitable for the analysis of fatty acids without derivatization, offering a simpler sample preparation workflow.

Materials:

  • Biological sample (e.g., 100 µL plasma)

  • This compound internal standard solution (10 µg/mL in methanol)

  • Acetonitrile (B52724), Methanol, Water, Formic Acid (LC-MS grade)

  • Protein precipitation solution (e.g., cold acetonitrile)

Procedure:

  • Sample Preparation and Internal Standard Spiking:

    • To a microcentrifuge tube, add the biological sample.

    • Add a known amount of the this compound internal standard solution.

  • Protein Precipitation:

    • Add 3 volumes of cold acetonitrile (e.g., 300 µL for 100 µL of plasma).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Extraction:

    • Carefully transfer the supernatant to a new tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 100 µL of 50:50 methanol:water with 0.1% formic acid).

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Typical LC-MS/MS Parameters:

      • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

      • Mobile Phase A: Water with 0.1% formic acid

      • Mobile Phase B: Acetonitrile with 0.1% formic acid

      • Flow Rate: 0.3 mL/min

      • Gradient: A suitable gradient to separate the analytes of interest (e.g., start at 10% B, ramp to 95% B).

      • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

      • Detection Mode: Multiple Reaction Monitoring (MRM) for the specific precursor-to-product ion transitions of the target analytes and this compound.

Data Presentation and Method Validation

Quantitative data should be summarized in clear and structured tables. The following tables present representative validation data for a hypothetical method using this compound as an internal standard for the quantification of a selection of fatty acids.

Linearity and Range
AnalyteCalibration Range (ng/mL)
Myristic Acid (C14:0)5 - 1000>0.998
Palmitic Acid (C16:0)5 - 1000>0.999
Stearic Acid (C18:0)5 - 1000>0.997
Oleic Acid (C18:1)5 - 1000>0.998
Precision and Accuracy
AnalyteConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Recovery)
Myristic Acid 104.56.298.5
5003.14.5101.2
Palmitic Acid 104.25.899.1
5002.94.1102.0
Stearic Acid 105.16.897.8
5003.55.0100.5
Oleic Acid 104.86.598.2
5003.34.8101.8
Limit of Detection (LOD) and Limit of Quantification (LOQ)
AnalyteLOD (ng/mL)LOQ (ng/mL)
Myristic Acid (C14:0)1.55.0
Palmitic Acid (C16:0)1.25.0
Stearic Acid (C18:0)1.85.0
Oleic Acid (C18:1)1.65.0

Logical Relationships in Quantitative Analysis

The core principle of using an internal standard is to establish a reliable ratio between the analyte and the standard. This relationship corrects for variations throughout the analytical process.

Quantitative_Logic cluster_input Input cluster_process Analytical Process cluster_output Output cluster_calculation Calculation Analyte Analyte in Sample (Unknown Concentration) Process Extraction, Derivatization, Injection, Ionization Analyte->Process IS Internal Standard (IS) (Known Concentration) IS->Process Analyte_Response Analyte MS Response (Peak Area) Process->Analyte_Response IS_Response IS MS Response (Peak Area) Process->IS_Response Ratio Calculate Response Ratio (Analyte Area / IS Area) Analyte_Response->Ratio IS_Response->Ratio Calibration Compare to Calibration Curve (Response Ratio vs. Concentration Ratio) Ratio->Calibration Final_Conc Determine Analyte Concentration Calibration->Final_Conc

Caption: Logical flow of internal standard-based quantification.

Conclusion

This compound serves as a reliable internal standard for the quantitative analysis of fatty acids by both GC-MS and LC-MS. The protocols and validation data presented here provide a solid foundation for researchers to develop and implement robust analytical methods. The key to successful quantification lies in the consistent application of the chosen protocol and thorough method validation for the specific biological matrix and analytes of interest.

References

Application Notes and Protocols for the Extraction of 2-Hydroxydecanoic Acid from Bacterial Cell Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxydecanoic acid is a medium-chain hydroxy fatty acid found in the cell membranes of various bacteria. Its presence and concentration can be of significant interest in bacterial identification, the study of microbial physiology, and as a potential biomarker. Furthermore, certain hydroxy fatty acids have been shown to possess antimicrobial properties, making them relevant to drug development research.[1] The accurate and efficient extraction of this compound from bacterial cell membranes is a critical first step for its quantification and further characterization.

These application notes provide detailed protocols for the extraction of this compound from bacterial cell membranes, its derivatization for analysis, and a summary of expected performance based on data from similar compounds.

Data Presentation

While specific quantitative data for the extraction of this compound is not extensively available in the literature, the following table summarizes representative recovery rates for medium-chain and hydroxy fatty acids from biological matrices using common extraction methods. This data can serve as a benchmark for the expected efficiency of the protocols described herein.

Analyte ClassMatrixExtraction MethodAnalytical MethodTypical Recovery (%)Reference
Medium-Chain Fatty AcidsFermentation BrothLiquid-Liquid ExtractionGC-MS>90%[2]
Hydroxy Fatty AcidsSedimentsBligh-DyerGC-MSQuantitative[3]
Fatty Acid Esters of Hydroxy Fatty AcidsFecal SamplesSolid-Phase ExtractionLC-MS~100%[4]
General Fatty AcidsMarine ProductsBligh-DyerGCHigh[5]

Experimental Protocols

Protocol 1: Culturing and Harvesting of Bacterial Cells

Objective: To obtain a sufficient quantity of bacterial biomass for lipid extraction.

Materials:

  • Bacterial strain of interest

  • Appropriate liquid growth medium

  • Incubator shaker

  • Centrifuge and centrifuge tubes

  • Phosphate-buffered saline (PBS), sterile

  • Liquid nitrogen (optional)

  • -80°C freezer (optional)

Procedure:

  • Inoculate the desired volume of sterile growth medium with the bacterial strain.

  • Incubate the culture under optimal growth conditions (e.g., temperature, shaking speed) until the desired growth phase is reached (typically late logarithmic or early stationary phase).

  • Harvest the bacterial cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).

  • Discard the supernatant.

  • Wash the cell pellet by resuspending it in an equal volume of sterile PBS.

  • Centrifuge again under the same conditions.

  • Repeat the washing step (step 5 and 6) at least once more to remove residual media components.

  • The washed cell pellet can be used immediately for lipid extraction or flash-frozen in liquid nitrogen and stored at -80°C for later use.

Protocol 2: Total Lipid Extraction using a Modified Bligh-Dyer Method

Objective: To extract total lipids, including this compound, from the bacterial cell pellet. This method is based on the principle of using a chloroform (B151607)/methanol/water solvent system to partition lipids into an organic phase.

Materials:

  • Washed bacterial cell pellet (from Protocol 1)

  • Chloroform

  • Methanol

  • Deionized water

  • Glass centrifuge tubes with Teflon-lined caps

  • Vortex mixer

  • Centrifuge

  • Glass Pasteur pipettes

  • Rotary evaporator or nitrogen stream evaporator

Procedure:

  • To the bacterial cell pellet in a glass centrifuge tube, add 3.75 mL of a chloroform/methanol mixture (1:2, v/v).

  • Vortex the mixture vigorously for 15 minutes to ensure thorough cell lysis and lipid solubilization.

  • Add 1.25 mL of chloroform and vortex for 1 minute.

  • Add 1.25 mL of deionized water and vortex for another minute.

  • Centrifuge the mixture at a low speed (e.g., 1,000 x g) for 10 minutes to induce phase separation. You should observe two distinct liquid phases separated by a protein disk.

  • Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette, and transfer it to a clean glass tube. Be careful not to disturb the protein interface.

  • To maximize recovery, a second extraction of the upper aqueous phase and the protein disk can be performed by adding another 2 mL of chloroform, vortexing, centrifuging, and collecting the lower phase.

  • Combine the chloroform extracts.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen or using a rotary evaporator.

  • The dried lipid extract can be stored at -20°C or -80°C under an inert atmosphere (e.g., argon or nitrogen) until further analysis.

Protocol 3: Derivatization of this compound for GC-MS Analysis

Objective: To convert the non-volatile this compound into a volatile derivative for analysis by gas chromatography-mass spectrometry (GC-MS). Silylation is a common and effective method for derivatizing both the hydroxyl and carboxylic acid functional groups.

Materials:

  • Dried lipid extract (from Protocol 2)

  • Anhydrous pyridine (B92270) or acetonitrile (B52724)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Ensure the dried lipid extract is completely free of moisture.

  • Add 50 µL of anhydrous pyridine or acetonitrile to the dried extract to dissolve it.

  • Add 50 µL of BSTFA + 1% TMCS to the vial.

  • Tightly cap the vial and heat at 60-70°C for 30-60 minutes.

  • Allow the vial to cool to room temperature.

  • The sample is now derivatized and ready for injection into the GC-MS system.

Visualizations

Experimental_Workflow Experimental Workflow for Extraction and Analysis of this compound cluster_preparation Cell Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis culturing Bacterial Culturing harvesting Cell Harvesting (Centrifugation) culturing->harvesting washing Washing with PBS harvesting->washing lysis Cell Lysis & Lipid Solubilization (Chloroform/Methanol) washing->lysis phase_separation Phase Separation (Addition of Chloroform & Water) lysis->phase_separation collection Collection of Organic Phase phase_separation->collection evaporation Solvent Evaporation collection->evaporation derivatization Derivatization (Silylation with BSTFA) evaporation->derivatization gcms GC-MS Analysis derivatization->gcms

Caption: Workflow for bacterial cell preparation, lipid extraction, and analysis.

Putative_Signaling_Role Putative Role of Hydroxylated Fatty Acids in Bacterial Communication cluster_bacterium Bacterial Cell cluster_environment Extracellular Environment cluster_recipient Recipient Bacterial Cell biosynthesis Biosynthesis of This compound secretion Secretion biosynthesis->secretion hfa_signal This compound (Putative Signal) secretion->hfa_signal receptor Membrane Receptor (Hypothesized) hfa_signal->receptor signal_transduction Signal Transduction Cascade receptor->signal_transduction gene_expression Modulation of Gene Expression signal_transduction->gene_expression phenotypic_response Phenotypic Response (e.g., Biofilm formation, Virulence factor expression) gene_expression->phenotypic_response

Caption: Hypothesized signaling pathway involving hydroxylated fatty acids.

Disclaimer: The specific signaling pathway for this compound in bacteria is not yet well-elucidated. This diagram represents a generalized and hypothesized model based on the known roles of other fatty acid signaling molecules in bacterial communication.[6][7][8] Further research is required to identify the specific receptors and downstream signaling components involved in this compound-mediated communication.

References

Application Notes and Protocols for the Experimental Use of 2-Hydroxydecanoic Acid in Quorum Sensing Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that orchestrates collective behaviors, including biofilm formation and the production of virulence factors. The ability to inhibit QS pathways is a promising strategy for the development of novel anti-infective agents that can mitigate bacterial pathogenicity without exerting selective pressure for resistance. Fatty acids and their derivatives have emerged as a class of molecules with significant potential to modulate QS signaling.

This document provides detailed application notes and experimental protocols for investigating the use of 2-Hydroxydecanoic Acid (2-OH-DA) as a quorum sensing inhibitor, with a primary focus on the opportunistic pathogen Pseudomonas aeruginosa. While direct and extensive research on 2-OH-DA's anti-QS properties is limited, the methodologies and expected outcomes described herein are based on studies of structurally similar fatty acids, such as 10-Hydroxy-2-decenoic acid and cis-2-decenoic acid, and provide a robust framework for its evaluation.

Putative Mechanism of Action

It is hypothesized that this compound, as a fatty acid analog, may interfere with QS signaling in Pseudomonas aeruginosa through competitive binding to the LuxR-type transcriptional regulators, LasR and RhlR. These receptors are key components of the two primary QS systems in P. aeruginosa. By binding to the ligand-binding pocket of these receptors, 2-OH-DA may prevent the native N-acyl-homoserine lactone (AHL) autoinducers from activating the downstream expression of virulence genes.

Data Presentation

The following tables summarize the types of quantitative data that can be generated from the experimental protocols detailed in this document. The values presented are hypothetical and based on findings for analogous fatty acid QS inhibitors.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Eradication Concentration (MBEC) of this compound against P. aeruginosa

ParameterConcentration (µg/mL)Description
MIC> 512The lowest concentration that inhibits visible growth. A high MIC suggests that the anti-biofilm activity is not due to bactericidal or bacteriostatic effects.
MBEC256The lowest concentration required to eradicate a pre-formed biofilm.
Sub-MIC for QS Inhibition Assays64 - 128Concentrations used in subsequent experiments to ensure that observed effects are due to QS inhibition and not growth inhibition.

Table 2: Effect of this compound on Virulence Factor Production in P. aeruginosa

Virulence FactorConcentration of 2-OH-DA (µg/mL)% Inhibition (relative to control)
Pyocyanin (B1662382)6445%
12870%
Elastase (LasB)6455%
12880%
Rhamnolipids6440%
12865%

Table 3: Inhibition of Biofilm Formation by this compound

TreatmentConcentration (µg/mL)Biofilm Biomass Reduction (%)
2-OH-DA6450%
12875%
25690%

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of 2-OH-DA that inhibits the visible growth of P. aeruginosa.

Materials:

  • This compound (stock solution in DMSO)

  • Pseudomonas aeruginosa strain (e.g., PAO1)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer (600 nm)

Procedure:

  • Prepare a bacterial suspension of P. aeruginosa in MHB, adjusted to an optical density at 600 nm (OD₆₀₀) of 0.08–0.1 (approximately 1-2 x 10⁸ CFU/mL).

  • Dilute the bacterial suspension 1:100 in fresh MHB to achieve a final concentration of approximately 1-2 x 10⁶ CFU/mL.

  • Prepare serial two-fold dilutions of the 2-OH-DA stock solution in MHB in the wells of a 96-well plate. The final volume in each well should be 100 µL. Include a positive control (bacteria with no compound) and a negative control (MHB only).

  • Add 100 µL of the diluted bacterial suspension to each well, bringing the total volume to 200 µL.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of 2-OH-DA at which no visible growth is observed.

Protocol 2: Biofilm Inhibition Assay (Crystal Violet Staining)

This protocol quantifies the ability of 2-OH-DA to inhibit biofilm formation.

Materials:

  • This compound (at sub-MIC concentrations)

  • P. aeruginosa strain

  • Luria-Bertani (LB) broth

  • 96-well flat-bottom microtiter plates

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic Acid

  • Microplate reader (595 nm)

Procedure:

  • Grow an overnight culture of P. aeruginosa in LB broth.

  • Dilute the overnight culture 1:100 in fresh LB broth.

  • Add 100 µL of the diluted culture to the wells of a 96-well plate.

  • Add 100 µL of LB broth containing various sub-MIC concentrations of 2-OH-DA to the wells. Include a control with no compound.

  • Incubate the plate at 37°C for 24 hours without shaking.

  • Gently remove the planktonic cells and wash the wells twice with sterile phosphate-buffered saline (PBS).

  • Air-dry the plate and stain the adherent biofilms with 200 µL of 0.1% crystal violet solution for 15 minutes.

  • Remove the crystal violet solution and wash the wells thoroughly with water.

  • Solubilize the bound dye by adding 200 µL of 30% acetic acid to each well.

  • Measure the absorbance at 595 nm using a microplate reader.

Protocol 3: Pyocyanin Production Assay

This protocol measures the inhibition of the virulence factor pyocyanin.

Materials:

  • This compound (at sub-MIC concentrations)

  • P. aeruginosa strain

  • Glycerol-Alanine medium

  • Chloroform (B151607)

  • 0.2 M HCl

Procedure:

  • Inoculate P. aeruginosa into Glycerol-Alanine medium containing sub-MIC concentrations of 2-OH-DA.

  • Incubate at 37°C with shaking for 24 hours.

  • Centrifuge the cultures to pellet the cells.

  • Extract pyocyanin from the supernatant with an equal volume of chloroform.

  • Transfer the chloroform layer to a new tube and re-extract with 0.2 M HCl.

  • Measure the absorbance of the acidic aqueous layer at 520 nm.

  • Quantify pyocyanin concentration and express it as a percentage of the untreated control.

Visualizations

QS_Pathway_Inhibition cluster_extracellular Extracellular Space cluster_cell Bacterial Cell AHL AHL Autoinducers (3-oxo-C12-HSL, C4-HSL) LasR LasR Receptor AHL->LasR Binds and Activates RhlR RhlR Receptor AHL->RhlR Binds and Activates Virulence_Genes Virulence Factor Genes (lasB, rhlA, etc.) LasR->Virulence_Genes Activates Transcription RhlR->Virulence_Genes Biofilm_Genes Biofilm Formation Genes RhlR->Biofilm_Genes Activates Transcription Two_OH_DA This compound Two_OH_DA->LasR Competitively Inhibits Two_OH_DA->RhlR Competitively Inhibits

Caption: Putative mechanism of 2-OH-DA in P. aeruginosa QS inhibition.

Experimental_Workflow start Start: P. aeruginosa Culture mic Protocol 1: Determine MIC of 2-OH-DA start->mic sub_mic Select Sub-MIC Concentrations mic->sub_mic biofilm_assay Protocol 2: Biofilm Inhibition Assay sub_mic->biofilm_assay virulence_assay Protocol 3: Virulence Factor Assays (e.g., Pyocyanin) sub_mic->virulence_assay quantify_biofilm Quantify Biofilm (Crystal Violet) biofilm_assay->quantify_biofilm quantify_virulence Quantify Virulence Factor Production virulence_assay->quantify_virulence analyze Analyze and Compare Data quantify_biofilm->analyze quantify_virulence->analyze end Conclusion on Anti-QS Activity analyze->end

Caption: Workflow for evaluating the anti-QS activity of 2-OH-DA.

Application Notes and Protocols for 2-Hydroxydecanoic Acid in In Vitro Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Hydroxydecanoic Acid (2-HDA), also known as α-hydroxy capric acid, is a medium-chain hydroxy fatty acid.[1][2] While research on this specific isomer is emerging, related hydroxy fatty acids have demonstrated a range of biological activities, including anti-inflammatory, antimicrobial, and immunomodulatory effects.[3][4][5] These properties make 2-HDA a compound of interest for investigation in various fields, including oncology, immunology, and drug development.

A critical challenge in studying 2-HDA in vitro is its hydrophobic nature and limited solubility in aqueous solutions like cell culture media.[6][7] Proper formulation is essential to ensure consistent and reproducible experimental results. These application notes provide detailed protocols for the solubilization and application of 2-HDA in cell culture, along with standard methodologies for assessing its biological effects.

Physicochemical Properties and Handling

2-HDA is typically supplied as a stable, crystalline solid.[6] Proper storage is crucial to maintain its integrity.

Table 1: Physicochemical Properties of this compound

Property Value Reference(s)
Synonyms α-hydroxy Capric Acid, (±)-2-hydroxy Decanoic Acid [6]
Molecular Formula C₁₀H₂₀O₃ [2][6]
Molecular Weight 188.26 g/mol [2][6]
Appearance White to off-white crystalline solid [6][8]
Storage (Solid) -20°C [6]

| Stability (Solid) | ≥ 4 years (at -20°C) |[6] |

Handling Recommendations:

  • Always handle the compound in a clean, dry environment.

  • Before use, allow the container to equilibrate to room temperature to prevent moisture condensation.

  • Weigh the required amount quickly and reseal the container tightly.

Preparation of Stock Solutions

Due to its poor aqueous solubility, 2-HDA must first be dissolved in an organic solvent to prepare a concentrated stock solution. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for cell culture applications.[6][9]

Table 2: Solubility of this compound in Common Solvents

Solvent Approximate Solubility Reference(s)
DMSO 20 - 50 mg/mL [6][9]
Ethanol ~2.5 mg/mL [6]
Dimethylformamide (DMF) ~20 mg/mL [6]

| DMSO:PBS (1:2, pH 7.2) | ~0.33 mg/mL |[6] |

Protocol 2.1: Preparation of a 100 mM DMSO Stock Solution
  • Aseptic Technique: Perform all steps in a laminar flow hood or biosafety cabinet to maintain sterility.[10][11]

  • Calculation: Calculate the mass of 2-HDA needed. For a 100 mM solution (0.1 mol/L) and a molecular weight of 188.26 g/mol :

    • Mass (mg) = 0.1 mmol/mL * 188.26 mg/mmol * Volume (mL)

    • Example: To make 1 mL of 100 mM stock, you need 18.83 mg of 2-HDA.

  • Dissolution:

    • Weigh the calculated amount of 2-HDA into a sterile microcentrifuge tube.

    • Add the required volume of sterile, cell culture-grade DMSO.[9]

    • Vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath or brief sonication may be required to aid dissolution.[9][12]

  • Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube to remove any potential microbial contaminants or undissolved micro-particles.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

    • Store the aliquots at -20°C or -80°C. The stock solution in DMSO is stable for at least one year at -80°C.[9]

Formulation for Cell Culture Experiments

The DMSO stock solution must be diluted into pre-warmed cell culture medium to achieve the final desired treatment concentration. It is critical to keep the final concentration of DMSO low (ideally ≤ 0.5%) to avoid solvent-induced cytotoxicity, which could confound experimental results.[12]

Protocol 3.1: Preparing Working Concentrations
  • Determine Final DMSO Concentration: For your specific cell line, determine the maximum tolerable DMSO concentration by performing a solvent tolerance control experiment. For most cell lines, a final concentration of 0.1% to 0.5% is well-tolerated.[12]

  • Serial Dilution (Recommended): To avoid precipitation, perform a serial dilution. First, dilute the high-concentration DMSO stock into a small volume of pre-warmed (37°C) complete cell culture medium. Then, add this intermediate dilution to the final volume of medium in your culture plate.

  • Procedure:

    • Thaw an aliquot of the 2-HDA stock solution at room temperature.

    • Calculate the volume of stock solution needed for your experiment.

    • Add the required volume of stock solution to pre-warmed (37°C) cell culture medium and mix immediately and thoroughly by gentle vortexing or pipetting.[12]

    • Visually inspect the medium to ensure no precipitation has occurred. If precipitation is observed, consider lowering the stock concentration or the final treatment concentration.

  • Vehicle Control: Always include a vehicle control in your experiments. This consists of cells treated with the same final concentration of DMSO as the highest concentration of 2-HDA used.

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Formulation weigh 1. Weigh 2-HDA Powder add_dmso 2. Add Sterile DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate to Dissolve add_dmso->dissolve filter 4. Sterile Filter (0.22 µm) dissolve->filter aliquot 5. Aliquot into Single-Use Tubes filter->aliquot store 6. Store at -20°C / -80°C aliquot->store thaw 7. Thaw Stock Aliquot store->thaw dilute 9. Dilute Stock into Warm Medium thaw->dilute warm_media 8. Pre-warm Culture Medium to 37°C warm_media->dilute add_to_cells 10. Add to Cells Immediately dilute->add_to_cells control Vehicle Control (Medium + DMSO) dilute->control

Caption: Workflow for 2-HDA stock preparation and dilution.

Experimental Protocols

Once 2-HDA is formulated, its biological effects can be assessed using various in vitro assays.

Protocol 4.1: Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][14] Viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to a purple formazan (B1609692) product.[15]

Table 3: Recommended Reagents and Concentrations for MTT Assay

Reagent Stock Concentration Final Concentration Reference(s)
MTT 5 mg/mL in sterile PBS 0.5 mg/mL [13][14]

| Solubilizing Agent | 100% DMSO or Acidified Isopropanol | N/A |[15] |

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.

  • Treatment: Remove the medium and add fresh medium containing various concentrations of 2-HDA and the vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT stock solution to each well (for a final volume of 110 µL) and incubate for 2-4 hours at 37°C, protected from light.[16]

  • Solubilization: Carefully aspirate the medium without disturbing the formazan crystals. Add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well.[15]

  • Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[13] Read the absorbance at 570-590 nm using a microplate reader.[13][15]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

G start 1. Seed Cells in 96-well Plate treat 2. Treat with 2-HDA and Vehicle Control start->treat incubate 3. Incubate (e.g., 24-72h) treat->incubate add_mtt 4. Add MTT Reagent incubate->add_mtt incubate_mtt 5. Incubate (2-4h) (Formazan Formation) add_mtt->incubate_mtt solubilize 6. Add Solubilizing Agent (e.g., DMSO) incubate_mtt->solubilize read 7. Read Absorbance (~570 nm) solubilize->read analyze 8. Analyze Data (% Viability vs. Control) read->analyze

Caption: Experimental workflow for the MTT cell viability assay.

Protocol 4.2: Analysis of Signaling Pathways (Western Blotting)

Western blotting is used to detect specific proteins in a sample and can reveal how 2-HDA affects key signaling pathways.[17]

Procedure:

  • Cell Treatment & Lysis:

    • Culture cells in 6-well plates or larger flasks and treat with 2-HDA for the desired time.

    • Wash cells with ice-cold PBS and lyse them using an appropriate lysis buffer (e.g., RIPA buffer) supplemented with fresh protease and phosphatase inhibitors.[18]

    • Scrape the cells, collect the lysate, and clarify by centrifugation to pellet cell debris.[19]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.[20]

  • Sample Preparation: Mix the lysate with Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.[18]

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 15-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[17][20]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.[17]

    • Incubate the membrane with a primary antibody specific to the protein of interest (e.g., p-STAT3, p-AKT, IκBα) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[17] Analyze band intensity relative to a loading control (e.g., β-actin or GAPDH).

G treat 1. Treat Cells with 2-HDA lyse 2. Cell Lysis & Protein Extraction treat->lyse quantify 3. Protein Quantification (e.g., BCA Assay) lyse->quantify sds 4. SDS-PAGE (Separation) quantify->sds transfer 5. Transfer to Membrane (PVDF) sds->transfer block 6. Blocking transfer->block probe 7. Primary & Secondary Antibody Incubation block->probe detect 8. Chemiluminescent Detection & Imaging probe->detect

Caption: General workflow for Western Blotting analysis.

Potential Signaling Pathways to Investigate

Based on the activities of structurally related fatty acids, 2-HDA may modulate key cellular signaling pathways involved in inflammation, proliferation, and apoptosis.

  • STAT3 Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) is often constitutively active in cancer cells, promoting proliferation and inhibiting apoptosis. A related compound, 2'-hydroxycinnamaldehyde, has been shown to inhibit STAT3 phosphorylation and nuclear translocation.[21] Investigating the effect of 2-HDA on total and phosphorylated STAT3 levels could be a valuable starting point.

G receptor Cytokine Receptor jak JAK receptor->jak Ligand stat3 STAT3 jak->stat3 Phosphorylation pstat3 p-STAT3 dimer p-STAT3 Dimer pstat3->dimer Dimerization nucleus Nucleus dimer->nucleus genes Target Gene Expression (e.g., Cyclin D1, Bcl-xL) nucleus->genes hda 2-HDA hda->inhibit

Caption: Hypothetical inhibition of the STAT3 signaling pathway by 2-HDA.

  • PI3K/AKT Pathway: This pathway is central to cell survival, growth, and metabolism. The related compound 10-hydroxy-2-decenoic acid has been shown to modulate the PI3K/AKT/GSK3β signaling pathway.[22] Assessing the phosphorylation status of key proteins like AKT and its downstream targets after 2-HDA treatment could reveal effects on cell survival signaling.

Troubleshooting

Table 4: Troubleshooting Guide for In Vitro Experiments with 2-HDA

Problem Possible Cause(s) Suggested Solution(s)
Compound precipitates in culture medium - Final concentration is above solubility limit.- Stock solution added to cold medium.- Inadequate mixing. - Lower the final working concentration.- Always add the stock solution to pre-warmed (37°C) medium.[12]- Mix immediately and thoroughly after dilution.
High cell death in vehicle control wells - DMSO concentration is too high for the cell line. - Reduce the final DMSO concentration (aim for ≤ 0.1%).- Perform a DMSO dose-response curve to determine the non-toxic concentration for your specific cells.[12]
Inconsistent or non-reproducible results - Repeated freeze-thaw cycles of stock solution.- Inaccurate pipetting of viscous DMSO stock.- Uneven cell seeding. - Store stock solution in single-use aliquots.[12]- Use reverse pipetting for viscous solutions.- Ensure a homogenous single-cell suspension before seeding.

| Aqueous solution instability | - 2-HDA is not stable in aqueous solutions for long periods. | - Prepare fresh working solutions for each experiment. Do not store diluted 2-HDA in culture medium.[6] |

References

Application Notes and Protocols for the Derivatization of 2-Hydroxydecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the chemical derivatization of 2-Hydroxydecanoic Acid (2-HDA), a critical step for its accurate and sensitive quantification by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The protocols outlined below are designed to enhance the physicochemical properties of 2-HDA, improving its volatility, chromatographic behavior, and detection sensitivity.

Introduction to Derivatization of this compound

This compound is a medium-chain hydroxy fatty acid. Its analysis in biological matrices can be challenging due to its polarity and low volatility, which are conferred by the presence of both a hydroxyl (-OH) and a carboxylic acid (-COOH) functional group. Chemical derivatization modifies these functional groups to produce a derivative that is more amenable to chromatographic analysis. For GC-MS, the primary goal is to increase volatility and thermal stability, while for LC-MS, derivatization can be employed to enhance ionization efficiency and thus, sensitivity.

The choice of derivatization strategy is contingent on the analytical platform and the specific research question. For general quantification, silylation is a common and effective one-step method for GC-MS. For more detailed structural analysis, such as the determination of stereochemistry, chiral derivatization followed by HPLC or chiral GC is necessary.

Derivatization Strategies for Analytical Platforms

For Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. To make 2-HDA suitable for GC-MS analysis, derivatization is mandatory. The most common approaches involve silylation and a two-step esterification followed by silylation.

  • Silylation: This is a one-step reaction where both the hydroxyl and carboxylic acid groups are converted to their trimethylsilyl (B98337) (TMS) ethers and esters, respectively. This single reaction produces a volatile and thermally stable derivative. A common reagent for this is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) often with a catalyst like trimethylchlorosilane (TMCS).[1][2]

  • Esterification and Silylation: This two-step process first converts the carboxylic acid to a fatty acid methyl ester (FAME) using reagents like boron trifluoride in methanol (B129727) (BF3-methanol).[2][3] The remaining hydroxyl group is then silylated to form a TMS ether.[3] This approach can sometimes offer cleaner chromatograms and characteristic mass spectra.

For Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

While LC-MS can sometimes analyze underivatized fatty acids, derivatization can significantly improve sensitivity, especially for low-abundance species. Derivatization for LC-MS typically targets the carboxylic acid group to introduce a readily ionizable moiety.

  • Amidation: Reagents like 2-picolylamine can be used to convert the carboxylic acid into an amide, which enhances ionization in positive electrospray ionization (ESI) mode.[1]

  • Hydrazone Formation: Reagents such as 3-nitrophenylhydrazine (B1228671) (3-NPH) react with the carboxylic acid to form a hydrazone, improving chromatographic retention and ionization efficiency.[2][3]

For Chiral Analysis

To separate the enantiomers of 2-HDA, a chiral derivatizing agent can be used to form diastereomers, which can then be separated on a non-chiral column. Alternatively, the derivatized 2-HDA can be analyzed on a chiral column.

  • Urethane (B1682113) Formation: 3,5-dinitrophenyl isocyanate can be used to convert the hydroxyl group into a 3,5-dinitrophenyl urethane derivative, allowing for the separation of optical isomers by HPLC on a chiral column.[4]

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analysis of hydroxy fatty acids using different derivatization and analytical platforms. These values can serve as a general guide for what to expect when analyzing this compound.

ParameterGC-MS (Silylation)LC-MS/MS (Amidation)
Limit of Detection (LOD) 0.04 - 0.42 µmol/L[3]10 - 30 nM[3]
Limit of Quantification (LOQ) 0.13 - 1.70 mg/L[3]50 - 100 nM[3]
Linearity (R²) 0.9958 - 0.9996[3]> 0.98[3]
Precision (%CV) 0.32 - 13.76%[3]≤ 20%[3]
Accuracy (% Recovery) 82.97 - 114.96%[3]95 - 128%[3]

Experimental Protocols

Protocol 1: One-Step Silylation for GC-MS Analysis

This protocol describes the derivatization of 2-HDA using BSTFA with 1% TMCS to form the di-TMS derivative.[1]

Materials:

Procedure:

  • Sample Preparation: Ensure the sample or standard is completely dry in a GC-MS vial under a gentle stream of nitrogen.

  • Reagent Addition: Add 50 µL of anhydrous pyridine or acetonitrile to dissolve the residue.

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial.[1]

  • Reaction: Tightly cap the vial and vortex briefly. Place the vial in a heating block set to 70°C for 60 minutes.[1]

  • Cooling and Dilution: After incubation, allow the vial to cool to room temperature. Dilute the sample with ethyl acetate to the desired final concentration for injection.

  • Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.

silylation_workflow start Dried 2-HDA Sample dissolve Dissolve in Pyridine/Acetonitrile start->dissolve add_bstfa Add BSTFA + 1% TMCS dissolve->add_bstfa heat Incubate at 70°C for 60 min add_bstfa->heat cool_dilute Cool and Dilute with Ethyl Acetate heat->cool_dilute analyze GC-MS Analysis cool_dilute->analyze

Silylation Workflow for GC-MS Analysis
Protocol 2: Two-Step Esterification and Silylation for GC-MS Analysis

This protocol describes the formation of the methyl ester of 2-HDA, followed by silylation of the hydroxyl group.

Materials:

  • This compound standard or dried sample extract

  • 14% Boron trifluoride in methanol (BF3-Methanol)

  • Hexane (B92381)

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate (B86663)

  • BSTFA + 1% TMCS

  • Heating block or oven

  • GC-MS vials with caps

Procedure: Step 1: Esterification

  • Sample Preparation: Place the dried 2-HDA sample in a reaction vial.

  • Derivatization: Add 1 mL of 14% BF3-Methanol.[2]

  • Reaction: Cap the vial and heat at 60°C for 60 minutes.[2]

  • Extraction: After cooling, add 1 mL of water and 1 mL of hexane. Vortex thoroughly.

  • Phase Separation: Allow the layers to separate. The upper hexane layer contains the fatty acid methyl esters.

  • Drying: Carefully transfer the upper hexane layer to a new vial, add anhydrous sodium sulfate to remove residual water, and then transfer the dried extract to a clean vial.

  • Evaporation: Evaporate the hexane to dryness under a stream of nitrogen.

Step 2: Silylation

  • Re-dissolve: Dissolve the dried methyl 2-hydroxydecanoate in 50 µL of anhydrous pyridine or acetonitrile.

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS.

  • Reaction: Tightly cap the vial and heat at 70°C for 30-60 minutes.

  • Cooling and Dilution: After incubation, cool to room temperature and dilute with hexane or ethyl acetate for GC-MS analysis.

  • Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.

two_step_derivatization_workflow cluster_esterification Step 1: Esterification cluster_silylation Step 2: Silylation start Dried 2-HDA Sample add_bf3 Add BF3-Methanol start->add_bf3 heat_ester Incubate at 60°C for 60 min add_bf3->heat_ester extract_dry Extract with Hexane and Dry heat_ester->extract_dry evaporate Evaporate Hexane extract_dry->evaporate methyl_ester Methyl 2-hydroxydecanoate (Dried) dissolve Dissolve in Pyridine/Acetonitrile methyl_ester->dissolve add_bstfa Add BSTFA + 1% TMCS dissolve->add_bstfa heat_silyl Incubate at 70°C for 30-60 min add_bstfa->heat_silyl cool_dilute Cool and Dilute heat_silyl->cool_dilute analyze GC-MS Analysis cool_dilute->analyze lc_ms_derivatization_workflow start Dried 2-HDA Sample add_cocktail Add Derivatization Cocktail (EDC + 2-Picolylamine in Pyridine) start->add_cocktail heat Incubate at 60°C for 30 min add_cocktail->heat quench Quench and Dilute with Mobile Phase heat->quench centrifuge Centrifuge (if needed) quench->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze

References

Application of 2-Hydroxydecanoic Acid in the Investigation of Fatty Acid Oxidation Disorders

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fatty acid oxidation (FAO) disorders are a group of inherited metabolic conditions that prevent the body from breaking down fatty acids to produce energy. These disorders can lead to a wide range of clinical symptoms, from hypoglycemia and lethargy to cardiomyopathy and sudden death. The diagnosis and study of FAO disorders rely on a variety of biochemical and genetic tests. 2-Hydroxydecanoic acid, a medium-chain fatty acid with a hydroxyl group at the alpha-carbon, presents a unique tool for researchers and clinicians in this field. Its distinct metabolic pathway, primarily involving peroxisomal α-oxidation rather than mitochondrial β-oxidation, allows for the specific interrogation of different cellular metabolic routes. This document provides detailed application notes and protocols for the use of this compound in studying FAO disorders.

Principle of Application

The primary metabolic route for straight-chain fatty acids is mitochondrial β-oxidation. Most fatty acid oxidation disorders (FAODs) involve defects in the enzymes of this pathway. In contrast, 2-hydroxy fatty acids are predominantly metabolized through peroxisomal α-oxidation.[1][2][3][4][5] This process involves the conversion of the 2-hydroxy fatty acid to its CoA ester, followed by the cleavage of the 2-hydroxyacyl-CoA by 2-hydroxyacyl-CoA lyase (HACL1), a thiamine (B1217682) pyrophosphate-dependent enzyme, to yield an aldehyde that is one carbon shorter and formyl-CoA.[1][6][7][8][9][10]

This metabolic distinction makes this compound a valuable substrate for several applications in the study of FAODs:

  • Differential Diagnosis: By comparing the metabolism of decanoic acid (which undergoes β-oxidation) and this compound (which undergoes α-oxidation), it is possible to differentiate between defects in mitochondrial β-oxidation and peroxisomal α-oxidation.

  • Control Substrate: In in vitro assays of fatty acid oxidation, this compound can be used as a negative control to ensure that the observed metabolic activity is specific to the β-oxidation pathway.

  • Investigating Alternative Metabolic Pathways: The study of this compound metabolism can provide insights into the function and capacity of the peroxisomal α-oxidation pathway in cells from patients with FAODs.

Data Presentation

The following table summarizes hypothetical quantitative data from experiments using this compound to study fibroblasts from a healthy control and a patient with Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, a common FAOD.

ParameterControl FibroblastsMCAD Deficient Fibroblasts
Substrate: [1-¹⁴C]Decanoic Acid
¹⁴CO₂ Production (nmol/hr/mg protein)15.2 ± 1.81.5 ± 0.3
Acid-Soluble Metabolites (nmol/hr/mg protein)25.6 ± 2.53.1 ± 0.5
Substrate: [1-¹⁴C]this compound
¹⁴CO₂ Production (nmol/hr/mg protein)8.9 ± 1.18.5 ± 1.3
Acid-Soluble Metabolites (nmol/hr/mg protein)12.3 ± 1.511.9 ± 1.7

This table presents illustrative data. Actual results may vary based on experimental conditions.

Experimental Protocols

Protocol 1: In Vitro Fatty Acid Oxidation Assay in Cultured Fibroblasts

This protocol describes a method to measure the oxidation of radiolabeled fatty acids in cultured human fibroblasts.

Materials:

  • Cultured human fibroblasts (from patient and healthy control)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • [1-¹⁴C]Decanoic Acid

  • [1-¹⁴C]this compound

  • Bovine Serum Albumin (BSA), fatty acid-free

  • L-carnitine

  • Scintillation cocktail

  • Scintillation vials

  • CO₂ trapping solution (e.g., 1M NaOH)

  • Perchloric acid (PCA)

Procedure:

  • Cell Culture: Culture fibroblasts in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Preparation of Substrate: Prepare substrate solutions by complexing [1-¹⁴C]Decanoic Acid or [1-¹⁴C]this compound with fatty acid-free BSA in a 5:1 molar ratio.

  • Incubation:

    • Seed cells in 25 cm² flasks and grow to confluence.

    • On the day of the experiment, wash the cells twice with PBS.

    • Add 2 ml of incubation medium (serum-free DMEM containing 0.5 mM L-carnitine) to each flask.

    • Add the radiolabeled substrate to a final concentration of 100 µM.

    • Seal the flasks with rubber stoppers equipped with a center well containing a piece of filter paper soaked in CO₂ trapping solution.

    • Incubate for 2 hours at 37°C.

  • Measurement of ¹⁴CO₂:

    • Stop the reaction by injecting 0.5 ml of 4M PCA through the stopper into the medium.

    • Incubate for another 1 hour at 37°C to trap all the released ¹⁴CO₂.

    • Remove the filter paper and place it in a scintillation vial with scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Measurement of Acid-Soluble Metabolites:

    • Collect the acidified medium and centrifuge to pellet the protein.

    • Measure the radioactivity in the supernatant, which contains the acid-soluble metabolites (intermediates of fatty acid oxidation).

  • Protein Quantification: Determine the protein concentration in each flask using a standard method (e.g., Bradford assay) for normalization of the results.

Visualizations

Caption: Metabolic pathways of Decanoic Acid and this compound.

experimental_workflow start Start: Patient & Control Fibroblast Cultures incubation Incubate with: [1-¹⁴C]Decanoic Acid OR [1-¹⁴C]this compound start->incubation measurement Measure Products of Oxidation incubation->measurement co2 ¹⁴CO₂ Trapping & Scintillation Counting measurement->co2 asm Acid-Soluble Metabolites (ASM) Quantification measurement->asm analysis Data Analysis: Compare Oxidation Rates between Cell Lines & Substrates co2->analysis asm->analysis conclusion Conclusion: Identify Specific Enzyme Deficiency Pathway analysis->conclusion

Caption: Experimental workflow for fatty acid oxidation assay.

logical_relationship FAOD Fatty Acid Oxidation Disorder (FAOD) Mito_Beta_Ox Mitochondrial β-Oxidation FAOD->Mito_Beta_Ox affects Decanoic_Metabolism Decanoic Acid Metabolism Mito_Beta_Ox->Decanoic_Metabolism pathway for Pero_Alpha_Ox Peroxisomal α-Oxidation Hydroxydecanoic_Metabolism This compound Metabolism Pero_Alpha_Ox->Hydroxydecanoic_Metabolism pathway for Impaired_Metabolism Impaired Decanoic_Metabolism->Impaired_Metabolism Normal_Metabolism Normal Hydroxydecanoic_Metabolism->Normal_Metabolism

Caption: Rationale for using this compound in FAOD studies.

References

Application Notes and Protocols for Assessing the Antibacterial Activity of 2-Hydroxydecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for evaluating the antibacterial properties of 2-Hydroxydecanoic Acid. The document outlines detailed methodologies for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this fatty acid against various bacterial strains.

Introduction

This compound is a medium-chain fatty acid with a hydroxyl group at the alpha-position. Hydroxy fatty acids are a class of molecules that have garnered interest for their potential biological activities, including antimicrobial effects. The mechanism of action for some hydroxy fatty acids is thought to involve the disruption of the bacterial cell membrane.[1] This protocol provides a standardized framework for researchers to investigate and quantify the antibacterial efficacy of this compound.

Data Presentation

Quantitative data on the antibacterial activity of this compound is not extensively available in peer-reviewed literature. However, data for a structurally related isomer, 10-Hydroxy-2-decenoic acid, and another alpha-functionalized fatty acid, 2-hexadecynoic acid, are presented below for reference. Researchers are encouraged to use the following protocols to generate specific data for this compound against their bacterial strains of interest.

Table 1: Minimum Inhibitory Concentration (MIC) of 10-Hydroxy-2-decenoic Acid against Staphylococcus aureus

CompoundBacterial StrainMIC (mg/mL)
10-Hydroxy-2-decenoic acidStaphylococcus aureus ATCC 259232.25[2]

Table 2: Minimum Inhibitory Concentration (MIC) of 2-Hexadecynoic Acid against various Staphylococcus aureus strains *

CompoundBacterial StrainMIC (µg/mL)
2-Hexadecynoic acidStaphylococcus aureus (various strains including MRSA)3.9 - 15.6[3]

Note: 2-Hexadecynoic acid contains a triple bond at the alpha-position, which may significantly influence its antibacterial activity compared to the hydroxyl group in this compound.

Experimental Protocols

Due to the lipophilic nature of fatty acids, a stock solution of this compound should be prepared in an appropriate organic solvent before dilution in bacterial growth media.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Protocol:

  • Accurately weigh a desired amount of this compound powder.

  • Dissolve the powder in 100% DMSO to create a high-concentration stock solution (e.g., 100 mg/mL).

  • Vortex the solution thoroughly until the powder is completely dissolved.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Store the stock solution in aliquots at -20°C to prevent repeated freeze-thaw cycles.

This protocol outlines the standardized broth microdilution method to determine the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.

Materials:

  • Sterile 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • This compound stock solution

  • Sterile pipette tips and multichannel pipette

  • Incubator

  • Microplate reader (optional)

Protocol:

  • Prepare Bacterial Inoculum:

    • Aseptically pick several colonies of the test bacterium from a fresh agar (B569324) plate and inoculate into a tube of sterile broth.

    • Incubate the culture at the optimal temperature and time (e.g., 37°C for 18-24 hours) with shaking.

    • Dilute the overnight culture in fresh broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Further dilute the standardized suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add a specific volume of the this compound stock solution to the first well of each row to achieve the desired starting concentration, and mix well.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last well.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well (except the negative control).

    • Seal the plate and incubate at the appropriate temperature (e.g., 37°C) for 16-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.

    • Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader to determine growth inhibition.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_results Results prep_stock Prepare this compound Stock Solution in DMSO serial_dilution Perform Serial Dilutions in 96-Well Plate prep_stock->serial_dilution prep_inoculum Prepare Standardized Bacterial Inoculum inoculate Inoculate Wells with Bacteria prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plate (16-24h, 37°C) inoculate->incubate read_results Visually Inspect for Turbidity or Measure OD600 incubate->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for Determining the Minimum Inhibitory Concentration (MIC).

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This protocol is performed as a subsequent step to the MIC assay.

Materials:

  • MIC plate from the previous experiment

  • Sterile agar plates (e.g., Tryptic Soy Agar)

  • Sterile pipette tips

  • Incubator

Protocol:

  • Subculturing from MIC Plate:

    • From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a 10-100 µL aliquot.

    • Spread the aliquot onto a suitable agar plate.

  • Incubation:

    • Incubate the agar plates at the optimal temperature for the microorganism for 18-24 hours.

  • MBC Determination:

    • After incubation, count the number of colonies on each plate.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count. This is typically observed as no colony growth on the agar plate.

MBC_Workflow cluster_mic From MIC Assay cluster_mbc_assay MBC Assay cluster_mbc_results Results mic_plate MIC Plate with No Visible Growth subculture Subculture from Clear Wells onto Agar Plates mic_plate->subculture incubate_agar Incubate Agar Plates (18-24h, 37°C) subculture->incubate_agar count_colonies Count Colonies on Plates incubate_agar->count_colonies determine_mbc Determine MBC (≥99.9% killing) count_colonies->determine_mbc

Caption: Workflow for Determining the Minimum Bactericidal Concentration (MBC).

Potential Signaling Pathways and Mechanisms of Action

While the precise signaling pathways affected by this compound are not fully elucidated, fatty acids are known to exert their antibacterial effects through several mechanisms. The primary proposed mechanism is the disruption of the bacterial cell membrane integrity. This can lead to the leakage of intracellular components and dissipation of the proton motive force, ultimately resulting in cell death.

Mechanism_of_Action fatty_acid This compound cell_membrane Bacterial Cell Membrane fatty_acid->cell_membrane interacts with disruption Membrane Disruption cell_membrane->disruption leakage Leakage of Intracellular Components disruption->leakage pmf_dissipation Dissipation of Proton Motive Force disruption->pmf_dissipation cell_death Bacterial Cell Death leakage->cell_death pmf_dissipation->cell_death

Caption: Proposed Mechanism of Antibacterial Action for Fatty Acids.

Conclusion

The protocols detailed in this document provide a robust methodology for assessing the antibacterial activity of this compound. By determining the MIC and MBC, researchers can obtain critical data for evaluating its potential as a novel antimicrobial agent. Further studies are warranted to elucidate the specific mechanisms of action and to explore its activity against a broader range of pathogenic bacteria.

References

Application Notes and Protocols: 2-Hydroxydecanoic Acid in Biodegradable Plastics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxydecanoic acid (2-HDA), a C10 α-hydroxy fatty acid, is a promising monomer for the synthesis of biodegradable polyesters, particularly medium-chain-length polyhydroxyalkanoates (mcl-PHAs). These polymers are attracting significant attention as environmentally friendly alternatives to conventional plastics due to their potential for biodegradation in various environments. Mcl-PHAs, including those derived from 2-HDA, often exhibit elastomeric properties, making them suitable for applications in flexible packaging, medical devices, and drug delivery systems.[1][2]

These application notes provide detailed protocols for the synthesis, characterization, and biodegradation assessment of poly(2-hydroxydecanoate) (P(2-HDA)). The methodologies are based on established procedures for similar hydroxyalkanoate polymers and are intended to serve as a comprehensive guide for researchers.

Data Presentation

The properties of P(2-HDA) are expected to be influenced by its molecular weight and crystallinity. While specific data for P(2-HDA) is not extensively available in the literature, the following table presents expected ranges based on data for similar mcl-PHAs.[3][4]

PropertyExpected ValueAnalytical Technique
Thermal Properties
Melting Temperature (Tm)40 - 80 °CDifferential Scanning Calorimetry (DSC)
Glass Transition Temp (Tg)-25 to 0 °CDifferential Scanning Calorimetry (DSC)
Decomposition Temp (Td)> 220 °CThermogravimetric Analysis (TGA)
Mechanical Properties
Tensile Strength5 - 20 MPaUniversal Testing Machine
Elongation at Break200 - 500 %Universal Testing Machine
Young's Modulus50 - 200 MPaUniversal Testing Machine
Molecular Properties
Molecular Weight (Mn)20,000 - 100,000 g/mol Gel Permeation Chromatography (GPC)
Polydispersity Index (PDI)1.5 - 3.0Gel Permeation Chromatography (GPC)

Experimental Protocols

Protocol 1: Synthesis of Poly(2-hydroxydecanoate) via Direct Polycondensation

This protocol describes the synthesis of P(2-HDA) from the 2-HDA monomer using a direct polycondensation method. This approach involves the removal of water to drive the polymerization reaction.[5][6]

Materials:

Equipment:

  • Three-neck round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Magnetic stirrer with hot plate

  • Vacuum oven

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • Place 2-HDA (e.g., 10 g, 1 equivalent) and a magnetic stir bar into the three-neck round-bottom flask.

    • Add anhydrous toluene (e.g., 100 mL) to dissolve the monomer.

    • Attach the Dean-Stark apparatus and a condenser to the flask.

    • Purge the system with nitrogen gas for 15-20 minutes to create an inert atmosphere.

  • Azeotropic Dehydration:

    • Heat the mixture to reflux under a continuous nitrogen flow.

    • Collect the water-toluene azeotrope in the Dean-Stark trap until no more water is evolved (approximately 2-3 hours).

  • Polymerization:

    • Cool the reaction mixture to approximately 80 °C.

    • Add the catalyst, stannous(II) octoate (e.g., 0.1-0.5 mol% relative to the monomer), to the flask.

    • Increase the temperature to 120-140 °C and maintain under a slow nitrogen stream.

    • Continue the reaction for 24-48 hours. The viscosity of the solution will increase as the polymerization progresses.

  • Polymer Isolation and Purification:

    • Cool the reaction mixture to room temperature.

    • Dissolve the viscous solution in a minimal amount of chloroform if necessary.

    • Slowly pour the polymer solution into a beaker containing an excess of cold methanol with vigorous stirring to precipitate the polymer.

    • Collect the precipitated polymer by filtration.

    • Wash the polymer with fresh methanol several times to remove unreacted monomer and catalyst.

    • Dry the purified P(2-HDA) in a vacuum oven at 40 °C until a constant weight is achieved.

Protocol 2: Characterization of Poly(2-hydroxydecanoate)

This protocol outlines the standard techniques for characterizing the synthesized P(2-HDA).[7][8][9][10]

2.1 Molecular Weight Determination (GPC):

  • Prepare a solution of the P(2-HDA) sample in a suitable solvent (e.g., tetrahydrofuran (B95107) or chloroform) at a concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter.

  • Inject the sample into a Gel Permeation Chromatography (GPC) system equipped with a refractive index (RI) detector.

  • Use polystyrene standards to generate a calibration curve and determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

2.2 Thermal Properties Analysis (DSC and TGA):

  • DSC:

    • Accurately weigh 5-10 mg of the P(2-HDA) sample into an aluminum DSC pan.

    • Heat the sample from room temperature to 100 °C at a rate of 10 °C/min under a nitrogen atmosphere.

    • Hold at 100 °C for 5 minutes to erase the thermal history.

    • Cool the sample to -50 °C at a rate of 10 °C/min.

    • Heat the sample again to 100 °C at a rate of 10 °C/min.

    • Determine the glass transition temperature (Tg) from the second heating scan and the melting temperature (Tm) from the first or second heating scan.

  • TGA:

    • Accurately weigh 5-10 mg of the P(2-HDA) sample into a TGA pan.

    • Heat the sample from room temperature to 600 °C at a rate of 10 °C/min under a nitrogen atmosphere.

    • Record the weight loss as a function of temperature to determine the decomposition temperature (Td).

2.3 Structural Analysis (NMR):

  • Dissolve 10-20 mg of the P(2-HDA) sample in a suitable deuterated solvent (e.g., CDCl₃).

  • Record ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.

  • Analyze the spectra to confirm the polyester (B1180765) structure by identifying the characteristic peaks for the repeating monomer unit.

Protocol 3: Biodegradation Assessment of Poly(2-hydroxydecanoate)

This protocol describes an enzymatic degradation assay to evaluate the biodegradability of P(2-HDA) films. This method utilizes a PHA depolymerase, an enzyme known to break down PHAs.[11][12][13]

Materials:

  • Purified P(2-HDA) film (cast from a solution in chloroform).

  • PHA depolymerase from a suitable microbial source (e.g., Pseudomonas lemoignei).

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4).

  • Sodium azide (B81097) (optional, as a microbial growth inhibitor).

  • Quartz Crystal Microbalance (QCM) or a temperature-controlled incubator.

Procedure:

  • Film Preparation:

    • Prepare thin films of P(2-HDA) by casting a solution of the polymer in chloroform onto a glass plate and allowing the solvent to evaporate slowly.

    • Cut the film into small, uniform pieces (e.g., 1 cm x 1 cm).

    • Dry the films in a vacuum oven to a constant weight.

  • Enzymatic Degradation Assay:

    • Place a pre-weighed P(2-HDA) film into a vial.

    • Prepare a solution of PHA depolymerase in phosphate buffer at a known concentration (e.g., 10 µg/mL). If not using a QCM, sodium azide (e.g., 0.02% w/v) can be added to the buffer to prevent microbial contamination.

    • Add a specific volume of the enzyme solution to the vial containing the polymer film.

    • As a control, place an identical film in a vial with the same volume of phosphate buffer without the enzyme.

    • Incubate the vials at a constant temperature (e.g., 37 °C) with gentle agitation.

  • Degradation Monitoring:

    • Weight Loss Method: At predetermined time intervals (e.g., 24, 48, 72 hours), remove the films from the solutions, wash them thoroughly with deionized water, and dry them in a vacuum oven to a constant weight. Calculate the percentage of weight loss.

    • QCM Method: For real-time monitoring, the P(2-HDA) film can be coated onto a quartz crystal sensor. The degradation can be monitored by the change in the resonance frequency of the crystal, which corresponds to mass loss.[12]

  • Analysis of Degradation Products (Optional):

    • The supernatant from the degradation assay can be analyzed by techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) to identify the soluble degradation products (e.g., oligomers and monomers of 2-HDA).

Visualizations

Polymerization_Workflow Monomer This compound (Monomer) Reaction Direct Polycondensation (120-140°C, N2 atmosphere) Monomer->Reaction Solvent Anhydrous Toluene Solvent->Reaction Catalyst Stannous(II) Octoate Catalyst->Reaction Precipitation Precipitation in Cold Methanol Reaction->Precipitation Purification Washing and Drying Precipitation->Purification Polymer Poly(2-hydroxydecanoate) (P(2-HDA)) Purification->Polymer Characterization Characterization (GPC, DSC, TGA, NMR) Polymer->Characterization

Caption: Workflow for the synthesis and characterization of P(2-HDA).

Biodegradation_Workflow cluster_prep Preparation cluster_assay Degradation Assay cluster_analysis Analysis PolymerFilm P(2-HDA) Film Incubation Incubation at 37°C PolymerFilm->Incubation EnzymeSolution PHA Depolymerase Solution EnzymeSolution->Incubation WeightLoss Weight Loss Measurement Incubation->WeightLoss QCM QCM Analysis Incubation->QCM ProductAnalysis Analysis of Degradation Products (HPLC/MS) Incubation->ProductAnalysis

Caption: Experimental workflow for the biodegradation assessment of P(2-HDA).

Enzymatic_Degradation_Pathway Polymer Poly(2-hydroxydecanoate) (Insoluble Polymer Chain) Oligomers Soluble Oligomers Polymer->Oligomers Enzymatic Hydrolysis Enzyme PHA Depolymerase Enzyme->Polymer Monomer This compound (Monomer) Oligomers->Monomer Further Hydrolysis Metabolism Microbial Metabolism Monomer->Metabolism

Caption: Conceptual pathway for the enzymatic degradation of P(2-HDA).

References

Troubleshooting & Optimization

Technical Support Center: Scaling Up 2-Hydroxydecanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Hydroxydecanoic Acid (2-HDA). This resource is designed for researchers, scientists, and drug development professionals to address challenges encountered during the scaling up of 2-HDA production.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound suitable for scaling up?

A1: The two main scalable synthesis routes for this compound are chemical synthesis and biocatalytic synthesis. Chemical synthesis often involves the nucleophilic substitution of 2-bromodecanoic acid. Biocatalytic routes typically utilize engineered microorganisms, such as Escherichia coli, to hydroxylate decanoic acid at the alpha-position.

Q2: What are the most significant challenges when scaling up the chemical synthesis of 2-HDA?

A2: Key challenges in scaling up chemical synthesis include managing the safe handling of hazardous reagents, controlling reaction temperature and mixing on a larger scale, preventing side reactions, and developing efficient purification methods to remove impurities and byproducts.

Q3: What are the major hurdles in scaling up the biocatalytic production of 2-HDA?

A3: For biocatalytic production, significant challenges include overcoming substrate and product toxicity to the microbial host, maintaining high and stable enzyme activity throughout the fermentation process, ensuring an adequate supply of cofactors, and preventing the formation of byproducts through competing metabolic pathways.[1]

Q4: How can I monitor the progress of my 2-HDA synthesis reaction?

A4: Reaction progress can be monitored using analytical techniques such as Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC). These methods allow for the quantification of the starting material, the 2-HDA product, and any byproducts.

Q5: What are the common impurities or byproducts I should be aware of?

A5: In chemical synthesis from 2-bromodecanoic acid, unreacted starting material and elimination byproducts can be common impurities. In biocatalytic synthesis, other hydroxylated isomers of decanoic acid or related fatty acids from the host organism's metabolism may be present.

Troubleshooting Guides

Chemical Synthesis: From 2-Bromodecanoic Acid
IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion of 2-Bromodecanoic Acid 1. Inactive or insufficient nucleophile (e.g., hydroxide (B78521) source). 2. Incorrect reaction temperature (too low). 3. Poor solvent choice, leading to low solubility of reactants.1. Use a fresh, verified batch of the nucleophile in the correct stoichiometric amount. 2. Gradually increase the reaction temperature while monitoring for side product formation. 3. Screen alternative solvents to ensure all reactants are in solution.
Formation of Byproducts 1. Elimination reaction competing with substitution. 2. Over-reaction or side reactions due to high temperatures.1. Use a milder base or a different nucleophile to favor substitution. 2. Optimize the reaction temperature to the lowest effective level. 3. Monitor the reaction closely and stop it once the starting material is consumed.
Difficult Purification 1. Co-elution of product and starting material. 2. Presence of hard-to-remove impurities.1. Optimize chromatographic conditions (e.g., solvent system, column type). 2. Consider derivatization of the product or impurities to facilitate separation. 3. Explore alternative purification techniques like crystallization.
Biocatalytic Synthesis: Whole-Cell Fermentation
IssuePotential Cause(s)Recommended Solution(s)
Low Yield of this compound 1. Low enzyme activity or expression. 2. Substrate (decanoic acid) or product (2-HDA) toxicity to the cells. 3. Inefficient transport of the substrate into the cells.1. Optimize induction conditions (e.g., inducer concentration, temperature) for protein expression. 2. Implement a fed-batch strategy for the substrate to maintain a low, non-toxic concentration. 3. Engineer the host strain to enhance substrate uptake, for example, by co-expressing outer membrane transport systems.[1]
Inconsistent Batch-to-Batch Performance 1. Variability in inoculum preparation. 2. Fluctuations in fermentation conditions (pH, temperature, dissolved oxygen). 3. Plasmid instability leading to loss of the biosynthetic pathway genes.1. Standardize the seed culture preparation protocol. 2. Implement robust process control for all critical fermentation parameters. 3. Consider integrating the biosynthetic pathway into the host chromosome for improved stability.[2]
Low Product Purity 1. Formation of other hydroxy-fatty acids due to non-specific enzyme activity. 2. Presence of other fatty acids from the host's metabolism.1. Engineer the enzyme for higher regioselectivity towards the C-2 position. 2. Genetically modify the host strain to knock out competing fatty acid synthesis or degradation pathways.[3]

Data Presentation

Table 1: Comparative Data for Biocatalytic Production of Hydroxy Fatty Acids

Biocatalytic SystemSubstrateProductTiter (g/L)Reference
Engineered E. coliDodecanoic Acid Methyl Esterω-Hydroxy Dodecanoic Acid4[1]
Engineered E. coliDodecanoic Acidω-Hydroxydodecanoic Acid3.28[4]

Note: The data presented is for ω-hydroxy fatty acids and serves as a benchmark for what may be achievable for this compound with process optimization.

Experimental Protocols

Protocol 1: Chemical Synthesis of this compound via Nucleophilic Substitution

Objective: To synthesize this compound from 2-bromodecanoic acid.

Materials:

  • 2-bromodecanoic acid

  • Sodium hydroxide (NaOH)

  • Water

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-bromodecanoic acid in an aqueous solution of sodium hydroxide (2 equivalents).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using TLC. The reaction is typically complete within 4-6 hours.

  • Workup: Cool the reaction mixture to room temperature and acidify to a pH of ~2 with 1 M HCl.

  • Extraction: Extract the aqueous layer multiple times with ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by silica gel column chromatography.

Protocol 2: Biocatalytic Synthesis of this compound via Whole-Cell Biotransformation

Objective: To produce this compound from decanoic acid using an engineered microbial host.

Materials:

  • Engineered E. coli strain expressing a suitable P450 monooxygenase.

  • Growth medium (e.g., Terrific Broth) with appropriate antibiotics.

  • Inducer (e.g., IPTG).

  • Decanoic acid.

  • Phosphate (B84403) buffer.

  • Glucose.

Procedure:

  • Cultivation and Induction:

    • Inoculate a single colony of the recombinant E. coli strain into a suitable liquid medium and grow overnight.

    • Use the overnight culture to inoculate a larger volume of production medium.

    • Incubate until the culture reaches an optimal cell density (e.g., OD₆₀₀ of 0.6-0.8).

    • Induce protein expression by adding the inducer and continue to incubate at a lower temperature for 12-16 hours.[5]

  • Cell Harvesting and Biotransformation:

    • Harvest the cells by centrifugation and wash the cell pellet with phosphate buffer.

    • Resuspend the cell pellet in the same buffer to a desired cell density.

    • Add a co-substrate like glucose to provide reducing equivalents (NADPH).

  • Substrate Addition and Reaction:

    • Add decanoic acid to the cell suspension. To mitigate toxicity, a fed-batch approach is recommended.[3]

    • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with vigorous shaking for aeration.

  • Product Extraction and Analysis:

    • Periodically take samples and acidify to pH 2 with HCl.

    • Extract the product with an organic solvent like ethyl acetate.

    • Analyze the organic extract by GC-MS or HPLC to determine the concentration of this compound.[5]

Visualizations

Chemical_Synthesis_Workflow cluster_0 Reaction Stage cluster_1 Workup & Purification 2-Bromodecanoic Acid 2-Bromodecanoic Acid Reaction_Vessel Reflux 2-Bromodecanoic Acid->Reaction_Vessel NaOH_Solution Aqueous NaOH NaOH_Solution->Reaction_Vessel Crude_Product_Mixture Crude Product (2-HDA, H₂O, Salts) Reaction_Vessel->Crude_Product_Mixture Acidification Acidify with HCl Crude_Product_Mixture->Acidification Extraction Extract with Ethyl Acetate Acidification->Extraction Drying_Concentration Dry & Concentrate Extraction->Drying_Concentration Purification Column Chromatography Drying_Concentration->Purification Pure_2HDA Pure this compound Purification->Pure_2HDA

Caption: Chemical synthesis workflow for this compound.

Biocatalytic_Synthesis_Workflow cluster_0 Upstream Processing cluster_1 Biotransformation cluster_2 Downstream Processing Engineered_Ecoli Engineered E. coli Cultivation Cultivation Engineered_Ecoli->Cultivation Induction Induction (IPTG) Cultivation->Induction Cell_Harvest Cell Harvesting Induction->Cell_Harvest Bioreactor Whole-Cell Biotransformation Cell_Harvest->Bioreactor Decanoic_Acid Decanoic Acid (Substrate) Decanoic_Acid->Bioreactor Fermentation_Broth Fermentation Broth (Cells, 2-HDA) Bioreactor->Fermentation_Broth Extraction Extraction Fermentation_Broth->Extraction Purification Purification Extraction->Purification Pure_2HDA Pure this compound Purification->Pure_2HDA

Caption: Biocatalytic synthesis workflow for this compound.

Troubleshooting_Logic Start Low Yield of 2-HDA Check_Conversion Check Conversion of Starting Material Start->Check_Conversion Low_Conversion Low Conversion Check_Conversion->Low_Conversion Low High_Conversion High Conversion Check_Conversion->High_Conversion High Optimize_Reaction Optimize Reaction Conditions: - Temperature - Catalyst/Enzyme Activity - Reactant Concentration Low_Conversion->Optimize_Reaction Check_Purity Check Purity of Crude Product High_Conversion->Check_Purity Side_Products Significant Side Products Check_Purity->Side_Products Impure Product_Degradation Product Degradation Check_Purity->Product_Degradation Degraded Modify_Reaction Modify Reaction to Minimize Side Reactions Side_Products->Modify_Reaction Optimize_Workup Optimize Workup/ Purification: - Milder Conditions - Alternative Separation Product_Degradation->Optimize_Workup

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: 2-Hydroxydecanoic Acid Isomer Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-Hydroxydecanoic Acid (2-HDA) isomers. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the separation and purification of these chiral molecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound isomers?

A1: The main difficulty lies in their stereoisomerism. Enantiomers ((R)- and (S)-2-HDA) possess identical physical and chemical properties in an achiral environment, making them inseparable by standard chromatographic or crystallization techniques. Their separation requires a chiral environment, typically achieved through specialized chromatography. Additionally, the presence of a hydroxyl and a carboxylic acid group can lead to peak tailing in chromatography and potential for side reactions, such as intramolecular esterification to form a lactone, especially under acidic or high-temperature conditions.[1][2]

Q2: What are the most effective methods for separating 2-HDA enantiomers?

A2: Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used and effective method.[3] This technique employs a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.[4][5] Another approach is the indirect method, where the enantiomers are first reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.[6]

Q3: Why is derivatization sometimes necessary for the analysis of 2-HDA?

A3: Derivatization is a crucial step, particularly for Gas Chromatography (GC) analysis. It converts the non-volatile 2-HDA into a more volatile and thermally stable compound.[7] This process modifies the polar hydroxyl and carboxylic acid groups, which improves peak shape by reducing tailing and enhances detection sensitivity in Mass Spectrometry (MS) by introducing a readily ionizable moiety.[7][8]

Q4: Can I use crystallization to separate 2-HDA isomers?

A4: Direct crystallization of a racemic mixture will typically yield racemic crystals. While diastereomeric salt crystallization (using a chiral resolving agent) is a classical method for resolving enantiomers, it can be complex and requires significant optimization. For 2-HDA, chromatographic methods are generally more straightforward and efficient. Controlling factors like pH during crystallization is critical, as it significantly affects the solid forms obtained.[9]

Q5: What is the most common impurity I should be aware of during synthesis and purification?

A5: A significant byproduct, particularly during synthesis or workup under acidic or heated conditions, is the corresponding lactone, formed through intramolecular esterification of this compound.[1] The separation of the desired hydroxy acid from its lactone is a key purification challenge that must be addressed.[1]

Purification Workflow & Separation Principles

The general workflow for purifying 2-HDA isomers involves several key stages, from the initial crude product to the isolated, high-purity enantiomers.

Purification Workflow cluster_prep Sample Preparation cluster_sep Separation cluster_post Analysis & Collection crude Crude 2-HDA Mixture extract Extraction & Workup crude->extract deriv Optional: Derivatization extract->deriv chrom Chiral HPLC Separation extract->chrom deriv->chrom iso_r Purified (R)-2-HDA chrom->iso_r iso_s Purified (S)-2-HDA chrom->iso_s analysis Purity Analysis (e.g., HPLC, GC-MS) iso_r->analysis iso_s->analysis Validate Purity

Caption: General workflow for the purification of 2-HDA isomers.

The core of the separation relies on the differential interaction between the isomers and a chiral stationary phase in an HPLC column.

Chiral Separation Principle cluster_column Chiral HPLC Column csp Chiral Stationary Phase (CSP) elute_s (S)-Isomer (Weaker Interaction, Elutes First) csp->elute_s t1 elute_r (R)-Isomer (Stronger Interaction, Elutes Second) csp->elute_r t2 (t2 > t1) racemate Racemic Mixture (R)- and (S)-2-HDA racemate->csp Interaction

Caption: Principle of enantiomeric separation on a chiral stationary phase.

Troubleshooting Guides

HPLC Purification Issues
Issue Potential Cause(s) Recommended Solution(s)
Poor or No Separation of Enantiomers 1. Incorrect chiral stationary phase (CSP).[3] 2. Mobile phase composition is not optimal.[10] 3. Temperature fluctuations.1. Screen different types of CSPs (e.g., polysaccharide-based like Chiralpak® AD).[5] 2. Adjust the ratio of organic modifiers (e.g., hexane/isopropanol) and additives (e.g., TFA for acidic compounds).[10] 3. Use a column thermostat to maintain a stable temperature.
Peak Tailing 1. Strong interaction between the carboxylic acid group and active sites on the silica-based column.[2] 2. Mobile phase pH is too high, causing the acid to be in its anionic form. 3. Column overload.1. Use a well-end-capped column. 2. Add a small amount of a strong acid (e.g., 0.1% trifluoroacetic acid) to the mobile phase to keep the analyte in its protonated form.[2] 3. Reduce the sample concentration or injection volume.
Broad Peaks 1. Low column efficiency. 2. High dead volume in the HPLC system. 3. Sample solvent is stronger than the mobile phase.[2]1. Use a column with a smaller particle size or increase the column length. 2. Check and minimize the length of all system tubing. 3. Dissolve the sample in the initial mobile phase.[2]
Low Yield After Purification 1. Compound loss during solvent partitioning or extraction. 2. Degradation of the compound during processing. 3. Poor binding or elution from the chromatography column.[11]1. Perform back-extraction of the aqueous phase to recover any dissolved product. 2. Work at lower temperatures and use degassed solvents to minimize oxidation.[11] 3. Optimize the loading conditions and elution gradient.

Troubleshooting Logic Flow

Troubleshooting Logic rect_node rect_node start Poor Purification Result q_sep No/Poor Isomer Separation? start->q_sep q_shape Bad Peak Shape (Tailing/Broad)? q_sep->q_shape No sol_sep 1. Screen Chiral Columns 2. Optimize Mobile Phase (Solvents, Additives) 3. Control Temperature q_sep->sol_sep Yes q_yield Low Yield or Extra Peaks? q_shape->q_yield No sol_shape 1. Add Acid to Mobile Phase (TFA) 2. Reduce Sample Load 3. Dissolve Sample in Mobile Phase 4. Use End-Capped Column q_shape->sol_shape Yes q_yield->rect_node Consult Specialist sol_yield 1. Check for Lactone Impurity (LC-MS) 2. Optimize Extraction pH 3. Use Milder Workup Conditions 4. Check for Sample Degradation q_yield->sol_yield Yes

Caption: A decision tree for troubleshooting common 2-HDA purification issues.

Experimental Protocols

Protocol 1: Chiral HPLC Separation of 2-HDA Enantiomers

This protocol outlines a general method for the direct separation of 2-HDA enantiomers using a polysaccharide-based chiral column.

Materials:

  • HPLC system with UV detector

  • Chiral Column: Chiralpak® AD-H or similar cellulose-based column

  • Mobile Phase Solvents: HPLC-grade n-hexane, 2-propanol (IPA), and trifluoroacetic acid (TFA)

  • Sample: Crude 2-HDA dissolved in mobile phase

Methodology:

  • Column Equilibration: Equilibrate the Chiralpak® AD-H column with the mobile phase (e.g., n-hexane:IPA with 0.1% TFA, 90:10 v/v) at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Sample Preparation: Prepare a stock solution of the 2-HDA mixture at 1 mg/mL in the mobile phase. Filter the sample through a 0.45 µm syringe filter.

  • Injection: Inject 10-20 µL of the prepared sample onto the column.

  • Detection: Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 210-220 nm).

  • Optimization: If separation is not optimal, adjust the ratio of n-hexane to IPA. Reducing the amount of IPA (the polar modifier) will generally increase retention times and may improve resolution. The concentration of TFA is critical for good peak shape.[10]

  • Fraction Collection: Collect the separated enantiomer peaks in distinct fractions for further analysis or use.

Protocol 2: Silylation of 2-HDA for GC-MS Analysis

This protocol describes the derivatization of 2-HDA to form its volatile trimethylsilyl (B98337) (TMS) derivative, suitable for GC-MS analysis.[7]

Materials:

  • Dried 2-HDA sample (10-100 µg) in a GC vial

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine (B92270) or acetonitrile (B52724)

  • Heating block or oven

Methodology:

  • Sample Preparation: Ensure the 2-HDA sample is completely dry, as moisture will react with the silylating reagent. Lyophilization or drying under a stream of nitrogen is recommended.

  • Reagent Addition: Add 50 µL of anhydrous pyridine or acetonitrile to dissolve the dried residue.

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial.[7]

  • Reaction: Tightly cap the vial and vortex briefly. Place the vial in a heating block set to 70°C for 60 minutes to ensure complete derivatization of both the hydroxyl and carboxylic acid groups.[7]

  • Cooling and Analysis: After incubation, allow the vial to cool to room temperature. The sample is now ready for injection into the GC-MS system. Inject 1 µL of the derivatized sample.

Data Summary Tables

Table 1: Comparison of Chiral Separation Strategies
Strategy Principle Advantages Considerations
Direct Chiral HPLC Enantiomers interact differently with a Chiral Stationary Phase (CSP), leading to separation.[3][4]- Direct analysis, no extra reaction steps. - High efficiency and resolution are achievable.[5] - Widely applicable to many 2-hydroxy acids.[12]- Chiral columns are expensive. - Method development can be time-consuming. - Column choice is critical for success.
Indirect Chiral HPLC Enantiomers are derivatized with a chiral agent to form diastereomers, which are then separated on a standard achiral column.[6]- Uses standard, less expensive HPLC columns. - Can be a robust method once developed.- Requires an enantiomerically pure derivatizing agent. - Derivatization reaction must go to completion without racemization. - May require removal of the derivatizing group post-separation.
Chiral Mobile Phase Additive (CMPA) A chiral selector is added to the mobile phase, forming transient diastereomeric complexes with the enantiomers that can be separated on an achiral column.[6]- Uses standard HPLC columns. - Allows for easy screening of different chiral selectors.- Can be difficult to isolate the pure analyte from the mobile phase additive. - The additive may interfere with detection. - Generally provides lower efficiency than CSPs.

References

Technical Support Center: Optimizing Enzymatic Synthesis of 2-Hydroxydecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enzymatic synthesis of 2-Hydroxydecanoic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimentation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the enzymatic synthesis of this compound, offering potential causes and solutions in a straightforward question-and-answer format.

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling.- Verify enzyme activity with a standard assay before use. - Ensure storage conditions are optimal (e.g., -20°C or -80°C). - Avoid repeated freeze-thaw cycles.[1]
Suboptimal Reaction Conditions: The pH, temperature, or buffer composition may not be ideal for the specific enzyme.- Optimize pH and temperature for the chosen enzyme. Most lipases, for example, work well between pH 4-8 and temperatures of 30-60°C.[2] - Screen different buffer systems to ensure compatibility.
Substrate Inhibition: High concentrations of decanoic acid can be toxic to whole-cell systems or inhibitory to isolated enzymes.[3][4]- Perform a substrate concentration optimization study to determine the optimal range. - Consider a fed-batch or continuous feeding strategy to maintain a low, non-inhibitory substrate concentration.[5]
Product Inhibition: Accumulation of this compound or byproducts may inhibit the enzyme.[4]- Investigate in-situ product removal techniques. - Analyze the reaction mixture for the presence of inhibitory byproducts.
Poor Enantioselectivity Incorrect Enzyme Choice: The selected enzyme may not possess the desired stereoselectivity.- Screen a variety of lipases or other hydrolases known for enantioselective synthesis. Candida antarctica lipase (B570770) B (Novozym 435) and lipases from Pseudomonas cepacia are often effective.[6] - Consider enzyme engineering to improve enantioselectivity.
Suboptimal Reaction Medium: The solvent can significantly influence the enantioselectivity of the enzyme.- Test a range of organic solvents (e.g., hexane (B92381), heptane, toluene) or consider a solvent-free system.[6] - The use of biphasic systems (aqueous/organic) can also be beneficial.[6]
Formation of Byproducts Lack of Regioselectivity: The enzyme may hydroxylate decanoic acid at positions other than C2.- Select an enzyme with high regioselectivity for the desired hydroxylation. - Modify the substrate or reaction conditions to favor hydroxylation at the C2 position.
Further Oxidation of the Product: The desired this compound may be further oxidized to a keto acid or other products.- Monitor the reaction progress closely and stop the reaction at the optimal time. - Adjust the concentration of co-substrates (e.g., oxygen, cofactors) to minimize over-oxidation.
Difficulty in Product Isolation Emulsion Formation: The presence of fatty acids and other amphiphilic molecules can lead to stable emulsions, complicating extraction.- Optimize the extraction solvent and pH to break the emulsion. - Centrifugation or the addition of salt may aid in phase separation.
Co-elution with Substrate: The product and remaining substrate may have similar chromatographic properties.- Optimize the purification method (e.g., column chromatography, crystallization) by screening different solvent systems or stationary phases. - Consider derivatization of the product or substrate to facilitate separation.

Frequently Asked Questions (FAQs)

Q1: What are the most common enzymes used for the synthesis of this compound?

A1: Lipases are among the most frequently used enzymes for the synthesis of 2-hydroxy acids due to their commercial availability, broad substrate specificity, and stereoselectivity.[6][7] Common choices include immobilized Candida antarctica lipase B (Novozym 435) and lipases from Pseudomonas species.[6] Cytochrome P450 monooxygenases are also employed, particularly in whole-cell biotransformation systems, for their ability to directly hydroxylate fatty acids.[8]

Q2: How can I improve the solubility of decanoic acid in the reaction medium?

A2: Decanoic acid has limited solubility in aqueous solutions. To improve its availability to the enzyme, you can:

  • Use a co-solvent: Organic solvents like dimethyl sulfoxide (B87167) (DMSO) or isopropanol (B130326) can be used, but their concentration should be optimized to avoid enzyme denaturation.[8]

  • Employ a two-phase system: An organic phase (e.g., hexane, heptane) can dissolve the decanoic acid and serve as a reservoir for the substrate.[6]

  • Add surfactants or emulsifiers: These can help to disperse the fatty acid in the aqueous phase.

  • Use a solid-state powdered substrate: In some whole-cell systems, providing the substrate as a fine powder can enhance its uptake and conversion.[8]

Q3: What is the optimal pH for the enzymatic synthesis of this compound?

A3: The optimal pH is highly dependent on the specific enzyme being used. For most lipases, the optimal pH is typically in the range of 4.0 to 8.0.[2] It is crucial to determine the optimal pH for your specific enzyme through experimental screening.

Q4: How does temperature affect the reaction?

A4: Temperature influences both the reaction rate and enzyme stability. Generally, higher temperatures increase the reaction rate up to an optimal point.[9] Beyond this temperature, the enzyme will begin to denature and lose activity. A common temperature range for lipase-catalyzed reactions is 30-60°C.[2]

Q5: My whole-cell biocatalyst is showing low productivity. What could be the issue?

A5: Low productivity in whole-cell systems can be due to several factors:

  • Substrate toxicity: Decanoic acid can be toxic to microbial cells, inhibiting growth and metabolic activity.[3][4]

  • Product toxicity: The accumulation of this compound may also be detrimental to the cells.

  • Limited substrate uptake: The cell membrane may act as a barrier to the transport of decanoic acid into the cell.

  • Insufficient cofactor regeneration: If the enzyme requires cofactors (e.g., NADPH for P450s), their regeneration may be a limiting factor.

Experimental Protocols

General Protocol for Lipase-Catalyzed Synthesis of this compound

This protocol provides a general starting point for the enzymatic synthesis. Optimization of each parameter is recommended.

  • Enzyme Preparation: Immobilized lipase (e.g., Novozym 435) is added to the reaction vessel.

  • Reaction Mixture:

    • Substrate: Decanoic acid (or its ester derivative).

    • Solvent: An organic solvent such as hexane or a biphasic system with a buffer.

    • Water: A minimal amount of water is often necessary for lipase activity.

  • Reaction Conditions:

    • Temperature: Maintained at a constant, optimized temperature (e.g., 40-50°C).

    • Agitation: The reaction mixture is stirred to ensure proper mixing.

  • Reaction Monitoring: Samples are taken at regular intervals and analyzed by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to monitor the conversion of the substrate and the formation of the product.

  • Product Isolation: Once the reaction has reached the desired conversion, the enzyme is filtered off. The solvent is removed under reduced pressure, and the product is purified using an appropriate method like column chromatography.

Visualizations

Troubleshooting Workflow for Low Product Yield

LowYieldTroubleshooting start Low Product Yield check_activity Check Enzyme Activity start->check_activity inactive Inactive Enzyme: - Improper storage - Degradation check_activity->inactive Low/No Activity active Enzyme is Active check_activity->active Sufficient Activity optimize_conditions Optimize Reaction Conditions (pH, Temp, Buffer) active->optimize_conditions suboptimal Suboptimal Conditions optimize_conditions->suboptimal Improvement Observed optimized Conditions Optimized optimize_conditions->optimized No Improvement end Improved Yield suboptimal->end check_inhibition Investigate Inhibition (Substrate/Product) optimized->check_inhibition inhibition_present Inhibition Identified check_inhibition->inhibition_present Inhibition Detected no_inhibition No Significant Inhibition check_inhibition->no_inhibition inhibition_present->end no_inhibition->end

Caption: A flowchart for troubleshooting low product yield.

General Workflow for Enzymatic Synthesis

SynthesisWorkflow start Start: Reaction Setup enzyme_prep Enzyme Preparation (e.g., Immobilization) start->enzyme_prep reaction_mix Prepare Reaction Mixture (Substrate, Solvent) start->reaction_mix incubation Incubation at Optimized Conditions (Temp, pH, Agitation) enzyme_prep->incubation reaction_mix->incubation monitoring Reaction Monitoring (GC/HPLC) incubation->monitoring decision Desired Conversion? monitoring->decision decision->incubation No workup Reaction Workup (Enzyme Removal) decision->workup Yes purification Product Purification (Chromatography) workup->purification product Final Product: This compound purification->product

References

strategies to improve the yield of microbial 2-Hydroxydecanoic Acid production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and optimizing the microbial synthesis of 2-Hydroxydecanoic Acid (2-HDA).

Troubleshooting Guide

This guide addresses specific issues that may arise during experimentation, providing potential causes and actionable solutions.

Issue 1: Low or No Yield of this compound

Question: My fermentation is complete, but I'm detecting very little or no 2-HDA. Cell growth appears normal. What could be the problem?

Answer: Low product yield despite good cell growth is a common challenge that can point to issues in precursor supply, enzyme activity, or product degradation.[1]

Possible Causes & Recommended Solutions:

  • Inefficient Precursor Supply: The host organism may not be efficiently converting the primary carbon source (e.g., glucose) into the necessary decanoyl-CoA precursor, or the external supply of decanoic acid is not being effectively transported into the cell.

    • Solution 1 (Genetic): Overexpress key enzymes in the fatty acid synthesis (FAS) pathway. If using an external precursor like decanoic acid, co-express an outer membrane transporter like AlkL from Pseudomonas putida to enhance substrate uptake.[2]

    • Solution 2 (Process): If supplying decanoic acid externally, consider using its methyl ester to mitigate toxicity and improve solubility. The cell's native esterases can hydrolyze it intracellularly.[3]

  • Suboptimal Hydroxylase Activity: The P450 monooxygenase or other hydroxylase responsible for converting decanoic acid to 2-HDA may have low expression levels or poor catalytic efficiency.

    • Solution 1 (Genetic): Place the hydroxylase gene under the control of a strong, inducible promoter. Codon optimization for the specific expression host (E. coli, S. cerevisiae) can also significantly improve expression.[4]

    • Solution 2 (Process): Ensure optimal induction conditions (e.g., IPTG concentration, induction temperature). Reducing the post-induction temperature to 20-30°C often improves protein folding and activity.[3][5]

  • Metabolic Bottlenecks: An intermediate in the biosynthetic pathway may be accumulating due to a deficiency in a downstream enzyme or cofactor.[6]

    • Solution: Analyze the fermentation broth and cell lysate using LC-MS to identify accumulating intermediates. If a specific precursor is building up, consider strategies to pull the flux forward, such as overexpressing the subsequent enzyme in the pathway.[6]

  • Product Degradation: The host organism's native pathways, such as β-oxidation, may be degrading the 2-HDA product.

    • Solution: Knock out key genes involved in competing pathways. For fatty acid derivatives, deleting the acyl-CoA synthetase gene (fadD) is a common strategy to prevent entry into the β-oxidation cycle.[7][8]

Issue 2: Poor Cell Growth and Substrate Toxicity

Question: My microbial culture grows poorly or lyses after the addition of the decanoic acid substrate. How can I resolve this?

Answer: Medium-chain fatty acids like decanoic acid can be toxic to microbial hosts, disrupting cell membranes and inhibiting growth.[3]

Possible Causes & Recommended Solutions:

  • Substrate Toxicity: High concentrations of decanoic acid are inhibitory to most microbial hosts.

    • Solution 1 (Fed-Batch Strategy): Implement a fed-batch fermentation strategy where the substrate is added gradually over time, maintaining a low, non-toxic concentration in the medium.[3][9] A two-phase system with an organic overlay can also be used to slowly partition the substrate into the aqueous phase.[2][10]

    • Solution 2 (Substrate Modification): Use decanoic acid methyl ester as the substrate, which is generally less toxic and can be hydrolyzed intracellularly to provide decanoic acid.[3]

  • Suboptimal Fermentation Conditions: Incorrect temperature, pH, or aeration can stress the cells, making them more susceptible to substrate toxicity.

    • Solution: Optimize key fermentation parameters. Maintain pH near neutral (6.5-8.0) and temperature between 28-37°C, depending on the host.[1][11] Ensure adequate dissolved oxygen, as hydroxylation reactions are often oxygen-dependent.[6]

Frequently Asked Questions (FAQs)

Q1: Which microbial hosts are suitable for 2-HDA production? A1: Escherichia coli and Pseudomonas putida are common choices. E. coli is well-characterized and has a vast genetic toolkit, making it ideal for metabolic engineering.[7][8] P. putida is known for its robust metabolism, tolerance to organic solvents, and native pathways for fatty acid metabolism, which can be advantageous.[12][13][14] The yeast Saccharomyces cerevisiae is another option, particularly valued in industrial settings for its robustness and GRAS (Generally Regarded as Safe) status.[4][15]

Q2: What are the key genetic modifications to improve 2-HDA yield? A2: A multi-pronged approach is most effective:

  • Enhance Precursor Supply: Overexpress acetyl-CoA carboxylase (ACCase) and a thioesterase specific for C10 fatty acids to boost the supply of decanoyl-CoA.[7][8]

  • Introduce/Optimize Hydroxylase: Express a highly active fatty acid hydroxylase, such as a P450 monooxygenase (e.g., CYP102A1 from Bacillus megaterium), that can specifically hydroxylate at the C-2 position.[7][8] Creating a fusion protein between the monooxygenase and its reductase domain can improve electron coupling and efficiency.[2]

  • Block Competing Pathways: Knock out the fadD gene to prevent the degradation of fatty acid intermediates via β-oxidation.[7][8]

  • Improve Host Robustness: Engineering pathways related to stress response can improve cell viability and productivity during long-term fermentation.[16]

Q3: How can I optimize fermentation conditions for maximal yield? A3: Fermentation optimization involves balancing cell growth with product formation.[17] Key parameters to consider are:

  • Temperature: A two-stage temperature profile is often effective: a higher temperature for initial biomass growth (e.g., 37°C) followed by a lower temperature after induction (e.g., 20-30°C) to promote correct enzyme folding and product formation.[3][9]

  • pH: Maintain the pH within the optimal range for your host organism, typically between 6.5 and 8.0, using automated addition of acid/base.[1][11]

  • Inducer Concentration: Titrate the concentration of the inducer (e.g., IPTG) to find the optimal level that maximizes enzyme expression without overly burdening the cell's metabolism.[5][18]

  • Nutrient Feeding: In fed-batch cultures, carefully control the feeding rate of the primary carbon source (e.g., glucose) to avoid overflow metabolism while providing enough energy for growth and product synthesis.[9] Nutrient limitation (e.g., nitrogen or phosphate) can sometimes be used to trigger secondary metabolite production.[19]

Q4: What is the best method to extract and quantify 2-HDA? A4: A common method involves acidifying the fermentation broth to pH 2, followed by liquid-liquid extraction with an organic solvent like ethyl acetate.[3] The organic extract can then be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization (e.g., silylation) or by High-Performance Liquid Chromatography (HPLC).[1][6]

Data Summary Tables

Table 1: Comparison of Engineered E. coli Strains for Hydroxy Fatty Acid (HFA) Production
StrainGenetic ModificationsPrecursorTiter (mg/L)Reference
BL21/pE-A1'tesA&pA-accOverexpression of ACCase and 'TesAGlucose244.8 (as FFAs)[8]
BL21ΔfadD/pE-A1'tesA&pA-accfadD knockout, Overexpression of ACCase and 'TesA, CYP102A1Glucose58.7 (as HFAs)[8]
Fed-batch CulturefadD knockout, Overexpression of ACCase and 'TesA, CYP102A1Glucose548 (as HFAs)[8]

FFA: Free Fatty Acid; HFA: Hydroxy Fatty Acid. Note: Titers represent a mix of HFAs, not specifically 2-HDA.

Table 2: Optimization of Fermentation Parameters for Unsaturated Decenoic Acid Production
ParameterConditionTiter (g/L)Reference
Baseline Basic LB Medium~0.94[18]
Induction Temp. 30 °C1.226[5]
Seed Culture Time 20 h>1.0[5][18]
Optimized Process Substrate flow (0.15 g/L), Inducer (5.60 g/L), MnCl₂ (0.10 mM)1.982[5][18]

Data from a study on trans-2-decenoic acid, demonstrating the significant impact of process optimization.

Experimental Protocols

Protocol 1: Whole-Cell Biotransformation of Decanoic Acid to 2-HDA

This protocol is adapted from methodologies for the hydroxylation of fatty acids using engineered E. coli.[3][20]

  • Inoculum Preparation: Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium with the appropriate antibiotic. Grow overnight at 37°C with shaking.

  • Cell Growth: Use the overnight culture to inoculate a larger volume of growth medium (e.g., 100 mL in a 500 mL flask). Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Induction: Induce the expression of the hydroxylase enzyme by adding the appropriate inducer (e.g., 0.2 mM IPTG). Reduce the incubator temperature to 25°C and continue to incubate for another 12-16 hours.

  • Cell Harvesting: Harvest the cells by centrifugation (e.g., 5000 x g for 10 min at 4°C). Wash the cell pellet with a suitable buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.4).

  • Biotransformation Reaction: Resuspend the cell pellet in the reaction buffer to a desired concentration (e.g., OD₆₀₀ of 20). Add decanoic acid (dissolved in a minimal amount of a co-solvent like DMSO) to a final concentration of 1-5 g/L.

  • Incubation and Monitoring: Incubate the reaction mixture at 30°C with vigorous shaking for 24-48 hours. Take samples periodically to monitor the conversion of the substrate and formation of the product.

  • Product Extraction: To analyze a sample, take 1 mL of the reaction mixture, acidify to pH 2 with HCl, and extract with an equal volume of ethyl acetate. Analyze the organic phase via GC-MS or HPLC.[3]

Protocol 2: Fed-Batch Fermentation for De Novo 2-HDA Production

This protocol outlines a two-stage high-density fermentation process adapted from related studies.[9]

  • Seed Culture: Prepare a seed culture by growing the engineered strain in a suitable medium overnight.

  • Bioreactor Setup: Prepare the bioreactor with a defined medium containing salts and trace metals.[9]

  • Biomass Accumulation Stage: Inoculate the bioreactor with the seed culture. Maintain the temperature at 37°C and pH at 7.0. Feed a concentrated glucose solution to support rapid cell growth until a high cell density is achieved (e.g., OD₆₀₀ > 50).

  • Production Stage: Once the target biomass is reached, switch the conditions to favor product synthesis.

    • Reduce the temperature to 30°C.

    • Adjust the pH to a potentially different optimum for production (e.g., pH 8.0).[9]

    • Add the inducer (e.g., IPTG) to initiate expression of the 2-HDA pathway genes.

    • Begin co-feeding of the glucose solution at a reduced rate to provide energy for maintenance and production, without causing overflow metabolism.

  • Harvesting and Analysis: Continue the fermentation for 48-72 hours, monitoring cell density and product concentration. At the end of the run, harvest the broth for product extraction and purification.

Visualizations: Pathways and Workflows

Metabolic Engineering Strategy for 2-HDA Production

Metabolic_Engineering_2HDA cluster_host Host Cell Metabolism (e.g., E. coli) Glucose Glucose AcetylCoA Acetyl-CoA Glucose->AcetylCoA Glycolysis ACCase ACCase (Overexpress) AcetylCoA->ACCase DecanoylACP Decanoyl-ACP Thioesterase Thioesterase (C10) (Overexpress) DecanoylACP->Thioesterase DecanoylCoA Decanoyl-CoA Hydroxylase Hydroxylase (P450) (Introduce/Overexpress) DecanoylCoA->Hydroxylase FadD β-oxidation (fadD Knockout) DecanoylCoA->FadD Competing Pathway HDA2 This compound ACCase->DecanoylACP Fatty Acid Synthesis Thioesterase->DecanoylCoA Hydroxylase->HDA2 DecanoicAcid_ext Decanoic Acid (External Substrate) DecanoicAcid_ext->DecanoylCoA Activation

Caption: Metabolic engineering strategies to enhance 2-HDA production from glucose or decanoic acid.

General Experimental Workflow for 2-HDA Production

Experimental_Workflow start Start strain_eng 1. Strain Engineering (Gene Overexpression/ Knockout) start->strain_eng culture_prep 2. Inoculum & Culture Growth (OD 0.6-0.8) strain_eng->culture_prep induction 3. Protein Expression Induction (e.g., IPTG, Temp Shift) culture_prep->induction biotransformation 4. Biotransformation (Substrate Addition, Controlled Incubation) induction->biotransformation sampling 5. Monitoring & Sampling biotransformation->sampling extraction 6. Product Extraction (Acidification, Solvent Extraction) sampling->extraction analysis 7. Quantification (HPLC / GC-MS) extraction->analysis optimization 8. Data Analysis & Process Optimization analysis->optimization optimization->strain_eng Iterate end End optimization->end

Caption: A generalized workflow for microbial synthesis of 2-HDA, from strain design to analysis.

Troubleshooting Logic for Low 2-HDA Yield

Troubleshooting_Logic decision decision issue issue solution solution start Low 2-HDA Yield Detected q_growth Is cell growth (OD₆₀₀) normal? start->q_growth q_substrate Is substrate (decanoic acid) consumed? q_growth->q_substrate Yes issue_growth Issue: Cell Toxicity or Suboptimal Conditions q_growth->issue_growth No q_protein Is hydroxylase expressed correctly? (SDS-PAGE) q_substrate->q_protein Yes issue_transport Issue: Poor Substrate Uptake or Activation q_substrate->issue_transport No issue_expression Issue: Poor Protein Expression or Folding q_protein->issue_expression No issue_activity Issue: Low Enzyme Activity or Product Degradation q_protein->issue_activity Yes solution_growth Solution: Optimize media, pH, temp. Use fed-batch or less toxic substrate. issue_growth->solution_growth solution_transport Solution: Express transporter (AlkL). Verify precursor pathway. issue_transport->solution_transport solution_expression Solution: Optimize codon & promoter. Lower induction temperature. issue_expression->solution_expression solution_activity Solution: Knock out competing pathways (fadD). Screen for better enzymes. issue_activity->solution_activity

Caption: A decision tree to diagnose and resolve common causes of low 2-HDA yield.

References

assessing and improving the stability of 2-Hydroxydecanoic Acid in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-Hydroxydecanoic Acid (2-HDA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on assessing and improving the stability of 2-HDA in aqueous solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation examples to support your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound (2-HDA), also known as α-hydroxycapric acid, is a medium-chain fatty acid.[1][2][3] It is characterized by a ten-carbon aliphatic chain with a hydroxyl group at the alpha position (carbon 2). It is considered to be practically insoluble in water and is a weakly acidic compound.[1]

Q2: What are the primary factors that can affect the stability of 2-HDA in aqueous solutions?

The stability of 2-HDA in aqueous solutions can be influenced by several factors, including:

  • pH: The pH of the solution can catalyze degradation reactions.

  • Temperature: Higher temperatures typically accelerate the rate of chemical degradation.[4]

  • Light Exposure: UV and visible light can cause photodegradation.[4]

  • Oxygen: The presence of oxygen can lead to oxidative degradation.[4]

  • Presence of Metal Ions: Certain metal ions can catalyze oxidative reactions.

Q3: What is a likely degradation pathway for 2-HDA in aqueous solution?

While specific degradation pathways for 2-HDA are not extensively documented, a probable pathway for α-hydroxy acids is intramolecular cyclization (lactonization) to form a cyclic ester, particularly under acidic conditions or at elevated temperatures. Another potential degradation pathway is oxidation of the secondary alcohol group. For a similar compound, 6-hydroxydecanoic acid, lactonization is a primary stability concern.[5]

Q4: How can I minimize the degradation of 2-HDA during storage of aqueous stock solutions?

To minimize degradation, aqueous stock solutions of 2-HDA should be:

  • Stored at low temperatures, such as 2-8°C for short-term storage or -20°C to -80°C for long-term storage.[6]

  • Protected from light by using amber vials or by wrapping the container in foil.

  • Prepared in a buffer to maintain a stable pH, preferably in the neutral to slightly acidic range to minimize potential base-catalyzed hydrolysis if esterification or other reactions are a concern.

  • Stored under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Q5: What analytical techniques are suitable for monitoring the stability of 2-HDA?

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most common and effective techniques for monitoring the stability of 2-HDA.[7][8]

  • HPLC: Often coupled with UV or mass spectrometry detectors, HPLC can be used to separate and quantify 2-HDA from its potential degradation products in aqueous solutions.[9][10]

  • GC-MS: This technique offers high sensitivity and structural information. However, due to the low volatility of 2-HDA, a derivatization step (e.g., silylation) is typically required to make the molecule suitable for GC analysis.[11]

Troubleshooting Guides

Issue 1: Rapid Loss of 2-HDA Concentration in Aqueous Solution

  • Potential Cause 1: Lactonization.

    • Troubleshooting Step: Analyze your sample using an analytical method that can separate and identify the potential lactone. Compare the retention time and mass spectrum with that of a 2-decanolide standard, if available. To minimize lactonization, ensure the pH of your solution is not strongly acidic and avoid high temperatures during sample preparation and storage.[5]

  • Potential Cause 2: Oxidative Degradation.

    • Troubleshooting Step: Check for the presence of oxidizing agents or exposure to air and light. Store solutions under an inert atmosphere and in light-protected containers. Analyze for potential oxidation products, which might include ketones or shorter-chain fatty acids.[5]

  • Potential Cause 3: Adsorption to Container Surfaces.

    • Troubleshooting Step: 2-HDA, being a fatty acid, may adsorb to certain plastic or glass surfaces. Consider using silanized glass vials or low-adsorption microcentrifuge tubes.

Issue 2: Appearance of Unexpected Peaks in Chromatogram

  • Potential Cause 1: Formation of Degradation Products.

    • Troubleshooting Step: An unexpected peak could correspond to a degradation product such as a lactone or an oxidation product. Use mass spectrometry (LC-MS or GC-MS) to identify the molecular weight of the unknown peak and deduce its structure.

  • Potential Cause 2: Contamination.

    • Troubleshooting Step: Ensure all solvents, reagents, and labware are clean and of high purity. Run a blank sample (solvent only) to check for contaminants.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade 2-HDA under various stress conditions to identify potential degradation products and pathways.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • High-purity water

  • pH meter

  • Temperature-controlled incubator or water bath

  • Photostability chamber

Procedure:

  • Acid Hydrolysis: Dissolve a known concentration of 2-HDA in 0.1 M HCl. Store the solution at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve a known concentration of 2-HDA in 0.1 M NaOH. Store the solution at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve a known concentration of 2-HDA in 3% H₂O₂. Store the solution at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Prepare an aqueous solution of 2-HDA. Store the solution at 60°C in the dark for 48 hours.

  • Photolytic Degradation: Expose an aqueous solution of 2-HDA to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

  • Sample Analysis: At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot of each solution, neutralize if necessary, and analyze by a suitable stability-indicating method (e.g., HPLC-UV/MS) to quantify the remaining 2-HDA and detect any degradation products.

Data Presentation

Quantitative data from stability studies should be summarized in tables to facilitate easy comparison of the stability of 2-HDA under different conditions.

Table 1: Stability of this compound in Aqueous Solution under Accelerated Conditions

ConditionTime (hours)2-HDA Remaining (%)Appearance of Solution
Control (25°C) 0100.0Clear, colorless
2499.5Clear, colorless
4899.2Clear, colorless
Acid (0.1M HCl, 60°C) 0100.0Clear, colorless
2485.3Clear, colorless
4872.1Clear, colorless
Base (0.1M NaOH, 60°C) 0100.0Clear, colorless
2490.7Clear, colorless
4882.4Clear, colorless
Oxidative (3% H₂O₂, 25°C) 0100.0Clear, colorless
2478.9Clear, colorless
4865.5Clear, colorless
Thermal (60°C) 0100.0Clear, colorless
2495.1Clear, colorless
4890.8Clear, colorless

Visualizations

Diagram 1: Hypothetical Degradation Pathways for this compound

cluster_lactonization Lactonization cluster_oxidation Oxidation 2-Hydroxydecanoic_Acid 2-Hydroxydecanoic_Acid 2-Decanolide 2-Decanolide 2-Hydroxydecanoic_Acid->2-Decanolide  -H₂O (Heat, Acid) 2-Oxodecanoic_Acid 2-Oxodecanoic_Acid 2-Hydroxydecanoic_Acid->2-Oxodecanoic_Acid  [O]

Caption: Potential degradation of 2-HDA via lactonization and oxidation.

Diagram 2: Experimental Workflow for 2-HDA Stability Assessment

prep Prepare 2-HDA Aqueous Solution stress Expose to Stress Conditions (pH, Temp, Light) prep->stress sample Withdraw Samples at Time Points stress->sample analysis Analyze by HPLC-UV/MS sample->analysis quantify Quantify 2-HDA and Degradants analysis->quantify evaluate Evaluate Stability & Determine Pathways quantify->evaluate

Caption: General workflow for assessing the stability of 2-HDA.

References

addressing solubility problems of 2-Hydroxydecanoic Acid in polar solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 2-Hydroxydecanoic Acid in polar solvents.

Solubility Data

This compound is a crystalline solid that is sparingly soluble in aqueous buffers.[1] Its solubility is significantly better in organic solvents. For experiments requiring its use in aqueous systems, a common strategy is to first dissolve the compound in an organic solvent and then dilute it into the aqueous buffer of choice.[1]

SolventSolubilityReference
Dimethyl Sulfoxide (B87167) (DMSO)~20 mg/mL[1][2]
Dimethylformamide (DMF)~20 mg/mL[1][2]
Ethanol~2.5 mg/mL[1][2]
1:2 solution of DMSO:PBS (pH 7.2)~0.33 mg/mL[1][2]
WaterSparingly soluble / Practically insoluble[3][4]

Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving this compound directly into my aqueous buffer (e.g., PBS). What am I doing wrong?

A1: This is a common issue. This compound has limited solubility in water and aqueous buffers.[3][4] Direct dissolution is unlikely to be successful. The recommended method is to first prepare a concentrated stock solution in a suitable organic solvent and then dilute this stock solution into your aqueous medium.

Q2: What is the best organic solvent to prepare a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are excellent choices for preparing a concentrated stock solution, as this compound is highly soluble in these solvents (~20 mg/mL).[1][2] Ethanol is another option, although the solubility is lower (~2.5 mg/mL).[1][2] When choosing a solvent, consider the compatibility with your experimental system (e.g., cell culture) and the final desired concentration of the organic solvent.

Q3: My this compound precipitates out of solution when I dilute my DMSO stock into my cell culture medium. How can I prevent this?

A3: Precipitation upon dilution into an aqueous medium is a sign that the solubility limit has been exceeded. Here are several troubleshooting steps you can take:

  • Pre-warm the medium: Gently warming your aqueous medium to 37°C before adding the stock solution can help improve solubility.[5][6]

  • Use gentle agitation: After adding the stock solution, mix it by gentle swirling or pipetting to ensure it disperses quickly and evenly.[5] Avoid vigorous vortexing, which can sometimes promote precipitation.

  • Add the stock solution dropwise: Instead of adding the entire volume of the stock solution at once, add it slowly and drop-by-drop while gently mixing the aqueous solution.

  • Decrease the final concentration: If precipitation persists, you may need to lower the final working concentration of this compound in your experiment.

  • Prepare a more concentrated stock: A higher concentration stock solution allows you to add a smaller volume to your aqueous medium, which can sometimes prevent precipitation.[5]

Q4: What is the maximum recommended concentration of DMSO in my final aqueous solution for cell-based assays?

A4: For most cell lines, the final concentration of DMSO should be kept below 0.5%, and ideally at or below 0.1%, to minimize potential toxicity and off-target effects. Always check the tolerance of your specific cell line to DMSO.

Q5: Can I use sonication to help dissolve this compound?

A5: Yes, sonication in a water bath can be used to aid the dissolution of this compound in the initial organic solvent.[5] Gentle warming can also be applied. However, avoid excessive heat, which could potentially degrade the compound.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

Materials:

  • This compound (crystalline solid)

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Warming device (e.g., water bath or heat block)

  • Sonicator (optional)

Procedure:

  • Weigh out the desired amount of this compound into a sterile tube.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 20 mg/mL stock, add 1 mL of DMSO to 20 mg of the compound).

  • To facilitate dissolution, gently warm the tube to 37°C for 5-10 minutes.

  • If the solid is not fully dissolved, sonicate the tube in a water bath for 10-15 minutes, or until the solution is clear.

  • Visually inspect the solution to ensure that all of the solid has dissolved.

  • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

  • Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.

Protocol 2: Dilution of DMSO Stock Solution into Aqueous Medium

Materials:

  • Prepared stock solution of this compound in DMSO

  • Aqueous buffer or cell culture medium, pre-warmed to 37°C

Procedure:

  • Determine the final concentration of this compound required for your experiment.

  • Calculate the volume of the stock solution needed to achieve this final concentration. Ensure the final DMSO concentration remains within the acceptable limits for your experiment (e.g., ≤ 0.1%).

  • Gently swirl the pre-warmed aqueous medium.

  • Slowly add the calculated volume of the stock solution dropwise to the vortex of the swirling medium. This helps to ensure rapid and uniform mixing.

  • Continue to gently mix the solution for a few moments after adding the stock solution.

  • Visually inspect the final solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, you may need to adjust your protocol by lowering the final concentration or trying a different solubilization strategy.

Diagrams

TroubleshootingWorkflow start Start: Solubility Issue with this compound in Polar Solvent check_direct_dissolution Attempting direct dissolution in aqueous buffer? start->check_direct_dissolution use_organic_stock Prepare a concentrated stock in an organic solvent (e.g., DMSO) check_direct_dissolution->use_organic_stock Yes precipitation_on_dilution Precipitation upon dilution into aqueous medium? check_direct_dissolution->precipitation_on_dilution No, using stock use_organic_stock->precipitation_on_dilution troubleshoot_dilution Troubleshoot Dilution Process precipitation_on_dilution->troubleshoot_dilution Yes success Success: Soluble Solution Achieved precipitation_on_dilution->success No troubleshoot_options Options: - Pre-warm aqueous medium - Add stock solution dropwise - Use gentle agitation - Lower final concentration troubleshoot_dilution->troubleshoot_options still_precipitates Still precipitates? troubleshoot_options->still_precipitates consider_alternatives Consider alternative strategies: - Use of solubilizing agents (e.g., cyclodextrins) - pH adjustment (if applicable) - Further reduction of final concentration still_precipitates->consider_alternatives Yes still_precipitates->success No consider_alternatives->success

Caption: Troubleshooting workflow for this compound solubility.

ExperimentalWorkflow start Start: Prepare Solution for Experiment weigh_compound Weigh this compound start->weigh_compound add_dmso Add DMSO to desired stock concentration weigh_compound->add_dmso dissolve Facilitate Dissolution add_dmso->dissolve warm_sonicate Gently warm (37°C) and/or sonicate dissolve->warm_sonicate Yes check_dissolved Is the stock solution clear? dissolve->check_dissolved No warm_sonicate->check_dissolved check_dissolved->dissolve No, continue dissolving prepare_aqueous Pre-warm aqueous medium to 37°C check_dissolved->prepare_aqueous Yes dilute Slowly add stock solution to swirling medium prepare_aqueous->dilute final_check Visually inspect for precipitation dilute->final_check ready Solution is ready for use final_check->ready No precipitation troubleshoot Troubleshoot (refer to FAQ) final_check->troubleshoot Precipitation observed

Caption: Experimental workflow for preparing a this compound solution.

References

Technical Support Center: Refining Extraction Protocols for 2-Hydroxydecanoic Acid from Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Hydroxydecanoic Acid (2-HDA). Our aim is to help you navigate the challenges of extracting this medium-chain hydroxy fatty acid from complex biological matrices such as plasma, serum, and tissues.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when extracting this compound (2-HDA) from biological samples?

The main challenges in 2-HDA extraction are:

  • Low Recovery: Due to its amphipathic nature, 2-HDA can be difficult to efficiently partition from a complex aqueous matrix into an organic solvent. Adsorption to glassware and incomplete phase separation can also contribute to analyte loss.[1]

  • Matrix Effects: Biological samples contain numerous endogenous substances like phospholipids (B1166683), salts, and other fatty acids that can interfere with analysis, particularly in LC-MS/MS.[2] These matrix components can co-elute with 2-HDA and cause ion suppression or enhancement, leading to inaccurate quantification.[2]

  • Emulsion Formation: During liquid-liquid extraction (LLE), the presence of emulsifying agents like phospholipids in biological samples can lead to the formation of a stable emulsion between the aqueous and organic layers, making phase separation difficult and trapping the analyte.[3]

  • Analyte Stability: While 2-HDA is relatively stable, prolonged exposure to harsh pH conditions or high temperatures during extraction and sample processing should be avoided to prevent potential degradation.

Q2: Which is the better extraction method for 2-HDA: Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)?

Both LLE and SPE can be used for 2-HDA extraction, and the choice depends on the specific requirements of your experiment, such as sample volume, desired purity, and available equipment.

  • Liquid-Liquid Extraction (LLE): This is a classic technique that is relatively simple and cost-effective. However, it can be labor-intensive, consume larger volumes of organic solvents, and is more prone to emulsion formation.[4]

  • Solid-Phase Extraction (SPE): SPE is often more efficient and provides cleaner extracts with higher analyte recovery and concentration.[2] It is also more amenable to automation, leading to higher throughput. While the initial cost of SPE cartridges may be higher, the improved data quality and reduced solvent consumption can be advantageous in the long run.[4][5]

Q3: How can I improve the recovery of 2-HDA during extraction?

To enhance 2-HDA recovery:

  • pH Adjustment: Since 2-HDA is a carboxylic acid, acidifying the sample to a pH of approximately 3 will protonate the carboxyl group, making it less water-soluble and facilitating its extraction into an organic solvent.[6]

  • Solvent Selection (for LLE): Use a water-immiscible organic solvent that has a good affinity for 2-HDA. A mixture of a polar and a non-polar solvent, such as isopropanol (B130326) and chloroform (B151607) or ethyl acetate (B1210297), is often effective.[6]

  • SPE Sorbent Selection: For SPE, a reversed-phase sorbent like C18 is commonly used for fatty acid extraction from aqueous matrices.[7]

  • Elution Optimization (for SPE): Ensure the elution solvent is strong enough to desorb 2-HDA from the SPE sorbent. A common strategy is to use an organic solvent like methanol (B129727) or acetonitrile (B52724), sometimes with a small amount of acid to ensure the analyte is in its protonated form.

  • Prevent Adsorption: Silanizing glassware can help to reduce the adsorption of hydrophobic molecules like 2-HDA to glass surfaces.

Q4: I am observing significant ion suppression in my LC-MS/MS analysis of 2-HDA. What can I do?

Ion suppression is a common matrix effect. To mitigate it:

  • Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering components before analysis. SPE is generally superior to LLE and protein precipitation in providing cleaner extracts.[2]

  • Chromatographic Separation: Optimize your HPLC method to achieve good separation between 2-HDA and co-eluting matrix components.

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that has been subjected to the same extraction procedure as your samples. This helps to compensate for any signal suppression or enhancement.

  • Use of an Internal Standard: A stable isotope-labeled internal standard (SIL-IS) that co-elutes with 2-HDA is the best way to correct for matrix effects and variations in extraction recovery.

Q5: Do I need to derivatize 2-HDA for analysis?

  • For GC-MS Analysis: Derivatization is mandatory. 2-HDA is not volatile enough for direct GC analysis. The hydroxyl and carboxylic acid groups must be derivatized, typically through silylation (e.g., using BSTFA), to increase volatility and thermal stability.[8]

  • For LC-MS/MS Analysis: Derivatization is often not required as 2-HDA can be readily ionized, typically in negative ion mode. However, in some cases, derivatization can be used to enhance ionization efficiency and improve sensitivity.

Troubleshooting Guides

Low Extraction Recovery
Symptom Possible Cause Troubleshooting Steps
Low signal intensity for 2-HDA in the final extract. Incomplete extraction from the aqueous phase.- For LLE: Ensure the sample is acidified to pH ~3 before extraction. Experiment with different organic solvents or solvent mixtures. Increase the vigor and duration of mixing. Perform a second or third extraction on the aqueous phase and pool the organic extracts. - For SPE: Check that the SPE cartridge has been properly conditioned and equilibrated. Ensure the sample is loaded at a slow and steady flow rate.
Analyte loss during solvent evaporation.- Evaporate the solvent under a gentle stream of nitrogen at a low temperature (30-40°C). Avoid complete dryness for extended periods.
Adsorption of 2-HDA to glassware or plasticware.- Use silanized glassware. - Minimize sample transfer steps.
Inefficient elution from the SPE cartridge.- Use a stronger elution solvent. Ensure the elution solvent volume is sufficient to completely elute the analyte. Consider a step-wise elution with solvents of increasing strength.
Emulsion Formation (in LLE)
Symptom Possible Cause Troubleshooting Steps
A cloudy or milky layer forms between the aqueous and organic phases that does not separate. High concentration of lipids, proteins, or other emulsifying agents in the sample.[3]- Prevention: Reduce the vigor of shaking; instead, gently invert the separatory funnel multiple times.[6] - Breaking the Emulsion: Add a small amount of saturated NaCl solution (brine) to increase the ionic strength of the aqueous phase.[3] Centrifuge the mixture to facilitate phase separation.[3] Add a small amount of a different organic solvent to alter the polarity of the organic phase.[6]
Inconsistent Results
Symptom Possible Cause Troubleshooting Steps
High variability in 2-HDA concentrations between replicate extractions. Inconsistent sample handling and extraction procedure.- Ensure precise and consistent pipetting of sample, internal standard, and solvents. - Standardize mixing times and intensity. - For SPE, maintain a consistent flow rate during sample loading, washing, and elution.
Matrix effects varying between samples.- Use a pooled matrix for preparing calibration standards. - Employ a stable isotope-labeled internal standard.
Incomplete protein precipitation.- Ensure the correct ratio of precipitation solvent (e.g., methanol, acetonitrile) to sample is used. - Vortex thoroughly and allow sufficient time for precipitation at a low temperature.

Data Presentation

The following tables summarize representative performance data for the extraction and analysis of hydroxy fatty acids from biological matrices. These values can serve as a benchmark for method development and validation for 2-HDA.

Table 1: Representative Recovery Data for Hydroxy Fatty Acid Extraction Methods

Extraction MethodBiological MatrixAnalyte ClassTypical Recovery (%)Reference
Liquid-Liquid Extraction (LLE)PlasmaMedium-Chain Fatty Acids85-105[9]
Solid-Phase Extraction (SPE)PlasmaHydroxy Fatty Acids88-112[9]
Solid-Phase Extraction (SPE)UrineOrganic Acids90-110[9]

Table 2: Comparison of Analytical Methods for Hydroxy Fatty Acid Quantification

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Reference
Derivatization MandatoryOften not required[8]
Typical Limit of Detection (LOD) Low ng/mLpg/mL to low ng/mL[8]
Typical Limit of Quantification (LOQ) Low ng/mLpg/mL to low ng/mL[8]
Precision (RSD%) < 15%< 10%[8]
Accuracy/Recovery 85-115%83-113%[8]
Throughput LowerHigher[8]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of 2-HDA from Plasma/Serum

Materials:

  • Plasma or serum sample

  • Internal standard solution (e.g., deuterated 2-HDA)

  • 1M Hydrochloric acid (HCl)

  • Extraction solvent (e.g., ethyl acetate or a mixture of isopropanol and chloroform)

  • Anhydrous sodium sulfate (B86663)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Preparation: To 500 µL of plasma/serum in a glass tube, add the internal standard.

  • Acidification: Add 50 µL of 1M HCl to acidify the sample to a pH of approximately 3. Vortex briefly.

  • Extraction: Add 2 mL of the extraction solvent. Vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at >3,000 x g for 10 minutes.

  • Collection of Organic Phase: Carefully transfer the upper organic layer to a clean glass tube.

  • Repeat Extraction: Repeat the extraction (steps 3-5) on the remaining aqueous phase with another 2 mL of extraction solvent to improve recovery. Pool the organic extracts.

  • Drying: Pass the pooled organic extract through a small column of anhydrous sodium sulfate to remove residual water.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen gas at 30-40°C.[9]

  • Reconstitution: Reconstitute the dried extract in a known volume (e.g., 100 µL) of the appropriate solvent for your analytical instrument.

Protocol 2: Solid-Phase Extraction (SPE) of 2-HDA from Plasma/Serum

Materials:

  • Plasma or serum sample

  • Internal standard solution

  • 0.1% Formic acid in water

  • Methanol

  • Reversed-phase SPE cartridge (e.g., C18)

  • SPE manifold

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment: Centrifuge the plasma/serum sample to pellet any particulate matter.

  • Spiking and Acidification: To 500 µL of the supernatant, add the internal standard. Add 500 µL of 0.1% formic acid in water.

  • SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing 3 mL of methanol, followed by 3 mL of water. Do not allow the cartridge to go dry.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing: Wash the cartridge with 3 mL of water to remove salts and other polar impurities.

  • Elution: Elute the 2-HDA with 2 mL of methanol into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen gas at 30-40°C.

  • Reconstitution: Reconstitute the dried extract in a known volume (e.g., 100 µL) of the mobile phase for LC-MS analysis.

Protocol 3: Derivatization of 2-HDA for GC-MS Analysis

Materials:

  • Dried sample extract

  • Pyridine (B92270) or acetonitrile (anhydrous)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Heating block or oven

Procedure:

  • Ensure the reconstituted sample extract is completely dry.

  • Add 50 µL of anhydrous pyridine or acetonitrile to the dried extract.

  • Add 50 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and heat at 60-70°C for 30-60 minutes.

  • Cool the vial to room temperature. The sample is now ready for injection into the GC-MS.

Visualizations

Experimental Workflow for 2-HDA Extraction and Analysis

G cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_post_extraction Post-Extraction cluster_analysis Analysis Biological Matrix Biological Matrix Add Internal Standard Add Internal Standard Biological Matrix->Add Internal Standard Acidification Acidification Add Internal Standard->Acidification LLE Liquid-Liquid Extraction Acidification->LLE Organic Solvent Vortex & Centrifuge SPE Solid-Phase Extraction Acidification->SPE Condition, Load, Wash & Elute Evaporation Evaporation LLE->Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS Reconstitution->LCMS Direct Injection Derivatization Derivatization Reconstitution->Derivatization GCMS GC-MS Derivatization->GCMS

Caption: General workflow for the extraction and analysis of 2-HDA.

Potential Signaling Pathway Involving a Related Hydroxy Fatty Acid

While specific signaling pathways for 2-HDA are not well-documented, research on a similar compound, 10-hydroxy-2-decenoic acid (10-HDA), has shown its involvement in the PI3K/AKT signaling pathway, which is crucial for glucose metabolism.

G HDA 10-HDA Receptor Cell Surface Receptor HDA->Receptor PI3K PI3K Receptor->PI3K activates AKT AKT PI3K->AKT activates GSK3b GSK3β AKT->GSK3b inhibits Metabolism Enhanced Glucose Metabolism AKT->Metabolism promotes GSK3b->Metabolism promotes

Caption: PI3K/AKT signaling pathway potentially influenced by 10-HDA.

References

Technical Support Center: Accurate Quantification of 2-Hydroxydecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the accurate quantification of 2-Hydroxydecanoic Acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research.

Troubleshooting Guides

This section addresses specific issues that may arise during the quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

GC-MS Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
No or Low Peak for this compound Incomplete derivatization (silylation).- Ensure anhydrous conditions as silylation reagents are moisture-sensitive.[1][2]- Optimize derivatization temperature and time (e.g., 60-80°C for 60 minutes).[3]- Use a fresh derivatization reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[3]
Sample degradation in the injector.- Lower the injector temperature.[4]
Active sites in the GC inlet or column.- Replace the inlet liner.[5]- Trim the first few centimeters of the column.[6]
Poor Peak Shape (Tailing) Active sites in the GC system interacting with the analyte.- Use a deactivated inlet liner.[5]- Ensure the column is properly conditioned.
Column contamination.- Bake out the column at a high temperature.[4]- Trim the column inlet.[6]
Column overload.- Reduce the injection volume or dilute the sample.[4]
Poor Peak Shape (Fronting) Column overload.- Decrease the sample concentration or injection volume.[4]
Inappropriate sample solvent.- Dissolve the derivatized sample in a solvent compatible with the GC column's stationary phase.
Baseline Instability or Drift Column bleed.- Condition the column according to the manufacturer's instructions.- Ensure the oven temperature does not exceed the column's maximum limit.[4]
Contaminated carrier gas.- Use high-purity carrier gas and ensure gas purifiers are functional.[4]
Ghost Peaks or Carryover Contaminated syringe or inlet liner.- Thoroughly clean the syringe between injections.- Replace the inlet liner.[4]
Carryover from a previous injection.- Run a solvent blank to confirm carryover.- Implement a bake-out step at the end of the temperature program.[4]
LC-MS/MS Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Low Signal Intensity / Ion Suppression Matrix effects from co-eluting endogenous compounds (e.g., phospholipids).[7][8]- Implement a more effective sample preparation technique like Solid-Phase Extraction (SPE) to remove interferences.[8]- Optimize chromatographic separation to resolve this compound from interfering compounds.[7]- Use a stable isotope-labeled internal standard to compensate for matrix effects.[8]
Poor Peak Shape (Tailing or Fronting) Secondary interactions with the stationary phase.- Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase to suppress ionization of the carboxylic acid group.[9]
Column overload.- Dilute the sample or inject a smaller volume.[10]
Incompatible sample solvent.- Reconstitute the final extract in a solvent that is weaker than or matches the initial mobile phase.[7]
Retention Time Shifts Inconsistent mobile phase preparation.- Ensure mobile phases are prepared accurately and consistently.[7]
Insufficient column equilibration.- Allow adequate time for the column to equilibrate between injections.[7]
Fluctuations in column temperature.- Use a column oven to maintain a stable temperature.[7]
Non-Linear Calibration Curve Detector saturation at high concentrations.- Narrow the calibration range or dilute high-concentration samples.[8]
Inconsistent ion suppression across the concentration range.- Optimize sample cleanup to minimize matrix effects.[8]- Use a stable isotope-labeled internal standard.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC-MS analysis of this compound?

A1: this compound is a polar molecule with low volatility due to its hydroxyl and carboxylic acid groups. These characteristics make it unsuitable for direct GC analysis, which requires volatile and thermally stable compounds.[4][9] Derivatization, typically through silylation, converts these polar groups into less polar and more volatile trimethylsilyl (B98337) (TMS) ethers and esters, improving peak shape and allowing for accurate quantification.[4]

Q2: What is the best sample preparation method for quantifying this compound in plasma?

A2: For complex biological matrices like plasma, a robust sample preparation method is crucial to minimize matrix effects.[8] While simple protein precipitation can be used, it is often insufficient for removing interfering substances.[8] Liquid-Liquid Extraction (LLE) offers a cleaner extract. Solid-Phase Extraction (SPE) is generally considered the most effective technique for removing matrix components like phospholipids, leading to improved accuracy and precision.[8]

Q3: How can I minimize matrix effects in my LC-MS/MS analysis?

A3: Matrix effects, which are the alteration of analyte ionization due to co-eluting compounds, are a common challenge in LC-MS/MS.[8] To minimize them, you can:

  • Improve Sample Cleanup: Use techniques like LLE or SPE to remove interfering substances.[8]

  • Optimize Chromatography: Adjust your LC method to separate this compound from matrix components.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during data analysis.[8]

Q4: What are the key differences between GC-MS and LC-MS/MS for this compound quantification?

A4: Both techniques are powerful for quantification, but they have key differences:

  • Derivatization: GC-MS requires a derivatization step, while LC-MS/MS can often analyze the compound directly.[3]

  • Sensitivity: LC-MS/MS is often more sensitive, with lower limits of detection.[3]

  • Selectivity: The use of Multiple Reaction Monitoring (MRM) in LC-MS/MS provides very high selectivity.[3]

  • Throughput: LC-MS/MS generally has a higher throughput due to simpler sample preparation and faster run times.[3]

Quantitative Data Summary

The following table summarizes typical performance characteristics for the quantification of hydroxy fatty acids using GC-MS and LC-MS/MS. Actual values may vary depending on the specific instrumentation and experimental conditions.

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Derivatization Mandatory (e.g., Silylation)[3]Often not required[3]
Typical Limit of Detection (LOD) Low ng/mLpg/mL to low ng/mL[3]
Typical Limit of Quantification (LOQ) Low ng/mLpg/mL to low ng/mL[3]
Linear Dynamic Range Approx. 2-3 orders of magnitudeApprox. 3-4 orders of magnitude[3]
Precision (RSD%) < 15%< 10%[3]
Accuracy/Recovery 85-115%83-113%[3]

Experimental Protocols

Protocol 1: Quantification of this compound by GC-MS

This protocol outlines the steps for sample preparation, derivatization, and analysis of this compound using GC-MS.

1. Sample Preparation (from Plasma)

  • To 100 µL of plasma, add a known amount of a suitable internal standard (e.g., deuterated this compound).

  • Acidify the sample with a small volume of 6 M HCl.

  • Perform a liquid-liquid extraction by adding 2 mL of ethyl acetate, vortexing for 2 minutes, and centrifuging at 3000 x g for 10 minutes.

  • Transfer the organic (upper) layer to a clean tube.

  • Repeat the extraction step and combine the organic layers.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

2. Derivatization (Silylation)

  • To the dried extract, add 50 µL of anhydrous pyridine (B92270) and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[3]

  • Tightly cap the vial and heat at 70°C for 60 minutes.[11]

  • After cooling to room temperature, the sample is ready for injection.

3. GC-MS Analysis

  • GC Column: DB-5MS or HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).[3]

  • Injector: 250°C, splitless mode.[3]

  • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes. Ramp at 10°C/min to 280°C and hold for 5 minutes.[11]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[11]

  • MS Detection: Electron Ionization (EI) at 70 eV.

  • MS Source Temperature: 230°C.[11]

  • MS Quadrupole Temperature: 150°C.[11]

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, targeting characteristic ions of the derivatized this compound.

Protocol 2: Quantification of this compound by LC-MS/MS

This protocol provides a method for the direct analysis of this compound without derivatization.

1. Sample Preparation (from Plasma)

  • To 100 µL of plasma, add a known amount of a suitable internal standard (e.g., deuterated this compound).

  • Perform protein precipitation by adding 300 µL of cold acetonitrile, vortexing for 1 minute, and centrifuging at 12,000 x g for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis

  • LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.[3]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[3]

  • Gradient Elution: Start at 10% B, linearly increase to 95% B over 8 minutes, hold for 2 minutes, and then re-equilibrate at initial conditions for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.[3]

  • MS/MS Detection:

    • Ionization: Electrospray Ionization (ESI) in negative ion mode.[3]

    • Analysis Mode: Multiple Reaction Monitoring (MRM).[3]

    • Precursor Ion: [M-H]⁻ for this compound (m/z 187.13).[3]

    • Product Ions: Select 2-3 characteristic fragment ions for quantification and confirmation.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Plasma Plasma Sample Spike Add Internal Standard Plasma->Spike Extract Liquid-Liquid Extraction Spike->Extract Dry Evaporate to Dryness Extract->Dry Deriv Silylation (BSTFA) Dry->Deriv Heat Heat at 70°C Deriv->Heat GCMS GC-MS Analysis Heat->GCMS Data Data Acquisition (SIM Mode) GCMS->Data Quant Quantification Data->Quant

Caption: GC-MS workflow for this compound quantification.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample Spike Add Internal Standard Plasma->Spike Precip Protein Precipitation Spike->Precip Dry Evaporate to Dryness Precip->Dry Recon Reconstitute Dry->Recon LCMS LC-MS/MS Analysis Recon->LCMS Data Data Acquisition (MRM Mode) LCMS->Data Quant Quantification Data->Quant

Caption: LC-MS/MS workflow for this compound quantification.

Derivatization_Reaction cluster_reactants Reactants cluster_products Products HDA This compound (R-OH, R-COOH) TMS_HDA TMS-derivatized This compound (R-O-TMS, R-COO-TMS) HDA->TMS_HDA + BSTFA, 70°C BSTFA BSTFA + 1% TMCS

Caption: Silylation reaction for GC-MS analysis.

References

dealing with matrix effects in LC-MS/MS analysis of 2-Hydroxydecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of 2-Hydroxydecanoic Acid.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for this compound due to co-eluting, undetected components from the sample matrix (e.g., plasma, urine, tissue homogenates). This phenomenon can lead to ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification, reduced sensitivity, and poor reproducibility. In biological matrices, common sources of matrix effects include phospholipids, salts, and endogenous metabolites.

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: The presence of matrix effects can be assessed both qualitatively and quantitatively.

  • Qualitative Assessment (Post-Column Infusion): A solution of this compound is continuously infused into the mass spectrometer while a blank, extracted sample matrix is injected onto the LC column. Dips or rises in the baseline signal at the retention time of this compound indicate the presence of ion suppression or enhancement, respectively.

  • Quantitative Assessment (Post-Extraction Spike): This is the most common method to quantify matrix effects. It involves comparing the peak area of this compound spiked into an extracted blank matrix to the peak area of a neat standard solution at the same concentration. The Matrix Factor (MF) is calculated as follows:

    • MF = (Peak Area in Post-Extracted Spike) / (Peak Area in Neat Solution)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF = 1 indicates no matrix effect.

Q3: What is a suitable internal standard for the LC-MS/MS analysis of this compound?

A3: The ideal internal standard (IS) is a stable isotope-labeled (SIL) version of the analyte. For this compound, DL-2-Hydroxydecanoic acid-d18 is a commercially available and suitable choice. A SIL-IS is chemically identical to the analyte and will co-elute, experiencing the same degree of matrix effects and variability in extraction recovery. This allows for accurate correction and improves the precision and accuracy of the quantification.

Q4: What are the most effective sample preparation techniques to minimize matrix effects for this compound analysis?

A4: The choice of sample preparation technique is critical for reducing matrix effects. The most common methods are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

  • Protein Precipitation (PPT): This is the simplest method but often the least effective at removing matrix components, especially phospholipids, which can lead to significant ion suppression.

  • Liquid-Liquid Extraction (LLE): LLE offers better cleanup than PPT by partitioning this compound into an immiscible organic solvent, leaving many matrix components behind in the aqueous phase.

  • Solid-Phase Extraction (SPE): SPE is generally the most effective technique for removing interfering matrix components. It provides cleaner extracts and can significantly reduce matrix effects, leading to improved sensitivity and reproducibility.

Troubleshooting Guide

Problem 1: Poor peak shape (tailing or fronting) for this compound.

Possible Cause Troubleshooting Steps
Column Overload Dilute the sample or inject a smaller volume.
Inappropriate Mobile Phase pH For acidic compounds like this compound, a mobile phase with a low pH (e.g., containing 0.1% formic acid) is recommended to ensure it is in its protonated form.
Column Contamination Wash the column with a strong solvent or replace it if necessary.
Secondary Interactions with Metal Surfaces For chelating compounds, interactions with stainless steel components in the HPLC system can cause peak tailing. Consider using a metal-free or PEEK-lined column and tubing.[1]

Problem 2: Low and inconsistent recovery of this compound.

Possible Cause Troubleshooting Steps
Inefficient Extraction Optimize the sample preparation method. For LLE, ensure the pH of the aqueous phase is adjusted to be at least 2 pH units below the pKa of this compound to promote its extraction into the organic phase. For SPE, ensure the correct sorbent and elution solvent are being used.
Analyte Degradation Prepare fresh samples and standards. Ensure proper storage conditions.
Use of an Inappropriate Internal Standard Use a stable isotope-labeled internal standard (SIL-IS) like DL-2-Hydroxydecanoic acid-d18 to accurately track and correct for recovery variability.

Problem 3: Significant ion suppression is observed.

Possible Cause Troubleshooting Steps
Co-elution with Phospholipids Improve the sample cleanup to specifically remove phospholipids. SPE is generally more effective than PPT or LLE for this.
High Concentration of Matrix Components Dilute the sample if the concentration of this compound is high enough to permit it.
Chromatographic Co-elution Modify the LC gradient to better separate this compound from the region of ion suppression. A post-column infusion experiment can identify this region.
Contaminated Ion Source Clean the mass spectrometer's ion source according to the manufacturer's recommendations.

Quantitative Data Summary

The following table summarizes representative recovery and matrix effect data for different sample preparation techniques for fatty acids and other analytes, providing an indication of the expected performance for this compound analysis.

Sample Preparation Method Analyte Class Recovery (%) Matrix Effect (%) Source
Protein Precipitation (PPT) Various DrugsGenerally lower and more variableHigh and variable
Liquid-Liquid Extraction (LLE) Various Drugs70 ± 1016 (variable)[2]
Solid-Phase Extraction (SPE) Various Drugs98 ± 86 (consistent)[2]
HybridSPE (PPT + SPE) Various DrugsHighMinimal

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike this compound and its SIL-IS into the final reconstitution solvent at low, medium, and high concentrations.

    • Set B (Post-Spiked Matrix): Process at least six different lots of blank biological matrix through the chosen extraction procedure. Spike this compound and its SIL-IS into the final extracted matrix at the same concentrations as Set A.

    • Set C (Pre-Spiked Matrix): Spike this compound and its SIL-IS into the blank biological matrix before the extraction procedure at the same concentrations.

  • Analyze all three sets of samples using the developed LC-MS/MS method.

  • Calculate the Matrix Factor (MF), Recovery, and Process Efficiency:

    • Matrix Factor (MF) = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)

    • Recovery (%) = (Mean Peak Area of Set C) / (Mean Peak Area of Set B) * 100

    • Process Efficiency (%) = (Mean Peak Area of Set C) / (Mean Peak Area of Set A) * 100

Protocol 2: Sample Preparation of this compound from Plasma using SPE

This protocol is a general template and should be optimized for your specific application.

  • Sample Pre-treatment: To 100 µL of plasma, add 10 µL of DL-2-Hydroxydecanoic acid-d18 internal standard solution. Add 200 µL of 2% formic acid in water and vortex.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute this compound and its IS with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

Protocol 3: Suggested LC-MS/MS Parameters for this compound

These are starting parameters and will require optimization.

  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to separate this compound from matrix components.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

  • MRM Transitions:

    • This compound: [M-H]⁻ → characteristic fragment ion

    • DL-2-Hydroxydecanoic acid-d18: [M-H]⁻ → corresponding fragment ion

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add SIL-IS (this compound-d18) plasma->add_is ppt Protein Precipitation (e.g., Acetonitrile) add_is->ppt Choose One lle Liquid-Liquid Extraction (e.g., Ethyl Acetate) add_is->lle Choose One spe Solid-Phase Extraction (C18 cartridge) add_is->spe Choose One evap Evaporate & Reconstitute ppt->evap lle->evap spe->evap lcms LC-MS/MS Analysis (Negative ESI) evap->lcms data Data Processing & Quantification lcms->data

Caption: A general experimental workflow for the LC-MS/MS analysis of this compound.

troubleshooting_matrix_effects start Inconsistent/Inaccurate Quantification check_is Using SIL-IS? start->check_is assess_me Quantify Matrix Effect (Post-Extraction Spike) check_is->assess_me Yes implement_is Implement SIL-IS (this compound-d18) check_is->implement_is No me_significant Matrix Effect > 15%? assess_me->me_significant optimize_sp Optimize Sample Prep (SPE > LLE > PPT) me_significant->optimize_sp Yes end_good Reliable Quantification me_significant->end_good No optimize_lc Optimize Chromatography (Change Gradient/Column) optimize_sp->optimize_lc If still significant dilute Dilute Sample optimize_sp->dilute If still significant optimize_sp->end_good optimize_lc->end_good dilute->end_good implement_is->assess_me end_bad Re-evaluate Method

Caption: A troubleshooting decision tree for addressing matrix effects in the analysis of this compound.

References

Technical Support Center: Optimization of 2-Hydroxydecanoic Acid (2-HDA) Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the optimization of 2-Hydroxydecanoic Acid (2-HDA) production through fermentation.

Frequently Asked Questions (FAQs)

Q1: What are the key fermentation parameters to optimize for maximizing 2-HDA production?

A1: The critical parameters for optimizing 2-HDA production are temperature, pH, dissolved oxygen (DO), nutrient composition, and agitation speed.[1][2] Each microorganism has an optimal range for these parameters to ensure maximal metabolic activity and product yield.[1] Continuous monitoring and control of these variables are essential for a successful fermentation process.[1][2]

Q2: Which microbial hosts are commonly used for producing hydroxy fatty acids like 2-HDA?

A2: Engineered strains of Escherichia coli and Pseudomonas putida are commonly used for the production of medium-chain-length hydroxy fatty acids.[3][4] These hosts are well-characterized and have genetic tools available for metabolic engineering to enhance product titers.

Q3: How can I minimize the formation of byproducts during fermentation?

A3: Byproduct formation can often be attributed to overflow metabolism, which can be triggered by high concentrations of the carbon source (e.g., glucose).[5] Implementing a fed-batch feeding strategy to maintain the carbon source at a controlled, lower level can significantly reduce the formation of unwanted metabolites.[3][5] Additionally, ensuring an adequate supply of dissolved oxygen is crucial, as oxygen limitation can trigger fermentative pathways leading to byproduct formation.[5]

Q4: What are the common analytical methods for quantifying 2-HDA in a fermentation broth?

A4: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the two primary methods for the accurate quantification of 2-HDA.[6][7] For GC-MS analysis, a derivatization step is typically required to increase the volatility of the 2-HDA molecule.[7] LC-MS/MS can also be used for high sensitivity and selectivity, sometimes without the need for derivatization.[6][7]

Troubleshooting Guide

Issue Potential Causes Recommended Solutions
Low 2-HDA Yield - Suboptimal fermentation parameters (pH, temperature, DO).[1][2] - Nutrient limitation (carbon, nitrogen, phosphate).[8][9] - Presence of inhibitors in the media.[10] - Insufficient precursor (decanoic acid) availability or uptake. - Low expression or activity of key biosynthetic enzymes.- Systematically optimize fermentation parameters using methods like Design of Experiments (DoE).[8][11] - Analyze media components and supplement if necessary. Ensure balanced nutrient ratios. - Test for and remove potential inhibitory compounds from the raw materials.[10] - Optimize the feeding strategy for decanoic acid. Consider using a co-solvent to improve solubility.[12] - Verify enzyme expression levels and consider codon optimization or using stronger promoters.
Slow or Stalled Fermentation - Poor inoculum quality or low inoculum size.[13][14] - Accumulation of toxic byproducts or the 2-HDA product itself.[15] - Contamination with competing microorganisms.[10] - Extreme pH or temperature fluctuations.[16][17]- Ensure a healthy and appropriately sized inoculum.[13] - Consider in-situ product removal strategies. - Implement strict aseptic techniques and monitor for contamination.[10] - Calibrate and verify the functionality of pH and temperature probes and control systems.[5]
Excessive Foaming - High agitation speed. - Cell lysis releasing intracellular contents. - Surfactant properties of the substrate (decanoic acid) or product.[3] - High protein content in the medium.- Reduce agitation speed while ensuring adequate mixing and oxygen transfer. - Monitor cell viability to prevent excessive lysis. - Add an appropriate antifoaming agent. - Optimize the composition of the fermentation medium.
High Variability Between Batches - Inconsistent media preparation.[5] - Variations in inoculum preparation and age. - Poorly calibrated sensors leading to inconsistent process control.[5] - Inconsistent quality of raw materials.[10]- Standardize media preparation protocols and ensure accurate measurements. - Implement a standardized protocol for inoculum development. - Regularly calibrate all sensors (pH, DO, temperature). - Source high-quality raw materials and perform quality control checks.

Experimental Protocols

Protocol 1: General Fed-Batch Fermentation for 2-HDA Production
  • Bioreactor Preparation : Prepare the fermentation medium in the bioreactor and sterilize. A typical medium contains a carbon source (e.g., glucose), a nitrogen source (e.g., yeast extract, peptone), salts, and trace elements.[13] Calibrate the pH and dissolved oxygen (DO) probes.

  • Inoculation : Inoculate the bioreactor with a seed culture grown to the mid-exponential phase. A typical starting optical density at 600 nm (OD600) is around 0.1.[5]

  • Batch Phase : Maintain the temperature and pH at the optimal setpoints for the specific microbial host (e.g., 37°C and pH 7.0).[5] Control the DO level at a setpoint (e.g., 30%) by adjusting the agitation speed and airflow rate.[5]

  • Fed-Batch Phase : Once the initial carbon source is depleted (often indicated by a sharp increase in DO), initiate the fed-batch phase.[5] Continuously or intermittently feed a concentrated solution of the carbon source and the precursor (decanoic acid) to maintain a controlled growth rate and induce product formation.

  • Induction : If using an inducible expression system, add the inducer (e.g., IPTG) at the appropriate time, often at the beginning of the fed-batch phase or after a certain cell density is reached.

  • Sampling and Analysis : Periodically take samples to monitor cell growth (OD600), substrate consumption, and 2-HDA production using HPLC or GC-MS.

Protocol 2: Quantification of 2-HDA by HPLC
  • Sample Preparation : Centrifuge a sample of the fermentation broth to separate the cells. Filter the supernatant through a 0.22 µm syringe filter.[5]

  • HPLC Analysis :

    • Column : Use a C18 reverse-phase column.[5]

    • Mobile Phase : A common mobile phase is a gradient of an aqueous solution with a small amount of acid (e.g., 10 mM potassium dihydrogen phosphate (B84403) at pH 3.8) and an organic solvent like acetonitrile (B52724) or methanol.[18]

    • Flow Rate : A typical flow rate is 1 mL/min.[18]

    • Detection : Use a UV detector set at an appropriate wavelength (e.g., 210 nm for fatty acids).

  • Quantification : Create a standard curve using known concentrations of pure 2-HDA to quantify the concentration in the samples.[5]

Visualizations

Fermentation_Workflow General Fermentation Workflow for 2-HDA Production cluster_prep Preparation cluster_ferm Fermentation cluster_downstream Downstream Media_Prep Media Preparation Bioreactor_Sterilization Bioreactor Sterilization Media_Prep->Bioreactor_Sterilization Batch_Phase Batch Phase (Growth) Bioreactor_Sterilization->Batch_Phase Inoculum_Prep Inoculum Preparation Inoculum_Prep->Batch_Phase Fed_Batch Fed-Batch Phase (Induction & Production) Batch_Phase->Fed_Batch Harvest Cell Harvest Fed_Batch->Harvest Monitoring Process Monitoring (pH, DO, Temp) Monitoring->Batch_Phase Monitoring->Fed_Batch Extraction 2-HDA Extraction Harvest->Extraction Purification Purification Extraction->Purification Analysis Quantification (HPLC/GC-MS) Purification->Analysis

Caption: General experimental workflow for 2-HDA production.

Troubleshooting_Logic Troubleshooting Logic for Low 2-HDA Yield cluster_params Parameter Issues cluster_media Media Issues cluster_culture Culture Issues Start Low 2-HDA Yield Detected Check_Params Review Fermentation Parameters (pH, Temp, DO) Start->Check_Params Check_Media Analyze Media Components (Nutrients, Inhibitors) Start->Check_Media Check_Culture Assess Culture Health (Viability, Contamination) Start->Check_Culture Optimize_Params Optimize Parameters (DoE) Check_Params->Optimize_Params Calibrate_Sensors Calibrate Sensors Check_Params->Calibrate_Sensors Supplement_Nutrients Supplement Limiting Nutrients Check_Media->Supplement_Nutrients Change_Raw_Materials Change Raw Material Source Check_Media->Change_Raw_Materials Improve_Inoculum Standardize Inoculum Prep Check_Culture->Improve_Inoculum Check_Aseptic_Technique Reinforce Aseptic Technique Check_Culture->Check_Aseptic_Technique End Successful Optimization Optimize_Params->End Yield Improved Calibrate_Sensors->End Yield Improved Supplement_Nutrients->End Yield Improved Change_Raw_Materials->End Yield Improved Improve_Inoculum->End Yield Improved Check_Aseptic_Technique->End Yield Improved

Caption: Logical flow for troubleshooting low 2-HDA yield.

Metabolic_Pathway Hypothetical Biosynthetic Pathway for 2-HDA Glucose Glucose Central_Metabolism Central Carbon Metabolism Glucose->Central_Metabolism Decanoic_Acid Decanoic Acid (Precursor) Fatty_Acid_Metabolism Fatty Acid Metabolism Decanoic_Acid->Fatty_Acid_Metabolism Central_Metabolism->Fatty_Acid_Metabolism Enzyme1 Hydroxylase (e.g., Cytochrome P450) Fatty_Acid_Metabolism->Enzyme1 Product This compound (2-HDA) Enzyme1->Product

Caption: A simplified, hypothetical metabolic pathway for 2-HDA.

References

troubleshooting low yields in the chemical synthesis of alpha-hydroxy fatty acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemical synthesis of alpha-hydroxy fatty acids (α-HFAs). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce α-hydroxy fatty acids?

A1: The primary methods for synthesizing α-hydroxy fatty acids include:

  • The Hell-Volhard-Zelinsky (HVZ) reaction followed by nucleophilic substitution: This classic method involves the α-bromination of a carboxylic acid using reagents like Br₂ and a phosphorus catalyst (e.g., PBr₃), followed by hydrolysis of the resulting α-bromo fatty acid to the α-hydroxy fatty acid.[1][2][3][4]

  • Direct Oxidation/Hydroxylation: This approach involves the direct oxidation of the α-carbon of a carboxylic acid or its derivative (like an ester or amide).[5][6] Various oxidizing agents can be employed.

  • Enzymatic Synthesis: Biocatalytic methods, often using hydratases or hydroxylases, can produce α-HFAs with high regio- and stereoselectivity.[7][8]

  • Reductive Carboxylation: This method involves the reaction of aldehydes with carbon dioxide in the presence of a catalyst to yield α-hydroxy carboxylic acids.[9]

Q2: I am getting a very low yield in my α-HFA synthesis. What are the general areas I should investigate?

A2: Low yields in α-HFA synthesis can typically be attributed to one or more of the following factors:

  • Incomplete Reaction: The initial reaction (e.g., α-bromination or oxidation) may not have gone to completion.

  • Side Product Formation: Competing reactions can consume starting materials or intermediates, reducing the yield of the desired product. Common side reactions include decarboxylation and the formation of unsaturated fatty acids.[1][10]

  • Suboptimal Reaction Conditions: Parameters such as temperature, reaction time, solvent, and catalyst concentration are critical and may need optimization.[1][7]

  • Purification Losses: The desired α-HFA may be difficult to separate from byproducts or unreacted starting materials, leading to losses during workup and purification.

Q3: Can I use the Hell-Volhard-Zelinsky reaction for α-iodination or α-fluorination?

A3: The Hell-Volhard-Zelinsky reaction is generally not suitable for α-iodination or α-fluorination of carboxylic acids.[1] It is primarily used for α-bromination and α-chlorination.

Troubleshooting Guides

Issue 1: Low Yield in the Hell-Volhard-Zelinsky (HVZ) Reaction Step (α-Bromination)

Q: My α-bromination of a long-chain fatty acid using PBr₃ and Br₂ is resulting in a low yield of the α-bromo intermediate. What could be the cause?

A: Low yields in the HVZ α-bromination step are often due to the following:

  • Harsh Reaction Conditions: The HVZ reaction requires stringent conditions, including high temperatures (often exceeding 100°C or 373 K) and extended reaction times, which can lead to degradation or side reactions.[1][11]

  • Formation of β-Unsaturated Carboxylic Acids: At very high temperatures, elimination of hydrogen halide from the α-bromo product can occur, leading to the formation of an α,β-unsaturated carboxylic acid.[1]

  • Insufficient Catalyst: While catalytic amounts of phosphorus tribromide are required, sometimes a molar equivalent is used to overcome slow reaction kinetics.[2] Ensure the appropriate amount is being used for your specific substrate.

  • Moisture Contamination: The intermediates in the HVZ reaction, such as the acyl bromide, are sensitive to water. Ensure all glassware is dry and reagents are anhydrous.

Troubleshooting Workflow for HVZ α-Bromination

HVZ_Troubleshooting Start Low Yield in α-Bromination Check_Temp Review Reaction Temperature Start->Check_Temp Check_Catalyst Verify PBr₃ Concentration Start->Check_Catalyst Check_Time Assess Reaction Time Start->Check_Time High_Temp Temperature too high? (>120°C) Check_Temp->High_Temp Low_Catalyst Catalyst amount too low? Check_Catalyst->Low_Catalyst Short_Time Reaction time too short? Check_Time->Short_Time Check_Purity Analyze Crude Product (e.g., by NMR, GC-MS) Side_Products Side products detected? (e.g., unsaturated acids) Check_Purity->Side_Products High_Temp->Check_Catalyst No Action_Temp Action: Lower temperature (try 100-110°C) High_Temp->Action_Temp Yes Low_Catalyst->Check_Time No Action_Catalyst Action: Increase PBr₃ (try stoichiometric amount) Low_Catalyst->Action_Catalyst Yes Short_Time->Check_Purity No Action_Time Action: Increase reaction time Short_Time->Action_Time Yes Action_Purify Action: Optimize purification to remove side products Side_Products->Action_Purify Yes Success Improved Yield Side_Products->Success No Action_Temp->Success Action_Catalyst->Success Action_Time->Success Action_Purify->Success

Caption: Troubleshooting logic for low yields in HVZ α-bromination.

Issue 2: Low Yield in the Hydrolysis of α-Bromo Fatty Acids

Q: The conversion of my α-bromo fatty acid to the α-hydroxy fatty acid is inefficient. How can I improve the yield of this hydrolysis step?

A: Inefficient hydrolysis can be a significant contributor to overall low yield. Consider the following:

  • Reaction Conditions: The hydrolysis is typically performed with an aqueous base (like NaOH or KOH) followed by acidification.[4][12] The reaction may require heating under reflux for an extended period (e.g., 24 hours) to go to completion.[13]

  • Base Stoichiometry: Ensure a sufficient excess of base is used to drive the reaction forward. A common protocol uses 4 equivalents of KOH.[13]

  • Purity of the α-Bromo Intermediate: Impurities from the HVZ reaction can interfere with the hydrolysis step. While purification of the intermediate is not always necessary, significant amounts of side products could be problematic.[14]

  • Workup Procedure: The α-hydroxy fatty acid product is typically precipitated by acidifying the reaction mixture to a low pH (e.g., pH 1).[13] Incomplete precipitation will result in a lower isolated yield.

ParameterRecommended ConditionPotential Issue if Deviated
Base KOH or NaOHIncomplete reaction
Base Stoichiometry ~4 equivalentsSlow or incomplete reaction
Solvent WaterPoor solubility of long-chain fatty acids
Temperature RefluxVery slow reaction at lower temperatures
Time ~24 hoursIncomplete conversion
Final pH (Workup) 1Product remains dissolved in solution
Issue 3: Undesired Side Products in Direct Oxidation Methods

Q: I'm attempting a direct α-hydroxylation of my fatty acid, but I'm observing significant decarboxylation. How can this be prevented?

A: Oxidative decarboxylation is a common side reaction, especially under harsh conditions (e.g., high temperature and presence of a base).[10]

  • Protecting the Carboxyl Group: Converting the carboxylic acid to an ester or amide can increase the stability of the compound and prevent decarboxylation during the oxidation step.[10]

  • Milder Reaction Conditions: High temperatures (e.g., 150°C) and strong bases can promote decarboxylation.[10] Explore milder oxidizing agents and lower reaction temperatures.

  • Choice of Oxidant: Some oxidants are more prone to causing side reactions. For example, using m-chloroperbenzoic acid (m-CPBA) has been reported for direct, metal-free α-hydroxylation under mild conditions.[5]

Experimental Protocols

Protocol 1: Synthesis of α-Hydroxy Fatty Acids via α-Chlorination and Hydrolysis

This protocol is adapted from a method using trichloroisocyanuric acid (TCCA) as a green halogenating agent.[13][14]

Step 1: α-Chlorination (Solvent-Free)

  • Place the starting fatty acid (e.g., stearic acid, 35 mmol) in a round-bottom flask.

  • Heat the fatty acid until it melts.

  • Add TCCA in slight excess to the melted fatty acid.

  • Stir the mixture under heat until the reaction is complete (monitor by TLC or GC). The crude α-chloro fatty acid is used directly in the next step without purification.

Step 2: Hydrolysis

  • In a separate flask, prepare a solution of KOH (140 mmol, 4 equivalents) in water (200 mL) and heat to 80°C with stirring for 30 minutes.[13]

  • Add the crude α-chloro fatty acid from Step 1 to the hot KOH solution.

  • Heat the mixture to reflux and maintain for 24 hours.[13]

  • Cool the reaction mixture to room temperature.

  • Acidify the mixture to pH 1 using 1 M HCl. A white solid should precipitate.

  • Filter the mixture to recover the crude solid product.

  • Purify the crude α-hydroxy fatty acid by trituration with a suitable solvent like acetonitrile (B52724) to achieve high purity.[13]

Fatty AcidIntermediateFinal ProductOverall YieldPurity (after trituration)
Myristic Acidα-chloro myristic acidα-hydroxy myristic acid~68%>99%
Palmitic Acidα-chloro palmitic acidα-hydroxy palmitic acid~64%>99%
Stearic Acidα-chloro stearic acidα-hydroxy stearic acid~66%>99%
Data adapted from synthesis using TCCA followed by hydrolysis.[13]
Protocol 2: Synthesis of α-Hydroxy Fatty Acids via Hell-Volhard-Zelinsky Reaction

This is a general procedure for the classic HVZ reaction followed by hydrolysis.

Overall Synthetic Pathway

HVZ_Pathway FattyAcid R-CH₂-COOH (Fatty Acid) AcylBromide R-CH₂-COBr (Acyl Bromide) FattyAcid->AcylBromide PBr₃ Enol R-CH=C(OH)Br (Enol Intermediate) AcylBromide->Enol Tautomerization AlphaBromoAcylBromide R-CH(Br)-COBr (α-Bromo Acyl Bromide) Enol->AlphaBromoAcylBromide Br₂ AlphaBromoAcid R-CH(Br)-COOH (α-Bromo Fatty Acid) AlphaBromoAcylBromide->AlphaBromoAcid H₂O (workup) AlphaHydroxyAcid R-CH(OH)-COOH (α-Hydroxy Fatty Acid) AlphaBromoAcid->AlphaHydroxyAcid 1. aq. Base 2. H₃O⁺

Caption: Key steps in the Hell-Volhard-Zelinsky synthesis of α-HFAs.

Step 1: α-Bromination

  • To a flame-dried, three-neck flask equipped with a condenser and a dropping funnel, add the fatty acid.

  • Add a catalytic amount of phosphorus tribromide (PBr₃).

  • Heat the mixture gently.

  • Add bromine (Br₂) dropwise from the dropping funnel. The reaction is exothermic and will evolve HBr gas (use a trap).

  • After the addition is complete, heat the reaction mixture (e.g., at 100-110°C) for several hours until the reaction is complete (monitor by TLC or IR spectroscopy).

  • Cool the reaction mixture.

Step 2: Hydrolysis

  • Carefully quench the reaction mixture by slowly adding water. This will hydrolyze the intermediate α-bromo acyl bromide to the α-bromo carboxylic acid.[3]

  • Isolate the crude α-bromo carboxylic acid.

  • Dissolve the crude product in an aqueous solution of a strong base (e.g., NaOH or KOH) and reflux for several hours.

  • After cooling, acidify the solution with a strong acid (e.g., HCl) to precipitate the α-hydroxy fatty acid.

  • Collect the product by filtration and purify by recrystallization.

References

Technical Support Center: Enhancing Chromatographic Resolution of 2-Hydroxydecanoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to overcome challenges in separating 2-Hydroxydecanoic Acid (2-HDA) isomers.

Frequently Asked Questions (FAQs)

Q1: What makes the chromatographic separation of this compound isomers challenging? A1: this compound possesses a chiral center at the second carbon, resulting in two enantiomers (R- and S-isomers). Enantiomers have identical physical and chemical properties in an achiral environment, meaning they will not be separated on standard, achiral chromatography columns. Achieving separation requires the introduction of a chiral environment to create diastereomeric interactions.

Q2: What are the primary analytical techniques for resolving 2-HDA enantiomers? A2: The most common and direct approach is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP).[1][2] An alternative technique is Gas Chromatography (GC), which necessitates a derivatization step to increase the analyte's volatility and thermal stability.[1] Derivatization can also be used to create diastereomers, which can then be separated on a standard achiral column (indirect method).[3][4]

Q3: What is a Chiral Stationary Phase (CSP) and how does it work? A3: A Chiral Stationary Phase is a column packing material that is itself chiral. It allows for the separation of enantiomers by forming transient, diastereomeric complexes with the analytes.[5][2] These complexes have different energies of formation and stability, leading to different retention times for each enantiomer.[4] Polysaccharide-based CSPs, such as those with cellulose (B213188) or amylose (B160209) derivatives, are widely effective for resolving the enantiomers of hydroxy acids.[1][2]

Q4: When is derivatization a necessary or beneficial strategy for 2-HDA analysis? A4: Derivatization is essential for GC analysis to make the 2-HDA volatile.[6] For HPLC, while not always mandatory, it can be highly effective for improving peak shape, enhancing detection sensitivity (especially for fluorescence or mass spectrometry), or for creating diastereomers that can be resolved on a less expensive achiral column.[2][6][7]

Troubleshooting Guide

Issue: Poor or No Resolution Between Enantiomers
ProblemPossible CauseRecommended Solution
No Separation Inappropriate Column: Using a standard achiral column (e.g., C18, C8).Use a Chiral Stationary Phase (CSP): Select a CSP known for separating hydroxy acids. Polysaccharide-based columns (e.g., Chiralpak® AD, Chiralcel® OD) are an excellent starting point.[1][2]
Poor Resolution Suboptimal Mobile Phase: The type or ratio of organic solvent is not ideal for creating differential interactions with the CSP.Optimize Mobile Phase: Systematically adjust the ratio of the organic modifier (e.g., isopropanol, ethanol) in the mobile phase. Sometimes, switching the organic solvent entirely can dramatically alter selectivity.[8][9]
Inconsistent Resolution Column Temperature Fluctuations: Temperature affects the kinetics of the analyte-CSP interaction.Control Column Temperature: Use a column oven to maintain a stable and optimized temperature. Higher temperatures can sometimes improve peak shape but may reduce retention and resolution.[8][10]
Issue: Poor Peak Shape (Tailing, Fronting, Broadening)
ProblemPossible CauseRecommended Solution
Peak Tailing Secondary Silanol (B1196071) Interactions: The carboxylic acid group of 2-HDA interacts with active silanol sites on silica-based columns.[11][12]Adjust Mobile Phase pH: Add a buffer (e.g., formic acid, acetic acid) to the mobile phase to maintain a pH 1-2 units below the pKa of 2-HDA (~4.3), ensuring it remains in its protonated form.[1][2] Use End-Capped Columns: Employ a modern, high-purity, end-capped column to minimize available silanol groups.[2][11]
Column Overload: Injecting too much sample mass onto the column.[11]Dilute the Sample: Reduce the concentration of the sample and re-inject. If peak shape improves, overload was the issue.[2][11]
Sample Solvent Mismatch: The sample is dissolved in a solvent significantly stronger than the mobile phase.Use Initial Mobile Phase as Solvent: Whenever possible, dissolve the sample in the same solvent composition as the starting mobile phase.[1][2]
Broad Peaks Low Column Efficiency: The column is not providing enough theoretical plates for a sharp peak.Increase Column Efficiency: Use a column with a smaller particle size (e.g., 3.5 µm -> 1.8 µm) or increase the column length. Note that this will increase backpressure.[2][8][10]
Extra-Column Volume: Excessive volume in tubing, fittings, or the detector flow cell.Minimize System Dead Volume: Use tubing with the smallest appropriate internal diameter and cut it to the minimum necessary length.[2]

Experimental Protocols

Protocol 1: Direct Chiral HPLC Method

This protocol provides a starting point for the direct separation of 2-HDA enantiomers.

  • System: Standard HPLC with UV or Mass Spectrometric detector.

  • Column: Polysaccharide-based Chiral Stationary Phase (e.g., Chiralpak® IA-U, 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of Hexane and a polar organic modifier like Isopropanol or Ethanol, often with a small percentage of an acidic additive.

    • Starting Condition: 90:10 (v/v) Hexane:Isopropanol with 0.1% Trifluoroacetic Acid (TFA).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm (for the carboxylic acid chromophore) or MS.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the 2-HDA sample in the mobile phase.

  • Optimization: If resolution is insufficient, systematically vary the percentage of Isopropanol (e.g., from 5% to 20%) and the column temperature (e.g., from 15 °C to 40 °C).

Protocol 2: GC-MS Analysis via Silylation Derivatization

This protocol is for the analysis of 2-HDA using Gas Chromatography after derivatization. Note this method will not separate enantiomers unless a chiral GC column is used.

  • Sample Preparation (Derivatization):

    • Evaporate a known amount of the sample to complete dryness under a stream of nitrogen.

    • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of a solvent like pyridine (B92270) or acetonitrile.[6]

    • Cap the vial tightly and heat at 70°C for 60 minutes.[2][6]

    • Cool the sample to room temperature before injection.

  • System: Gas Chromatograph with a Mass Spectrometer (GC-MS).

  • GC Column: A standard non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Injection: 1 µL, split or splitless depending on concentration.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Parameters:

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Scan Range: m/z 50-500.

Visualizations

G start Start: 2-HDA Sample purity_check 1. Achiral Purity Analysis (Standard C18 Column) start->purity_check is_pure Is Sample Purity >95%? purity_check->is_pure stop Stop: Purify Sample is_pure->stop No chiral_hplc 2. Direct Chiral HPLC Method is_pure->chiral_hplc Yes select_csp Select Polysaccharide-based CSP (e.g., Chiralpak AD, Chiralcel OD) chiral_hplc->select_csp optimize_mp 3. Optimize Mobile Phase (Solvent Ratio, Additives) select_csp->optimize_mp resolution_ok Resolution Achieved? optimize_mp->resolution_ok consider_deriv 4. Consider Indirect Method (Derivatization) resolution_ok->consider_deriv No final_method Final Validated Method resolution_ok->final_method Yes consider_deriv->optimize_mp G start Problem: Poor Peak Shape peak_type What is the issue? start->peak_type tailing Peak Tailing peak_type->tailing Tailing broadening Broad Peaks peak_type->broadening Broadening check_ph Is Mobile Phase pH < pKa (~4.3)? tailing->check_ph add_buffer Action: Add buffer (e.g., 0.1% Formic Acid) to control pH. check_ph->add_buffer No check_load Is sample concentration high? check_ph->check_load Yes add_buffer->check_load dilute_sample Action: Dilute sample and re-inject. check_load->dilute_sample Yes check_solvent Is sample solvent stronger than mobile phase? check_load->check_solvent No dilute_sample->check_solvent dissolve_in_mp Action: Dissolve sample in initial mobile phase. check_solvent->dissolve_in_mp Yes check_efficiency Is column efficiency low? broadening->check_efficiency smaller_particles Action: Use column with smaller particles or longer length. check_efficiency->smaller_particles Yes check_dead_vol Is system dead volume high? check_efficiency->check_dead_vol No smaller_particles->check_dead_vol minimize_tubing Action: Check and shorten tubing. check_dead_vol->minimize_tubing Yes G cluster_reactants Reactants cluster_products Products HDA This compound (R-OH, R-COOH) silylated_HDA Silylated 2-HDA (Volatile Derivative for GC) HDA->silylated_HDA Pyridine, 70°C BSTFA BSTFA + 1% TMCS (Silylating Agent)

References

Technical Support Center: Process Improvements for Green Synthesis of 2-Hydroxydecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the green synthesis of 2-Hydroxydecanoic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for the biocatalytic production of this compound.

Troubleshooting Guides

This section addresses specific issues that may arise during the whole-cell biocatalytic synthesis of this compound, a promising green alternative to traditional chemical methods.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Inactive Biocatalyst: The enzyme (e.g., a P450 monooxygenase) may have low expression levels or be inactive. 2. Cofactor Limitation: Insufficient regeneration of cofactors (e.g., NADPH) required by the hydroxylase. 3. Substrate Toxicity/Insolubility: High concentrations of decanoic acid can be toxic to the microbial cells or may not be bioavailable due to low solubility.[1] 4. Poor Substrate Uptake: Decanoic acid may not be efficiently transported into the microbial cells.1. Optimize Protein Expression: Adjust induction conditions (e.g., inducer concentration, temperature, and duration).[1] Verify protein expression via SDS-PAGE. 2. Enhance Cofactor Regeneration: Add a co-substrate like glucose to the biotransformation medium to boost intracellular NADPH levels.[2] 3. Fed-Batch Substrate Addition: Implement a fed-batch strategy to maintain a low, non-toxic concentration of decanoic acid.[1] Using the methyl ester of decanoic acid can also mitigate toxicity and solubility issues.[1][2] 4. Co-express Transporter Proteins: Engineer the host strain to co-express outer membrane transporter proteins (e.g., FadL) to improve fatty acid uptake.[3]
Low Regioselectivity (Formation of other hydroxy-isomers) 1. Suboptimal Enzyme Choice: The selected P450 monooxygenase may not have high intrinsic selectivity for the α-position (C-2) of decanoic acid. 2. Reaction Conditions: Temperature and pH may influence the conformational state of the enzyme, affecting its selectivity.1. Enzyme Engineering: Employ site-directed mutagenesis of the enzyme's active site to enhance selectivity for the desired position.[4] Variants of CYP152A1 have shown promise for α-hydroxylation.[4] 2. Optimize Reaction Conditions: Systematically vary the temperature and pH of the biotransformation to find the optimal conditions for α-hydroxylation.
Formation of Byproducts (e.g., dicarboxylic acids, shorter-chain fatty acids) 1. Over-oxidation of the Product: The this compound may be further oxidized by the biocatalyst or other endogenous enzymes.[5] 2. Endogenous Metabolic Pathways: The host organism's native metabolic pathways, such as β-oxidation, can degrade the substrate or product.[6]1. Control Reaction Time: Monitor the reaction progress closely and terminate it once the maximum concentration of this compound is reached. 2. Metabolic Engineering of Host Strain: Knock out key genes in the β-oxidation pathway (e.g., fadD, fadE) to prevent the degradation of decanoic acid and its hydroxylated product.[3]
Difficult Product Purification 1. Emulsion Formation: The presence of biomass and lipids can lead to the formation of stable emulsions during solvent extraction. 2. Similar Polarities: Residual decanoic acid and other lipid-soluble byproducts can be difficult to separate from this compound by chromatography.1. Centrifugation and Filtration: After the biotransformation, thoroughly separate the cells from the broth by high-speed centrifugation, followed by filtration of the supernatant. 2. pH Adjustment and Chromatography: Acidify the supernatant to protonate the carboxylic acids. Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate). For high purity, employ silica (B1680970) gel column chromatography with a gradient of increasing polarity.[1]

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of biocatalytic synthesis of this compound over chemical methods?

A4: Biocatalytic synthesis is a "greener" approach that avoids harsh oxidizing agents and toxic solvents. It offers high regioselectivity, which reduces the formation of unwanted isomers and simplifies purification.[1]

Q2: Which enzymes are suitable for the α-hydroxylation of decanoic acid?

A2: Cytochrome P450 monooxygenases from the CYP152 family, such as CYP152A1 (P450Bsβ), are known to hydroxylate fatty acids at the α- and β-positions, with a preference for the α-position.[4] Enzyme engineering can be used to further improve the selectivity for the α-position.[4]

Q3: How can I improve the efficiency of the whole-cell biotransformation?

A3: Several strategies can be employed:

  • Metabolic Engineering: Block competing metabolic pathways, such as β-oxidation, in the host organism.[6]

  • Cofactor Regeneration: Ensure a sufficient supply of reducing equivalents (NADPH) by adding a co-substrate like glucose.[2]

  • Substrate Feeding: Use a fed-batch approach or a two-phase system to overcome substrate toxicity and solubility limitations.[1][2]

  • Cell Permeabilization: In some cases, treating cells with permeabilizing agents can enhance substrate uptake and product release.[7][8]

Q4: What analytical techniques are recommended for monitoring the reaction and characterizing the product?

A4: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for both monitoring the reaction and confirming the product's identity. For GC-MS analysis, the carboxylic acid group is typically derivatized to its methyl ester. High-Performance Liquid Chromatography (HPLC) can also be used.[1]

Q5: Can I use a substrate other than decanoic acid to simplify the process?

A5: Yes, using the methyl ester of decanoic acid can be an effective strategy.[1][2] This can help overcome the low solubility of decanoic acid and reduce its toxicity to the microbial cells. The host's native esterases can hydrolyze the ester in situ to provide the decanoic acid substrate for hydroxylation.[1]

Quantitative Data Summary

The following tables summarize quantitative data from various biocatalytic hydroxylation processes of fatty acids, providing a benchmark for process optimization.

Table 1: Whole-Cell Biotransformation of Decanoic Acid and its Derivatives

Biocatalyst SystemSubstrateProductTiter (g/L)Conversion Rate (%)Reference
Engineered E. coli expressing CYP153ADodecanoic acid methyl esterω-Hydroxydodecanoic acid4.0-[2]
Engineered E. coli expressing CYP153ADodecanoic acidω-Hydroxydodecanoic acid1.2-[2]
Engineered E. coli with modified β-oxidationDecanoic acidtrans-2-Decenoic acid~0.31262.4[8]
Engineered E. coli (permeabilized)Decanoic acidtrans-2-Decenoic acid~0.74293.1[8]
Two-step catalysis with engineered E. coliDecanoic acid10-Hydroxy-2-decenoic acid0.48765.6[7][8]

Table 2: Optimization of Fermentation/Biotransformation Conditions

ParameterOrganism/SystemOptimized ValueImpactReference
TemperatureEngineered E. coli30°C (induction/bioconversion)Improved protein expression and enzyme stability[9]
Inducer (IPTG) Conc.Engineered E. coli0.1 - 1.0 mMOptimal induction of hydroxylase expression
Co-substrateWhole-cell biotransformation1-2% (w/v) glucoseEnhanced cofactor (NADPH) regeneration
Substrate Feed RateEngineered E. coli0.15 g/L/h (fed-batch)Mitigated substrate toxicity and improved yield[9]

Experimental Protocols

Protocol 1: Whole-Cell Biocatalytic Production of this compound

This protocol describes the use of a recombinant E. coli strain expressing a P450 monooxygenase for the α-hydroxylation of decanoic acid.

1. Strain and Plasmid Construction:

  • Obtain or synthesize a gene encoding a cytochrome P450 monooxygenase with known α-hydroxylation activity on medium-chain fatty acids (e.g., a variant of CYP152A1).

  • Clone the gene into a suitable expression vector (e.g., pET series) under an inducible promoter.

  • If the P450 is not self-sufficient, co-express the necessary redox partners.

  • For improved yield, use an E. coli host strain with a knockout of the fadD gene to block the β-oxidation pathway.

  • Transform the expression plasmid(s) into the selected E. coli host.

2. Cultivation and Induction:

  • Inoculate a single colony of the recombinant E. coli into 5 mL of Luria-Bertani (LB) medium with the appropriate antibiotic(s).

  • Incubate overnight at 37°C with shaking (220 rpm).

  • Use the overnight culture to inoculate 500 mL of Terrific Broth (TB) medium (with antibiotics) in a 2 L baffled flask to an initial OD₆₀₀ of 0.1.

  • Incubate at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.2 mM.

  • Reduce the incubation temperature to 25-30°C and continue shaking for 12-16 hours.

3. Whole-Cell Biotransformation:

  • Harvest the cells by centrifugation (5,000 x g, 10 min, 4°C).

  • Wash the cell pellet twice with a suitable buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.4).

  • Resuspend the cells in the same buffer to a final OD₆₀₀ of 20-50.

  • Add glucose to a final concentration of 1% (w/v) for cofactor regeneration.

  • Add decanoic acid (dissolved in a minimal amount of DMSO or as its methyl ester) to a final concentration of 1-5 g/L. A fed-batch approach is recommended to avoid toxicity.

  • Incubate the reaction mixture at 30°C with vigorous shaking (200 rpm) for 24-48 hours.

4. Extraction and Analysis:

  • Periodically take samples to monitor the reaction progress.

  • For each sample, acidify to pH 2 with 6 M HCl.

  • Extract the hydroxy fatty acids with an equal volume of ethyl acetate (B1210297) three times.

  • Combine the organic phases, dry over anhydrous sodium sulfate, and evaporate the solvent.

  • Derivatize the product to its methyl ester for GC-MS analysis to determine the concentration and regioselectivity.

Protocol 2: Purification of this compound

1. Preparation of Crude Extract:

  • After the biotransformation, centrifuge the entire reaction mixture at high speed (10,000 x g, 15 min) to pellet the cells.

  • Filter the supernatant through a 0.22 µm filter.

  • Acidify the filtered supernatant to pH 2 with 6 M HCl.

  • Perform liquid-liquid extraction with ethyl acetate (3x volume of the supernatant).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude product.

2. Silica Gel Column Chromatography:

  • Dissolve the crude extract in a minimal amount of a non-polar solvent (e.g., hexane).

  • Apply the solution to a silica gel column equilibrated with the same solvent.

  • Elute the column with a gradient of increasing polarity (e.g., a hexane:ethyl acetate gradient) to separate this compound from unreacted decanoic acid and other byproducts.

  • Collect fractions and analyze by TLC or GC-MS to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent to obtain purified this compound.

Visualizations

experimental_workflow cluster_upstream Upstream Processing cluster_biotransformation Whole-Cell Biotransformation cluster_downstream Downstream Processing strain_prep Recombinant E. coli (with P450 & fadD knockout) inoculation Inoculation & Overnight Culture strain_prep->inoculation cell_growth Cell Growth in TB Medium inoculation->cell_growth induction Induction with IPTG cell_growth->induction cell_harvest Cell Harvesting & Washing induction->cell_harvest reaction_setup Reaction Setup (Buffer, Glucose, Cells) cell_harvest->reaction_setup substrate_add Substrate Addition (Decanoic Acid - Fed-Batch) reaction_setup->substrate_add incubation Incubation (30°C, 24-48h) substrate_add->incubation extraction Acidification & Liquid-Liquid Extraction incubation->extraction purification Silica Gel Column Chromatography extraction->purification analysis Analysis (GC-MS, HPLC) purification->analysis final_product Purified this compound analysis->final_product

Caption: Experimental workflow for the green synthesis of this compound.

troubleshooting_flowchart start Low Product Yield? check_expression Verify Enzyme Expression (SDS-PAGE) start->check_expression Yes check_cofactor Is Cofactor Regeneration Sufficient? start->check_cofactor No optimize_induction Optimize Induction (Temp, IPTG Conc.) check_expression->optimize_induction Low/No Expression add_glucose Add/Increase Glucose Concentration check_cofactor->add_glucose No check_substrate Substrate Toxicity/Solubility Issues? check_cofactor->check_substrate Yes fed_batch Implement Fed-Batch or Use Methyl Ester check_substrate->fed_batch Yes low_selectivity Low Regioselectivity? check_substrate->low_selectivity No enzyme_engineering Enzyme Engineering (Site-Directed Mutagenesis) low_selectivity->enzyme_engineering Yes optimize_conditions Optimize Reaction Conditions (pH, Temp) low_selectivity->optimize_conditions Also consider byproducts Byproduct Formation? low_selectivity->byproducts No knockout_beta_ox Knockout β-oxidation Genes (e.g., fadD, fadE) byproducts->knockout_beta_ox Yes monitor_reaction Monitor Reaction Time byproducts->monitor_reaction Also consider

Caption: Troubleshooting flowchart for biocatalytic this compound synthesis.

References

Validation & Comparative

A Comparative Analysis of the Antibacterial Activities of 2-Hydroxydecanoic Acid and Decanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison

Quantitative Data Summary

A significant challenge in directly comparing the antibacterial efficacy of 2-hydroxydecanoic acid and decanoic acid is the absence of studies that evaluate both compounds concurrently against the same panel of microorganisms under identical experimental conditions. The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for decanoic acid against common bacterial pathogens. Data for this compound is currently limited in publicly accessible research, preventing a direct quantitative comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of Decanoic Acid Against Various Bacterial Strains

Bacterial StrainMIC (µg/mL)MIC (mM)Reference
Escherichia coli>1000>5.8[1]
Escherichia coli (ΔtolC mutant)5002.9[1]
Escherichia coli (ΔacrAB mutant)10005.8[1]
Brachyspira hyodysenteriae125-2500.73-1.45[2]

Note: The provided data for decanoic acid is collated from different studies, and variations in experimental protocols may exist. Direct comparison of these values should be made with caution. MIC values for this compound are not available in the cited literature for a direct comparison.

Insights into Antibacterial Activity

Decanoic Acid: A medium-chain fatty acid, has demonstrated notable antibacterial activity, particularly against Gram-positive bacteria. Its efficacy is influenced by the bacterial species and can be enhanced in strains with compromised outer membrane integrity, as seen in the lower MIC value for the E. coli ΔtolC mutant.[1] The antibacterial action of decanoic acid is primarily attributed to its ability to disrupt the bacterial cell membrane.[3][4]

This compound: As a hydroxylated derivative of decanoic acid, this compound is also recognized for its antimicrobial applications.[5][6] While specific MIC values are not widely reported, the presence of the hydroxyl group at the alpha-position is expected to influence its physicochemical properties and, consequently, its biological activity.[6] Studies on other hydroxy fatty acids suggest that the position of the hydroxyl group is crucial for their antibacterial potency.[7] The proposed mechanism of action for α-hydroxy fatty acids also involves the disruption of the bacterial cell membrane.[6][8]

Experimental Protocols

The following is a detailed methodology for a key experiment cited in the evaluation of antibacterial activity.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution Method

This protocol outlines the standardized broth microdilution method used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9][10][11][12]

1. Preparation of Materials:

  • Test compounds (this compound, Decanoic Acid) dissolved in an appropriate solvent (e.g., DMSO).
  • Sterile 96-well microtiter plates.
  • Appropriate sterile bacterial growth medium (e.g., Cation-adjusted Mueller-Hinton Broth).
  • Bacterial strains for testing.
  • Positive control (bacterial culture without test compound).
  • Negative control (sterile broth).

2. Inoculum Preparation:

  • A pure culture of the test bacterium is grown overnight on an appropriate agar (B569324) medium.
  • Several colonies are used to inoculate a sterile broth, which is then incubated to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
  • The bacterial suspension is then diluted to the final working concentration of approximately 5 x 10^5 CFU/mL in the test broth.

3. Serial Dilution of Test Compounds:

  • A two-fold serial dilution of each test compound is prepared directly in the 96-well microtiter plate using the appropriate growth medium.

4. Inoculation and Incubation:

  • The prepared bacterial inoculum is added to each well containing the serially diluted compounds.
  • The final volume in each well is typically 100 µL or 200 µL.
  • The plates are incubated at the optimal temperature and duration for the specific bacterial strain (e.g., 37°C for 18-24 hours).

5. Determination of MIC:

  • Following incubation, the MIC is determined as the lowest concentration of the test compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Visualizing the Experimental Workflow and Mechanism of Action

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for comparing antibacterial activity and the proposed mechanism of action.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Prepare Stock Solutions (this compound & Decanoic Acid) Serial_Dilution Perform Serial Dilutions in 96-well Plate Compound_Prep->Serial_Dilution Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland Standard) Inoculation Inoculate Plates with Bacteria Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate Plates (e.g., 37°C, 24h) Inoculation->Incubation MIC_Determination Determine MIC (Lowest concentration with no visible growth) Incubation->MIC_Determination Comparison Compare Antibacterial Activity MIC_Determination->Comparison Mechanism_of_Action cluster_compound Fatty Acid cluster_bacterium Bacterial Cell cluster_effects Antibacterial Effects Fatty_Acid This compound or Decanoic Acid Membrane Cell Membrane Fatty_Acid->Membrane Interacts with Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Cytoplasm Cytoplasm Leakage Leakage of Cellular Contents Disruption->Leakage Death Cell Death Leakage->Death

References

Validating Bioassays for 2-Hydroxydecanoic Acid Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioassays for validating the efficacy of 2-Hydroxydecanoic Acid (2-OHDA), a medium-chain fatty acid with demonstrated antimicrobial and potential anti-inflammatory properties. This document outlines key experimental protocols, data presentation standards, and visual workflows to assist researchers in selecting and validating appropriate assays for their specific research needs.

Introduction to this compound

This compound is a naturally occurring fatty acid that has garnered interest for its therapeutic potential.[1] Like other hydroxy fatty acids, the position of the hydroxyl group on the carbon chain significantly influences its biological activity.[1] Preliminary research suggests that 2-OHDA exerts its effects through mechanisms such as the disruption of bacterial cell membranes and modulation of cellular signaling pathways.[1] This guide focuses on methods to quantify its antimicrobial and anti-inflammatory efficacy.

Comparative Analysis of Bioassays

The selection of a suitable bioassay is contingent on the specific therapeutic application being investigated. The following sections compare key assays for antimicrobial and anti-inflammatory efficacy.

Antimicrobial Efficacy Bioassays

The primary methods for assessing the antimicrobial efficacy of 2-OHDA are the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).[2]

Table 1: Comparison of Antimicrobial Efficacy Bioassays

ParameterMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Principle Lowest concentration of an agent that inhibits visible growth of a microorganism.[2]Lowest concentration of an agent that kills 99.9% of the initial microbial inoculum.[2]
Method Broth microdilution or agar (B569324) dilution.[1]Subculturing from clear MIC test wells/tubes onto agar plates.[2]
Endpoint No visible turbidity or colony formation.[2]No colony formation on subculture plates.
Data Output µg/mL or mMµg/mL or mM
Advantages High-throughput, requires small sample volumes.Provides information on bactericidal vs. bacteriostatic activity.
Disadvantages Does not distinguish between bacteriostatic and bactericidal activity.More labor-intensive and lower throughput than MIC.
Anti-inflammatory Efficacy Bioassays

The anti-inflammatory properties of 2-OHDA can be assessed using in vitro models, most commonly with lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[3] Key indicators of inflammation, such as nitric oxide (NO) and pro-inflammatory cytokine production, are measured.[4]

Table 2: Comparison of In Vitro Anti-inflammatory Efficacy Bioassays

ParameterNitric Oxide (NO) Production Assay (Griess Assay)Pro-inflammatory Cytokine Assays (ELISA)
Principle Measures the concentration of nitrite (B80452), a stable metabolite of NO, in cell culture supernatant.[5]Quantifies the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatant using specific antibodies.[5]
Method Colorimetric assay based on the Griess reaction.[4]Enzyme-Linked Immunosorbent Assay.[3]
Endpoint Absorbance at ~540 nm.Colorimetric, fluorometric, or chemiluminescent signal.
Data Output µM of nitritepg/mL or ng/mL of cytokine
Advantages Simple, rapid, and cost-effective.Highly specific and sensitive for individual cytokines.
Disadvantages Indirect measure of NO production; can be affected by other substances in the sample.Can be more expensive and time-consuming than the Griess assay.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of bioassays.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of 2-OHDA.[2]

1. Preparation of 2-OHDA Stock Solution:

  • Dissolve 2-OHDA in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Sterilize the stock solution by filtration through a 0.22 µm syringe filter.

2. Inoculum Preparation:

  • Culture the target bacterial strain in an appropriate broth medium overnight.

  • Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.[6]

3. Broth Microdilution:

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the 2-OHDA stock solution in the broth medium.

  • Add the standardized bacterial inoculum to each well.

  • Include a positive control (inoculum without 2-OHDA) and a negative control (broth only).

4. Incubation and MIC Determination:

  • Incubate the plate at the optimal temperature for the bacterial strain for 16-24 hours.[6]

  • The MIC is the lowest concentration of 2-OHDA at which no visible bacterial growth is observed.[2]

Protocol 2: In Vitro Anti-inflammatory Assay - Nitric Oxide (NO) Production

This protocol describes the use of the Griess assay to measure NO production in LPS-stimulated RAW 264.7 macrophages.[5]

1. Cell Culture and Treatment:

  • Culture RAW 264.7 cells in a suitable medium.

  • Seed the cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of 2-OHDA for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include untreated and LPS-only controls.

2. Griess Assay:

  • Collect the cell culture supernatant.

  • Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

  • Incubate at room temperature for 10-15 minutes.

3. Measurement:

  • Measure the absorbance at approximately 540 nm using a microplate reader.

  • Calculate the nitrite concentration based on a standard curve generated with known concentrations of sodium nitrite.[5]

Bioassay Validation Parameters

To ensure the reliability of the bioassay, it is essential to validate key performance characteristics.

Table 3: Validation Parameters for Antimicrobial Susceptibility Testing

ParameterDescriptionAcceptance Criteria
Categorical Agreement (CA) The percentage of isolates for which the interpretation (Susceptible, Intermediate, or Resistant) of the test method matches the reference method.[7]≥90%
Essential Agreement (EA) The percentage of MIC values that are within ±1 two-fold dilution of the MIC value obtained by the reference method.[8]≥90%
Minor Error The test method indicates intermediate while the reference method indicates susceptible or resistant, or vice versa.<10%
Major Error The test method indicates resistant while the reference method indicates susceptible.≤3%
Very Major Error The test method indicates susceptible while the reference method indicates resistant.≤3%

Visualizing Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and signaling pathways.

experimental_workflow cluster_antimicrobial Antimicrobial Efficacy cluster_anti_inflammatory Anti-inflammatory Efficacy prep_stock_am Prepare 2-OHDA Stock Solution mic_assay Perform Broth Microdilution (MIC) prep_stock_am->mic_assay prep_inoculum_am Prepare Bacterial Inoculum prep_inoculum_am->mic_assay mbc_assay Perform MBC Assay (Subculturing) mic_assay->mbc_assay read_results_am Read & Analyze Results mbc_assay->read_results_am cell_culture Culture RAW 264.7 Macrophages treatment Treat Cells with 2-OHDA & LPS cell_culture->treatment collect_supernatant Collect Supernatant treatment->collect_supernatant griess_assay Griess Assay (NO) collect_supernatant->griess_assay elisa_assay ELISA (Cytokines) collect_supernatant->elisa_assay read_results_ai Read & Analyze Results griess_assay->read_results_ai elisa_assay->read_results_ai signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression (iNOS, TNF-α, IL-6) Nucleus->Gene_Expression activates OHDA 2-OHDA OHDA->IKK Inhibits

References

A Comparative Guide to the Synthesis of 2-Hydroxydecanoic Acid: Chemical vs. Enzymatic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2-Hydroxydecanoic acid, a valuable chiral building block in the synthesis of various bioactive molecules and pharmaceuticals, can be produced through both traditional chemical methods and modern enzymatic approaches. This guide provides an objective comparison of these two synthetic strategies, supported by experimental data and detailed protocols, to aid researchers in selecting the most suitable method for their specific needs.

Data Presentation: A Side-by-Side Comparison

The following table summarizes the key quantitative parameters for the chemical and enzymatic synthesis of this compound, offering a clear comparison of their performance.

ParameterChemical Synthesis (α-Chlorination Route)Enzymatic Synthesis (P450 Monooxygenase)
Starting Material Decanoic AcidDecanoic Acid
Key Reagents/Catalyst Trichloroisocyanuric acid (TCCA), Sodium Hydroxide (B78521)P450Spα monooxygenase, Glucose, Glucose Dehydrogenase (for cofactor regeneration)
Typical Yield 60-70% (estimated for this compound based on similar fatty acids)[1]~85% (based on the synthesis of 2-hydroxyoctanoic acid)[2]
Enantioselectivity Racemic mixtureHigh (ee >99% for the (S)-enantiomer)[2]
Reaction Conditions High temperatures, use of chlorinated reagentsMild conditions (e.g., 30°C, neutral pH)
Environmental Impact Use of hazardous reagents and organic solvents"Green" process with biodegradable catalysts and aqueous media
Purification Requires chromatographic separation of product and byproductsSimpler purification, often involving extraction

Experimental Protocols

Chemical Synthesis: α-Hydroxylation via Intermediate α-Chlorination

This method involves the chlorination of decanoic acid at the alpha position, followed by nucleophilic substitution with a hydroxide to yield this compound.

Materials:

  • Decanoic Acid

  • Trichloroisocyanuric acid (TCCA)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Dichloromethane

  • Methanol (B129727)

  • Water

Procedure:

  • α-Chlorination: In a suitable reaction vessel, dissolve decanoic acid in dichloromethane. Add trichloroisocyanuric acid (TCCA) portion-wise while stirring. The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: After the reaction is complete, the mixture is filtered to remove solid byproducts. The organic layer is washed with water and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield crude α-chlorodecanoic acid.

  • Hydroxylation: The crude α-chlorodecanoic acid is dissolved in a mixture of methanol and aqueous sodium hydroxide solution. The mixture is heated to reflux and stirred for several hours until the substitution is complete (monitored by TLC).

  • Purification: After cooling, the methanol is removed under reduced pressure. The aqueous solution is acidified with hydrochloric acid and extracted with an organic solvent such as ethyl acetate. The combined organic extracts are washed, dried, and concentrated. The crude this compound is then purified by column chromatography on silica (B1680970) gel.[1]

Enzymatic Synthesis: α-Hydroxylation using P450 Monooxygenase

This biocatalytic approach utilizes a specific enzyme, P450Spα, to directly hydroxylate decanoic acid at the alpha-position with high stereoselectivity.

Materials:

  • Decanoic Acid

  • P450Spα monooxygenase (purified enzyme or whole-cell biocatalyst)

  • Glucose

  • Glucose Dehydrogenase (for NADPH regeneration)

  • NADP+

  • Potassium phosphate (B84403) buffer (pH 7.5)

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a temperature-controlled reactor, prepare a solution of potassium phosphate buffer (pH 7.5). Add decanoic acid (as a stock solution in a water-miscible solvent like ethanol (B145695) to aid solubility), glucose, NADP+, and glucose dehydrogenase.

  • Enzyme Addition: Initiate the reaction by adding the P450Spα monooxygenase. If using a whole-cell system, the engineered microorganisms expressing the enzyme are added to the reaction medium.

  • Reaction Conditions: The reaction is typically carried out at a controlled temperature (e.g., 30°C) with gentle agitation for a specified period (e.g., 24-48 hours). The pH is maintained at 7.5.

  • Product Extraction: After the reaction, the mixture is acidified with HCl to a pH of approximately 2. The this compound is then extracted with an organic solvent like ethyl acetate.

  • Purification: The organic extract is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product. Further purification, if necessary, can be achieved by crystallization or silica gel chromatography.[2]

Mandatory Visualization

Chemical_Synthesis_Workflow cluster_start Starting Material cluster_chlorination α-Chlorination cluster_hydroxylation Hydroxylation cluster_purification Purification Decanoic_Acid Decanoic Acid Chlorination React with TCCA in Dichloromethane Decanoic_Acid->Chlorination Crude_Alpha_Chloro Crude α-Chlorodecanoic Acid Chlorination->Crude_Alpha_Chloro Hydroxylation React with NaOH in Methanol/Water Crude_Alpha_Chloro->Hydroxylation Crude_Product Crude this compound Hydroxylation->Crude_Product Purification Column Chromatography Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Workflow for the chemical synthesis of this compound.

Enzymatic_Synthesis_Workflow cluster_start Starting Material cluster_biocatalysis Biocatalytic Hydroxylation cluster_extraction Extraction cluster_purification Purification Decanoic_Acid Decanoic Acid Reaction_Mix Reaction Mixture: P450Spα, Glucose, Glucose Dehydrogenase, NADP+, Buffer Decanoic_Acid->Reaction_Mix Incubation Incubation (30°C) Reaction_Mix->Incubation Acidification Acidification (HCl) Incubation->Acidification Extraction Solvent Extraction (Ethyl Acetate) Acidification->Extraction Crude_Product Crude this compound Extraction->Crude_Product Purification Crystallization / Chromatography Crude_Product->Purification Final_Product Pure (S)-2-Hydroxydecanoic Acid Purification->Final_Product

Caption: Workflow for the enzymatic synthesis of this compound.

Conclusion

The choice between chemical and enzymatic synthesis of this compound depends largely on the desired outcome and available resources. Chemical synthesis offers a well-established route with moderate to good yields, but it produces a racemic mixture and involves the use of hazardous materials. In contrast, enzymatic synthesis, particularly with P450 monooxygenases, presents a greener alternative with the significant advantage of high enantioselectivity, directly yielding the valuable (S)-enantiomer in high purity and under mild reaction conditions. For applications where enantiopurity is critical, the enzymatic route is clearly superior. As the field of biocatalysis continues to advance, enzymatic methods are poised to become increasingly attractive for the sustainable production of chiral fine chemicals.

References

A Comparative Performance Analysis of 2-Hydroxydecanoic Acid and Commercial Surfactants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the surfactant properties of 2-Hydroxydecanoic Acid against commonly used commercial surfactants: Sodium Lauryl Sulfate (SLS), Rhamnolipids, and Sophorolipids. The following sections present quantitative performance data, detailed experimental protocols for key performance metrics, and visualizations to illustrate experimental workflows and molecular relationships.

Quantitative Performance Comparison

The effectiveness of a surfactant is primarily determined by its ability to reduce surface tension and its efficiency in forming micelles, quantified by the Critical Micelle Concentration (CMC). A lower CMC value indicates that less surfactant is needed to initiate emulsification and solubilization, signifying higher efficiency. The surface tension at the CMC indicates the maximum surface tension reduction a surfactant can achieve.

While direct comparative studies including this compound are limited, data for a structurally similar compound, 2-hexyl-3-hydroxydecanoic acid, provides a valuable benchmark for the performance of α-hydroxy fatty acids. The following tables summarize the CMC and surface tension values for this compound alongside published data for prominent commercial surfactants.

Table 1: Critical Micelle Concentration (CMC) Comparison

SurfactantTypeCritical Micelle Concentration (CMC)Source
2-hexyl-3-hydroxydecanoic acidAnionic (Hydroxy Fatty Acid)1.36 x 10⁻⁴ M[1]
Sodium Lauryl Sulfate (SLS)Anionic (Synthetic)8.3 x 10⁻³ M (2.56 g/L)[2][3]
Rhamnolipids (mono-rhamnolipid)Anionic (Biosurfactant)1.17 x 10⁻³ M (0.059 wt%)[4]
Rhamnolipids (di-rhamnolipid)Anionic (Biosurfactant)0.97 x 10⁻³ M (0.063 wt%)[4]
Rhamnolipids (crude extract)Anionic (Biosurfactant)2.57 x 10⁻⁵ M (25.7 mg/L)[2]
Sophorolipids (from rapeseed oil)Non-ionic/Anionic (Biosurfactant)25.1 mg/L[5]
Sophorolipids (from biodiesel)Non-ionic/Anionic (Biosurfactant)26.3 mg/L[5]
Sophorolipids (diacetylated C18, lactonic)Non-ionic (Biosurfactant)~0.366 g/L[6]

Table 2: Surface Tension at CMC Comparison

SurfactantSurface Tension at CMC (mN/m)Source
2-hexyl-3-hydroxydecanoic acidNot explicitly stated in the source[1]
Sodium Lauryl Sulfate (SLS)~36 mN/m[2]
Rhamnolipids (crude extract)~27 mN/m[2]
Sophorolipids (from rapeseed oil)34.2 mN/m[5]
Sophorolipids (from biodiesel)35.8 mN/m[5]
Sophorolipids (diacetylated C18, lactonic)~35-36 mN/m[6]

Experimental Protocols

Accurate and reproducible measurement of surfactant performance is critical. The following are detailed methodologies for determining the Critical Micelle Concentration (CMC) and surface tension.

Determination of Critical Micelle Concentration (CMC) and Surface Tension

The CMC is the concentration of a surfactant in a solution at which micelles begin to form. This is typically identified by a distinct change in the physical properties of the solution, such as surface tension.

Principle: The surface tension of a liquid decreases as the concentration of a surfactant increases. Once the CMC is reached, the surface becomes saturated with surfactant monomers, and additional surfactant molecules form micelles in the bulk of the solution. At this point, the surface tension remains relatively constant with further increases in surfactant concentration. The concentration at this inflection point is the CMC, and the constant surface tension value is the surface tension at the CMC.

Instrumentation:

  • Tensiometer (utilizing the Du Noüy ring or Wilhelmy plate method)

  • Analytical balance

  • Volumetric flasks

  • Magnetic stirrer

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of the surfactant in deionized water, ensuring the concentration is well above the anticipated CMC.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution to cover a broad range of concentrations, both below and above the expected CMC.

  • Surface Tension Measurement:

    • Calibrate the tensiometer according to the manufacturer's instructions.

    • Starting with the most dilute solution, measure the surface tension of each prepared dilution.

    • Ensure temperature is controlled and consistent throughout the measurements, as surface tension is temperature-dependent.

  • Data Analysis:

    • Plot the measured surface tension values (in mN/m) against the logarithm of the surfactant concentration.

    • The resulting graph will show a region of decreasing surface tension followed by a plateau. The point at which the slope of the curve changes sharply is the CMC. The surface tension value at the plateau is the surface tension at the CMC.

G cluster_prep Solution Preparation cluster_measure Measurement cluster_analysis Data Analysis stock Prepare Concentrated Stock Solution dilutions Create Serial Dilutions stock->dilutions measure Measure Surface Tension of Each Dilution dilutions->measure plot Plot Surface Tension vs. log(Concentration) measure->plot cmc Identify Inflection Point (CMC) and Plateau (Surface Tension at CMC) plot->cmc

Caption: Experimental workflow for CMC and surface tension determination.

Comparative Molecular Structures

The performance of a surfactant is intrinsically linked to its molecular structure, specifically the balance between its hydrophilic (water-attracting) head and hydrophobic (water-repelling) tail.

G cluster_2HDA This compound cluster_SLS Sodium Lauryl Sulfate cluster_Rhamnolipid Rhamnolipid (mono-rhamno-di-lipid) cluster_Sophorolipid Sophorolipid (lactone form) 2HDA SLS Rhamnolipid Sophorolipid

Caption: Molecular structures of this compound and commercial surfactants.

Discussion

The available data suggests that hydroxy fatty acids, represented here by 2-hexyl-3-hydroxydecanoic acid, exhibit a significantly lower CMC compared to the widely used synthetic surfactant, Sodium Lauryl Sulfate. This indicates a higher efficiency in forming micelles and potentially superior performance at lower concentrations.

The biosurfactants, rhamnolipids and sophorolipids, also demonstrate low CMC values, positioning them as effective and more environmentally friendly alternatives to synthetic surfactants. Rhamnolipids, in particular, show a remarkable ability to reduce surface tension to very low values.

It is important to note that the performance of biosurfactants can vary depending on the specific congeners present in the mixture and the purity of the sample.[4] The data for crude rhamnolipid extract shows a much lower CMC than purified mono- and di-rhamnolipids, highlighting the potential synergistic effects of different components in a biosurfactant mixture.

Conclusion

While further direct comparative studies are needed to definitively establish the performance of this compound, the existing data for a close structural analog suggests it holds significant promise as a high-efficiency surfactant. Its performance appears to be competitive with, and in some aspects potentially superior to, established commercial surfactants. For researchers and professionals in drug development, the exploration of this compound and other hydroxy fatty acids as novel excipients and formulation aids is warranted, offering the potential for improved performance and biocompatibility.

References

cross-validation of 2-Hydroxydecanoic Acid as a biomarker in metabolic disease models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for reliable biomarkers is paramount in understanding and combating metabolic diseases. This guide provides a comparative analysis of hydroxylated fatty acids, with a focus on the emerging interest in 2-Hydroxydecanoic Acid and its counterparts, alongside established biomarkers in metabolic disease models.

While direct cross-validation studies on this compound remain nascent, this guide synthesizes current knowledge on related hydroxy fatty acids and alternative biomarkers, offering a valuable resource for steering future research and development. The information presented is based on preclinical and clinical studies, providing insights into their potential roles in conditions such as type 2 diabetes, obesity, and related inflammatory processes.

Hydroxy Fatty Acids: A Promising but Complex Class of Biomarkers

Recent metabolomic studies have highlighted the potential of hydroxy fatty acids as indicators of metabolic dysregulation. These molecules, involved in fatty acid oxidation, can reflect shifts in energy metabolism and inflammatory status.

10-Hydroxy-2-decenoic Acid (10-HDA): A unique fatty acid found in royal jelly, 10-HDA has demonstrated potential therapeutic effects in metabolic diseases.[1][2][3] Studies in obese/diabetic mouse models (KK-Ay mice) have shown that oral administration of 10-HDA can significantly improve hyperglycemia and insulin (B600854) resistance.[1][3] These effects are thought to be mediated, at least in part, through the activation of the PI3K/AKT/GSK3β signaling pathway and increased expression of peroxisome proliferator-activated receptor-gamma coactivator 1 alpha (Pgc-1α) in skeletal muscles.[2][3]

3-Hydroxydecanoic Acid: In contrast to the beneficial effects observed with 10-HDA, elevated levels of 3-hydroxydecanoate (B1257068) have been associated with type 2 diabetes in obese individuals.[4][5] Administration of 3-hydroxydecanoate to mice has been shown to increase fasting insulin levels and promote adipose tissue inflammation.[4][5] This inflammatory response is potentially mediated through the G protein-coupled receptor 84 (GPR84), which can stimulate the migration of neutrophils.[4][5]

This compound: Information specifically on the cross-validation of this compound as a biomarker in metabolic diseases is limited in the current scientific literature.[6] Its structural similarity to other bioactive hydroxy fatty acids suggests it may also play a role in metabolic pathways, but further investigation is required to elucidate its specific functions and biomarker potential.

Alternative Biomarkers in Metabolic Disease

A variety of other molecules are currently used or being investigated as biomarkers for metabolic diseases.

Table 1: Comparison of Potential Biomarkers in Metabolic Disease

Biomarker CategorySpecific BiomarkerFluid Source(s)Key Findings in Metabolic Disease Models
Hydroxy Fatty Acids 10-Hydroxy-2-decenoic Acid (10-HDA)PlasmaImproves hyperglycemia and insulin resistance in diabetic mice.[1][3]
3-Hydroxydecanoic AcidPlasma, SalivaElevated in individuals with type 2 diabetes; promotes inflammation and increases fasting insulin in mice.[4][5][7]
This compoundNot specifiedLimited data available.[6]
Protein Biomarkers Gamma-glutamyl transferase (GGT)SerumHigher levels correlated with dementia in patients with diabetes.[8]
Glycogen synthase kinase-3 beta (GSK-3β)SerumHigher levels in type 2 diabetes patients with mild cognitive impairment.[8]
ClusterinPlasmaIncreased with disease severity in Alzheimer's and diabetes patients.[8]
Neurofilament light chain (NfL)PlasmaElevated levels can be used to screen for Alzheimer's disease.[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of biomarker studies. Below are summaries of key experimental protocols identified in the literature.

Quantification of Hydroxy Fatty Acids

Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC/MS) are the primary methods for quantifying hydroxy fatty acids in biological samples.[9][10][11][12]

  • Sample Preparation: Typically involves protein precipitation from plasma or other biological fluids using a solvent like acetonitrile.[9] For GC/MS analysis, derivatization is often required.[10]

  • LC-MS/MS Analysis: A robust and sensitive method that does not typically require derivatization.[12] It allows for the direct quantification of various fatty acids.

  • Method Validation: Includes assessment of linearity, limits of detection (LOD) and quantification (LOQ), recovery, and matrix effects.[13]

In Vivo Animal Models
  • Obese/Diabetic Mouse Models: KK-Ay mice are a commonly used model for studying type 2 diabetes and obesity.[1][3] These mice spontaneously develop hyperglycemia, insulin resistance, and obesity.

  • Drug Administration: Test compounds, such as 10-HDA, are typically administered orally via gavage over a period of several weeks.[1][3]

  • Metabolic Phenotyping: Includes monitoring of body weight, food intake, and performing an oral glucose tolerance test (OGTT) to assess glucose metabolism and insulin sensitivity.[3]

Cell-Based Assays
  • Neutrophil Migration Assay: Used to assess the chemotactic potential of molecules like 3-hydroxydecanoate.[5] This can be performed using a Transwell migration assay.

  • GPCR Signaling Assays: Various assays are used to determine if a compound activates G protein-coupled receptors. These can include β-arrestin recruitment assays and inositol (B14025) trisphosphate (IP3) accumulation assays.[5]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in understanding the roles of these biomarkers.

G cluster_0 10-HDA Signaling Pathway 10-HDA 10-HDA PI3K PI3K 10-HDA->PI3K AKT AKT PI3K->AKT GSK3β GSK3β AKT->GSK3β Improved Glucose Metabolism Improved Glucose Metabolism GSK3β->Improved Glucose Metabolism

Caption: PI3K/AKT/GSK3β signaling pathway activated by 10-HDA.

G cluster_1 3-Hydroxydecanoate Signaling Pathway 3-Hydroxydecanoate 3-Hydroxydecanoate GPR84 GPR84 3-Hydroxydecanoate->GPR84 Gαi Signaling Gαi Signaling GPR84->Gαi Signaling Neutrophil Migration Neutrophil Migration Gαi Signaling->Neutrophil Migration Inflammation Inflammation Neutrophil Migration->Inflammation

Caption: GPR84-mediated inflammatory signaling by 3-Hydroxydecanoate.

G Sample Collection Sample Collection Metabolite Extraction Metabolite Extraction Sample Collection->Metabolite Extraction LC-MS/MS Analysis LC-MS/MS Analysis Metabolite Extraction->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Biomarker Identification Biomarker Identification Data Analysis->Biomarker Identification Validation in Disease Models Validation in Disease Models Biomarker Identification->Validation in Disease Models

Caption: General workflow for biomarker discovery and validation.

References

A Comparative Guide to the Biological Effects of 2-Hydroxydecanoic Acid and Its Methyl Ester Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of 2-hydroxydecanoic acid (2-HDA) and its methyl ester derivative, methyl 2-hydroxydecanoate. While direct comparative studies are limited, this document synthesizes available data on related hydroxy fatty acids and fundamental biochemical principles to offer a framework for assessing their potential therapeutic applications. We hypothesize that methyl 2-hydroxydecanoate may act as a prodrug, being converted to the biologically active 2-HDA by cellular and extracellular esterases.

Physicochemical and Biological Profile Comparison

The primary difference between 2-HDA and its methyl ester lies in the carboxyl group, which is free in the acid and esterified in the derivative. This modification is expected to increase the lipophilicity of the methyl ester, potentially enhancing its ability to cross cellular membranes. However, the biological activity of many fatty acids is dependent on the free carboxyl group for interacting with target proteins.

FeatureThis compoundMethyl 2-HydroxydecanoateRationale & References
Molecular Formula C₁₀H₂₀O₃C₁₁H₂₂O₃Based on chemical structure.[1]
Molecular Weight 188.26 g/mol 202.29 g/mol Based on chemical structure.[1]
Key Functional Group Carboxylic Acid, HydroxylEster, HydroxylThe carboxylic acid is esterified in the methyl derivative.
Predicted Lipophilicity LowerHigherEsterification of the polar carboxylic acid group increases lipophilicity.
Role in Biological Systems Potentially the primary bioactive form.Likely acts as a prodrug.The methyl ester can be hydrolyzed by esterases present in biological media to the active acidic form.[2][3][4]
Potential Biological Activity Anti-inflammatory, Antimicrobial, PPAR Agonist.Similar to 2-HDA following hydrolysis.Inferred from the activities of other hydroxy fatty acid isomers and the general behavior of fatty acids.[5][6]

Hypothesized Mechanism of Action: A Prodrug Approach

We propose that methyl 2-hydroxydecanoate, due to its increased lipophilicity, may exhibit enhanced cellular uptake compared to 2-HDA. Once inside or in the presence of cells, ubiquitous esterases in the cell culture medium and within the cells can hydrolyze the ester bond, releasing the active this compound.[2][3][4] This conversion is a critical step for the compound to exert its biological effects, particularly if the free carboxylate is necessary for target engagement.

G cluster_extracellular Extracellular Space / Culture Medium cluster_cell Intracellular Space Methyl_Ester_Ext Methyl 2-Hydroxydecanoate HDA_Ext This compound Methyl_Ester_Ext->HDA_Ext Hydrolysis Methyl_Ester_Int Methyl 2-Hydroxydecanoate Methyl_Ester_Ext->Methyl_Ester_Int Cellular Uptake (Increased Lipophilicity) HDA_Int This compound HDA_Ext->HDA_Int Cellular Uptake Esterases_Ext Secreted Esterases Esterases_Ext->Methyl_Ester_Ext Methyl_Ester_Int->HDA_Int Hydrolysis Biological_Effect Biological Effect (e.g., PPAR Activation) HDA_Int->Biological_Effect Target Interaction Esterases_Int Intracellular Esterases Esterases_Int->Methyl_Ester_Int

Conversion of Methyl 2-Hydroxydecanoate to this compound.

Potential Signaling Pathway: PPAR Activation

Many hydroxylated fatty acids are known to be endogenous ligands for Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation.[6][7] It is plausible that 2-HDA, upon its release from the methyl ester, acts as a PPAR agonist. Activation of PPARs, particularly PPARα and PPARγ, can lead to anti-inflammatory effects by inhibiting the expression of pro-inflammatory genes.

PPAR_Pathway 2_HDA This compound PPAR PPAR 2_HDA->PPAR Binds & Activates PPAR_RXR_Complex PPAR-RXR Heterodimer PPAR->PPAR_RXR_Complex RXR RXR RXR->PPAR_RXR_Complex PPRE PPRE (PPAR Response Element) PPAR_RXR_Complex->PPRE Binds to DNA Gene_Expression Target Gene Transcription PPRE->Gene_Expression Regulates Anti_Inflammatory_Proteins Anti-inflammatory Proteins Gene_Expression->Anti_Inflammatory_Proteins Leads to Workflow Start Start Compound_Prep Prepare Stock Solutions (2-HDA & Methyl Ester) Start->Compound_Prep Cell_Culture Culture Target Cells (e.g., RAW 264.7 Macrophages) Compound_Prep->Cell_Culture Esterase_Assay Esterase Activity Assay Cell_Culture->Esterase_Assay Bioactivity_Assay Biological Activity Assays Cell_Culture->Bioactivity_Assay Data_Analysis Data Analysis and Comparison Esterase_Assay->Data_Analysis Anti_Inflammatory Anti-inflammatory Assay (Nitric Oxide Measurement) Bioactivity_Assay->Anti_Inflammatory Cytotoxicity Cytotoxicity Assay (MTT Assay) Bioactivity_Assay->Cytotoxicity Anti_Inflammatory->Data_Analysis Cytotoxicity->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

References

benchmarking the extraction efficiency of different methods for 2-Hydroxydecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Extraction Efficiency of 2-Hydroxydecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common extraction methodologies for this compound, a medium-chain hydroxy fatty acid. Given the limited availability of direct comparative studies on this compound, this guide synthesizes established protocols and performance data for structurally analogous hydroxy fatty acids, such as 6-Hydroxydecanoic Acid and 10-Hydroxydecanoic Acid, to serve as a reliable benchmark for method selection and development. The primary methods compared are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE), two widely adopted techniques for isolating fatty acids from complex biological matrices.

The choice between these methods often depends on the sample matrix, desired purity, required throughput, and available equipment. This guide aims to provide the necessary data and protocols to make an informed decision.

Data Presentation: Benchmarking Extraction Efficiency

The following table summarizes representative performance data for the extraction of medium-chain hydroxy fatty acids from biological samples. These values are benchmarks for what can be expected when developing and validating an extraction protocol for this compound.

ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Principle Partitioning based on differential solubility between two immiscible liquid phases (aqueous and organic).Partitioning between a solid stationary phase and a liquid mobile phase.
Typical Recovery (%) 85 - 105% (for medium-chain fatty acids)[1]88 - 112% (for hydroxy fatty acids)[1]
Selectivity Moderate; co-extraction of other lipid-soluble compounds is common.High; can be tailored by selecting specific sorbents and elution solvents.
Throughput Lower; can be labor-intensive and difficult to automate.Higher; amenable to automation with 96-well plate formats.
Solvent Consumption HighLow
Common Matrices Plasma, Serum, Tissue Homogenates[1][2][3]Plasma, Urine[1][3]
Primary Advantages Simple, cost-effective, and applicable to a wide range of sample volumes.High recovery, cleaner extracts, high selectivity, and potential for automation.[4]
Primary Disadvantages Can form emulsions, is labor-intensive, and may result in less clean extracts.[4]Higher initial cost for cartridges/plates, and requires method development.

Experimental Protocols

Detailed methodologies for both Liquid-Liquid Extraction and Solid-Phase Extraction are provided below. These protocols are based on established methods for similar analytes and can be adapted for this compound.[1][3]

Protocol 1: Liquid-Liquid Extraction (LLE) from Plasma/Serum

This protocol details a common LLE procedure for extracting hydroxy fatty acids from a plasma or serum matrix.

Materials:

  • Plasma or serum sample

  • Internal Standard (IS) solution (e.g., deuterated this compound)

  • 1M Hydrochloric Acid (HCl)[3]

  • Extraction Solvent: Ethyl acetate (B1210297) or a Hexane:Isopropanol mixture[2][3]

  • Anhydrous sodium sulfate[1][3]

  • Vortex mixer

  • Centrifuge

  • Solvent evaporator (e.g., nitrogen stream)

Procedure:

  • Sample Preparation: To 100 µL of the plasma sample in a centrifuge tube, add the internal standard.

  • Acidification: Acidify the sample to a pH of approximately 2-3 by adding a small volume of 1M HCl.[3] This step ensures the carboxylic acid group of the analyte is protonated, increasing its solubility in the organic solvent.

  • Extraction: Add 3 mL of the extraction solvent (e.g., ethyl acetate) to the tube.[2][3]

  • Mixing: Vortex the tube vigorously for 2 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.[1][3]

  • Phase Separation: Centrifuge the mixture at >3,000 x g for 10 minutes to achieve a clear separation of the aqueous and organic layers.[1][3]

  • Collection: Carefully transfer the upper organic layer to a clean tube. To improve recovery, repeat the extraction (steps 3-5) on the remaining aqueous layer and combine the organic extracts.[1]

  • Drying: Pass the pooled organic extract through a small column of anhydrous sodium sulfate (B86663) to remove any residual water.[1][3]

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 30-40°C.[1]

  • Reconstitution: Reconstitute the dried extract in a known, small volume (e.g., 100 µL) of a suitable solvent for the subsequent analytical method (e.g., mobile phase for LC-MS or a derivatization solvent for GC-MS).[1]

Protocol 2: Solid-Phase Extraction (SPE) from Plasma/Urine

This protocol uses a reversed-phase SPE cartridge (e.g., C18) to isolate the analyte.

Materials:

  • Plasma or urine sample

  • Internal Standard (IS) solution

  • 0.1% Formic Acid or Acetic Acid in water[1]

  • Methanol (B129727) (for conditioning and elution)[1]

  • Reversed-phase C18 SPE cartridges[5]

  • SPE manifold

  • Solvent evaporator (e.g., nitrogen stream)

Procedure:

  • Sample Pre-treatment:

    • For plasma: Perform protein precipitation by adding 3 volumes of cold acetonitrile, vortexing, and centrifuging at >10,000 x g for 10 minutes. Collect the supernatant.[2]

    • For urine: Centrifuge at >2,000 x g for 10 minutes to remove particulate matter. Use the supernatant.[1]

  • Internal Standard & Acidification: Spike the pre-treated sample with the internal standard. Acidify the sample to a pH of ~3 with 0.1% formic or acetic acid to ensure the analyte is protonated.[1]

  • Cartridge Conditioning: Condition the C18 SPE cartridge by passing 3 mL of methanol, followed by 3 mL of water. Do not allow the cartridge to dry out.[1]

  • Sample Loading: Load the pre-treated and acidified sample onto the conditioned cartridge at a slow flow rate (approx. 1-2 mL/min).[1]

  • Washing: Wash the cartridge with 3 mL of water to remove salts and polar impurities. A subsequent wash with a weak organic solvent (e.g., 5% methanol in water) can be performed to remove less polar interferences.[1]

  • Elution: Elute the this compound from the cartridge with 2-4 mL of methanol into a clean collection tube.[1]

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 30-40°C.[1]

  • Reconstitution: Reconstitute the dried extract in a known volume (e.g., 100 µL) of the appropriate solvent for analysis.[1]

Mandatory Visualizations

The following diagrams illustrate the generalized workflows for the described extraction methods and subsequent analysis.

Figure 1: General Experimental Workflow for Extraction and Analysis cluster_prep Sample Preparation cluster_lle Method 1: Liquid-Liquid Extraction (LLE) cluster_spe Method 2: Solid-Phase Extraction (SPE) cluster_post Post-Extraction Processing cluster_analysis Analysis Sample Biological Sample (Plasma, Urine, Tissue) Spike Spike with Internal Standard Sample->Spike Acidify Acidify Sample (pH ~3) Spike->Acidify LLE_Extract Add Organic Solvent & Vortex Acidify->LLE_Extract LLE Path SPE_Load Load Sample Acidify->SPE_Load SPE Path LLE_Centrifuge Centrifuge to Separate Phases LLE_Extract->LLE_Centrifuge LLE_Collect Collect Organic Layer LLE_Centrifuge->LLE_Collect Dry Evaporate to Dryness LLE_Collect->Dry SPE_Condition Condition SPE Cartridge SPE_Condition->SPE_Load SPE_Wash Wash Cartridge SPE_Load->SPE_Wash SPE_Elute Elute Analyte SPE_Wash->SPE_Elute SPE_Elute->Dry Reconstitute Reconstitute in Analysis Solvent Dry->Reconstitute Analysis LC-MS/MS or GC-MS Analysis Reconstitute->Analysis

Caption: General workflow for extraction and analysis of this compound.

Figure 2: Derivatization Workflow for GC-MS Analysis cluster_derivatization Derivatization Steps cluster_analysis Analysis Start Dry Reconstituted Extract Add_Solvent Add Anhydrous Pyridine or Acetonitrile Start->Add_Solvent Add_Reagent Add Silylating Reagent (e.g., BSTFA + 1% TMCS) Add_Solvent->Add_Reagent Heat Heat at 60-70°C for 30-60 min Add_Reagent->Heat Cool Cool to Room Temp Heat->Cool Inject Inject into GC-MS Cool->Inject

Caption: Required derivatization workflow for GC-MS analysis of hydroxy fatty acids.[1][2]

References

A Comparative Analysis of the Antimicrobial Spectrum of Different Hydroxy Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antimicrobial performance of various hydroxy fatty acids (HFAs), supported by experimental data from peer-reviewed studies. It is intended to serve as a valuable resource for researchers and professionals in the fields of microbiology, drug discovery, and biotechnology.

Introduction

Hydroxy fatty acids, a class of fatty acids characterized by the presence of one or more hydroxyl groups on their aliphatic chain, have garnered significant interest for their diverse biological activities, including potent antimicrobial properties. These natural compounds offer a promising alternative to conventional antibiotics, particularly in an era of increasing antimicrobial resistance. This guide presents a comparative analysis of the antimicrobial spectrum of different HFAs, detailing their efficacy against a range of pathogenic bacteria and fungi.

Data Presentation: Antimicrobial Spectrum of Hydroxy Fatty Acids

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of various hydroxy fatty acids against selected pathogenic microorganisms. The data has been compiled from multiple studies to provide a comparative overview. It is important to note that MIC values can vary depending on the specific experimental conditions, such as the growth medium, inoculum size, and incubation time.

Hydroxy Fatty AcidMicroorganismGram Stain/TypeMIC (µg/mL)Reference
Monohydroxy Fatty Acids
2-Hydroxy-decanoic acidStaphylococcus aureusGram-positive15.6[1]
3-Hydroxy-decanoic acidCandida albicansFungus (Yeast)10 - 100[2]
Aspergillus fumigatusFungus (Mold)25 - 100[2]
Penicillium roquefortiFungus (Mold)5 - 50[2]
3-Hydroxy-dodecanoic acidCandida albicansFungus (Yeast)10 - 100[2]
Aspergillus fumigatusFungus (Mold)25 - 100[2]
3-Hydroxy-tetradecanoic acidCandida albicansFungus (Yeast)10 - 100[2]
Aspergillus fumigatusFungus (Mold)25 - 100[2]
10-Hydroxy-stearic acidLactobacillus acidophilusGram-positive- (Inhibitory)[3]
Ricinoleic acid (12-hydroxy-9-octadecenoic acid)Staphylococcus aureusGram-positive- (Moderate activity)[4]
Bacillus subtilisGram-positive- (Strong activity)[5]
Listeria monocytogenesGram-positive- (Strong activity)[5]
Pseudomonas aeruginosaGram-negative- (Activity observed)[5]
Dihydroxy Fatty Acids
7,10-dihydroxy-8-octadecenoic acidFoodborne & Plant Pathogenic MicroorganismsBacteria & Fungi- (Broad spectrum)[5]

Experimental Protocols

The determination of the antimicrobial activity of hydroxy fatty acids, which are often water-insoluble, requires specific methodologies. The broth microdilution method is a commonly employed technique to determine the Minimum Inhibitory Concentration (MIC) of these compounds.

Broth Microdilution Method for Water-Insoluble Compounds

This protocol is adapted from established guidelines for antimicrobial susceptibility testing, with modifications for fatty acids.

1. Preparation of Hydroxy Fatty Acid Stock Solution:

  • Due to the lipophilic nature of hydroxy fatty acids, a stock solution is typically prepared in a solvent such as dimethyl sulfoxide (B87167) (DMSO).[6][7][8][9]

  • For example, dissolve the hydroxy fatty acid in 100% DMSO to a high concentration (e.g., 10 mg/mL).[7] Subsequent dilutions are then made in the appropriate broth medium.

  • It is crucial to include a solvent control (broth with the same concentration of DMSO used in the test wells) to ensure that the solvent itself does not inhibit microbial growth.[6] The final concentration of DMSO in the assay should typically not exceed 1-2% to avoid toxicity to the microorganisms.[6][7]

2. Inoculum Preparation:

  • The test microorganism is cultured on an appropriate agar (B569324) medium for 18-24 hours.

  • Several colonies are then suspended in a sterile saline solution or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

  • This suspension is then diluted in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Assay Procedure:

  • Serial twofold dilutions of the hydroxy fatty acid stock solution are prepared in a 96-well microtiter plate using the appropriate broth.

  • Each well is then inoculated with the standardized microbial suspension.

  • The final volume in each well is typically 100 or 200 µL.

  • The plate is incubated under appropriate conditions (e.g., 35-37°C for 16-24 hours for bacteria; 30-35°C for 24-48 hours for fungi).

4. Determination of MIC:

  • The MIC is defined as the lowest concentration of the hydroxy fatty acid that completely inhibits the visible growth of the microorganism.[10]

  • Growth can be assessed visually as turbidity or by using a microplate reader to measure the optical density at 600 nm.[10] A growth indicator dye, such as resazurin (B115843) or a tetrazolium salt, can also be used to facilitate the determination of the endpoint.[6]

Mechanisms of Antimicrobial Action and Signaling Pathways

The primary mechanism of antimicrobial action for fatty acids, including hydroxy fatty acids, is the disruption of the microbial cell membrane.[11][12] This leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. However, more specific intracellular targets and signaling pathways are also involved.

Experimental Workflow for Antimicrobial Susceptibility Testing

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis HFA_Stock Prepare HFA Stock Solution (in DMSO) Serial_Dilution Perform Serial Dilutions of HFA in 96-well plate HFA_Stock->Serial_Dilution Inoculum_Prep Prepare Microbial Inoculum (0.5 McFarland) Inoculation Inoculate wells with Microbial Suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate plate (e.g., 37°C, 24h) Inoculation->Incubation Visual_Read Visually assess for growth (Turbidity) Incubation->Visual_Read OD_Read Measure Optical Density (OD600) Incubation->OD_Read MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Visual_Read->MIC_Determination OD_Read->MIC_Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of hydroxy fatty acids.

Proposed Signaling Pathway for Hydroxy Fatty Acid Antimicrobial Activity

Hydroxy fatty acids primarily target the cell membrane, leading to a cascade of events that disrupt cellular homeostasis. Additionally, they can interfere with key metabolic processes within the microbial cell.

Signaling_Pathway cluster_membrane Cell Membrane Interaction cluster_intracellular Intracellular Effects HFA Hydroxy Fatty Acid Membrane_Disruption Membrane Disruption & Increased Permeability HFA->Membrane_Disruption Enzyme_Inhibition Inhibition of Fatty Acid Synthesis (FAS-II) HFA->Enzyme_Inhibition Direct/Indirect Inhibition Membrane_Potential Loss of Membrane Potential Membrane_Disruption->Membrane_Potential Leakage Leakage of Intracellular Components (Ions, ATP) Membrane_Disruption->Leakage ETC_Inhibition Inhibition of Electron Transport Chain Membrane_Potential->ETC_Inhibition Cell_Death Cell Death Leakage->Cell_Death Oxidative_Stress Generation of Reactive Oxygen Species (ROS) ETC_Inhibition->Oxidative_Stress Oxidative_Stress->Cell_Death Enzyme_Inhibition->Cell_Death

Caption: Proposed mechanism of antimicrobial action for hydroxy fatty acids.

The disruption of the cell membrane by HFAs leads to a loss of membrane potential, which is critical for cellular energy production.[11] This can, in turn, inhibit the electron transport chain, leading to the generation of reactive oxygen species (ROS) and oxidative stress.[13][14] Furthermore, there is evidence to suggest that fatty acids can inhibit key enzymes involved in bacterial fatty acid synthesis (FAS-II pathway), thereby disrupting cell membrane biosynthesis and repair.[6][15][16]

Conclusion

Hydroxy fatty acids exhibit a broad spectrum of antimicrobial activity against both bacteria and fungi. Their primary mode of action involves the disruption of the cell membrane, leading to a cascade of detrimental intracellular events. The data presented in this guide highlights the potential of HFAs as a valuable class of natural antimicrobial agents. Further research is warranted to fully elucidate their mechanisms of action and to explore their therapeutic potential in clinical applications. This guide serves as a foundational resource for scientists and researchers dedicated to advancing the field of antimicrobial drug discovery.

References

A Comparative Guide to the Inhibitory Effect of Decenoic Acid Isomers and Other Natural Compounds on Bacterial Biofilm Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-biofilm properties of two decenoic acid isomers, 10-hydroxy-2-decenoic acid (10-HDA) and cis-2-decenoic acid, with other naturally derived inhibitors, quercetin (B1663063) and curcumin (B1669340). The information presented is supported by experimental data from peer-reviewed studies to assist in the evaluation of these compounds for research and drug development purposes.

Introduction

Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS). This protective environment renders bacteria within a biofilm significantly more resistant to antibiotics and host immune responses, posing a major challenge in clinical and industrial settings. Consequently, the development of novel anti-biofilm agents is a critical area of research. Natural compounds, such as fatty acids and flavonoids, have emerged as promising candidates for biofilm inhibition and dispersal. This guide focuses on the efficacy of 10-HDA and cis-2-decenoic acid, comparing their performance with the well-studied flavonoid quercetin and the polyphenol curcumin.

Quantitative Comparison of Anti-Biofilm Activity

The following tables summarize the quantitative data on the inhibitory effects of 10-hydroxy-2-decenoic acid, cis-2-decenoic acid, quercetin, and curcumin on bacterial biofilm formation and viability.

Table 1: Inhibition of Biofilm Formation

CompoundBacteriumAssayConcentrationBiofilm Inhibition (%)Reference
10-Hydroxy-2-decenoic Acid (10-HDA) Staphylococcus aureusCrystal Violet1/32 MIC (0.07 mg/mL)41.9%[1]
Staphylococcus aureusCrystal Violet1/2 MIC (1.13 mg/mL)72.9%[1]
cis-2-Decenoic Acid Staphylococcus aureus (MRSA)Crystal Violet125 µg/mLSignificant Inhibition[2][3]
Pseudomonas aeruginosaMicrotiter Plate2.5 nMInhibition[4]
Escherichia coliMicrotiter Plate310 nMInhibition[4]
Klebsiella pneumoniaeMicrotiter Plate310 nMInhibition[4]
Quercetin Pseudomonas aeruginosaCrystal Violet1/4 MIC (39.5 µg/mL)23%[5]
Pseudomonas aeruginosaCrystal Violet1/2 MIC (79 µg/mL)48%[5]
Staphylococcus aureus (MRSA)Crystal Violet1/4 MIC (44 µg/mL)27%[5]
Staphylococcus aureus (MRSA)Crystal Violet1/2 MIC (88 µg/mL)53%[5]
Staphylococcus epidermidisPlate Incubation250 µg/mL90.5%[6][7]
Staphylococcus epidermidisPlate Incubation500 µg/mL95.3%[6][7]
Curcumin Acinetobacter baumanniiCrystal Violet20 µg/mL46%[8]
Acinetobacter baumanniiCrystal Violet100 µg/mL93%[8]
Polymicrobial (S. aureus, P. aeruginosa, E. coli, C. albicans)Microtiter Broth1% (w/v)62.23% (mid-phase)[9]
Polymicrobial (S. aureus, P. aeruginosa, E. coli, C. albicans)Microtiter Broth1% (w/v)59.43% (maturation)[9]

Table 2: Reduction of Biofilm Viability

CompoundBacteriumAssayConcentrationViability Reduction (%)Reference
10-Hydroxy-2-decenoic Acid (10-HDA) Staphylococcus aureusMTT1/2 MIC73.6%
Curcumin Acinetobacter baumannii (MDR)Not Specified1/8 MIC25% - 54%[10]
Acinetobacter baumannii (MDR)Not Specified1/4 MIC38% - 70%[10]

Mechanisms of Action & Signaling Pathways

The anti-biofilm activity of these compounds is often attributed to their interference with key bacterial signaling pathways that regulate biofilm formation.

10-Hydroxy-2-decenoic Acid (10-HDA) and the agr Quorum Sensing System

10-HDA has been shown to inhibit biofilm formation in Staphylococcus aureus by downregulating the expression of global regulators such as sarA and agrA.[1][11] The accessory gene regulator (agr) system is a crucial quorum-sensing pathway in S. aureus that controls the expression of virulence factors and is implicated in biofilm development.[12] By suppressing the agr system, 10-HDA can disrupt cell-to-cell communication and inhibit the production of factors necessary for biofilm maturation.

agr_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AIP AIP AgrC AgrC AIP->AgrC Binding & Activation AgrB AgrB AgrB->AIP Export AgrA AgrA AgrC->AgrA Phosphorylation AgrD AgrD (Pro-peptide) AgrD->AgrB Processing P_AgrA P-AgrA AgrA->P_AgrA RNAII RNAII transcript P_AgrA->RNAII Upregulation RNAIII RNAIII transcript P_AgrA->RNAIII Upregulation Virulence_Factors Virulence Factors & Biofilm Formation RNAIII->Virulence_Factors Regulation HDA 10-HDA HDA->AgrA Downregulation

Staphylococcus aureus agr Quorum Sensing Pathway and the inhibitory action of 10-HDA.

cis-2-Decenoic Acid and Biofilm Dispersal

cis-2-Decenoic acid is a fatty acid signaling molecule produced by Pseudomonas aeruginosa that induces the dispersal of established biofilms.[13] This process is crucial for the bacterial life cycle, allowing bacteria to transition from a sessile to a planktonic state. Exogenous application of cis-2-decenoic acid can trigger this dispersal, making the bacteria more susceptible to antimicrobial treatments.[13] In some bacteria, this signaling is linked to the intracellular levels of the second messenger cyclic dimeric GMP (c-di-GMP). Low levels of c-di-GMP are generally associated with motility and a planktonic lifestyle, while high levels promote sessility and biofilm formation.

biofilm_dispersal cluster_biofilm Established Biofilm cluster_planktonic Planktonic State Biofilm Sessile Bacteria (High c-di-GMP) Planktonic Motile Bacteria (Low c-di-GMP) Biofilm->Planktonic Dispersal cis_DA cis-2-Decenoic Acid cis_DA->Biofilm Induces

Induction of biofilm dispersal by cis-2-decenoic acid.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Crystal Violet Biofilm Assay

This assay is used to quantify the total biomass of a biofilm.

1. Biofilm Formation:

  • Bacterial cultures are grown overnight and then diluted in a suitable growth medium.

  • 200 µL of the diluted culture is added to the wells of a 96-well flat-bottom microtiter plate.

  • The plate is incubated at 37°C for 24-48 hours without agitation to allow for biofilm formation.[14]

2. Staining:

  • The planktonic cells are gently removed from the wells by aspiration or decanting.

  • The wells are washed with phosphate-buffered saline (PBS) to remove any remaining non-adherent cells.

  • The plate is air-dried or heat-fixed.

  • 125-200 µL of a 0.1% crystal violet solution is added to each well, and the plate is incubated at room temperature for 10-15 minutes.[15][16]

3. Quantification:

  • The excess crystal violet is removed, and the wells are washed with water.

  • The plate is allowed to dry completely.

  • The bound crystal violet is solubilized by adding 125-200 µL of 30% acetic acid or 95% ethanol (B145695) to each well.[15][16]

  • The absorbance of the solubilized dye is measured using a microplate reader at a wavelength of 550-595 nm.[15][17]

crystal_violet_workflow A Inoculate 96-well plate B Incubate (24-48h, 37°C) A->B C Remove planktonic cells & wash B->C D Stain with 0.1% Crystal Violet C->D E Wash to remove excess stain D->E F Solubilize bound dye E->F G Measure absorbance (550-595 nm) F->G

Experimental workflow for the Crystal Violet biofilm assay.

MTT Assay for Biofilm Viability

The MTT assay is a colorimetric assay used to assess the metabolic activity of cells within a biofilm, which serves as an indicator of cell viability.

1. Biofilm Formation:

  • Biofilms are formed in a 96-well plate as described in the Crystal Violet assay protocol.

2. MTT Treatment:

  • After biofilm formation, the planktonic cells are removed, and the wells are washed with PBS.

  • 200 µL of MTT reagent (0.5 mg/mL in a suitable buffer) is added to each well.[18]

  • The plate is incubated in the dark at 37°C for 2-4 hours. During this time, viable cells with active dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.[18][19]

3. Solubilization and Quantification:

  • The MTT solution is carefully removed.

  • 200 µL of a solubilizing agent (e.g., dimethyl sulfoxide (B87167) (DMSO) or an acidic isopropanol (B130326) solution) is added to each well to dissolve the formazan crystals.[18]

  • The plate is incubated with gentle shaking until the formazan is completely dissolved.

  • The absorbance of the solubilized formazan is measured at a wavelength of 570 nm.[18]

mtt_assay_workflow A Form biofilm in 96-well plate B Remove planktonic cells & wash A->B C Add MTT reagent B->C D Incubate (2-4h, 37°C, dark) C->D E Remove MTT solution D->E F Add solubilizing agent (e.g., DMSO) E->F G Measure absorbance (570 nm) F->G

Experimental workflow for the MTT biofilm viability assay.

Conclusion

The decenoic acid isomers, 10-HDA and cis-2-decenoic acid, along with the natural compounds quercetin and curcumin, demonstrate significant potential as anti-biofilm agents. 10-HDA and quercetin show dose-dependent inhibition of biofilm formation, particularly against Staphylococcus species, by interfering with key regulatory pathways. cis-2-Decenoic acid stands out for its ability to induce biofilm dispersal at low concentrations, offering a different therapeutic strategy. Curcumin exhibits broad-spectrum anti-biofilm activity against a range of pathogens. The quantitative data and experimental protocols provided in this guide offer a foundation for further research into these promising compounds for the development of novel therapies to combat biofilm-associated infections.

References

Unraveling the Cytotoxic Potential of 2-Hydroxydecanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cytotoxic profile of novel compounds is a critical step in the journey from laboratory to clinic. 2-Hydroxydecanoic acid (2-HDA), a member of the 2-hydroxy fatty acid family, has garnered interest for its potential biological activities. However, a direct comparative analysis of its cytotoxic effects across different cell lines remains a significant gap in the current scientific literature.

This guide provides a comprehensive overview of the current, albeit limited, knowledge regarding the cytotoxicity of this compound. Due to the scarcity of direct comparative studies yielding specific IC50 values for 2-HDA, this document will focus on the broader context of 2-hydroxy fatty acids (2-OHFAs) and medium-chain fatty acids (MCFAs) to infer potential mechanisms and guide future research. Furthermore, detailed experimental protocols for standard cytotoxicity assays are provided to empower researchers to conduct their own comparative analyses.

The Emerging Role of 2-Hydroxy Fatty Acids in Cancer Research

2-Hydroxy fatty acids are naturally occurring lipids that have demonstrated potential anti-proliferative activities.[1] The enzyme fatty acid 2-hydroxylase (FA2H) is responsible for the synthesis of (R)-2-OHFAs, and its expression levels have been linked to cancer prognosis.[2] For instance, studies on other 2-OHFAs, such as 2-hydroxypalmitic acid (2-OHPA), have shown that they can enhance the sensitivity of cancer cells to chemotherapeutic agents.[1][2] While these findings suggest a potential role for 2-HDA in cancer therapy, specific data on its cytotoxic potency against a panel of cancer cell lines is not yet available in published literature.

Cytotoxicity Data: A Call for Investigation

A thorough review of scientific literature reveals a lack of specific IC50 values for this compound across different cancer cell lines. This absence of quantitative data prevents a direct comparison of its efficacy against various cancer types. The following table highlights this data gap, which future research should aim to fill.

Table 1: Cytotoxicity of this compound (IC50 Values)

Cell LineCancer TypeIC50 (µM)
MCF-7 Breast CancerData not available
HeLa Cervical CancerData not available
A549 Lung CancerData not available
HepG2 Liver CancerData not available
HT-29 Colon CancerData not available

IC50 values represent the concentration of a drug that is required for 50% inhibition of cell viability in vitro.

Potential Mechanisms of Action: Insights from Related Fatty Acids

While direct evidence for 2-HDA is lacking, studies on other MCFAs and 2-OHFAs suggest potential mechanisms of cytotoxic action that could be investigated for this compound. These include the induction of apoptosis (programmed cell death) and the disruption of cancer cell metabolism. Research on decanoic acid, a related medium-chain fatty acid, has shown it can induce apoptosis in hepatocellular carcinoma cells by targeting the c-Met signaling pathway.[3]

Experimental Protocols for Cytotoxicity Assessment

To facilitate further research into the cytotoxic properties of this compound, detailed protocols for two standard in vitro cytotoxicity assays, the MTT and LDH assays, are provided below.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product.

Materials:

  • This compound

  • Selected cancer and normal cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the fatty acid) and an untreated control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

LDH (Lactate Dehydrogenase) Assay

This assay measures the activity of lactate (B86563) dehydrogenase released from the cytosol of damaged cells into the culture medium, which is an indicator of cytotoxicity.

Materials:

  • This compound

  • Selected cancer and normal cell lines

  • Complete cell culture medium

  • LDH cytotoxicity detection kit

  • 96-well plates

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes. Carefully transfer the cell-free supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit instructions, protected from light.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells (spontaneous release) and a positive control for maximum LDH release (cells lysed with a detergent).

Visualizing the Path Forward: Experimental Workflow and Potential Signaling Pathways

To guide future research, the following diagrams illustrate a typical experimental workflow for assessing cytotoxicity and a potential signaling pathway that could be modulated by this compound, based on findings for related fatty acids.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Cell_Culture Cell Line Seeding (Cancer & Normal) Treatment Cell Treatment with 2-HDA Cell_Culture->Treatment Compound_Prep 2-HDA Stock & Dilutions Compound_Prep->Treatment Incubation Incubation (24, 48, 72 hours) Treatment->Incubation Assay Cytotoxicity Assay (MTT or LDH) Incubation->Assay Measurement Absorbance Reading Assay->Measurement Calculation IC50 Value Determination Measurement->Calculation Comparison Comparative Analysis Calculation->Comparison

Experimental workflow for cytotoxicity assessment.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 2-HDA 2-HDA Receptor Membrane Receptor / Transporter 2-HDA->Receptor Signal_Cascade Signal Transduction Cascade (e.g., c-Met, Akt/mTOR) Receptor->Signal_Cascade Mitochondria Mitochondrial Stress Signal_Cascade->Mitochondria Apoptosis_Regulation Apoptosis-related Gene Expression Signal_Cascade->Apoptosis_Regulation Cell_Death Apoptosis / Cell Death Mitochondria->Cell_Death Apoptosis_Regulation->Cell_Death

Potential signaling pathway for 2-HDA-induced cytotoxicity.

References

Efficacy of 2-Hydroxydecanoic Acid as a Quorum Sensing Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic-resistant bacteria necessitates the exploration of novel therapeutic strategies that circumvent traditional bactericidal or bacteriostatic mechanisms. One promising approach is the inhibition of quorum sensing (QS), a cell-to-cell communication system that bacteria use to coordinate collective behaviors, including virulence factor production and biofilm formation. By disrupting these communication pathways, quorum sensing inhibitors (QSIs) can effectively disarm pathogens without exerting selective pressure that leads to resistance. This guide provides a comparative analysis of the potential efficacy of 2-hydroxydecanoic acid as a QSI, placed in context with established alternative inhibitors.

Disclaimer: Direct experimental data on the quorum sensing inhibitory activity of this compound is limited in the currently available scientific literature. The data presented here for a closely related structural analog, 10-hydroxy-2-decenoic acid (10-HDA) , is used as a proxy to infer potential efficacy. Further empirical studies are required to validate these findings for this compound.

Performance Comparison of Quorum Sensing Inhibitors

The following tables summarize the quantitative data on the efficacy of 10-hydroxy-2-decenoic acid (as a proxy for this compound) and two other well-studied quorum sensing inhibitors, Furanone C-30 and Cinnamaldehyde. The data focuses on their ability to inhibit biofilm formation and the production of key virulence factors in pathogenic bacteria.

Table 1: Inhibition of Biofilm Formation

CompoundTarget OrganismConcentrationBiofilm Inhibition (%)Reference
10-Hydroxy-2-decenoic AcidStaphylococcus aureus1/32 MIC to 1/2 MIC41.9% to 72.9%[1][2]
Furanone C-30Pseudomonas aeruginosa128 µg/mL92%
Furanone C-30Pseudomonas aeruginosa256 µg/mL100%
Furanone C-30Pseudomonas aeruginosa512 µg/mL100%
Cinnamaldehyde + TobramycinPseudomonas aeruginosaVaries83.9%[3][4][5]
Cinnamaldehyde + ColistinPseudomonas aeruginosaVaries75.2%[3][4][5]

Table 2: Reduction of Virulence Factor Production

CompoundTarget OrganismVirulence FactorConcentrationReduction (%)Reference
10-Hydroxy-2-decenoic AcidStaphylococcus aureusHemolytic ActivitySub-MICSignificant Inhibition[1][2]
Furanone C-30Pseudomonas aeruginosaElastase (lasB gene expression)2.5 and 5 µg/mLSignificant Decrease[6]
Furanone C-30Pseudomonas aeruginosaPyocyanin (phzA2 gene expression)2.5 and 5 µg/mLSignificant Decrease[6][7]
CinnamaldehydePseudomonas aeruginosaLas System (GFP Reporter)Varies~70%[3]
CinnamaldehydePseudomonas aeruginosaRhl System (GFP Reporter)Varies~70%[3][4]
CinnamaldehydePseudomonas aeruginosaPQS System (GFP Reporter)Varies~70%[3][4]

Signaling Pathways and Mechanisms of Action

Quorum sensing in Gram-negative bacteria like Pseudomonas aeruginosa is a complex network of signaling systems. The primary systems involved are the las, rhl, and pqs systems, which regulate the expression of numerous virulence factors and are crucial for biofilm development. QSIs can interfere with these pathways at various points, such as by inhibiting signal molecule synthesis, degrading signaling molecules, or blocking signal receptors.

Quorum_Sensing_Pathway cluster_las Las System cluster_rhl Rhl System cluster_pqs PQS System LasI LasI ODHSL 3-oxo-C12-HSL LasI->ODHSL Synthesizes LasR LasR LasR_ODHSL LasR/3-oxo-C12-HSL Complex LasR->LasR_ODHSL ODHSL->LasR Binds RhlI RhlI LasR_ODHSL->RhlI Activates PqsR PqsR LasR_ODHSL->PqsR Activates Virulence Virulence Factors (Elastase, Pyocyanin, etc.) LasR_ODHSL->Virulence BHSL C4-HSL RhlI->BHSL Synthesizes RhlR RhlR RhlR_BHSL RhlR/C4-HSL Complex RhlR->RhlR_BHSL BHSL->RhlR Binds RhlR_BHSL->Virulence Biofilm Biofilm Formation RhlR_BHSL->Biofilm PqsABCD PqsA-D PQS PQS PqsABCD->PQS Synthesizes HHQ PqsH PqsH PqsH->PQS Converts HHQ to PQS PQS->PqsR Binds PqsR_PQS PqsR/PQS Complex PqsR->PqsR_PQS PqsR_PQS->Virulence PqsR_PQS->Biofilm Biofilm_Assay_Workflow A Bacterial Culture + Test Compound B Incubation (e.g., 24h at 37°C) A->B C Wash with PBS (Remove Planktonic Cells) B->C D Stain with 0.1% Crystal Violet C->D E Wash to Remove Excess Stain D->E F Solubilize Stain (e.g., with Ethanol or Acetic Acid) E->F G Measure Absorbance (e.g., at OD595 nm) F->G

References

validation of 2-Hydroxydecanoic Acid's role in modulating immune responses

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Hydroxydecanoic Acids in Immune Response Modulation

Introduction

In the quest for novel immunomodulatory agents, fatty acids have emerged as significant players in regulating inflammatory pathways. Among these, hydroxylated decanoic acids, particularly 10-hydroxy-2-decenoic acid (10-HDA) and 3-hydroxydecanoic acid (3-HDA), have garnered attention for their potential anti-inflammatory and immune-modulating properties.[1][2] This guide provides a comparative analysis of the performance of these compounds, supported by experimental data, to aid researchers, scientists, and drug development professionals in evaluating their therapeutic potential. We will delve into their efficacy in modulating key inflammatory markers and pathways, comparing them with other fatty acids and conventional anti-inflammatory agents.

Comparative Performance Data

The immunomodulatory effects of 10-HDA and 3-HDA have been evaluated in various in vitro models, primarily focusing on their ability to suppress the production of pro-inflammatory mediators in immune cells stimulated with lipopolysaccharide (LPS). The following tables summarize the quantitative data from these studies, offering a comparison with other relevant compounds.

Table 1: Inhibition of Pro-inflammatory Cytokine Production in LPS-Stimulated Macrophages
CompoundConcentrationCell TypeTarget Cytokine% Inhibition (approx.)Reference
10-HDA 3 mMWiDr (human colon)TNF-α~18.2%[3]
3 mMWiDr (human colon)IL-1βSignificant Reduction[3]
3 mMWiDr (human colon)IL-8Significant Reduction[3]
3-HDA Not SpecifiedRAW264.7TNF-αSignificant Reduction[2]
Sebacic Acid (SEA) Not SpecifiedRAW 264.7TNF-αStrong Inhibition[1]
Dexamethasone 10 µMHMC-1 (mast cells)TNF-α> 50%[4]
Ibuprofen (NSAID) 100 µMHuman MonocytesTNF-α~50%Data inferred from mechanism

Note: Direct comparative studies between hydroxydecanoic acids and conventional immunomodulators under identical conditions are limited. The data presented is compiled from multiple sources to provide a general comparison.

Table 2: Effect on Inflammatory Mediators and Pathways
CompoundKey EffectMechanismReference
10-HDA Inhibition of NF-κBSuppression of NF-κB signaling pathway[1][3]
Induction of IL-1raUpregulation of anti-inflammatory cytokine IL-1ra[3]
3-HDA Reduced ROS productionInhibition of reactive oxygen species[2]
Inhibition of COX-2Downregulation of cyclooxygenase-2 expression[2]
NSAIDs (e.g., Ibuprofen) Inhibition of ProstaglandinsInhibition of COX-1 and COX-2 enzymes[5][6]
Biologics (e.g., Infliximab) TNF-α NeutralizationMonoclonal antibody that binds and neutralizes TNF-α[7]

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of 10-HDA and 3-HDA are primarily attributed to their ability to interfere with key signaling pathways that orchestrate the immune response. A central pathway implicated is the Toll-like receptor 4 (TLR4) signaling cascade, which is activated by LPS.

TLR4_Signaling_Pathway TLR4 Signaling Pathway and HDA Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex IκB IκB IKK_complex->IκB Phosphorylates (leading to degradation) NFκB NF-κB NFκB_n NF-κB NFκB->NFκB_n Translocates HDA_Inhibition 10-HDA / 3-HDA Inhibition HDA_Inhibition->IKK_complex HDA_Inhibition->NFκB DNA DNA NFκB_n->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription

Caption: TLR4 signaling pathway initiated by LPS, leading to the production of pro-inflammatory cytokines. 10-HDA and 3-HDA are thought to inhibit this pathway, potentially by targeting the IKK complex and subsequent NF-κB activation.

Experimental Protocols

To ensure the reproducibility of findings, detailed experimental protocols are crucial. Below are methodologies for key experiments used to validate the immunomodulatory effects of compounds like 10-HDA and 3-HDA.

Experimental Workflow for In Vitro Anti-inflammatory Screening

Experimental_Workflow Workflow for In Vitro Anti-inflammatory Assay cluster_setup 1. Cell Culture & Treatment cluster_analysis 2. Analysis of Inflammatory Response cluster_supernatant Supernatant Analysis cluster_lysate Cell Lysate Analysis cluster_data 3. Data Interpretation A Seed macrophages (e.g., RAW 264.7) in 96-well plates B Pre-treat cells with various concentrations of test compound (e.g., 10-HDA) for 1 hour A->B C Stimulate cells with LPS (e.g., 1 µg/mL) for 24 hours B->C D Collect cell culture supernatant C->D F Lyse remaining cells C->F E Measure cytokine levels (e.g., TNF-α, IL-6) by ELISA D->E I Analyze dose-dependent inhibition of inflammatory markers E->I G Perform NF-κB Luciferase Reporter Assay F->G H Measure Nitric Oxide (NO) production (Griess Assay) F->H G->I H->I

Caption: A typical experimental workflow for assessing the anti-inflammatory properties of a test compound in vitro.

Cell Culture and LPS Stimulation
  • Cell Line: Murine macrophage cell line RAW 264.7 or human monocyte-derived THP-1 cells.

  • Culture Medium: DMEM or RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Protocol:

    • Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

    • The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., 10-HDA, 3-HDA) or a vehicle control.

    • Cells are pre-incubated for 1-2 hours.

    • Lipopolysaccharide (LPS) from E. coli is added to a final concentration of 1 µg/mL to induce an inflammatory response.

    • The cells are incubated for a further 24 hours before analysis.

Quantification of Cytokine Production by ELISA
  • Principle: An enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.

  • Protocol:

    • After the 24-hour incubation, the 96-well plates are centrifuged, and the supernatant is carefully collected.

    • Commercially available ELISA kits for the specific cytokines of interest are used according to the manufacturer's instructions.

    • Briefly, the supernatant is added to antibody-coated plates.

    • A detection antibody conjugated to an enzyme (e.g., HRP) is added, followed by a substrate.

    • The colorimetric change is measured using a microplate reader at the appropriate wavelength.

    • Cytokine concentrations are calculated based on a standard curve generated from recombinant cytokines.

NF-κB Reporter Assay
  • Principle: This assay measures the activity of the NF-κB transcription factor using a reporter gene (e.g., luciferase) under the control of an NF-κB response element.

  • Protocol:

    • Cells are transiently transfected with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.[8][9]

    • 24 hours post-transfection, the cells are treated with the test compound and stimulated with LPS as described above.

    • After stimulation (typically 6-8 hours), the cells are lysed.[10]

    • Luciferase activity in the cell lysates is measured using a luminometer and a dual-luciferase assay system.[11]

    • The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency.

NLRP3 Inflammasome Activation Assay
  • Principle: Activation of the NLRP3 inflammasome leads to the cleavage and secretion of IL-1β. This can be measured by ELISA or Western blot.

  • Protocol:

    • Immortalized bone marrow-derived macrophages (iBMDMs) or THP-1 cells are seeded in 96-well plates.[12]

    • Cells are primed with LPS (e.g., 500 ng/mL) for 3-4 hours to upregulate pro-IL-1β and NLRP3 expression.[13][14]

    • The test compound is added 1 hour prior to the addition of an NLRP3 activator.

    • Cells are then stimulated with an NLRP3 activator such as Nigericin (5-20 µM) or ATP (5 mM) for 1-2 hours.[12]

    • The cell culture supernatant is collected to measure mature IL-1β by ELISA.

    • Cell lysates can also be prepared to analyze the expression of inflammasome components (NLRP3, ASC, pro-caspase-1) and cleaved caspase-1 by Western blotting.[13]

Conclusion

The available evidence suggests that 10-hydroxy-2-decenoic acid and 3-hydroxydecanoic acid are promising natural compounds with tangible immunomodulatory effects. Their ability to inhibit key pro-inflammatory pathways, such as NF-κB signaling, and reduce the production of inflammatory mediators positions them as interesting candidates for further investigation in the context of inflammatory diseases. However, more rigorous comparative studies against established anti-inflammatory drugs are necessary to fully elucidate their therapeutic potential and relative efficacy. The standardized protocols provided in this guide offer a framework for conducting such validation studies, ensuring consistency and comparability of data across different research settings.

References

comparative transcriptomics of bacterial response to 2-Hydroxydecanoic Acid and other fatty acids

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

The intricate interplay between bacteria and their hosts is often mediated by a complex milieu of chemical signals, including fatty acids. These molecules, present on skin and mucosal surfaces, can act as antimicrobial agents, signaling molecules, or nutrient sources, profoundly influencing bacterial physiology, virulence, and survival. Understanding the transcriptomic shifts that occur when bacteria encounter fatty acids is crucial for developing novel anti-infective strategies and comprehending host-pathogen dynamics.

This guide provides a comparative overview of the transcriptomic responses of bacteria to various fatty acids. While direct, comprehensive transcriptomic data for 2-Hydroxydecanoic Acid (2-OH-DA) remains limited in publicly accessible literature, we can construct a robust comparative framework by examining bacterial responses to other well-studied fatty acids. This analysis focuses primarily on Staphylococcus aureus, a key commensal and pathogenic bacterium, and its reaction to fatty acids it commonly encounters in the human host environment, such as sapienic acid and linoleic acid. By comparing these responses, we can infer potential mechanisms and pathways that might also be modulated by 2-OH-DA and its structural analogs.

Quantitative Data Summary: Gene Expression Changes in Staphylococcus aureus

The following tables summarize the key transcriptomic changes observed in Staphylococcus aureus upon exposure to different host-derived fatty acids. The data, compiled from multiple independent studies, highlight common and unique adaptive strategies employed by the bacterium to counteract fatty acid-induced stress.

Table 1: Upregulated Genes and Pathways in S. aureus in Response to Fatty Acid Stress

Pathway/RegulonKey Genes UpregulatedFatty Acid Eliciting ResponseFunction & SignificanceReference
Cell Wall Stress Response vraR, vraS, pbp2, murZSapienic Acid, SphingosineActivation of the VraRS two-component system, which senses and responds to cell wall damage by upregulating peptidoglycan synthesis and modification enzymes.[1][2]
General Stress Response ctsR, clpC, clpBLinoleic Acid, SphingosineUpregulation of the CtsR regulon, controlling heat shock proteins and chaperones (Clp ATPases) to manage protein misfolding and degradation.[2][3][4]
Membrane Homeostasis & Repair mnhA-G, crtM, crtNSapienic Acid, Linoleic AcidIncreased expression of Na+/H+ antiporters (mnh) to maintain ion gradients and staphyloxanthin biosynthesis genes (crt) for membrane stabilization.[1][3][4]
Ammonia (B1221849) Production ureA, ureB, ureCSapienic AcidUpregulation of the urease operon, potentially to produce ammonia and neutralize the acidic intracellular environment caused by fatty acid influx.[1]
Host Defense Evasion capA-P, sspA, sspB, katAcis-6-hexadecenoic acidIncreased expression of genes for capsule biosynthesis (cap), staphylococcal serine protease (ssp), and catalase (katA) to resist host immune mechanisms.[5]
Fatty Acid Metabolism Genes for fatty acid biosynthesis & degradationSphingosineModulation of lipid biosynthesis and degradation pathways to alter membrane composition and potentially detoxify the fatty acid.[2]

Table 2: Downregulated Genes and Pathways in S. aureus in Response to Fatty Acid Stress

Pathway/RegulonKey Genes DownregulatedFatty Acid Eliciting ResponseFunction & SignificanceReference
Virulence & Toxin Production saeR, saeS, hla, hlb, hlgBCcis-6-hexadecenoic acid, SphingosineRepression of the SaeRS two-component system, a master regulator of virulence, leading to decreased production of hemolysins and other toxins.[2][5][6]
Quorum Sensing agrA, agrB, agrC, agrD, RNAIIILinoleic Acid, Oleic AcidDownregulation of the agr quorum-sensing system, which controls the expression of a wide array of virulence factors in a cell-density-dependent manner.[3]
Cell Growth & Division Genes for peptidoglycan & cell membrane biosynthesis, DNA replicationSapienic AcidGeneral downregulation of core metabolic and replicative machinery, consistent with a growth lag as the bacterium adapts to the stressful environment.[1]

Experimental Protocols

A robust comparative transcriptomics study requires meticulous experimental design and execution. The following section outlines a generalized protocol for analyzing the transcriptomic response of bacteria to fatty acid treatment using RNA sequencing (RNA-Seq).

Key Experimental Protocol: Bacterial RNA-Seq for Transcriptomic Analysis
  • Bacterial Culture and Treatment:

    • Grow the bacterial strain of interest (e.g., S. aureus SH1000, P. aeruginosa PAO1) in an appropriate liquid medium (e.g., Tryptic Soy Broth) at 37°C with shaking to the mid-exponential growth phase (OD₆₀₀ ≈ 0.4-0.6).

    • Prepare a stock solution of the fatty acid (e.g., this compound) in a suitable solvent like ethanol (B145695) or DMSO.

    • Expose the bacterial culture to a sub-lethal concentration of the fatty acid. An equivalent volume of the solvent should be added to a parallel control culture.

    • Incubate the treated and control cultures for a defined period (e.g., 20-60 minutes) to allow for a transcriptomic response.

  • RNA Stabilization and Extraction:

    • Immediately stop bacterial transcription by adding an RNA stabilization solution (e.g., RNAprotect Bacteria Reagent).

    • Harvest the bacterial cells by centrifugation at 4°C.

    • Perform enzymatic lysis of the cell wall using agents like lysostaphin (B13392391) (for S. aureus) or lysozyme, followed by mechanical disruption if necessary.

    • Extract total RNA using a column-based kit (e.g., RNeasy Kit) or a phenol-chloroform extraction protocol.

    • Perform on-column or in-solution DNase treatment to remove contaminating genomic DNA.[1]

  • RNA Quality Control and Ribosomal RNA (rRNA) Depletion:

    • Assess the quantity and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

    • Verify RNA integrity using a bioanalyzer (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) > 7.0 is generally recommended.

    • Deplete the highly abundant ribosomal RNA (rRNA), which can constitute >95% of total RNA, using a commercially available kit (e.g., Ribo-Zero rRNA Removal Kit for Gram-Positive/Negative Bacteria).[1]

  • cDNA Library Preparation and Sequencing:

    • Fragment the rRNA-depleted RNA.

    • Synthesize first-strand cDNA using reverse transcriptase and random primers, followed by second-strand synthesis.

    • Perform end-repair, A-tailing, and ligation of sequencing adapters.

    • Amplify the library via PCR.

    • Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Bioinformatic Analysis:

    • Assess the quality of the raw sequencing reads using tools like FastQC.

    • Trim adapter sequences and low-quality bases.

    • Align the trimmed reads to the reference bacterial genome using a splice-aware aligner like HISAT2 or Bowtie2.

    • Quantify the number of reads mapping to each annotated gene using tools like featureCounts.

    • Perform differential gene expression (DGE) analysis between the fatty acid-treated and control samples using packages like DESeq2 or edgeR. Genes with a |log₂ fold change| ≥ 1 and an adjusted p-value < 0.05 are typically considered significantly differentially expressed.

    • Conduct pathway and gene ontology (GO) enrichment analysis on the list of differentially expressed genes to identify significantly affected biological processes.

Visualizations: Workflows and Pathways

Diagrams are essential for visualizing complex experimental processes and biological relationships. The following have been generated using the Graphviz DOT language to illustrate a typical transcriptomics workflow and a generalized bacterial signaling response to fatty acid stress.

G cluster_wet_lab Wet Lab Protocol cluster_bioinformatics Bioinformatic Analysis culture 1. Bacterial Culture (Mid-log phase) treatment 2. Fatty Acid Treatment & Control culture->treatment rna_extraction 3. RNA Extraction & DNase Treatment treatment->rna_extraction qc1 4. RNA Quality Control (Purity & Integrity) rna_extraction->qc1 rrna_depletion 5. rRNA Depletion qc1->rrna_depletion library_prep 6. cDNA Library Preparation rrna_depletion->library_prep sequencing 7. High-Throughput Sequencing library_prep->sequencing qc2 8. Read Quality Control & Trimming sequencing->qc2 alignment 9. Genome Alignment qc2->alignment quantification 10. Gene Expression Quantification alignment->quantification dge 11. Differential Expression Analysis quantification->dge enrichment 12. Pathway & GO Enrichment dge->enrichment interpretation 13. Biological Interpretation enrichment->interpretation

Caption: Experimental workflow for comparative bacterial transcriptomics using RNA-Seq.

G cluster_TCS Two-Component Systems (TCS) cluster_Response Downstream Cellular Response FA Exogenous Fatty Acid (e.g., 2-OH-DA) Membrane Bacterial Cell Membrane Stress Membrane Perturbation (Depolarization, Fluidity Change) Membrane->Stress causes VraSR VraS/VraR Stress->VraSR activates SaeSR SaeS/SaeR Stress->SaeSR represses StressResponse General Stress Response ↑ (e.g., CtsR Regulon) Stress->StressResponse activates CellWall Cell Wall Synthesis ↑ (vra Regulon) VraSR->CellWall induces Toxins Toxin Production ↓ (sae Regulon) SaeSR->Toxins controls

Caption: Generalized signaling response to fatty acid-induced membrane stress in S. aureus.

References

confirming the mechanism of action of 2-Hydroxydecanoic Acid in biological systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a bioactive compound is paramount. 2-Hydroxydecanoic Acid (2-OHDA), a medium-chain fatty acid, has emerged as a molecule of interest, yet its biological role remains largely uncharacterized, especially when compared to its better-studied isomers. This guide provides a comprehensive comparison of the known and putative mechanisms of action of 2-OHDA against its alternatives, supported by experimental data and detailed methodologies to facilitate further research.

While direct evidence for the specific signaling pathways modulated by this compound (2-OHDA) is limited in current scientific literature, its biological activities can be inferred and compared based on the known mechanisms of its structural isomers, 3-Hydroxydecanoic Acid (3-OHDA) and 10-Hydroxydecanoic Acid (10-HDA), as well as the broader class of 2-hydroxy fatty acids. The primary hypothesized mechanisms for 2-OHDA include its incorporation into sphingolipids, potential signaling through G-protein coupled receptors, and antimicrobial activity via membrane disruption.

Comparative Analysis of Biological Activities

The biological activities of hydroxydecanoic acid isomers are highly dependent on the position of the hydroxyl group. While data for 2-OHDA is sparse, its isomers have demonstrated distinct anti-inflammatory and antimicrobial properties.

Biological ActivityThis compound (2-OHDA)3-Hydroxydecanoic Acid (3-OHDA)10-Hydroxydecanoic Acid (10-HDA)Decanoic Acid
Anti-inflammatory Data not widely available. Hypothesized to modulate signaling through incorporation into sphingolipids or via GPCRs.Inhibits LPS-induced inflammatory response in macrophages by reducing ROS, TNF-α, and COX-2.Exhibits anti-inflammatory effects through the PI3K/AKT signaling pathway.Can induce intestinal inflammation at high concentrations.
Antimicrobial Documented antimicrobial applications, with a proposed mechanism of bacterial membrane disruption.Shows antimicrobial activity against various pathogens.Possesses antibacterial and antifungal properties.Known for its antimicrobial effects, particularly against fungi.
Signaling Putative ligand for G-protein coupled receptor GPR109B.Modulates auxin and gibberellin pathways in plants.Activates the PI3K/AKT/GSK3β signaling pathway.[1]Can activate free fatty acid receptors (FFARs).
Metabolic Role Component of sphingolipids, particularly in the nervous system.An intermediate in fatty acid metabolism.A principal active ingredient of royal jelly with potential anti-diabetic properties.[1]A medium-chain fatty acid utilized in energy metabolism.

Unraveling the Signaling Pathways: A Comparative Overview

The distinct biological effects of hydroxydecanoic acid isomers stem from their engagement with different cellular signaling pathways.

This compound (2-OHDA): Hypothesized Mechanisms

Two primary mechanisms are proposed for 2-OHDA based on the activities of related molecules:

  • Incorporation into Sphingolipids: 2-hydroxy fatty acids are known substrates for the enzyme Fatty Acid 2-Hydroxylase (FA2H), which incorporates them into sphingolipids. These lipids are crucial components of cell membranes, particularly in the nervous system, and are involved in cell signaling. Deficiencies in FA2H are linked to neurodegenerative diseases. The incorporation of 2-OHDA into sphingolipids could alter membrane properties and modulate the activity of membrane-associated proteins.

  • G-Protein Coupled Receptor (GPCR) Signaling: The G-protein coupled receptor GPR109B (also known as HCA3) is activated by 2-hydroxyoctanoic acid, a shorter-chain homolog of 2-OHDA. This strongly suggests that 2-OHDA may also act as a ligand for GPR109B, initiating downstream signaling cascades that could influence inflammatory responses and metabolic processes.

GPR109B_Signaling 2-OHDA 2-OHDA GPR109B GPR109B 2-OHDA->GPR109B Binds to G_protein Gi/o GPR109B->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates PI3K_AKT_Pathway 10-HDA 10-HDA Receptor Cell Surface Receptor 10-HDA->Receptor PI3K PI3K Receptor->PI3K Activates AKT AKT PI3K->AKT Activates GSK3b GSK3β AKT->GSK3b Inhibits Glucose_Metabolism Enhanced Glucose Metabolism GSK3b->Glucose_Metabolism Experimental_Workflow cluster_sphingolipid Sphingolipid Incorporation cluster_gpcr GPCR Activation Cell_Culture_S Cell Culture Labeling Labeling with 2-OHDA* Cell_Culture_S->Labeling Lipid_Extraction Lipid Extraction Labeling->Lipid_Extraction Lipid_Separation LC/TLC Separation Lipid_Extraction->Lipid_Separation MS_Analysis Mass Spectrometry Lipid_Separation->MS_Analysis Cell_Culture_G Cell Transfection (GPR109B) Treatment 2-OHDA Treatment Cell_Culture_G->Treatment Reporter_Assay Reporter Assay (Luciferase/cAMP/Ca2+) Treatment->Reporter_Assay Data_Analysis Dose-Response Analysis Reporter_Assay->Data_Analysis

References

Safety Operating Guide

Proper Disposal of 2-Hydroxydecanoic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 2-Hydroxydecanoic Acid, ensuring the safety of laboratory personnel and compliance with environmental regulations.

This document outlines the necessary procedures for the safe handling and disposal of this compound in a laboratory setting. While some safety data sheets (SDS) indicate that this substance is not classified as hazardous, others suggest it may cause skin, eye, and respiratory irritation[1]. Therefore, it is prudent to handle this compound with care, adhering to the safety protocols outlined below.

Pre-Disposal and Handling

Prior to disposal, ensure that all personnel handling this compound are equipped with the appropriate personal protective equipment (PPE), including safety glasses with side shields or goggles, protective gloves, and a lab coat. All handling should be conducted in a well-ventilated area[2][3].

Spill Management

In the event of a spill, the following procedures should be followed:

  • Small Spills: For minor spills, absorb the material with a cloth or other suitable absorbent material. Subsequently, clean the spill area with soap and water[4].

  • Large Spills: For larger quantities, cover the spill with an inert material such as sand or earth to contain it. The contained material should then be collected and placed in a designated, labeled container for disposal[4].

Disposal Protocol

The disposal of this compound should always be in accordance with local, regional, and national regulations[3]. Do not discharge into sewers or waterways[2][4].

  • Waste Collection: Collect waste this compound and any contaminated materials (e.g., absorbent materials from spills, contaminated gloves) in a clearly labeled, sealed container.

  • Consult Local Regulations: Contact your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor to determine the specific disposal requirements for your location.

  • Professional Disposal: Arrange for the collected waste to be disposed of by a licensed professional waste disposal service.

Key Chemical and Physical Properties

The following table summarizes key data for this compound.

PropertyValue
Chemical Formula C10H20O3[4]
Molecular Weight 188.26 g/mol [4]
Physical State Solid[5]
Appearance White to off-white[5]
Boiling Point 318.9°C at 760 mmHg[5]
Flash Point 160.9°C[5]
Density 1.011 g/cm³[5]
Solubility Slightly soluble in DMSO (heated) and Methanol[5]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: 2-Hydroxydecanoic Acid for Disposal is_spill Is it a spill? start->is_spill spill_size Determine Spill Size is_spill->spill_size Yes collect_waste Collect waste in a sealed, labeled container. is_spill->collect_waste No small_spill Small Spill: Absorb with cloth, clean area with soap and water. spill_size->small_spill Small large_spill Large Spill: Contain with inert material (sand, earth). spill_size->large_spill Large small_spill->collect_waste large_spill->collect_waste contact_ehs Contact Environmental Health & Safety (EHS) or licensed contractor. collect_waste->contact_ehs professional_disposal Arrange for professional waste disposal. contact_ehs->professional_disposal end End: Proper Disposal Complete professional_disposal->end

Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Hydroxydecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-Hydroxydecanoic Acid. The following procedures detail personal protective equipment (PPE), step-by-step handling protocols, and disposal plans to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment

While some safety data sheets (SDS) indicate that this compound is not classified as a hazardous substance, other sources suggest it may cause skin, eye, and respiratory irritation. Given the conflicting information, a cautious approach is warranted. The following personal protective equipment (PPE) is recommended to minimize exposure and ensure personal safety.

PPE ComponentSpecificationRationale
Eye/Face Protection Safety glasses with side shields or gogglesProtects eyes from dust particles and potential splashes[1].
Skin Protection Nitrile or neoprene gloves, and a standard laboratory coatPrevents direct skin contact with the solid chemical[1].
Respiratory Protection NIOSH/MSHA approved respirator (e.g., N95 dust mask)Recommended when handling the powder outside of a fume hood or if dust is generated, to prevent respiratory tract irritation[2].

Operational Plan: Step-by-Step Handling Protocol

Adherence to a standardized workflow is critical for minimizing risk and ensuring experimental integrity. The following protocol outlines the safe handling of this compound from preparation to cleanup.

1. Preparation:

  • Don PPE: Before handling the chemical, put on all required PPE as specified in the table above.
  • Prepare Workspace: Ensure a clean and organized workspace. Use a chemical fume hood if available, especially when working with larger quantities or if there is a potential for dust generation.
  • Assemble Equipment: Have all necessary equipment, such as spatulas, weighing paper, and containers, ready to minimize movement and potential for spills.

2. Handling and Use:

  • Weighing: Carefully weigh the desired amount of this compound on weighing paper or in a suitable container. Avoid creating dust.
  • Dissolving: If preparing a solution, add the solid to the solvent slowly. If necessary, the substance is soluble in DMSO and Methanol (slightly)[3].
  • General Handling: Avoid contact with skin and eyes[4]. Do not eat, drink, or smoke in the work area[5].

3. Cleanup and Storage:

  • Decontamination: Clean all equipment and the work surface thoroughly after use. For small spills, wipe up with a cloth and then rinse the area with water[6]. For larger spills, cover with an inert absorbent material like sand or earth, then collect for disposal[6].
  • Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated area[1].

Below is a diagram illustrating the operational workflow for handling this compound.

G Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_workspace Prepare Workspace prep_ppe->prep_workspace handle_weigh Weigh Chemical prep_workspace->handle_weigh Proceed when ready handle_use Experimental Use handle_weigh->handle_use cleanup_spills Clean Spills handle_use->cleanup_spills After experiment cleanup_dispose Dispose of Waste cleanup_spills->cleanup_dispose cleanup_decon Decontaminate Workspace cleanup_dispose->cleanup_decon

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydroxydecanoic Acid
Reactant of Route 2
2-Hydroxydecanoic Acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.